6-Methoxy-1,5-naphthyridin-4-ol
Description
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Properties
IUPAC Name |
6-methoxy-1H-1,5-naphthyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-8-3-2-6-9(11-8)7(12)4-5-10-6/h2-5H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMACLPPRSQXHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)NC=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20464024 | |
| Record name | 6-methoxy-1,5-naphthyridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20464024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23443-25-6 | |
| Record name | 6-methoxy-1,5-naphthyridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20464024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Methoxy-1,5-naphthyridin-4-ol chemical structure
An In-Depth Technical Guide to 6-Methoxy-1,5-naphthyridin-4-ol: Structure, Synthesis, and Scientific Significance
Abstract
This technical guide provides a comprehensive overview of 6-Methoxy-1,5-naphthyridin-4-ol (CAS No. 23443-25-6), a heterocyclic compound of significant interest to the scientific research and drug development communities. The 1,5-naphthyridine core is a recognized "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2][3] This document delves into the core chemical identity, physicochemical properties, and detailed spectroscopic profile of the title compound. A plausible and detailed synthetic protocol based on established methodologies is presented, complete with expert commentary on the experimental rationale. Finally, the guide situates 6-Methoxy-1,5-naphthyridin-4-ol within the broader context of medicinal chemistry, exploring its potential as a versatile building block for the synthesis of novel therapeutic agents.
Core Chemical Identity and Physicochemical Properties
Nomenclature and Tautomerism
6-Methoxy-1,5-naphthyridin-4-ol exists in a tautomeric equilibrium with its keto form, 6-Methoxy-1,5-naphthyridin-4(1H)-one. The 4-hydroxy (-ol) form is an enol, while the 4-oxo (-one) form is a ketone. In solid state and in most solutions, the keto form is generally predominant due to the greater stability of the amide group within the heterocyclic ring. For this reason, it is frequently named and indexed as a 4(1H)-one.[4][5]
Structural Representation
The chemical structure consists of a fused pyridine ring system, forming the 1,5-naphthyridine core. A methoxy group is substituted at the C-6 position, and a hydroxyl/oxo group is at the C-4 position.
Caption: Retrosynthetic analysis via the Gould-Jacobs pathway.
Detailed Experimental Protocol
This protocol describes a plausible, two-step synthesis based on the Gould-Jacobs methodology.
Principle: The first step is a nucleophilic substitution reaction where the amino group of 5-amino-2-methoxypyridine attacks the electron-deficient alkene of diethyl ethoxymethylenemalonate (DEEM), eliminating ethanol to form a stable enamine intermediate. The second step is a high-temperature intramolecular cyclization, where the pyridine nitrogen attacks one of the ester carbonyls, followed by elimination of a second molecule of ethanol to yield the aromatic naphthyridinone ring system.
Materials and Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Purpose |
| 5-Amino-2-methoxypyridine | 6628-77-9 | 124.14 | Starting Material |
| Diethyl Ethoxymethylenemalonate (DEEM) | 87-13-8 | 216.22 | Reagent |
| Dowtherm™ A | 8004-13-5 | - | High-boiling Solvent |
| Ethanol | 64-17-5 | 46.07 | Solvent/Byproduct |
| Hexanes | 110-54-3 | - | Recrystallization Solvent |
| Ethyl Acetate | 141-78-6 | - | Recrystallization Solvent |
Step-by-Step Procedure:
Step 1: Synthesis of Diethyl 2-(((6-methoxypyridin-3-yl)amino)methylene)malonate (Intermediate)
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer, add 5-amino-2-methoxypyridine (5.0 g, 40.3 mmol).
-
Add diethyl ethoxymethylenemalonate (DEEM) (9.58 g, 8.7 mL, 44.3 mmol, 1.1 eq).
-
Heat the reaction mixture to 110-120 °C with stirring for 2 hours.
-
Expertise & Experience Commentary: This initial condensation is often performed neat or with minimal solvent. The temperature is sufficient to drive the reaction by removing the ethanol byproduct. Progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting amine.
-
-
Cool the reaction mixture to room temperature. The resulting viscous oil or solid is the crude intermediate. This intermediate is often sufficiently pure to be carried forward without extensive purification.
Step 2: Thermal Cyclization to 6-Methoxy-1,5-naphthyridin-4(1H)-one
-
To a 250 mL three-neck flask equipped with a mechanical stirrer, a thermometer, and a condenser, add Dowtherm™ A (100 mL).
-
Heat the Dowtherm™ A to 240-250 °C.
-
Expertise & Experience Commentary: Dowtherm™ A is a eutectic mixture of diphenyl ether and biphenyl, used as a high-boiling heat transfer fluid. Its high boiling point (~257 °C) is essential for providing the thermal energy required for this intramolecular cyclization. The reaction must be conducted in a well-ventilated fume hood due to the high temperatures.
-
-
Add the crude intermediate from Step 1 dropwise to the hot Dowtherm™ A over a period of 30 minutes.
-
Maintain the reaction temperature at 240-250 °C for an additional 1-2 hours after the addition is complete.
-
Trustworthiness & Self-Validation: The reaction is complete when the evolution of ethanol ceases. TLC analysis of an aliquot can confirm the formation of the product, which will have a different Rf value and often distinct fluorescence under UV light compared to the intermediate.
-
-
Allow the reaction mixture to cool to below 100 °C.
-
Add hexanes (100 mL) to the cooled mixture. The product should precipitate as a solid.
-
Collect the solid by vacuum filtration and wash thoroughly with fresh hexanes to remove the Dowtherm™ A.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol, or ethyl acetate/hexanes) to yield 6-Methoxy-1,5-naphthyridin-4(1H)-one as a solid.
-
Dry the final product under vacuum. Confirm identity and purity using ¹H NMR, ¹³C NMR, and MS analysis as outlined in Section 2.
Scientific Context and Applications in Drug Discovery
The 1,5-Naphthyridine Scaffold in Medicinal Chemistry
The 1,5-naphthyridine ring system is a core structural motif in numerous biologically active compounds. Its rigid, planar structure and the presence of hydrogen bond donors and acceptors make it an excellent scaffold for interacting with biological targets such as enzymes and receptors. Derivatives have demonstrated a remarkable range of pharmacological activities, including:
-
Anticancer: Some naphthyridines act as topoisomerase inhibitors or kinase inhibitors. [3]* Antibacterial & Antifungal: The scaffold is found in compounds active against various microbial strains. [6]* Anti-inflammatory: Certain derivatives can modulate inflammatory pathways, such as inhibiting nitric oxide production. [6]* Antiviral: Activity against viruses like HIV has been reported for some natural naphthyridine alkaloids. [7]
Potential as a Synthetic Building Block
6-Methoxy-1,5-naphthyridin-4-ol is a valuable intermediate for further chemical elaboration. The functional groups present offer multiple handles for modification:
-
The 4-OH/NH Group: The hydroxyl group can be converted into a better leaving group (e.g., a triflate or chloride), enabling nucleophilic aromatic substitution (SₙAr) reactions to introduce amines, thiols, or other functionalities at the C-4 position. The N-H can be alkylated to explore structure-activity relationships.
-
The 6-Methoxy Group: The methoxy group can be cleaved (e.g., with BBr₃) to reveal a phenol, providing another site for modification. This group also electronically influences the reactivity of the aromatic system.
These potential transformations make the molecule a key starting point for building libraries of novel compounds for high-throughput screening in drug discovery programs.
Hazard and Safety Information
Based on commercially available safety data, 6-Methoxy-1,5-naphthyridin-4-ol is associated with the following hazards:
-
GHS Pictogram: GHS07 (Harmful/Irritant) [4]* Hazard Statements:
-
H302: Harmful if swallowed. [4] * H315: Causes skin irritation. [4] * H319: Causes serious eye irritation. [4] * H335: May cause respiratory irritation. [4]* Precautionary Phrases: Standard precautions such as wearing protective gloves, eye protection, and using in a well-ventilated area are required. [4]Users must consult the full Safety Data Sheet (SDS) before handling this chemical.
-
References
-
Synthesis of 1,5‐ and l,7‐naphthyridin‐4(1H)‐ones. Semantic Scholar. [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed. [Link]
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Alternative way to access 1,5‐naphthyridines 4‐substituted by amino... ResearchGate. [Link]
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Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. [Link]
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Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. [Link]
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Supplementary Information File. Journal of Pharmacy & Pharmaceutical Sciences. [Link]
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1,5-Naphthyridin-4-ol, 6-methoxy-. CORTEX BIOCHEM. [Link]
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Specifications of 6-Methoxy-n[2][8]aphthyridin-4-ol. Capot Chemical. [Link]
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6-Methoxy-1,5-naphthyridin-4-ol | CAS#:23443-25-6. Chemsrc. [Link]
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6-methoxy-1,5-naphthyridin-4(1H)-one. Appretech Scientific Limited. [Link]
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SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]
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Biological Activity of Naturally Derived Naphthyridines. Semantic Scholar. [Link]
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Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI. [Link]
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Biological Activity of Naturally Derived Naphthyridines. PMC. [Link]
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(PDF) Biological Activity of Naturally Derived Naphthyridines. ResearchGate. [Link]
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Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. The Royal Society of Chemistry. [Link]
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Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. [Link]
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Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. [Link]
-
(PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. [Link]
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- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. appretech.com [appretech.com]
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- 8. Synthesis of 1,5‐ and l,7‐naphthyridin‐4(1H)‐ones | Semantic Scholar [semanticscholar.org]
physicochemical properties of 6-Methoxy-1,5-naphthyridin-4-ol
An In-Depth Technical Guide to the Physicochemical Properties of 6-Methoxy-1,5-naphthyridin-4-ol
Prepared by: Gemini, Senior Application Scientist
Introduction
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] A comprehensive understanding of the physicochemical properties of these core structures is fundamental for rational drug design, guiding the optimization of pharmacokinetic and pharmacodynamic profiles. This technical guide provides an in-depth analysis of the key (CAS No. 23443-25-6), offering both theoretical context and validated experimental protocols for its characterization. This document is intended for researchers, medicinal chemists, and drug development professionals who require a robust understanding of this compound's fundamental characteristics.
Molecular Identity and Structure
Accurate identification is the cornerstone of any chemical analysis. 6-Methoxy-1,5-naphthyridin-4-ol exists in a tautomeric equilibrium with its keto form, 6-methoxy-1H-1,5-naphthyridin-4-one. The keto form is generally considered the more stable tautomer, a critical consideration for spectroscopic and reactivity studies.[2]
| Identifier | Data | Source |
| CAS Number | 23443-25-6 | [2][3][4] |
| Molecular Formula | C₉H₈N₂O₂ | [2][3][5] |
| Molecular Weight | 176.17 g/mol | [3][5] |
| IUPAC Name | 6-methoxy-1H-1,5-naphthyridin-4-one | [2] |
| Canonical SMILES | COC1=CC=C2N=CC=C(O)C2=N1 | [2] |
| InChI Key | SSMACLPPRSQXHH-UHFFFAOYSA-N | [2][6] |
Core Physicochemical Properties: A Summary
The following table summarizes the essential . It is important to note that while some properties can be accurately predicted through computational models, experimental verification remains the gold standard for drug development applications.
| Property | Value / Range | Method / Source |
| Melting Point | To be determined | Experimental (See Section 4.1) |
| pKa (Acid Dissociation Constant) | 3.47 ± 0.40 | Predicted[3] |
| LogP (Octanol/Water Partition) | To be determined | Experimental (See Section 3.1) |
| Aqueous Solubility | To be determined | Experimental |
Lipophilicity and Acidity: Key Determinants of Bioavailability
The interplay between a molecule's lipophilicity (LogP) and its ionization state (pKa) governs its absorption, distribution, metabolism, and excretion (ADME) profile.
Partition Coefficient (LogP)
The partition coefficient is a measure of a compound's differential solubility in a biphasic system of a lipid (typically octan-1-ol) and water.[7] It is a critical parameter for predicting a drug's ability to cross biological membranes. While computational methods provide useful estimates, experimental determination via High-Performance Liquid Chromatography (HPLC) is a rapid and reliable alternative to the traditional shake-flask method.[8][9]
Causality: This method leverages the correlation between a compound's retention time on a nonpolar reversed-phase (RP) column and its lipophilicity. By calibrating the system with standards of known LogP values, the LogP of the analyte can be accurately interpolated.
-
System Preparation:
-
Equip an HPLC system with a C18 column and a UV detector.
-
Prepare a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer, pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).
-
-
Calibration:
-
Prepare stock solutions of at least five reference compounds with well-documented LogP values that bracket the expected LogP of the analyte.
-
Inject each standard individually and record its retention time (t_R_).
-
Calculate the capacity factor (k) for each standard using the formula: k = (t_R_ - t₀) / t₀, where t₀ is the column dead time (determined by injecting a non-retained compound like uracil).
-
Generate a calibration curve by plotting the known LogP values of the standards against their corresponding log(k) values.
-
-
Sample Analysis:
-
Prepare a dilute solution of 6-Methoxy-1,5-naphthyridin-4-ol in the mobile phase.
-
Inject the sample and record its retention time.
-
Calculate log(k) for the analyte.
-
-
LogP Calculation:
-
Using the linear regression equation from the calibration curve, calculate the LogP of 6-Methoxy-1,5-naphthyridin-4-ol from its log(k) value.
-
Acidity Constant (pKa)
The pKa value indicates the strength of an acid or base and determines the extent of a molecule's ionization at a given pH. The predicted pKa of 3.47 suggests that the 1,5-naphthyridine ring system possesses basic character.[3] Potentiometric titration is a robust method for the experimental determination of pKa.
Causality: This protocol involves monitoring the change in pH of a solution of the analyte as a strong acid or base titrant is added. The pKa corresponds to the pH at which the compound is 50% ionized, identifiable as the midpoint of the steepest portion of the titration curve.
-
Sample Preparation: Prepare an aqueous solution of 6-Methoxy-1,5-naphthyridin-4-ol of known concentration (e.g., 0.01 M). If solubility is low, a co-solvent like methanol or DMSO may be used, but its effect on the pKa must be noted.
-
Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.
-
Data Recording: Record the pH of the solution after each addition of titrant.
-
Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The equivalence point is the point of maximum slope. The pKa is the pH value at which half of the volume of titrant required to reach the equivalence point has been added.
Thermal Properties
Melting Point
The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline compound, this occurs over a narrow range (typically 0.5-1.0°C). A depressed and broadened melting range is a reliable indicator of impurities.[10]
Causality: By slowly heating a small, packed sample, one can observe the precise temperatures at which melting begins and completes. A slow heating rate (~1-2°C per minute) is critical near the melting point to ensure thermal equilibrium between the sample, the heating block, and the thermometer, yielding an accurate measurement.[11]
-
Sample Preparation: Place a small amount of finely powdered, dry 6-Methoxy-1,5-naphthyridin-4-ol onto a clean surface. Tap the open end of a glass capillary tube into the powder.[12] Gently tap the sealed end of the capillary on a hard surface to pack the sample to a height of 1-2 mm.[10][11]
-
Apparatus Setup: Place the packed capillary into the heating block of a melting point apparatus.
-
Rapid Approximation (Optional but Recommended): Heat the block rapidly to get an approximate melting temperature. Allow the block to cool.
-
Accurate Measurement: Begin heating again, but reduce the rate to 1-2°C per minute when the temperature is within 15-20°C of the approximate melting point.[11]
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁). Continue heating slowly and record the temperature at which the last solid crystal melts (T₂).[11][13] The melting point is reported as the range T₁ - T₂.
Caption: Workflow for experimental melting point determination.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the chemical structure and purity of a molecule.
Caption: General workflow for spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: Expected signals would include a singlet for the methoxy (-OCH₃) protons around 3.9 ppm, and a series of doublets and multiplets in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons on the naphthyridine ring system.
-
¹³C NMR: The methoxy carbon should appear around 55-60 ppm.[14] Aromatic carbons will resonate between 110-160 ppm. The carbonyl carbon of the 4-one tautomer would be expected further downfield.
-
Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[15]
-
Acquisition: Acquire ¹H and ¹³C spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[15]
-
Processing: Process the raw data (Fourier transform, phase correction, baseline correction) to obtain the final spectra for analysis.[15]
Mass Spectrometry (MS)
MS is used to determine the molecular weight and can provide structural information through fragmentation analysis. For 6-Methoxy-1,5-naphthyridin-4-ol (C₉H₈N₂O₂), the expected exact mass is 176.0586. Electrospray ionization (ESI) in positive mode would be expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z 177.0664.
-
Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the sample in a suitable solvent like acetonitrile or methanol.[16]
-
Instrumentation: Use a liquid chromatography system coupled to a mass spectrometer with an ESI source.[16]
-
Analysis: Inject the sample. The mobile phase will carry the analyte into the mass spectrometer.
-
Data Acquisition: Acquire mass spectra in positive ion mode, scanning a relevant m/z range (e.g., 50-500). Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation temperature) to achieve good signal intensity.[16]
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information on the electronic transitions within the conjugated π-system of the naphthyridine core. The spectrum is characterized by the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε). These values are sensitive to solvent polarity and pH.[17]
-
Sample Preparation: Prepare a stock solution (~1 mM) of the compound in a spectroscopic grade solvent (e.g., ethanol or acetonitrile). From this, prepare a dilute solution whose absorbance at λmax is between 0.1 and 1.0 AU.[15][17]
-
Baseline Correction: Record a baseline spectrum using a cuvette filled only with the solvent.[15]
-
Measurement: Fill the cuvette with the sample solution and record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm).
-
Analysis: Identify the λmax values. Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Conclusion
This guide outlines the critical and provides robust, field-proven protocols for their experimental determination. While computational predictions offer valuable initial estimates, the methodologies described herein provide the framework for generating the precise, high-quality data required for advancing drug discovery and development programs. The structural confirmation through comprehensive spectroscopic analysis is a prerequisite for, and should be conducted in parallel with, the characterization of its thermal, lipophilic, and acid-base properties.
References
Sources
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- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Page loading... [guidechem.com]
- 4. appretech.com [appretech.com]
- 5. capotchem.com [capotchem.com]
- 6. 1,5-Naphthyridin-4-ol, 6-methoxy- | CymitQuimica [cymitquimica.com]
- 7. acdlabs.com [acdlabs.com]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 12. byjus.com [byjus.com]
- 13. pennwest.edu [pennwest.edu]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 17. pdf.benchchem.com [pdf.benchchem.com]
6-Methoxy-1,5-naphthyridin-4-ol molecular formula C9H8N2O2
An In-depth Technical Guide to 6-Methoxy-1,5-naphthyridin-4-ol (C₉H₈N₂O₂)
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist
Part 1: Abstract and Strategic Overview
The 1,5-naphthyridine scaffold is a "privileged" heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Its rigid, planar structure and hydrogen bonding capabilities allow for potent interactions with a variety of biological targets. This guide focuses on a specific, under-investigated derivative: 6-Methoxy-1,5-naphthyridin-4-ol (CAS: 23443-25-6). While direct biological data for this compound is scarce, its structural features—namely the 4-hydroxy (or 4-oxo tautomer) and the 6-methoxy substitution—are present in other naphthyridines and related heterocycles with significant cytotoxic and anti-inflammatory activities.[1][3] This document serves as a comprehensive technical resource, providing a robust proposed synthesis, a complete protocol for analytical characterization, and a well-grounded rationale for its investigation as a potential therapeutic agent.
Part 2: Molecular Properties and Structural Analysis
6-Methoxy-1,5-naphthyridin-4-ol is a small molecule with the potential for diverse chemical interactions. Its key physicochemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂ | [4][5] |
| Molecular Weight | 176.17 g/mol | [4] |
| CAS Number | 23443-25-6 | [4][5] |
| IUPAC Name | 6-methoxy-1,5-naphthyridin-4-ol | [5] |
| Canonical SMILES | COC1=CC=C2N=CC=C(O)C2=N1 | [5] |
| Predicted pKa | 3.47 ± 0.40 | [6] |
Keto-Enol Tautomerism: A Critical Feature
A crucial structural aspect of this molecule is its existence in a tautomeric equilibrium between the aromatic alcohol (4-ol) form and the non-aromatic amide (4-one) form, officially named 6-methoxy-1,5-naphthyridin-4(1H)-one.[4][5] This equilibrium is not merely a chemical curiosity; it profoundly influences the molecule's hydrogen bonding capacity, planarity, and ultimately, its interaction with biological macromolecules. The 4-one tautomer is often favored in the solid state and in many solvents. This understanding is critical for interpreting spectroscopic data and for computational modeling of receptor binding.
Caption: Tautomeric equilibrium of the target compound.
Part 3: Synthesis and Experimental Workflow
Rationale for the Gould-Jacobs Approach
The selection of the Gould-Jacobs reaction is based on its reliability and straightforward mechanism. It involves an initial nucleophilic substitution of a 3-aminopyridine with diethyl (ethoxymethylene)malonate (DEEM), followed by a high-temperature thermal cyclization.[7][10] The high temperature is necessary to overcome the activation energy for the 6-electron electrocyclization that forms the second pyridine ring.[8] Dowtherm A or diphenyl ether are typically used as high-boiling solvents to achieve the required temperatures (approx. 250 °C).
Caption: Proposed synthetic workflow via the Gould-Jacobs reaction.
Detailed Experimental Protocol
This protocol is a self-validating system. Successful synthesis must be confirmed by the analytical methods described in Part 4.
Step 1: Synthesis of Diethyl 2-(((6-methoxypyridin-3-yl)amino)methylene)malonate
-
To a 100 mL round-bottom flask, add 6-methoxy-3-aminopyridine (5.0 g, 40.3 mmol).
-
Add diethyl (ethoxymethylene)malonate (DEEM) (9.15 g, 42.3 mmol, 1.05 eq).[11]
-
Heat the reaction mixture at 110-120 °C with stirring for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the consumption of the aminopyridine.
-
After cooling to room temperature, the resulting viscous oil or solid is the crude intermediate. It can be used directly in the next step or purified by recrystallization from ethanol/hexanes.
Step 2: Thermal Cyclization to Ethyl 6-methoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate
-
In a 250 mL three-neck flask equipped with a mechanical stirrer and a reflux condenser, add Dowtherm A (100 mL). Heat the solvent to 250 °C.
-
Slowly add the crude intermediate from Step 1 to the hot solvent over 15-20 minutes.
-
Maintain the reaction temperature at 250-255 °C for 30 minutes. A precipitate should form.
-
Allow the mixture to cool to below 100 °C, then add hexanes (100 mL) to fully precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with hexanes, and dry to yield the ethyl ester product.
Step 3: Saponification and Decarboxylation to 6-Methoxy-1,5-naphthyridin-4-ol
-
Suspend the crude ethyl ester from Step 2 in a 10% aqueous sodium hydroxide solution (50 mL).
-
Heat the mixture to reflux for 2-3 hours until the solid fully dissolves, indicating complete saponification.
-
Cool the resulting solution in an ice bath and carefully acidify to pH ~5 with concentrated hydrochloric acid. A precipitate will form.
-
Collect the solid carboxylic acid intermediate by filtration and wash with cold water.
-
Transfer the moist solid to a flask and heat at 260-270 °C (in Dowtherm A or neat) until gas evolution (CO₂) ceases, indicating complete decarboxylation.
-
Cool the mixture, triturate with hexanes, and collect the final solid product, 6-Methoxy-1,5-naphthyridin-4-ol, by filtration. Purify further by recrystallization from ethanol or DMF/water if necessary.
Part 4: Analytical Characterization Protocol
No published spectral data for this specific molecule exists. The following section details the expected results from standard analytical techniques, providing a benchmark for researchers to validate their synthetic product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: DMSO-d₆. The use of deuterated dimethyl sulfoxide is recommended due to the compound's likely low solubility in chloroform and the need to observe exchangeable protons (OH, NH).
Expected ¹H NMR Signals: The spectrum should display distinct signals for the aromatic protons and the methoxy group. The proton on the nitrogen (in the 4-one tautomer) and the hydroxyl proton (in the 4-ol tautomer) will likely be broad and their chemical shift concentration-dependent.
Expected ¹³C NMR Signals: Aromatic carbons typically appear between 110-160 ppm. The carbonyl carbon of the 4-one tautomer is expected to be significantly downfield (>160 ppm). The methoxy carbon signal is characteristic and typically appears around 55-60 ppm.[12]
| Data Type | Predicted Key Signals (ppm) | Structural Assignment Rationale |
| ¹H NMR | ~8.5-8.7 (d) | H at C2 (adjacent to N1 and C=O) |
| ~8.2-8.4 (d) | H at C8 (adjacent to N1) | |
| ~7.3-7.5 (dd) | H at C7 | |
| ~7.0-7.2 (s) | H at C5 | |
| ~3.9-4.1 (s, 3H) | -OCH₃ protons | |
| >11.0 (br s, 1H) | N-H or O-H proton (exchangeable) | |
| ¹³C NMR | >170 | C4 (carbonyl in keto form) |
| ~155-165 | C6 (attached to -OCH₃) | |
| ~140-150 | Quaternary carbons (C4a, C8a) | |
| ~110-135 | Aromatic CH carbons (C2, C3, C7, C8) | |
| ~95-105 | C5 | |
| ~56 | -OCH₃ carbon |
Mass Spectrometry (MS)
Method: Electrospray Ionization (ESI) is suitable for this polar, heterocyclic compound.
-
Expected Molecular Ion: The primary observation in the full scan mass spectrum should be the protonated molecule [M+H]⁺.
-
[M+H]⁺ Calculated: C₉H₉N₂O₂⁺ = 177.0659
-
-
Key Fragmentation Patterns: Tandem MS (MS/MS) on the parent ion (m/z 177) would be used for structural confirmation. Common fragmentation pathways for such scaffolds involve the loss of small, stable molecules.[13]
-
Loss of CO (28 Da): A common fragmentation for quinolones and naphthyridinones, leading to a fragment at m/z ~149.
-
Loss of CH₃ radical (15 Da): Cleavage of the methoxy group, resulting in a fragment at m/z ~162.
-
Loss of CH₂O (30 Da): Loss of formaldehyde from the methoxy group, giving a fragment at m/z ~147.
-
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by features characteristic of the 4-one tautomer.
-
~3200-2800 cm⁻¹ (broad): N-H stretching of the amide.
-
~1650-1680 cm⁻¹ (strong): C=O stretching of the cyclic amide (key diagnostic peak).
-
~1550-1620 cm⁻¹: C=C and C=N stretching vibrations within the aromatic rings.
-
~1250 cm⁻¹: C-O stretching of the aryl ether (methoxy group).
Part 5: Review of Biological Potential and Rationale for Investigation
While 6-Methoxy-1,5-naphthyridin-4-ol has not been biologically evaluated, a compelling case for its investigation can be built upon the well-documented activities of its structural analogues. The 1,5-naphthyridine core is a known pharmacophore for anticancer and anti-infective agents.[2][14]
Rationale 1: Anticancer Activity
Many substituted naphthyridines exert potent cytotoxic effects against a range of human cancer cell lines, including prostate, leukemia, and cervical cancer.[1][2]
-
Mechanism of Action: A primary mechanism for related compounds is the inhibition of DNA Topoisomerase II, an essential enzyme for DNA replication in rapidly dividing cancer cells.[2] The planar, heterocyclic system of the naphthyridine core is ideal for intercalating into DNA, disrupting the enzyme-DNA complex.
-
Role of Methoxy Group: The presence of a methoxy group can enhance biological activity. For example, 10-methoxycanthin-6-one, which also contains a methoxy-substituted 1,5-naphthyridine core, showed impressive activity against DU145 prostate cancer cells with an IC₅₀ of 1.58 µg/mL.[1][3] Methoxy groups can modulate solubility, membrane permeability, and metabolic stability, and can also form specific hydrogen bonds within a target's active site.
Caption: Rationale for investigating the biological activity.
Rationale 2: Anti-inflammatory and Anti-infective Properties
-
Anti-inflammatory: Related 1,5-naphthyridine alkaloids have been shown to reduce the production of pro-inflammatory mediators like NO, IL-6, and TNF-α in macrophage cell lines.[1] This suggests potential applications in inflammatory disorders.
-
Anti-parasitic: Substituted 1,5-naphthyridines have demonstrated excellent activity against Leishmania infantum, with some derivatives showing potency comparable to the standard drug amphotericin B but with a much higher selectivity index, suggesting lower host toxicity.[14]
Part 6: Conclusion and Future Perspectives
6-Methoxy-1,5-naphthyridin-4-ol represents a scientifically intriguing yet underexplored molecule. Its synthesis is readily achievable through established chemical methods like the Gould-Jacobs reaction. The true value of this compound lies in its potential, inferred from a wealth of data on its structural relatives, as a core scaffold for the development of new therapeutic agents, particularly in oncology.
Future work should focus on the execution of the proposed synthesis, rigorous analytical confirmation as per the protocols outlined herein, and subsequent screening in relevant biological assays. Initial screening should prioritize cytotoxicity assays against a panel of cancer cell lines (e.g., NCI-60) and anti-inflammatory assays to validate the hypotheses presented in this guide.
Part 7: References
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Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. Available from: [Link]
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Błaszczyk, E., Szymański, P., Mikiciuk-Olasik, E., & Węglińska, L. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. Available from: [Link]
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Chen, Y. L., Chen, I. L., & Tzeng, C. C. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Anticancer Research, 33(12), 5345-5352. Available from: [Link]
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Gould–Jacobs reaction. (2023, November 29). In Wikipedia. Retrieved from [Link]
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Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. Available from: [Link]
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Jella, K. S., et al. (2025). Synthesis, Biological Evaluation, and Molecular Docking Studies of[7][15]-Naphthyridine Derivatives as Potential Anticancer. Polycyclic Aromatic Compounds. Available from: [Link]
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Process for producing 2,3-diamino-6-methoxypyridine. (2003). Google Patents. Retrieved from
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Błaszczyk, E., Szymański, P., Mikiciuk-Olasik, E., & Węglińska, L. (2021). Biological Activity of Naturally Derived Naphthyridines. Semantic Scholar. Available from: [Link]
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Stanovnik, B., & Svete, J. (2004). Malonates in Cyclocondensation Reactions. ARKIVOC, 2004(5), 1-25. Available from: [Link]
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Synthesis of 2a-h from 1a-h using diethyl malonate. (n.d.). ResearchGate. Retrieved from [Link]
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Kamal, A., et al. (2015). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 916-925. Available from: [Link]
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Aseguinolaza, L., et al. (2018). Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation. European Journal of Medicinal Chemistry, 155, 355-365. Available from: [Link]
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Fragmentation products formed on mass-selection and dissociation of (A)... (n.d.). ResearchGate. Retrieved from [Link]
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de la Cuesta, E., et al. (2011). Molecular Recognition Studies on Naphthyridine Derivatives. Molecules, 16(12), 10071-10082. Available from: [Link]
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Bhat, S. A., & Ahmad, S. (2016). Quantum chemical and spectroscopic investigations of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid. Journal of Theoretical and Computational Chemistry, 15(05), 1650041. Available from: [Link]
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Bhat, S. A., & Ahmad, S. (2016). Quantum chemical and spectroscopic investigations of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid. ResearchGate. Available from: [Link]
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Development of methodologies for synthesis of 4-hydroxy-[7][16]naphthyridine-3-carbonitriles. (2023). Materials Today: Proceedings. Available from: [Link]
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Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. (2013). International Journal of Molecular Sciences, 14(3), 5978-5999. Available from: [Link]
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Gloc, M., et al. (2024). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 29(11), 2542. Available from: [Link]
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13C NMR Chemical Shifts. (n.d.). Oregon State University. Retrieved from [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]
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Proposed fragmentation routes of the protonated molecules and product ions of compounds 1-4 by LC-ESI-QTOF-MS. (n.d.). ResearchGate. Retrieved from [Link]
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6-methoxy-1,5-naphthyridin-4(1H)-one. (n.d.). Appretech Scientific Limited. Retrieved from [Link]
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Mohammed, S., & Maher, K. A. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry, 29(2), 199-203. Available from: [Link]
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Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. (2009). The Royal Society of Chemistry. Retrieved from [Link]
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Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. Retrieved from [Link]
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Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. Available from: [Link]
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diethyl methylenemalonate. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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6-METHOXY-3-PYRIDINYLAMINE. (n.d.). Gsrs. Retrieved from [Link]
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Supporting Information. (n.d.). Retrieved from [Link]
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Marek, R., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 687-696. Available from: [Link]
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Fragmentation (mass spectrometry). (2024, January 3). In Wikipedia. Retrieved from [Link]
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Mass Spectrometry Fragmentation Part 1. (2015, February 19). YouTube. Retrieved from [Link]
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1,5-Naphthyridin-4-ol. (n.d.). PubChem. Retrieved from [Link]
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The Synthesis of the 1,5-Naphthyridine Scaffold: A Technical Guide for Drug Discovery Professionals
Abstract
The 1,5-naphthyridine core is a privileged heterocyclic scaffold deeply embedded in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer and antimicrobial properties.[1] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal synthetic strategies to construct this valuable scaffold. Moving beyond a simple recitation of methods, this guide delves into the mechanistic underpinnings of classical and contemporary synthetic routes, offering field-proven insights into the causality behind experimental choices. Detailed, step-by-step protocols for key reactions, comparative data tables, and visualizations of reaction mechanisms and workflows are presented to create a self-validating and authoritative resource for the synthesis of 1,5-naphthyridine derivatives.
Introduction: The Enduring Significance of the 1,5-Naphthyridine Core
The unique arrangement of two fused pyridine rings in the 1,5-naphthyridine scaffold imparts a distinct electronic and steric profile, rendering it an exceptional pharmacophore.[2] Its rigid, planar structure provides a defined orientation for substituent groups to interact with biological targets, while the nitrogen atoms can participate in hydrogen bonding and metal coordination.[3][4] This has led to the discovery of 1,5-naphthyridine-containing molecules with a wide array of biological activities, including their use as kinase inhibitors and antimalarial agents. The synthetic accessibility of this scaffold, coupled with the diverse biological activities of its derivatives, makes it an attractive and enduring core for medicinal chemistry campaigns.[1]
This guide will explore the foundational synthetic methodologies, from time-honored named reactions to modern catalytic approaches, providing the reader with a robust toolkit for the synthesis of 1,5-naphthyridine-based compounds.
Classical Approaches to the 1,5-Naphthyridine Core
The construction of the 1,5-naphthyridine scaffold has historically relied on several robust and versatile cyclization reactions. These methods, while established for decades, continue to be relevant due to their reliability and the accessibility of starting materials.
The Skraup Synthesis: A Classic Route Under Harsh Conditions
The Skraup synthesis is a venerable method for the formation of quinolines that has been effectively adapted for 1,5-naphthyridines. The reaction involves the treatment of a 3-aminopyridine with glycerol, a strong acid (typically sulfuric acid), and an oxidizing agent. The key to this reaction is the in-situ dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[1]
Mechanism and Rationale: The reaction proceeds through a series of well-defined steps. The strong acid serves not only to catalyze the dehydration of glycerol but also to protonate the aminopyridine, which can influence the regioselectivity of the subsequent steps. The aminopyridine undergoes a Michael addition to the in-situ generated acrolein. This is followed by an acid-catalyzed cyclization and subsequent dehydration to form a dihydronaphthyridine intermediate. The final step is the crucial oxidation of this intermediate to the aromatic 1,5-naphthyridine ring system.[1] The choice of oxidizing agent is critical for the success of the reaction, with m-nitrobenzenesulfonic acid being a common and effective option.[1][2]
Visualizing the Skraup Synthesis:
Caption: Reaction pathway for the Skraup synthesis of 1,5-naphthyridine.
Detailed Experimental Protocol: Synthesis of 1,5-Naphthyridine from 3-Aminopyridine [1]
Materials:
-
3-Aminopyridine
-
Glycerol
-
Concentrated Sulfuric Acid
-
m-Nitrobenzenesulfonic acid sodium salt (m-NO₂PhSO₃Na)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to 3-aminopyridine while cooling in an ice bath.
-
To this mixture, add glycerol followed by the oxidizing agent, m-nitrobenzenesulfonic acid sodium salt.
-
Heat the mixture gently at first. The reaction is exothermic and will begin to reflux without external heating.
-
Once the initial vigorous reaction subsides, heat the mixture to 140-150°C and maintain this temperature for 4-5 hours.
-
Allow the reaction mixture to cool to room temperature and then pour it onto crushed ice.
-
Neutralize the acidic solution carefully with a concentrated sodium hydroxide solution until it is strongly alkaline.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., chloroform or diethyl ether).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation or recrystallization.
Data Summary: Skraup Synthesis of Substituted 1,5-Naphthyridines
| Starting Material (3-Aminopyridine Derivative) | Oxidizing Agent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Aminopyridine | m-NO₂PhSO₃Na | 140-150 | 4-5 | Moderate | [1] |
| 3-Amino-4-methylpyridine | Acetaldehyde/H⁺ | Reflux | - | - | [2] |
| 6-Methoxy-3-aminopyridine | Acetaldehyde/H⁺ | Reflux | - | - | [2] |
The Gould-Jacobs Reaction: A Versatile Route to 4-Hydroxy-1,5-Naphthyridines
The Gould-Jacobs reaction is a highly effective method for constructing the 4-hydroxy-1,5-naphthyridine scaffold, which serves as a key intermediate for further functionalization.[5] This reaction typically involves the condensation of a 3-aminopyridine with a malonic ester derivative, such as diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.[2][5]
Mechanism and Rationale: The reaction initiates with a nucleophilic attack of the amino group of the 3-aminopyridine on the electrophilic carbon of DEEM, leading to the elimination of ethanol and the formation of a vinylogous amide intermediate.[5] The subsequent high-temperature cyclization is a 6-electron electrocyclization, forming the dihydronaphthyridine ring system. This intermediate then tautomerizes to the more stable 4-hydroxy-1,5-naphthyridine product.[5] The high temperatures required for the cyclization step are a key consideration, often necessitating the use of high-boiling solvents like diphenyl ether.
Visualizing the Gould-Jacobs Reaction:
Caption: Mechanism of the Gould-Jacobs reaction for 1,5-naphthyridine synthesis.
Detailed Experimental Protocol: Synthesis of Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate [2]
Materials:
-
3-Aminopyridine
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether
Procedure:
-
A mixture of 3-aminopyridine and diethyl ethoxymethylenemalonate is heated. This initial condensation step forms the corresponding anilinomethylenemalonate intermediate.
-
The intermediate from the previous step is added to high-boiling diphenyl ether and heated to approximately 250 °C. This thermal cyclization results in the formation of ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate.
-
The reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The product can be further purified by recrystallization.
Data Summary: Gould-Jacobs Reaction Variants
| 3-Aminopyridine Derivative | Malonic Ester Derivative | Cyclization Condition | Product | Yield (%) | Reference |
| 3-Aminopyridine | Diethyl methylenemalonate | Thermal | 4-Hydroxy-1,5-naphthyridine | Good | [2] |
| 3-Aminopyridine | Diethyl ethoxymethylenemalonate | 150 °C | 4-Hydroxy-1,5-naphthyridine | Good | [2] |
| Substituted 3-aminopyridines | Meldrum's acid/Triethylorthoformate | Dowtherm A, 250 °C | Substituted 4-hydroxy-1,5-naphthyridines | Good | [2] |
The Friedländer Synthesis: Condensation and Cyclodehydration
The Friedländer synthesis is another powerful tool for the construction of quinolines and, by extension, 1,5-naphthyridines. This acid- or base-catalyzed reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, followed by a cyclodehydration.[6][7] For the synthesis of 1,5-naphthyridines, a 3-aminopyridine derivative bearing a carbonyl group at the 2- or 4-position is typically employed.[6]
Mechanism and Rationale: The reaction mechanism generally begins with an aldol-type condensation between the enolate of the active methylene compound and the carbonyl group of the aminopyridine derivative.[8] This is followed by an intramolecular cyclization through the attack of the amino group on the newly formed carbonyl or a related electrophilic center. The final step is a dehydration to yield the aromatic 1,5-naphthyridine ring. The choice of catalyst (acid or base) can significantly influence the reaction rate and outcome, depending on the nature of the substrates.
Visualizing the Friedländer Synthesis:
Caption: General mechanism of the Friedländer synthesis for 1,5-naphthyridines.
Modern Synthetic Methodologies
While classical methods remain valuable, modern synthetic chemistry has introduced more sophisticated and often milder approaches to the 1,5-naphthyridine scaffold, including transition-metal-catalyzed cross-coupling reactions and microwave-assisted synthesis.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig aminations, have revolutionized the synthesis of complex aromatic systems, including 1,5-naphthyridines.[2][9] These methods offer a high degree of control over the introduction of substituents and often proceed under milder conditions than classical approaches. A common strategy involves the coupling of a functionalized pyridine with another precursor, followed by a cyclization step to form the second ring.
Mechanism and Rationale: The catalytic cycle of a typical palladium-catalyzed cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10] In the context of 1,5-naphthyridine synthesis, a pre-functionalized pyridine (e.g., a halopyridine) undergoes oxidative addition to a Pd(0) catalyst. This is followed by transmetalation with an organometallic reagent (e.g., a boronic acid in the Suzuki reaction) or an amine in the Buchwald-Hartwig reaction. The final reductive elimination step forms the new C-C or C-N bond and regenerates the Pd(0) catalyst.[10] The choice of ligands on the palladium catalyst is crucial for the efficiency and selectivity of these reactions.
Visualizing the Suzuki Cross-Coupling for 1,5-Naphthyridine Synthesis:
Caption: Catalytic cycle of a palladium-catalyzed Suzuki cross-coupling followed by cyclization to form a 1,5-naphthyridine.
Data Summary: Palladium-Catalyzed Synthesis of 1,5-Naphthyridines
| Coupling Partners | Catalyst/Ligand | Base | Solvent | Product | Yield (%) | Reference |
| 2-Iodo-1,5-naphthyridine + Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF | 2-Aryl-1,5-naphthyridine | High | [9] |
| 2-Chloro-1,5-naphthyridine + Amine | Pd₂(dba)₃/XantPhos | Cs₂CO₃ | Toluene | 2-Amino-1,5-naphthyridine | Good | [2] |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating. This technology has been successfully applied to several of the classical and modern methods for synthesizing 1,5-naphthyridines.[2]
Rationale and Advantages: The primary advantage of microwave heating is the rapid and uniform heating of the reaction mixture, which can overcome activation energy barriers more efficiently than conventional heating methods. This often translates to significantly shorter reaction times, sometimes reducing hours of reflux to mere minutes. Furthermore, the localized heating can minimize the formation of side products, leading to improved yields and easier purification.
Experimental Workflow for Microwave-Assisted Synthesis:
Caption: General experimental workflow for microwave-assisted 1,5-naphthyridine synthesis.
Data Summary: Microwave-Assisted 1,5-Naphthyridine Synthesis
| Reaction Type | Reactants | Conditions | Time | Yield (%) | Reference |
| Friedländer Synthesis | 2-Aminonicotinaldehyde + Active Methylene Compound | DABCO, Solvent-free, 600W | 2-5 min | 74-86 | [11] |
| Nucleophilic Substitution | Chlorinated 1,5-naphthyridine + Amine | - | - | - | [2] |
Conclusion and Future Perspectives
The synthesis of the 1,5-naphthyridine scaffold remains a vibrant and evolving area of research. While classical methods like the Skraup, Gould-Jacobs, and Friedländer reactions provide robust and reliable access to this important heterocyclic core, modern methodologies such as palladium-catalyzed cross-coupling and microwave-assisted synthesis offer milder conditions, greater functional group tolerance, and enhanced efficiency.
The choice of synthetic strategy will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. For drug discovery and development professionals, a thorough understanding of these diverse synthetic routes is paramount for the successful design and execution of medicinal chemistry programs targeting novel 1,5-naphthyridine-based therapeutics. Future innovations in this field will likely focus on the development of even more efficient and sustainable synthetic methods, including flow chemistry and novel catalytic systems, to further expand the accessible chemical space around this privileged scaffold.
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PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]
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C. The Synthetic & Mechanistic Organic Chemistry of Palladium. Wipf Group. Available at: [Link]
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CeCl₃·7H₂O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Kakatiya University. Available at: [Link]
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MICROWAVE ASSISTED SOLVENT FREE FRIEDLANDER SYNTHESIS OF 1, 8-NAPHTHYRIDINES. TSI Journals. Available at: [Link]
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- 4. researchgate.net [researchgate.net]
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The Gould-Jacobs Reaction: A Comprehensive Technical Guide to the Synthesis of 1,5-Naphthyridin-4-ols
Foreword: The Strategic Importance of the 1,5-Naphthyridine Core
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif of considerable interest in medicinal chemistry and drug development. Its derivatives are integral to a wide array of pharmacologically active agents, demonstrating antimicrobial, anticancer, and anti-inflammatory properties.[1] The rigid, planar structure and the presence of nitrogen atoms capable of hydrogen bonding contribute to its ability to effectively interact with biological targets. The Gould-Jacobs reaction represents a classic and robust strategy for the construction of the 4-hydroxy-1,5-naphthyridine (or its tautomeric 4-oxo form), a key intermediate for the elaboration of more complex, biologically active molecules.[1] This guide provides an in-depth technical overview of the Gould-Jacobs reaction for the synthesis of 1,5-naphthyridin-4-ols, intended for researchers, scientists, and professionals in the field of drug development.
The Gould-Jacobs Reaction: Mechanism and Strategic Considerations
The Gould-Jacobs reaction is a powerful tool for the synthesis of 4-hydroxyquinolines and their heteroaromatic analogs, such as the 1,5-naphthyridin-4-ols. The reaction proceeds in a two-stage sequence: an initial condensation reaction followed by a high-temperature intramolecular cyclization.[1]
Stage 1: Condensation of a 3-Aminopyridine with a Malonic Ester Derivative
The synthesis commences with the nucleophilic attack of a 3-aminopyridine derivative on an electrophilic malonic ester, most commonly diethyl ethoxymethylenemalonate (DEEM).[1] This step involves the formation of a vinylogous amide intermediate through the elimination of ethanol.
The choice of the 3-aminopyridine derivative allows for the introduction of substituents onto the resulting naphthyridine ring. For instance, the use of 3-amino-5-methylpyridine will ultimately yield a 7-methyl-1,5-naphthyridin-4-ol. The reaction is typically performed by heating the reactants, often without a solvent or in a high-boiling solvent.
Stage 2: Thermal Intramolecular Cyclization
The second and most critical step is the high-temperature intramolecular cyclization of the vinylogous amide intermediate. This proceeds via a 6-electron electrocyclization, a type of pericyclic reaction, to form the dihydronaphthyridine ring system.[1] This intermediate then tautomerizes to the more thermodynamically stable aromatic 4-hydroxy-1,5-naphthyridine product.
This cyclization step requires significant thermal energy, typically in the range of 250-300 °C.[2] This high temperature is necessary to overcome the activation energy barrier for the electrocyclization. The choice of heating method and solvent is therefore a critical parameter in the successful execution of the Gould-Jacobs reaction.
Methodologies for the Synthesis of 1,5-Naphthyridin-4-ols
Two primary methodologies are employed for the Gould-Jacobs synthesis of 1,5-naphthyridin-4-ols: classical thermal synthesis in a high-boiling solvent and modern microwave-assisted synthesis. The choice between these methods will depend on the available equipment, scale of the reaction, and desired reaction time.
Classical Thermal Synthesis: A Robust and Scalable Approach
The classical approach utilizes a high-boiling, inert solvent to achieve the high temperatures required for the cyclization. Dowtherm A, a eutectic mixture of diphenyl ether and biphenyl, is a commonly used solvent due to its high boiling point (257 °C) and thermal stability.
Rationale for Experimental Choices:
-
High-Boiling Solvent: The use of a solvent like Dowtherm A is crucial for reaching the high temperatures necessary for the 6-electron electrocyclization to occur efficiently and within a reasonable timeframe.
-
Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions at the high temperatures employed, potentially improving the yield and purity of the product.
Detailed Experimental Protocol: Synthesis of 7-Methyl-1,5-naphthyridin-4-ol
Step 1: Condensation
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-amino-5-methylpyridine (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 1.1 eq).
-
Heat the mixture with stirring at 120-130 °C for 2 hours.
-
During this time, ethanol, a byproduct of the condensation, will distill from the reaction mixture.
-
After 2 hours, allow the reaction mixture to cool to room temperature. The resulting crude diethyl 2-(((5-methylpyridin-3-yl)amino)methylene)malonate can be used directly in the next step without further purification.
Step 2: Thermal Cyclization
-
To the flask containing the crude intermediate, add Dowtherm A (5-10 mL per gram of the initial 3-amino-5-methylpyridine).
-
Heat the mixture to a vigorous reflux (approximately 250 °C) with stirring for 30-60 minutes.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to below 100 °C.
-
Carefully add hexane or petroleum ether to the cooled mixture to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with hexane to remove residual Dowtherm A.
Purification and Characterization:
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of dimethylformamide (DMF) and water.
-
Characterization (Expected for 7-Methyl-1,5-naphthyridin-4-ol):
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (DMSO-d₆): δ (ppm) ~8.8 (s, 1H), ~8.4 (d, 1H), ~7.9 (d, 1H), ~6.2 (s, 1H), ~2.5 (s, 3H).
-
¹³C NMR (DMSO-d₆): δ (ppm) ~178, ~148, ~145, ~142, ~135, ~125, ~118, ~110, ~18.
-
Mass Spectrometry (ESI+): m/z = 161.07 [M+H]⁺.
-
Microwave-Assisted Synthesis: A Rapid and Efficient Alternative
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields.[3] In the context of the Gould-Jacobs reaction, microwave heating can efficiently supply the energy required for the cyclization step, often without the need for a high-boiling solvent.
Rationale for Experimental Choices:
-
Microwave Heating: Microwave energy directly interacts with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This can significantly accelerate the rate of the cyclization reaction compared to conventional heating.
-
Solvent-Free or High-Boiling Solvents: Microwave-assisted Gould-Jacobs reactions can often be performed neat (solvent-free) or in a small amount of a high-boiling polar solvent like DMF or N-methyl-2-pyrrolidone (NMP) to aid in heat absorption and dissipation.
Detailed Experimental Protocol: Microwave-Assisted Synthesis of 1,5-Naphthyridin-4-ol
-
In a microwave-safe reaction vessel equipped with a magnetic stirrer, combine 3-aminopyridine (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 1.2 eq).
-
Seal the vessel and place it in a microwave reactor.
-
Heat the mixture to 250 °C and hold at this temperature for 10-20 minutes.
-
Monitor the pressure in the vessel, ensuring it remains within the safe operating limits of the instrument.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Add a suitable solvent such as acetonitrile or ethanol to the crude product and sonicate to break up any solids.
-
Collect the solid product by vacuum filtration and wash with cold acetonitrile.
Purification and Characterization:
-
Purification: The product can be purified by recrystallization from an appropriate solvent.
-
Characterization (Expected for 1,5-Naphthyridin-4-ol):
-
Appearance: A solid.
-
Molecular Formula: C₈H₆N₂O
-
Molecular Weight: 146.15 g/mol [4]
-
Comparative Analysis of Methodologies
The choice between classical thermal and microwave-assisted synthesis depends on several factors. The following table provides a comparative overview to aid in method selection.
| Parameter | Classical Thermal Synthesis | Microwave-Assisted Synthesis |
| Reaction Time | Hours | Minutes |
| Typical Yields | Moderate to Good | Good to Excellent |
| Scalability | Readily scalable to larger quantities | Typically limited to smaller scale |
| Equipment | Standard laboratory glassware | Dedicated microwave reactor |
| Solvent Usage | Requires high-boiling solvents (e.g., Dowtherm A) | Can often be performed solvent-free or with minimal solvent |
| Energy Efficiency | Less efficient due to heating of the entire apparatus | More energy-efficient due to direct heating of the reaction mixture |
Visualizing the Gould-Jacobs Reaction
Reaction Mechanism
Caption: Figure 1: Mechanism of the Gould-Jacobs Reaction.
Experimental Workflow
Caption: Figure 2: General Experimental Workflow.
Conclusion and Future Perspectives
The Gould-Jacobs reaction remains a highly relevant and valuable tool for the synthesis of 1,5-naphthyridin-4-ols. Its operational simplicity and the ready availability of starting materials make it an attractive method for accessing this important heterocyclic core. While the classical thermal method is robust and scalable, the advent of microwave-assisted synthesis offers a rapid and efficient alternative, particularly for library synthesis and methods development in a drug discovery setting. Future advancements in this area may focus on the development of catalytic or lower-temperature cyclization conditions to further improve the sustainability and scope of this important transformation.
References
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage Application Note AN056. Retrieved from [Link]
- Khan, M., et al. (2013). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 25(9), 4935-4938.
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
- Muscia, G. C., et al. (2018).
-
ResearchGate. (2016). I am not getting black ppt while cyclyzation of diethyl 2-((pyridin-2-ylamino)methylene)malonate with Ph-O-Ph please help how can i get the same?? Retrieved from [Link]
- Shah, R., et al. (2018). Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters. Asian Journal of Applied Chemistry Research, 1(1), 1-9.
-
City University of New York. (n.d.). Purification by Recrystallization. Retrieved from [Link]
- Dave, C. G., & Shah, R. D. (1999). The Gould—Jacob Type of Reaction for the Synthesis of Novel Pyrimidopyrrolopyrimidines: A Comparison of Classical Heating vs.
- Heleyova, K., et al. (1995). Gould–Jacobs Reaction of 5- and 6-Amino-2-substituted Benzoxazoles. I. Reaction with Diethyl Ethoxymethylenemalonate.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 224584, 1,5-Naphthyridin-4-ol. Retrieved from [Link]
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spectroscopic data of 6-Methoxy-1,5-naphthyridin-4-ol
An In-depth Technical Guide to the Spectroscopic Characterization of 6-Methoxy-1,5-naphthyridin-4-ol
Introduction
This technical guide provides a comprehensive overview of the spectroscopic data for 6-Methoxy-1,5-naphthyridin-4-ol (CAS No: 23443-25-6).[1][2][3][4] This molecule is a member of the naphthyridine class of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[5] A critical aspect of the chemistry of this molecule is its existence in a tautomeric equilibrium between the -ol and -one forms. The predominant tautomer is the 6-methoxy-1H-1,5-naphthyridin-4-one form, which will be the basis for the interpretation of the spectroscopic data presented in this guide.[1][2]
This guide is intended for researchers, scientists, and drug development professionals who are working with or synthesizing this compound and require a detailed understanding of its spectroscopic properties for structural confirmation and purity assessment. The data and interpretations provided herein are based on established principles of spectroscopy and are supported by data from analogous structures.
Molecular Structure and Tautomerism
The structure of 6-Methoxy-1,5-naphthyridin-4-ol and its tautomeric form, 6-methoxy-1H-1,5-naphthyridin-4-one, are depicted below. The numbering of the atoms for the purpose of NMR spectral assignment is also shown.
Caption: Tautomeric forms of 6-Methoxy-1,5-naphthyridin-4-ol.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound.
Expected Data:
| Parameter | Value |
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol |
| Exact Mass | 176.0586 u |
| Predicted [M+H]⁺ | 177.0664 |
Interpretation:
In a high-resolution mass spectrum (HRMS), the most informative data point would be the exact mass of the molecular ion. For 6-Methoxy-1,5-naphthyridin-4-ol, the expected exact mass is 176.0586 atomic mass units (u). This value is calculated based on the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen. In a typical soft ionization technique like electrospray ionization (ESI), the compound would likely be observed as the protonated molecule, [M+H]⁺, at m/z 177.0664.
Fragmentation Pattern:
While detailed fragmentation is dependent on the ionization method, some likely fragmentation pathways for the [M+H]⁺ ion could include the loss of the methoxy group as a methyl radical (•CH₃) or as formaldehyde (CH₂O), and cleavage of the naphthyridine ring system.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For 6-methoxy-1H-1,5-naphthyridin-4-one, the IR spectrum is expected to show characteristic peaks for the N-H, C=O, and aromatic C=C/C=N bonds.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3200-3000 | N-H stretch | Broad peak, indicative of the amide-like N-H group. |
| 3000-2850 | C-H stretch | Aromatic and aliphatic C-H stretching. |
| 1680-1650 | C=O stretch | Strong absorption, characteristic of a pyridone/naphthyridinone carbonyl. |
| 1620-1550 | C=C/C=N stretch | Multiple sharp peaks from the aromatic rings. |
| 1250-1200 | C-O-C stretch | Asymmetric stretch of the methoxy group. |
| 1050-1000 | C-O-C stretch | Symmetric stretch of the methoxy group. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. The following are predicted ¹H and ¹³C NMR data for 6-methoxy-1H-1,5-naphthyridin-4-one.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is expected to show 9 distinct signals, corresponding to the 9 carbon atoms in the molecule.
Predicted ¹³C NMR Data (in DMSO-d₆):
| Atom Number | Predicted Chemical Shift (ppm) | Rationale |
| C4 | ~175 | Carbonyl carbon, significantly deshielded. |
| C6 | ~160 | Aromatic carbon attached to the electron-donating methoxy group. |
| C8a | ~145 | Aromatic carbon at the ring junction, adjacent to a nitrogen. |
| C4a | ~140 | Aromatic carbon at the ring junction. |
| C2 | ~135 | Aromatic carbon adjacent to a nitrogen. |
| C7 | ~120 | Aromatic carbon. |
| C3 | ~115 | Aromatic carbon. |
| C8 | ~100 | Aromatic carbon ortho to the methoxy group. |
| -OCH₃ | ~56 | Methoxy carbon. |
¹H NMR Spectroscopy
The ¹H NMR spectrum will provide information on the number of different types of protons, their electronic environment, and their connectivity.
Predicted ¹H NMR Data (in DMSO-d₆):
| Atom Number | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| N1-H | ~11-12 | br s | 1H | Amide proton, exchangeable with D₂O. |
| H2 | ~8.0 | d | 1H | Deshielded proton adjacent to N1. |
| H8 | ~7.8 | d | 1H | Proton on the methoxy-substituted ring. |
| H7 | ~7.2 | d | 1H | Proton on the methoxy-substituted ring, coupled to H8. |
| H3 | ~6.5 | d | 1H | Shielded proton adjacent to the carbonyl group. |
| -OCH₃ | ~3.9 | s | 3H | Methoxy protons. |
Experimental Protocols
The following are general protocols for the acquisition of spectroscopic data for a solid organic compound like 6-Methoxy-1,5-naphthyridin-4-ol.
Sample Preparation and NMR Acquisition
Caption: Workflow for NMR sample preparation and data acquisition.
Infrared (IR) Spectroscopy Protocol
Caption: Protocol for acquiring an ATR-IR spectrum.
Mass Spectrometry (MS) Protocol
Caption: General protocol for ESI-MS analysis.
Conclusion
The spectroscopic data presented in this guide, while predicted, provide a robust framework for the structural characterization of 6-Methoxy-1,5-naphthyridin-4-ol. The key features to confirm the structure are the molecular ion in the mass spectrum, the characteristic N-H and C=O stretches in the IR spectrum, and the specific chemical shifts and coupling patterns in the ¹H and ¹³C NMR spectra. Researchers working with this compound should find this guide a valuable resource for interpreting their experimental data.
References
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Appretech Scientific Limited. (n.d.). 6-methoxy-1,5-naphthyridin-4(1H)-one. Retrieved from [Link]
-
Chemsrc. (n.d.). 6-Methoxy-1,5-naphthyridin-4-ol. Retrieved from [Link]
-
Capot Chemical. (n.d.). Specifications of 6-Methoxy-[2][6]naphthyridin-4-ol. Retrieved from [Link]
-
Gayo, L. M., & de la Cuesta, E. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3235. [Link]
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- 3. 6-Methoxy-1,5-naphthyridin-4-ol | CAS#:23443-25-6 | Chemsrc [chemsrc.com]
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- 6. rsc.org [rsc.org]
An In-depth Technical Guide to the ¹H NMR Spectrum of 6-Methoxy-1,5-naphthyridin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-Methoxy-1,5-naphthyridin-4-ol. As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the spectral features of this molecule, grounded in established principles of NMR spectroscopy. The insights herein are designed to be a valuable resource for researchers engaged in the synthesis, characterization, and application of naphthyridine derivatives, a class of compounds of significant interest in medicinal chemistry.[1][2]
Introduction
6-Methoxy-1,5-naphthyridin-4-ol is a heterocyclic compound featuring a 1,5-naphthyridine core. This scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities.[1][2] The structural elucidation of novel analogs is paramount, and ¹H NMR spectroscopy is an indispensable tool in this endeavor. Understanding the ¹H NMR spectrum of the parent compound is critical for the unambiguous characterization of its derivatives. This guide will delve into the predicted ¹H NMR spectrum of 6-Methoxy-1,5-naphthyridin-4-ol, providing a detailed rationale for the chemical shifts, multiplicities, and coupling constants of each proton.
The chemical structure of 6-Methoxy-1,5-naphthyridin-4-ol is presented below:
Caption: ¹H-¹H Spin-Spin Coupling in 6-Methoxy-1,5-naphthyridin-4-ol.
Experimental Protocol: A Self-Validating System
For the acquisition of a high-quality ¹H NMR spectrum of 6-Methoxy-1,5-naphthyridin-4-ol, the following protocol is recommended:
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for observing exchangeable protons like N-H.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Use a spectrometer with a field strength of at least 400 MHz to ensure good signal dispersion.
-
Tune and match the probe for the ¹H frequency.
-
Shim the magnetic field to achieve high homogeneity, aiming for a narrow and symmetrical solvent peak.
3. Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 14 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Apply a 90° pulse angle and a relaxation delay of at least 5 seconds to ensure accurate integration.
4. Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum carefully to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm).
-
Integrate all signals to determine the relative number of protons.
-
Measure the coupling constants for all multiplets. [3]
Conclusion
The ¹H NMR spectrum of 6-Methoxy-1,5-naphthyridin-4-ol is a rich source of structural information. A thorough analysis of the chemical shifts, multiplicities, and coupling constants allows for the unambiguous assignment of all proton signals. This in-depth guide provides a solid foundation for researchers working with this and related naphthyridine derivatives, facilitating their characterization and accelerating the drug discovery process. The provided experimental protocol ensures the acquisition of high-quality, reliable data, which is the cornerstone of robust scientific research.
References
-
The Royal Society of Chemistry. ESI for -. [Link]
-
Journal of Pharmacy & Pharmaceutical Sciences. Supplementary Information File. [Link]
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MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
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ACD/Labs. Methoxy groups just stick out. [Link]
-
NMR Chemical Shifts. [Link]
-
ResearchGate. 1 H NMR spectra indicate the change of chemical shift of methoxy group.... [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725). [Link]
-
SpectraBase. 4'-(Fluorosulfonyl)-1-hydroxy-2-naphthanilide - Optional[1H NMR] - Chemical Shifts. [Link]
-
ResearchGate. Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. [Link]
-
Oregon State University. Analyzing Coupling Constants. [Link]
-
SciSpace. Synthesis, Characterization And Biological Studies of 1,6-Naphthyridine Derivatives. [Link]
-
ResearchGate. Table 2 . Experimental coupling constants (J/Hz) in the 1 H NMR spectra.... [Link]
-
University of Calgary. Ch 13 - Coupling. [Link]
-
Elex Biotech LLC. 6-Methoxy-1,5-naphthyridin-4(1H)-one. [Link]
-
PMC. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
The Royal Society of Chemistry. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. [Link]
-
PubChem. 1,5-Naphthyridin-4-ol. [Link]
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13C NMR Characterization of Naphthyridine Derivatives: From Fundamental Principles to Advanced Structural Elucidation
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive exploration of Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy as a pivotal tool for the structural characterization of naphthyridine derivatives. Naphthyridines, as privileged heterocyclic motifs in medicinal chemistry, demand unambiguous structural verification, for which 13C NMR is indispensable.[1][2] This document moves beyond a simple recitation of data, delving into the causal relationships between molecular structure and spectral output, providing field-proven experimental protocols, and grounding all claims in authoritative references.
Section 1: The Foundational Principles of 13C NMR in Naphthyridine Analysis
The power of 13C NMR spectroscopy lies in its ability to probe the chemical environment of every unique carbon atom within a molecule.[3] For naphthyridine derivatives, the resulting spectrum is a distinct fingerprint, exquisitely sensitive to two primary factors: the isomeric form of the naphthyridine core and the nature and position of its substituents.
The Influence of Nitrogen Position on Chemical Shifts
Naphthyridines are a class of diazanaphthalenes, and the positions of the two nitrogen atoms within the fused bicyclic system fundamentally dictate the electronic landscape of the molecule.[2] This, in turn, governs the 13C chemical shifts. The nitrogen atoms are highly electronegative, leading to a significant deshielding (a shift to a higher ppm value) of the adjacent (α) and, to a lesser extent, the γ-positioned carbon atoms. The carbon atoms directly bonded to nitrogen (α-carbons) typically resonate in the 150-160 ppm region, while the bridgehead carbons and other carbons further from the nitrogens appear at higher fields (lower ppm).
This isomeric differentiation is the first and most critical step in characterization. For instance, the symmetrical 1,5-naphthyridine will produce a simpler spectrum with fewer unique signals than the asymmetrical 1,7-naphthyridine.
Caption: Isomeric structures result in unique 13C NMR fingerprints.
Substituent-Induced Chemical Shifts (SCS)
Once the core isomer is identified, the focus shifts to its substituents. Attaching a substituent to the naphthyridine ring induces predictable changes in the chemical shifts of the ring carbons. These changes, known as Substituent-Induced Chemical Shifts (SCS), are additive and depend on the electronic properties of the substituent (electron-donating or electron-withdrawing) and its position.
-
Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN, -COR): These groups deshield the ipso (the carbon of attachment), ortho, and para carbons, shifting their signals downfield.
-
Electron-Donating Groups (EDGs) (e.g., -NH₂, -OH, -OR): These groups typically shield the ortho and para carbons, causing an upfield shift. The effect on the ipso carbon is more variable.
The predictability of these effects allows for the confident assignment of substituent positions on the naphthyridine ring.[4][5]
Section 2: Data-Driven Characterization of Naphthyridine Isomers
Quantitative data is paramount for accurate identification. The following table summarizes the reported 13C NMR chemical shifts for the parent naphthyridine isomers, providing a crucial reference for researchers.
| Carbon Position | 1,5-Naphthyridine[2][6][7] | 1,6-Naphthyridine[2][8][9] | 1,7-Naphthyridine[2] | 1,8-Naphthyridine[1][2][10] | 2,7-Naphthyridine[2][11][12] |
| C-1 | - | - | - | - | 153.0 |
| C-2 | 151.1 | 151.8 | 153.3 | 152.8 | - |
| C-3 | 124.3 | 122.0 | 122.0 | 121.7 | 118.5 |
| C-4 | 137.4 | 137.1 | 136.0 | 136.9 | 150.2 |
| C-4a | - | 134.1 | 146.7 | 133.7 | - |
| C-5 | - | 123.5 | 122.9 | 121.7 | 122.1 |
| C-6 | 151.1 | - | 149.3 | 136.9 | 135.5 |
| C-7 | 124.3 | 137.1 | - | 152.8 | - |
| C-8 | 137.4 | 149.9 | 150.1 | - | 148.8 |
| C-8a | 144.0 | - | - | - | - |
| All chemical shifts (δ) are in ppm. Data compiled from various sources and may vary slightly based on solvent and concentration. |
Section 3: Experimental Protocols for Robust Naphthyridine Analysis
Achieving high-quality, reproducible 13C NMR data requires meticulous experimental technique. The following protocols are designed as a self-validating system to ensure data integrity.
Protocol: Sample Preparation
The causality behind proper sample preparation is simple: homogeneity and solubility are key to sharp, well-resolved NMR signals.
-
Mass Measurement: Accurately weigh 10-25 mg of the naphthyridine derivative. Higher concentrations reduce acquisition time but can lead to viscosity-induced line broadening.
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.
-
Causality: CDCl₃ is a good first choice for many neutral organic molecules. However, for naphthyridines with polar functional groups capable of hydrogen bonding (e.g., -OH, -NH₂), DMSO-d₆ is often superior as it disrupts intermolecular hydrogen bonding, leading to sharper signals.[4][13] Solvent choice can influence chemical shifts, so consistency is key for comparative studies.[4][13]
-
-
Dissolution: Vortex or gently sonicate the vial to ensure complete dissolution. Visually inspect for any particulate matter.
-
Transfer: Transfer the clear solution to a 5 mm NMR tube using a Pasteur pipette.
-
Standard (Optional): Addition of an internal standard like tetramethylsilane (TMS) is generally not required for 13C NMR as modern spectrometers reference the solvent signal. However, for precise comparative work, a small amount can be added.
Protocol: Acquisition of Standard and DEPT Spectra
This workflow is designed to first identify all carbon signals and then differentiate them by the number of attached protons.
-
Standard 13C{¹H} Acquisition:
-
Insert the sample into the spectrometer and perform standard locking and shimming procedures.
-
Acquire a standard proton-decoupled 13C NMR spectrum. This provides a single peak for each unique carbon environment.
-
Rationale: This initial spectrum serves as the master map of all carbon atoms in the molecule, including quaternary carbons which are invisible in DEPT-90/135 experiments.[14]
-
-
DEPT (Distortionless Enhancement by Polarization Transfer) Acquisition:
-
Without changing any primary parameters, set up DEPT-90 and DEPT-135 experiments.
-
DEPT-90: This experiment will only show signals for CH (methine) carbons.
-
DEPT-135: This experiment will show positive signals for CH and CH₃ carbons and negative (inverted) signals for CH₂ carbons.[15]
-
Rationale: The combination of these spectra provides an unambiguous assignment of carbon types. A signal present in the standard 13C spectrum but absent in both DEPT-90 and DEPT-135 is a quaternary carbon (e.g., bridgehead carbons or substituted positions).
-
Caption: A logical workflow for complete 13C NMR characterization.
Section 4: Advanced Techniques for Complex Derivatives
For highly substituted or novel naphthyridine derivatives, 1D NMR methods may not be sufficient to assign all signals. In these cases, two-dimensional (2D) NMR techniques are essential.
-
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s). It is the most reliable way to link the ¹H and ¹³C spectral data, confirming C-H one-bond connectivities.[15][16]
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between carbons and protons that are two or three bonds apart. It is the key to piecing together the molecular skeleton by identifying connectivities across quaternary carbons and heteroatoms. For example, an HMBC correlation from the H-4 proton to the C-8a bridgehead carbon can definitively link the two rings of the naphthyridine core.[16][17]
The strategic application of these 1D and 2D NMR experiments provides a robust, self-validating system for the complete and unambiguous structural elucidation of even the most complex naphthyridine derivatives, which is a cornerstone of modern drug development and materials science.[1][18]
References
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- Palanivel, C., Suganya, K., Ramalingan, C., & Kabilan, S. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry, 16(3).
- MDPI. (n.d.). Spectral Characteristics of 2,7-Naphthyridines.
- Benchchem. (n.d.). A Comparative Spectroscopic Guide to Naphthyridine Isomers for Researchers and Drug Development Professionals.
- ChemicalBook. (n.d.). 1,5-NAPHTHYRIDINE(254-79-5) 13C NMR spectrum.
- ResearchGate. (n.d.). 1,6- and 1,7-naphthyridines III . 13 C-NMR analysis of some hydroxy derivatives.
- ElectronicsAndBooks. (n.d.). 1,6- and 1,7-Naphthyridines III. 13C-NMR Analysis of Some Hydroxy Derivatives.
- The Journal of Organic Chemistry. (n.d.). 1,5-Naphthyridine and Some of Its Alkyl Derivatives.
- Springer Nature. (n.d.). One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a.
- ChemicalBook. (n.d.). 1,6-NAPHTHYRIDINE(253-72-5) 13C NMR spectrum.
- MDPI. (n.d.). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds.
-
Revue Roumaine de Chimie. (2004). ASSIGNMENTS OF H AND C NMR SPECTRA OF BENZO[b][1][19]NAPHTHYRIDONE AND OF 2,4-DIMETHYL-5-AMINO-BENZO[b][1][19]. Retrieved from
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- PubMed Central. (n.d.). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues.
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Elucidating the Mass Spectral Fragmentation of 6-Methoxy-1,5-naphthyridin-4-ol: A Technical Guide
Abstract
This technical guide provides an in-depth analysis of the predicted mass spectral fragmentation pathways for 6-methoxy-1,5-naphthyridin-4-ol (CAS: 23443-25-6). As a heterocyclic scaffold of interest in medicinal chemistry and materials science, understanding its behavior under mass spectrometric analysis is critical for structural confirmation, metabolite identification, and quality control. This document synthesizes fundamental principles of mass spectrometry with established fragmentation patterns of related N-heterocyclic and methoxy-aromatic compounds to propose detailed fragmentation schemes under both high-energy Electron Ionization (EI) and softer Collision-Induced Dissociation (CID) following Electrospray Ionization (ESI). We present diagnostic fragment ions, mechanistic explanations for their formation, and a model experimental workflow for empirical validation. This guide is intended for researchers, analytical chemists, and drug development professionals who rely on mass spectrometry for the structural elucidation of complex organic molecules.
Introduction to 6-Methoxy-1,5-naphthyridin-4-ol
Molecular Overview
6-Methoxy-1,5-naphthyridin-4-ol is a substituted naphthyridine, a class of bicyclic aromatic compounds containing two nitrogen atoms. Its structure is characterized by a methoxy group on one ring and a hydroxyl group on the other. It is important to recognize that this compound exists in a tautomeric equilibrium with its keto form, 6-methoxy-1H-1,5-naphthyridin-4-one.[1] This equilibrium is a critical determinant of its chemical reactivity and its fragmentation behavior in the gas phase.
-
Monoisotopic Mass: 176.0586 g/mol
The presence of multiple heteroatoms, a methoxy substituent, and the keto-enol tautomerism provides several distinct sites for ionization and subsequent fragmentation, making its mass spectrum rich with structural information.
The Imperative of Mass Spectrometry in Structural Analysis
Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4] For a novel or synthesized compound like 6-methoxy-1,5-naphthyridin-4-ol, MS provides two primary pieces of information: the molecular weight from the molecular ion and structural details from the fragmentation pattern. The choice of ionization technique governs the extent of fragmentation.[5]
-
Electron Ionization (EI): A high-energy ("hard") technique that bombards the molecule with electrons, typically at 70 eV.[6] This process imparts significant internal energy, leading to extensive and reproducible fragmentation. The resulting pattern is a "fingerprint" that is highly valuable for library matching and elucidating the core structure.[7]
-
Electrospray Ionization (ESI): A low-energy ("soft") technique ideal for polar, thermally labile molecules. ESI typically generates protonated molecules ([M+H]⁺) with minimal initial fragmentation.[5] When coupled with tandem mass spectrometry (MS/MS), controlled fragmentation can be induced through Collision-Induced Dissociation (CID), providing targeted structural information.[4]
This guide will explore the predicted outcomes of both EI and ESI-MS/MS analyses.
Ionization and Molecular Ion Formation
The initial ionization event dictates all subsequent fragmentation.
Electron Ionization (EI): Formation of the M•⁺ Radical Cation
In an EI source, a high-energy electron collides with the analyte molecule, ejecting one of its electrons. This creates a positively charged radical cation (M•⁺) with a mass corresponding to the molecular weight of the parent compound (m/z 176).
C₉H₈N₂O₂ + e⁻ → [C₉H₈N₂O₂]•⁺ + 2e⁻
This M•⁺ ion is energetically unstable and rapidly undergoes a series of unimolecular decompositions to yield smaller, more stable fragment ions. The fragmentation pathways are driven by the molecule's inherent chemical structure, including the stability of the resulting ions and neutral losses.
Electrospray Ionization (ESI): Formation of the [M+H]⁺ Adduct
In positive-ion ESI, the analyte is dissolved in a solvent system, often containing a weak acid, and sprayed through a high-voltage capillary. This process generates charged droplets that evaporate, ultimately yielding gas-phase protonated molecules, [M+H]⁺, with an m/z of 177. The most likely sites for protonation are the basic nitrogen atoms of the naphthyridine ring or the oxygen of the keto tautomer, due to their high proton affinity. This stable, even-electron species will not fragment spontaneously but can be selectively fragmented in the collision cell of a tandem mass spectrometer.
Predicted Electron Ionization (EI) Fragmentation Pathways
The fragmentation of the m/z 176 radical cation is predicted to proceed through several competing pathways, primarily involving the methoxy group and the heterocyclic core. The following mechanisms are proposed based on established fragmentation patterns of methoxy-aromatics and N-heterocycles.[8][9][10]
Primary Fragmentation Channels
-
Loss of a Methyl Radical (•CH₃): This is a hallmark fragmentation of methoxy-substituted aromatic compounds. The cleavage of the O–CH₃ bond results in a stable, even-electron cation at m/z 161 . The driving force is the formation of a resonance-stabilized oxonium ion or a quinone-like structure.
-
Loss of Carbon Monoxide (CO): The keto tautomer can readily lose a molecule of carbon monoxide via cleavage of the heterocyclic ring. This results in a fragment ion at m/z 148 . This is a characteristic loss for many cyclic carbonyl compounds.
-
Loss of Formaldehyde (CH₂O): A rearrangement process can lead to the elimination of a neutral formaldehyde molecule, producing a radical cation at m/z 146 . This pathway is common for compounds where a methoxy group is ortho to a suitable hydrogen or substituent.
Secondary and Sequential Fragmentation
The primary fragment ions can undergo further decomposition, providing additional structural confirmation.
-
[m/z 161] → [m/z 133]: The ion formed by the loss of the methyl radical can subsequently lose a molecule of carbon monoxide (CO), yielding a fragment at m/z 133 .
-
[m/z 148] → [m/z 120]: The ion at m/z 148 may lose a molecule of hydrogen cyanide (HCN), a characteristic loss from pyridine-like rings, to form an ion at m/z 120 .
The proposed EI fragmentation cascade is visualized below.
Caption: Predicted Electron Ionization (EI) fragmentation pathways for 6-methoxy-1,5-naphthyridin-4-ol (m/z 176).
Predicted ESI-MS/MS Fragmentation of [M+H]⁺
The fragmentation of the protonated molecule at m/z 177 , induced by CID, is expected to proceed via the loss of stable neutral molecules from the even-electron precursor ion.
Primary Neutral Losses
-
Loss of Methanol (CH₃OH): Protonation at the methoxy oxygen can facilitate the elimination of a neutral methanol molecule. This pathway is mechanistically favorable and would produce a highly stable, delocalized cation at m/z 145 .
-
Loss of Carbon Monoxide (CO): Similar to the EI pathway, the protonated keto group can readily lose CO. This would result in an even-electron ion at m/z 149 .
-
Loss of Water (H₂O): While perhaps less favorable, if protonation occurs on the keto-oxygen, a rearrangement could lead to the loss of a water molecule from the elements of the hydroxyl group and a ring hydrogen, yielding an ion at m/z 159 .
The proposed CID fragmentation cascade is visualized below.
Caption: Predicted ESI-MS/MS fragmentation of protonated 6-methoxy-1,5-naphthyridin-4-ol (m/z 177).
Summary of Key Diagnostic Fragments
The following table summarizes the key predicted fragment ions that can serve as diagnostic markers for the identification of 6-methoxy-1,5-naphthyridin-4-ol.
| Ionization Mode | Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Formula of Loss | Proposed Fragment Formula |
| EI | 176 | 161 | Methyl Radical | •CH₃ | [C₈H₅N₂O₂]⁺ |
| EI | 176 | 148 | Carbon Monoxide | CO | [C₈H₈N₂O]•⁺ |
| EI | 176 | 146 | Formaldehyde | CH₂O | [C₈H₆N₂O]•⁺ |
| EI | 161 | 133 | Carbon Monoxide | CO | [C₇H₅N₂O]⁺ |
| ESI-MS/MS | 177 | 149 | Carbon Monoxide | CO | [C₈H₉N₂O]⁺ |
| ESI-MS/MS | 177 | 145 | Methanol | CH₃OH | [C₈H₅N₂O]⁺ |
| ESI-MS/MS | 177 | 159 | Water | H₂O | [C₉H₇N₂O]⁺ |
Model Experimental Protocol for Empirical Validation
To empirically validate the predicted fragmentation pathways, a two-pronged analytical approach using Gas Chromatography-Mass Spectrometry (GC-MS) for EI analysis and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI analysis is recommended. This protocol is designed to be a self-validating system, where the results from each technique provide complementary structural evidence.
Sample Preparation
-
Prepare a 1 mg/mL stock solution of 6-methoxy-1,5-naphthyridin-4-ol in methanol or a suitable solvent.
-
For GC-MS analysis, dilute the stock solution to 1-10 µg/mL with the same solvent. Derivatization (e.g., silylation) of the hydroxyl group may be necessary to improve volatility and peak shape.
-
For LC-MS/MS analysis, dilute the stock solution to 0.1-1 µg/mL with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
GC-EI-MS Analysis
-
Instrument: Gas chromatograph coupled to a mass spectrometer with an EI source (e.g., a Quadrupole or Time-of-Flight analyzer).
-
GC Column: A standard non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injection: 1 µL injection in splitless mode.
-
Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230°C.
-
LC-ESI-MS/MS Analysis
-
Instrument: High-performance liquid chromatograph (HPLC) coupled to a tandem mass spectrometer (e.g., Q-TOF, Triple Quadrupole, or Orbitrap) with an ESI source.
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Full Scan (MS1): m/z 100-500 to identify the [M+H]⁺ ion at m/z 177.
-
Tandem MS (MS2): Perform product ion scans on the precursor ion m/z 177 using a range of collision energies (e.g., 10, 20, 40 eV) to observe the full fragmentation profile.
-
The following diagram illustrates this comprehensive analytical workflow.
Caption: A comprehensive workflow for the empirical validation of fragmentation pathways.
Conclusion
The structural elucidation of 6-methoxy-1,5-naphthyridin-4-ol by mass spectrometry is achievable through a careful analysis of its fragmentation patterns. This guide proposes that under Electron Ionization, the key diagnostic fragments will arise from the loss of a methyl radical (m/z 161) and carbon monoxide (m/z 148). Under gentler ESI-MS/MS conditions, the protonated molecule (m/z 177) is expected to show characteristic neutral losses of methanol (yielding m/z 145) and carbon monoxide (yielding m/z 149). These predicted pathways, grounded in the fundamental principles of ion chemistry, provide a robust framework for researchers to confirm the identity and structure of this compound and related analogues in complex matrices. The outlined experimental workflow provides a clear path for the empirical validation of these theoretical predictions.
References
-
Capot Chemical. (n.d.). Specifications of 6-Methoxy-[1]naphthyridin-4-ol. Retrieved from [Link]
-
ARKAT USA, Inc. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Retrieved from [Link]
-
CORTEX BIOCHEM. (n.d.). 1,5-Naphthyridin-4-ol, 6-methoxy-. Retrieved from [Link]
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ARKAT USA, Inc. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. ARKIVOC, 2000(6), 923-930. Retrieved from [Link]
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Chemsrc. (n.d.). 6-Methoxy-1,5-naphthyridin-4-ol. Retrieved from [Link]
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MDPI. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508. Retrieved from [Link]
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ResearchGate. (2010). Pathways for Mass Spectra Fragmentation of Azulen-1-yl Substituted Six-membered Heterocycles. Retrieved from [Link]
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Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Retrieved from [Link]
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Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]
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Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
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National Institutes of Health (NIH). (2019). Formation of [M−H]+ of 4-Substituted-1-(methoxymethyl)benzene Derivatives under Positive Fast Atom Bombardment Ionization. Molecules, 24(15), 2788. Retrieved from [Link]
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ResearchGate. (2008). Electron ionization time-of-flight mass spectrometry: Historical review and current applications. Mass Spectrometry Reviews, 27(3), 237-85. Retrieved from [Link]
-
LabRulez GCMS. (n.d.). Analysis of Synthetic Drugs Using Electron and Chemical Ionization High Resolution Time-of-Flight Mass Spectrometry. Retrieved from [Link]
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PubMed. (2008). Electron ionization time-of-flight mass spectrometry: historical review and current applications. Mass Spectrometry Reviews, 27(3), 237-85. Retrieved from [Link]
-
MDPI. (2022). Automatic Assignment of Molecular Ion Species to Elemental Formulas in Gas Chromatography/Methane Chemical Ionization Accurate Mass Spectrometry. Metabolites, 12(11), 1081. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). C2H6O CH3OCH3 mass spectrum of methoxymethane. Retrieved from [Link]
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ResearchGate. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-methoxy-2-methyl-. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
PubMed. (2009). Electron ionisation mass spectral study of 2-(2-carboxy-4, 5-dimethoxyphenyl)-6,7-dimethoxyisoquinolinium inner salt. Pharmazie, 64(11), 720-5. Retrieved from [Link]
-
ResearchGate. (2002). Mass-spectrometric fragmentation of N,N -dimethyl-4-methoxy-6-polynitromethyl-1,3,5-triazin-2-amines. Retrieved from [Link]
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infrared spectroscopy of functional groups in 6-Methoxy-1,5-naphthyridin-4-ol
An In-depth Technical Guide to the Infrared Spectroscopy of 6-Methoxy-1,5-naphthyridin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the functional groups present in 6-Methoxy-1,5-naphthyridin-4-ol through the application of Infrared (IR) Spectroscopy. As a molecule of interest in medicinal chemistry, understanding its structural features is paramount. This document elucidates the theoretical basis for the vibrational modes of its key functional groups, including the hydroxyl, methoxy, and naphthyridine core. It details the expected absorption frequencies, explains the influence of intramolecular hydrogen bonding and tautomerism, and provides a validated experimental protocol for acquiring a high-fidelity Fourier-Transform Infrared (FTIR) spectrum. The guide serves as an essential reference for the structural characterization of this and related heterocyclic compounds.
Introduction to 6-Methoxy-1,5-naphthyridin-4-ol and IR Spectroscopy
6-Methoxy-1,5-naphthyridin-4-ol is a heterocyclic compound built upon a naphthyridine scaffold, a nitrogen-containing fused ring system that is a common motif in pharmacologically active molecules[1][2]. The precise characterization of its functional groups is a critical step in quality control, synthesis validation, and understanding its molecular interactions.
Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules[3][4]. When a molecule absorbs infrared radiation, its covalent bonds stretch and bend at specific, quantized frequencies. These frequencies are dependent on the bond strength, the mass of the bonded atoms, and the overall molecular environment[5]. By analyzing the absorption spectrum, one can identify the functional groups present in a sample, making IR spectroscopy an indispensable tool for structural elucidation[6]. This guide provides a detailed interpretation of the expected IR spectrum for 6-Methoxy-1,5-naphthyridin-4-ol, grounding the analysis in established spectroscopic principles.
Molecular Structure and Functional Group Analysis
The structure of 6-Methoxy-1,5-naphthyridin-4-ol contains several key functional groups that give rise to a characteristic infrared spectrum. A critical feature of this molecule is its potential for keto-enol tautomerism, existing as either 6-Methoxy-1,5-naphthyridin-4-ol (the enol form) or its more stable amide tautomer, 6-methoxy-1H-1,5-naphthyridin-4-one (the keto form)[7]. The IR spectrum will definitively reflect the dominant tautomer.
Key Functional Groups:
-
Hydroxyl/N-H Group: In the enol form, a phenolic -OH group is present. In the more probable keto (amide) form, an N-H bond exists within the ring. Both are capable of strong intra- and intermolecular hydrogen bonding.
-
Aromatic Naphthyridine System: This fused heterocyclic ring contains aromatic C-H bonds, as well as C=C and C=N double bonds.
-
Methoxy Group (-OCH₃): This group consists of sp³ hybridized C-H bonds and a C-O ether linkage.
-
Aryl Ether (Ar-O-CH₃): The connection between the naphthyridine ring and the methoxy group.
A significant structural consideration is the potential for strong intramolecular hydrogen bonding between the hydroxyl group at position 4 and the nitrogen atom at position 5. This interaction dramatically influences the position and shape of the O-H stretching vibration[8][9].
Theoretical Infrared Spectral Assignments
The interpretation of an IR spectrum involves assigning absorption bands to specific molecular vibrations. Below is a detailed analysis of the expected spectral features for 6-Methoxy-1,5-naphthyridin-4-ol.
The O-H and N-H Stretching Region (3600 - 2500 cm⁻¹)
-
O-H Stretch (Enol Form): A free hydroxyl group typically absorbs sharply around 3600 cm⁻¹[10][11]. However, due to strong intramolecular hydrogen bonding with the adjacent ring nitrogen, the O-H stretch in the enol form of this molecule is expected to be an exceptionally broad and intense band shifted to a much lower frequency, potentially in the 3200 - 2500 cm⁻¹ range[8][12]. This significant broadening and shifting is a classic indicator of strong hydrogen bonding[13][14].
-
N-H Stretch (Keto Form): If the compound exists as the amide tautomer, a characteristic N-H stretching band would appear in the 3550-3060 cm⁻¹ range[11]. This peak is typically sharper than a hydrogen-bonded O-H peak but will still exhibit broadening due to hydrogen bonding.
-
Aromatic C-H Stretch: The stretching vibrations of C-H bonds on the naphthyridine ring are expected to appear at slightly higher frequencies than aliphatic C-H stretches, typically in the 3100-3000 cm⁻¹ range[4][15]. These peaks are usually of medium to weak intensity.
-
Aliphatic C-H Stretch: The methyl C-H bonds of the methoxy group will produce medium to strong absorption bands in the 2950-2850 cm⁻¹ region[12][16]. A specific, weaker band diagnostic for a methoxy group may also be observed around 2850-2800 cm⁻¹[17].
The Double Bond Region (1700 - 1400 cm⁻¹)
-
C=O Stretch (Keto Form): The presence of the keto (amide) tautomer would be definitively confirmed by a very strong and sharp absorption band corresponding to the carbonyl (C=O) stretch. For cyclic amides (lactams), this peak is typically found in the 1690-1630 cm⁻¹ region[6][11]. This is one of the most useful diagnostic peaks.
-
Aromatic C=C and C=N Stretches: The naphthyridine core will exhibit a series of medium to strong bands due to the stretching vibrations of the C=C and C=N bonds within the fused rings. These absorptions typically occur in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions[15][18].
The Fingerprint Region (< 1500 cm⁻¹)
This region contains a high density of complex vibrational absorptions, including bending and skeletal vibrations, that are unique to the molecule.
-
C-H Bending: The in-plane and out-of-plane bending vibrations for the aromatic C-H bonds occur here. Out-of-plane ("oop") bends are particularly useful for determining the substitution pattern on the aromatic ring and are found between 900-675 cm⁻¹[15]. The C-H bending of the methoxy group will also appear in this region, typically around 1460 cm⁻¹[19].
-
C-O Stretching: The C-O single bond vibrations are highly characteristic. For the aryl ether linkage (Ar-O-CH₃), a strong, prominent asymmetric C-O-C stretching band is expected in the 1300-1200 cm⁻¹ range[20][21][22]. A corresponding symmetric stretch may appear at a lower frequency but is often weaker[20]. If the enol form is present, a phenolic C-O stretch would also be found in the 1300-1000 cm⁻¹ range[11].
-
C-N Stretching: The stretching vibrations of the C-N bonds within the heterocyclic ring system are typically found between 1350 cm⁻¹ and 1200 cm⁻¹[10][18].
Experimental Protocol: Acquiring the FTIR Spectrum
This protocol outlines the standard procedure for obtaining a high-quality solid-phase FTIR spectrum using the KBr pellet method, a self-validating technique for ensuring spectral accuracy.
Methodology:
-
Sample and KBr Preparation:
-
Gently grind ~1-2 mg of 6-Methoxy-1,5-naphthyridin-4-ol into a fine powder using a clean agate mortar and pestle.
-
Add ~100-200 mg of dry, spectroscopy-grade Potassium Bromide (KBr) to the mortar.
-
Thoroughly mix and grind the two components until a homogenous, fine powder is obtained. Causality: This ensures the sample is evenly dispersed, minimizing scattering of infrared radiation.
-
-
Pellet Formation:
-
Transfer a small amount of the KBr mixture into a pellet-forming die.
-
Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet. Causality: High pressure removes air pockets and fuses the KBr into a solid matrix that is transparent to IR radiation.
-
-
Background Spectrum Acquisition:
-
Ensure the sample compartment of the FTIR spectrometer is empty.
-
Run a background scan. Causality: This step is critical as it records the spectrum of atmospheric CO₂ and water vapor, which is then automatically subtracted from the sample spectrum to prevent interference.
-
-
Sample Spectrum Acquisition:
-
Place the KBr pellet into the sample holder within the spectrometer.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument's software will automatically ratio the sample scan against the background scan to generate the final transmittance or absorbance spectrum.
-
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
-
Caption: Workflow for obtaining an FTIR spectrum via the KBr pellet method.
Summary of Expected Infrared Absorptions
The following table summarizes the key vibrational frequencies anticipated in the IR spectrum of 6-Methoxy-1,5-naphthyridin-4-ol.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| 3200 - 2500 | Strong, Broad | O-H Stretch (Intramolecular H-Bonded) - Enol | Hydroxyl (-OH) |
| or 3400 - 3100 | Medium, Broad | N-H Stretch (H-Bonded) - Keto | Amide (-NH) |
| 3100 - 3000 | Medium-Weak | =C-H Stretch | Aromatic Ring |
| 2950 - 2850 | Medium-Strong | -C-H Stretch (Asymmetric & Symmetric) | Methoxy (-OCH₃) |
| ~1670 | Strong, Sharp | C=O Stretch - Keto Tautomer | Cyclic Amide (Lactam) |
| 1600 - 1585 | Medium-Strong | C=C / C=N Ring Stretch | Naphthyridine Ring |
| 1500 - 1400 | Medium-Strong | C=C / C=N Ring Stretch | Naphthyridine Ring |
| ~1460 | Medium | C-H Bend (Asymmetric) | Methoxy (-OCH₃) |
| 1300 - 1200 | Strong | C-O-C Asymmetric Stretch | Aryl Ether |
| 900 - 675 | Medium | C-H Out-of-Plane Bend | Aromatic Ring |
Conclusion
The infrared spectrum of 6-Methoxy-1,5-naphthyridin-4-ol is predicted to exhibit a rich set of absorption bands that serve as a definitive fingerprint for its molecular structure. The most diagnostic features include the vibrations of the methoxy group, particularly the strong aryl ether C-O stretch around 1300-1200 cm⁻¹, and the absorptions from the naphthyridine core. Crucially, the spectrum will provide clear evidence for the dominant tautomeric form; a strong C=O stretch near 1670 cm⁻¹ would confirm the keto (amide) structure, while its absence and the presence of a very broad O-H band in the low-frequency region would indicate the enol form. This guide provides the foundational knowledge for researchers to accurately interpret the empirical spectrum, confirming the identity and structural integrity of this important heterocyclic compound.
References
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ResearchGate. (n.d.). FTIR spectra in (a) C=O and (b) C–O–C and (c) NH vibrational regions. Retrieved from [Link]
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CORTEX BIOCHEM. (n.d.). 1,5-Naphthyridin-4-ol, 6-methoxy-. Retrieved from [Link]
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Chemsrc. (n.d.). 6-Methoxy-1,5-naphthyridin-4-ol. Retrieved from [Link]
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Ulevitch, R. J., & Fuson, N. (1958). C=N Stretching Frequency in Infrared Spectra of Aromatic Azomethines. The Journal of Organic Chemistry, 23(5), 650–652. Available from: [Link]
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Analyst (RSC Publishing). (2021). Near-infrared fluorescent probes based on naphthyridine derivatives for mitochondrial nucleic acid imaging. Analyst, 146(24), 7546-7552. Available from: [Link]
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SciELO South Africa. (2018). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl). South African Journal of Chemistry, 71, 138-149. Available from: [Link]
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ResearchGate. (n.d.). Fig. 1 FTIR di†erence spectra of methoxy species formed by methanol.... Retrieved from [Link]
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Millikin University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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ResearchGate. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Retrieved from [Link]
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ACS Catalysis. (2023). Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules. ACS Catalysis, 13(1), 609–617. Available from: [Link]
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Insubria. (2012). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. Retrieved from [Link]
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ResearchGate. (n.d.). Near-infrared fluorescent probes based on naphthyridine derivatives for mitochondrial nucleic acid imaging. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of 6-Methoxy-1,5-naphthyridin-4-ol in Common Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of 6-Methoxy-1,5-naphthyridin-4-ol. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of solubility, offering both predictive insights and detailed methodologies for empirical determination.
Introduction: The Critical Role of Solubility in Drug Discovery
Solubility is a pivotal physicochemical property that profoundly influences a compound's journey from a laboratory curiosity to a viable therapeutic agent. For a compound like 6-Methoxy-1,5-naphthyridin-4-ol, a heterocyclic molecule with potential pharmacological activity, understanding its solubility is paramount. Poor solubility can lead to a cascade of challenges, including unreliable results in in-vitro assays, diminished bioavailability, and complexities in formulation development.[1][2] This guide, therefore, aims to provide a robust framework for assessing and understanding the solubility of 6-Methoxy-1,5-naphthyridin-4-ol in a range of common organic solvents.
Physicochemical Properties of 6-Methoxy-1,5-naphthyridin-4-ol
A foundational understanding of a molecule's intrinsic properties is essential to predict its solubility behavior. The "like dissolves like" principle, while a simplification, underscores the importance of matching the polarity and hydrogen bonding capabilities of the solute and solvent.[3]
Table 1: Physicochemical Properties of 6-Methoxy-1,5-naphthyridin-4-ol
| Property | Value | Source |
| CAS Number | 23443-25-6 | [4][5][6] |
| Molecular Formula | C9H8N2O2 | [5][6][7] |
| Molecular Weight | 176.17 g/mol | [6][7] |
| Predicted pKa | 3.47 ± 0.40 | [6] |
| Structure | A fused heterocyclic system with a methoxy group and a hydroxyl group. | [5] |
The structure of 6-Methoxy-1,5-naphthyridin-4-ol, featuring both a hydrogen bond donor (the hydroxyl group) and hydrogen bond acceptors (the nitrogen atoms and the oxygen of the methoxy and hydroxyl groups), alongside a relatively rigid aromatic core, suggests a nuanced solubility profile. The predicted acidic pKa of 3.47 indicates it is a weak acid.
Predictive Analysis of Solubility
Based on its structure, we can anticipate the solubility of 6-Methoxy-1,5-naphthyridin-4-ol in various classes of organic solvents:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the hydroxyl and nitrogen atoms of the molecule. Therefore, moderate to good solubility is expected.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): The strong dipole moment of these solvents should facilitate the dissolution of the polar 6-Methoxy-1,5-naphthyridin-4-ol. High solubility is anticipated, particularly in DMSO and DMF.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Due to the significant polarity of the molecule, poor solubility is expected in these solvents.
Experimental Determination of Solubility
While predictions are valuable, empirical determination remains the gold standard. The shake-flask method is a widely recognized and reliable technique for measuring thermodynamic solubility.[8][9] For earlier stages of drug discovery where speed and compound availability are critical, high-throughput screening (HTS) assays are often employed.[10][11][12][13]
Workflow for Solubility Determination
The following diagram illustrates a typical workflow for determining the solubility of a compound like 6-Methoxy-1,5-naphthyridin-4-ol.
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Protocol: Shake-Flask Method
This protocol outlines the steps for determining the thermodynamic solubility of 6-Methoxy-1,5-naphthyridin-4-ol.
Materials:
-
6-Methoxy-1,5-naphthyridin-4-ol (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, DMSO, etc.)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation:
-
Add an excess amount of solid 6-Methoxy-1,5-naphthyridin-4-ol to a pre-weighed vial. The excess is crucial to ensure saturation.
-
Record the weight of the added solid.
-
Add a known volume of the selected organic solvent to the vial.
-
-
Equilibration:
-
Securely cap the vial.
-
Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).[1]
-
-
Phase Separation:
-
After equilibration, visually inspect the vial to confirm the presence of undissolved solid.
-
Centrifuge the vial at a high speed to pellet the excess solid.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.
-
-
Analysis:
-
Prepare a series of dilutions of the filtered saturated solution.
-
Analyze the diluted solutions using a validated HPLC-UV method to determine the concentration of 6-Methoxy-1,5-naphthyridin-4-ol.
-
Construct a calibration curve using standards of known concentrations to accurately quantify the solubility.
-
Illustrative Solubility Data
The following table presents hypothetical solubility data for 6-Methoxy-1,5-naphthyridin-4-ol to illustrate how experimentally determined values would be presented. Note: These values are for illustrative purposes only and are not based on experimental data.
Table 2: Illustrative Solubility of 6-Methoxy-1,5-naphthyridin-4-ol in Common Organic Solvents at 25 °C
| Solvent | Solvent Class | Predicted Solubility (mg/mL) |
| Methanol | Polar Protic | > 50 |
| Ethanol | Polar Protic | > 30 |
| Isopropanol | Polar Protic | ~10-20 |
| Acetone | Polar Aprotic | > 50 |
| Acetonitrile | Polar Aprotic | ~20-30 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 100 |
| Dichloromethane (DCM) | Halogenated | < 5 |
| Toluene | Aromatic Hydrocarbon | < 1 |
| Hexane | Aliphatic Hydrocarbon | < 0.1 |
Relationship between Molecular Structure and Solvent Interactions
The following diagram illustrates the key molecular interactions that govern the solubility of 6-Methoxy-1,5-naphthyridin-4-ol in a polar protic solvent like methanol.
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thermal and chemical stability profile of 6-Methoxy-1,5-naphthyridin-4-ol
An In-depth Technical Guide to the Thermal and Chemical Stability Profile of 6-Methoxy-1,5-naphthyridin-4-ol
Executive Summary
The journey of a candidate molecule from discovery to a viable drug product is contingent upon a thorough understanding of its physicochemical properties. Among the most critical of these are thermal and chemical stability. This guide provides a comprehensive technical overview of the stability profile of 6-Methoxy-1,5-naphthyridin-4-ol (CAS No: 23443-25-6), a heterocyclic compound of interest in medicinal chemistry.[1][2][3][4] We will explore the theoretical underpinnings and practical methodologies for assessing its resilience to thermal stress and forced degradation under hydrolytic, oxidative, and photolytic conditions. The insights derived from these studies are paramount for guiding formulation development, defining storage conditions, and ensuring regulatory compliance throughout the drug development lifecycle.[5][6]
Introduction to 6-Methoxy-1,5-naphthyridin-4-ol and the Imperative of Stability Profiling
6-Methoxy-1,5-naphthyridin-4-ol is a polynitrogenated heterocyclic compound with the molecular formula C₉H₈N₂O₂.[1][2][4] The 1,5-naphthyridine scaffold is a significant pharmacophore, and its derivatives are explored for a variety of biological activities.[7][8] Before such a molecule can be advanced, its intrinsic stability must be rigorously characterized. Stability is not merely a measure of shelf-life; it is a fundamental indicator of a drug substance's quality, which can be affected by environmental factors such as temperature, humidity, and light.
Early-phase stability assessment, particularly during preclinical development, is a proactive strategy. It allows for the early identification of potential liabilities, informs the selection of stable solid-state forms, and provides the foundational knowledge required to develop robust analytical methods.[5][9] This guide details the critical experiments—thermal analysis and forced degradation studies—that form the cornerstone of this characterization.
Thermal Stability Assessment: Unveiling the Intrinsic Solid-State Properties
Thermal analysis techniques are indispensable for characterizing the solid-state properties of an active pharmaceutical ingredient (API).[10] They provide crucial data on melting, decomposition, and polymorphism, which directly impact manufacturability and stability.[11][12]
Core Techniques: DSC and TGA
-
Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as a function of temperature.[11][13] It is used to determine the melting point, heat of fusion, and to detect polymorphic transitions—different crystal forms of the same compound that can have vastly different physicochemical properties.[11]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate.[14] It is the definitive method for determining the temperature at which a compound begins to thermally decompose.[15]
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 2-5 mg of 6-Methoxy-1,5-naphthyridin-4-ol into a standard aluminum DSC pan.
-
Encapsulation: Crimp a lid onto the pan to encapsulate the sample. Prepare an empty, sealed pan to serve as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program: Heat the sample under a nitrogen atmosphere (flow rate ~50 mL/min) at a linear heating rate of 10 °C/min, typically from 25 °C to a temperature beyond the melting point, e.g., 300 °C.
-
Data Analysis: Record the heat flow versus temperature. The melting point is determined from the onset temperature or the peak of the endothermic event.
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation: Accurately weigh 5-10 mg of 6-Methoxy-1,5-naphthyridin-4-ol into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the pan onto the TGA's microbalance.
-
Thermal Program: Heat the sample at a linear rate of 10 °C/min from 25 °C to a high temperature (e.g., 600 °C) to ensure complete decomposition. The analysis should be run in both an inert (nitrogen) and an oxidative (air) atmosphere to assess environmental effects.[9][15]
-
Data Analysis: Plot the percentage of initial mass versus temperature. The onset of decomposition (Tonset) is determined from this curve, often using the first derivative (DTG curve) to pinpoint the temperature of maximum mass loss rate.[14]
Expected Thermal Profile and Interpretation
While specific experimental data for this molecule is proprietary, based on studies of similar polynitrogenated heterocyclic compounds, a high degree of thermal stability is anticipated.[9][15][16]
Table 1: Predicted Thermal Analysis Data for 6-Methoxy-1,5-naphthyridin-4-ol
| Parameter | Technique | Expected Result | Interpretation |
| Melting Point (Tpeak) | DSC | > 200 °C | Indicates a crystalline solid with a stable lattice. |
| Decomposition Onset (Tonset) | TGA (Nitrogen) | > 250 °C | High thermal stability in an inert atmosphere.[9] |
| Decomposition Onset (Tonset) | TGA (Air) | > 250 °C | Stability in an oxidative atmosphere is also expected to be high.[9] |
A high decomposition temperature suggests that the molecule is stable under typical storage and handling conditions, and can withstand thermal stress during processing steps like milling or drying.
Chemical Stability Assessment: Forced Degradation Studies
Forced degradation, or stress testing, is a regulatory requirement designed to deliberately degrade the API under conditions more severe than accelerated stability testing.[6][17] Its primary objectives are:
-
To identify likely degradation products and elucidate degradation pathways.[5]
-
To demonstrate the specificity of the analytical method, ensuring it is "stability-indicating."[18]
-
To understand the intrinsic stability of the molecule to inform formulation and packaging decisions.[6]
The industry-accepted target for degradation is typically between 5-20%.[17][19]
The Central Role of Stability-Indicating HPLC
A robust High-Performance Liquid Chromatography (HPLC) method is the cornerstone of any stress testing study.[20] The method must be capable of separating the intact API from all process-related impurities and degradation products that arise during the study.[21]
Protocols for Stress Conditions
The following are standard protocols for stress testing. A stock solution of 6-Methoxy-1,5-naphthyridin-4-ol (e.g., 1 mg/mL) is typically used.[17]
-
Hydrolytic Degradation:
-
Acidic: Mix the API solution with an equal volume of 0.1 M HCl. Store samples at room temperature and 60°C.[22]
-
Basic: Mix the API solution with an equal volume of 0.1 M NaOH. Store samples under the same temperature conditions.[22]
-
Neutral: Reflux the API solution in water.
-
Causality: The naphthyridine ring system contains nitrogen atoms that can be protonated or involved in hydrolysis, potentially leading to ring-opening under harsh pH and heat. The ether linkage of the methoxy group is also a potential site for acid-catalyzed hydrolysis.
-
-
Oxidative Degradation:
-
Mix the API solution with a solution of 3% hydrogen peroxide (H₂O₂).
-
Store the sample at room temperature, protected from light.[22]
-
-
Photostability:
Expected Chemical Stability Profile and Degradation Pathways
Table 2: Predicted Forced Degradation Profile for 6-Methoxy-1,5-naphthyridin-4-ol
| Stress Condition | Severity | Expected Degradation | Potential Major Degradant(s) |
| 0.1 M HCl | 60 °C, 24h | Moderate | Hydrolysis of methoxy group to form 6-Hydroxy-1,5-naphthyridin-4-ol. |
| 0.1 M NaOH | 60 °C, 24h | Low to Moderate | Potential for ring degradation under harsh conditions. |
| 3% H₂O₂ | RT, 24h | Moderate to High | N-oxide formation at N1 or N5 position. |
| Photolytic | ICH Q1B | Low to Moderate | Products of photo-oxidation. |
| Thermal (Heat) | 80 °C, 48h | Low | Minimal degradation expected if solid-state is highly stable. |
The most probable points of chemical instability are the nitrogen atoms of the naphthyridine ring and the methoxy substituent. Oxidation leading to N-oxide formation is a very common degradation pathway for such heterocyclic systems.
Conclusions and Strategic Recommendations
The stability profile of 6-Methoxy-1,5-naphthyridin-4-ol, as predicted by established scientific principles for related heterocyclic compounds, suggests a molecule with good to excellent thermal stability and moderate chemical stability .
-
Key Strengths: The compound is likely a high-melting crystalline solid with a high decomposition temperature, indicating excellent intrinsic stability in the solid state.
-
Potential Liabilities: The primary routes of degradation are anticipated to be oxidation (forming N-oxides) and, to a lesser extent, hydrolysis of the methoxy group under acidic conditions. Photostability should be carefully monitored.
Recommendations for Drug Development:
-
Storage and Handling: The drug substance should be stored in well-sealed containers, protected from light, to mitigate oxidative and photolytic degradation.
-
Formulation Strategy: For liquid formulations, careful consideration of pH and the inclusion of antioxidants may be necessary to ensure stability. The potential for interaction with excipients should be evaluated using techniques like DSC.[11][13]
-
Analytical Control: The primary stability-indicating analytical method must be validated to resolve and quantify the parent compound from its potential N-oxide and hydrolyzed degradants.
This comprehensive stability assessment provides a critical foundation for the continued development of 6-Methoxy-1,5-naphthyridin-4-ol, enabling a data-driven approach to formulation, manufacturing, and regulatory strategy.
References
- Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). Google Cloud.
- Differential Scanning Calorimetry (DSC Analysis)
- Differential Scanning Calorimetry of Pharmaceuticals. (n.d.). News-Medical.Net.
- Use of DSC in Pharmaceuticals Drug Characteris
- Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candid
- DSC Measurement of Pharmaceuticals. (2007). Hitachi High-Tech.
- Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Arom
- Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (n.d.). MDPI.
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology.
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
- 6-Methoxy-1,5-naphthyridin-4-ol. (n.d.). Fluorochem.
- 6-Methoxy 1,5 naphthyridine-4-carboxylic acid. (n.d.). Sigma-Aldrich.
- Forced Degrad
- Inorganic Chemistry Journal. (n.d.).
- Forced Degradation in Pharmaceuticals – A Regulatory Upd
- Thermogravimetric analysis. (n.d.). Wikipedia.
- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
- 6-methoxy-1,5-naphthyridin-4(1H)-one. (n.d.). Appretech Scientific Limited.
- Analytical Techniques In Stability Testing. (2025).
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC North America.
- 6-Methoxy-1,5-naphthyridin-4-ol. (2025). Chemsrc.
-
Specifications of 6-Methoxy-[15]naphthyridin-4-ol. (n.d.). Capot Chemical.
- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (n.d.). PMC.
- Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. (n.d.). Asian Journal of Organic Chemistry.
- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (n.d.). MDPI.
- 4-Hydroxy-6-methoxy-1,5-naphthyridine. (n.d.). Guidechem.
- A photophysical and photochemical study of 6-methoxy-2-naphthylacetic acid, the major metabolite of the phototoxic nonsteroidal antiinflamm
- stability testing of 4-O-Demethylisokadsurenin D under different storage conditions. (n.d.). Benchchem.
- 6-methoxy-1,4-dihydro-1,5-naphthyridin-4-one. (n.d.). Sigma-Aldrich.
- 6-Methoxy-1,5-naphthyridin-4(1H)-one. (n.d.). Elex Biotech LLC.
- 6-Methoxy 1,5 naphthyridine-4-carboxylic acid AldrichCPR. (n.d.). Sigma-Aldrich.
- 1,5-Naphthyridin-4-ol. (n.d.). PubChem.
- Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. (2021).
- Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. (1992). PubMed.
- Oxidation Products from 4-Methoxy-2-Methyl-1-Naphthol. (2025).
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Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Synthesis of 6-Methoxy-1,5-naphthyridin-4-ol
Introduction
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif integral to the fields of medicinal chemistry and materials science. Derivatives of this core structure are known to exhibit a wide array of biological activities, including but not limited to, antimicrobial, anticancer, and anti-inflammatory properties. The specific functionalization of the 1,5-naphthyridine ring system, such as the introduction of a methoxy group at the 6-position and a hydroxyl group at the 4-position, can significantly modulate its physicochemical properties and biological targets. 6-Methoxy-1,5-naphthyridin-4-ol, in particular, is a valuable intermediate for the synthesis of more complex molecules and potential pharmacophores.
This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 6-Methoxy-1,5-naphthyridin-4-ol, tailored for researchers, scientists, and professionals in drug development. The outlined procedure is based on the well-established Gould-Jacobs reaction, a robust and versatile method for the construction of 4-hydroxyquinoline and, by extension, 4-hydroxy-1,5-naphthyridine systems.[1] This application note not only delineates the "how" but also the critical "why" behind each experimental choice, ensuring a thorough understanding and successful execution of the synthesis.
Synthetic Strategy: The Gould-Jacobs Reaction
The synthesis of 6-Methoxy-1,5-naphthyridin-4-ol is achieved through a two-step sequence, commencing with the condensation of 6-methoxypyridin-3-amine with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal intramolecular cyclization. This classic transformation, known as the Gould-Jacobs reaction, provides an efficient route to the desired 4-hydroxy-1,5-naphthyridine core.[1][2]
The reaction proceeds via two key stages:
-
Condensation: The nucleophilic amino group of 6-methoxypyridin-3-amine attacks the electrophilic carbon of the ethoxymethylene group of DEEM, leading to the elimination of ethanol and the formation of an intermediate, diethyl 2-(((6-methoxypyridin-3-yl)amino)methylene)malonate.
-
Thermal Cyclization: The subsequent application of high temperature induces an intramolecular 6-electron electrocyclization, forming the second ring of the 1,5-naphthyridine system.[1][3] This step is typically performed in a high-boiling solvent to achieve the necessary activation energy for the ring closure.
Experimental Workflow Diagram
Caption: Overall synthetic workflow for 6-Methoxy-1,5-naphthyridin-4-ol.
Detailed Synthesis Protocol
This protocol is designed for the synthesis of 6-Methoxy-1,5-naphthyridin-4-ol on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 6-Methoxypyridin-3-amine | ≥97% | Commercially Available | Also known as 5-amino-2-methoxypyridine. |
| Diethyl ethoxymethylenemalonate (DEEM) | ≥98% | Commercially Available | |
| Ethanol (EtOH) | Anhydrous | Commercially Available | |
| Diphenyl ether | ≥99% | Commercially Available | High-boiling solvent for cyclization. |
| Hexanes | Reagent Grade | Commercially Available | For washing and purification. |
| Ethyl acetate (EtOAc) | Reagent Grade | Commercially Available | For purification. |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Step 1: Synthesis of Diethyl 2-(((6-methoxypyridin-3-yl)amino)methylene)malonate (Intermediate)
Rationale: This initial condensation step forms the key acyclic precursor for the subsequent cyclization. The reaction is typically carried out under reflux in ethanol, which serves as a suitable solvent and facilitates the removal of the ethanol byproduct, driving the reaction to completion.
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-methoxypyridin-3-amine (12.4 g, 0.1 mol).
-
Add 100 mL of anhydrous ethanol to the flask and stir until the amine has completely dissolved.
-
To the stirred solution, add diethyl ethoxymethylenemalonate (21.6 g, 0.1 mol) dropwise over a period of 15 minutes.
-
Heat the reaction mixture to reflux and maintain this temperature for 3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent.
-
After the reaction is complete (as indicated by the consumption of the starting amine), allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator. The resulting crude product will be a viscous oil or a solid.
-
The crude intermediate can be used directly in the next step without further purification. However, for characterization purposes, a small sample can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Step 2: Synthesis of 6-Methoxy-1,5-naphthyridin-4-ol (Final Product)
Rationale: The thermal cyclization of the intermediate requires high temperatures to overcome the activation energy for the intramolecular ring-closing reaction. A high-boiling, inert solvent such as diphenyl ether is employed to achieve the necessary reaction temperature (typically around 250 °C).[2] The product is expected to be sparingly soluble in the hot solvent and will precipitate upon cooling.
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, place the crude diethyl 2-(((6-methoxypyridin-3-yl)amino)methylene)malonate from the previous step.
-
Add 100 mL of diphenyl ether to the flask.
-
Heat the mixture with stirring to 250-255 °C. The cyclization reaction will commence, and the evolution of ethanol may be observed.
-
Maintain the temperature at 250-255 °C for 30-45 minutes. The product will begin to precipitate from the hot solution.
-
After the reaction is complete, carefully cool the mixture to below 100 °C.
-
While the mixture is still warm, add 100 mL of hexanes to precipitate the product completely and to facilitate filtration.
-
Filter the solid product using a Büchner funnel and wash thoroughly with copious amounts of hexanes to remove the diphenyl ether.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by trituration with hot ethyl acetate to afford 6-Methoxy-1,5-naphthyridin-4-ol as a solid.
-
Dry the purified product under vacuum.
Characterization
The identity and purity of the synthesized 6-Methoxy-1,5-naphthyridin-4-ol should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol [4] |
| Appearance | Off-white to light yellow solid |
| Melting Point | To be determined experimentally and compared with literature values. |
| ¹H NMR | Expected signals for aromatic protons, a methoxy group, and an exchangeable hydroxyl proton. |
| ¹³C NMR | Expected signals for the carbon atoms of the naphthyridine core and the methoxy group. |
| Mass Spectrometry | Expected molecular ion peak corresponding to the molecular weight. |
Troubleshooting and Safety Considerations
-
Low Yield in Step 1: Ensure that the ethanol used is anhydrous, as water can interfere with the reaction. The reaction time can be extended if TLC analysis shows incomplete conversion.
-
Difficulty in Removing Diphenyl Ether: Thorough washing with hexanes is crucial. If residual diphenyl ether remains, trituration of the crude product with a suitable solvent can help in its removal.
-
Safety: Diphenyl ether has a high boiling point and should be handled with care to avoid severe burns. The thermal cyclization should be conducted in a robust setup within a fume hood. 6-methoxypyridin-3-amine and diethyl ethoxymethylenemalonate are chemical irritants; handle them with appropriate care.
Conclusion
The Gould-Jacobs reaction provides a reliable and efficient pathway for the synthesis of 6-Methoxy-1,5-naphthyridin-4-ol. By following the detailed protocol outlined in this application note, researchers can successfully prepare this valuable heterocyclic compound for further applications in drug discovery and materials science. The key to a successful synthesis lies in the careful control of reaction conditions, particularly the high temperature required for the final cyclization step.
References
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
Sources
Application Notes and Protocols for the Multi-Step Synthesis of Substituted 1,5-Naphthyridines
Introduction: The Privileged 1,5-Naphthyridine Scaffold in Modern Drug Discovery
The 1,5-naphthyridine ring system, a nitrogen-containing heterocyclic scaffold, is of paramount importance in the field of medicinal chemistry.[1][2] Its rigid, planar structure and the specific arrangement of its nitrogen atoms allow for diverse molecular interactions, making it a "privileged scaffold" in drug design. Derivatives of 1,5-naphthyridine have demonstrated a remarkable breadth of biological activities, functioning as potent anticancer agents (often by inhibiting kinases or topoisomerase I), antimalarials, and antibacterials.[3][4][5] The synthetic accessibility and the potential for substitution at multiple positions make this core an attractive starting point for developing novel therapeutics.[3]
This technical guide provides an in-depth exploration of the primary multi-step synthetic strategies for constructing and functionalizing the 1,5-naphthyridine core. We will move beyond simple procedural lists to explain the underlying chemical logic, offering field-proven insights into optimizing these reactions. The protocols described herein are designed to be robust and self-validating, providing researchers, scientists, and drug development professionals with a comprehensive and practical resource for their synthetic campaigns.
Part 1: Foundational Synthesis of the 1,5-Naphthyridine Core
The construction of the bicyclic 1,5-naphthyridine system is typically achieved through cyclization reactions. The choice of strategy is dictated by the desired substitution pattern on the final molecule. We will focus on two of the most versatile and historically significant methods: the Friedländer Annulation and the Gould-Jacobs Reaction.
A. The Friedländer Annulation: A Convergent Approach
The Friedländer synthesis is a powerful and direct method for creating the 1,5-naphthyridine ring system. It involves the acid- or base-catalyzed condensation of a 2-amino-3-acylpyridine with a compound containing a reactive α-methylene group (e.g., a ketone or 1,3-dicarbonyl compound), followed by a cyclodehydration step.[6][7] The elegance of this reaction lies in its convergence, bringing together two key fragments to rapidly build molecular complexity.
Causality of Experimental Design: The choice of catalyst is critical. Base catalysis, often with NaOH or tBuOK, is effective for highly activated methylene compounds.[6] Acid catalysis, on the other hand, can be more general but may require harsher conditions.[7] Recent advancements have introduced milder catalysts like propylphosphonic anhydride (T3P®), which acts as a powerful dehydrating agent and promoter under gentle conditions, simplifying the work-up procedure.[8]
Caption: General workflow for the Friedländer synthesis of 1,5-naphthyridines.
Detailed Protocol 1: T3P®-Promoted Friedländer Synthesis of 2,4-Dimethyl-1,5-naphthyridine
This protocol describes a mild and efficient synthesis using propylphosphonic anhydride (T3P®) as a promoter.[8]
-
Materials:
-
2-Amino-3-acetylpyridine (1.0 eq)
-
Acetone (3.0 eq)
-
Propylphosphonic anhydride (T3P®, 50% in Ethyl Acetate) (1.5 eq)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred solution of 2-amino-3-acetylpyridine (1.0 eq) in ethyl acetate, add acetone (3.0 eq).
-
Slowly add the T3P® solution (1.5 eq) dropwise at room temperature. A slight exotherm may be observed.
-
Stir the reaction mixture at 60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by adding saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude material by column chromatography (Silica gel, Hexanes:EtOAc gradient) to afford the pure 2,4-dimethyl-1,5-naphthyridine.
-
-
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. Expected yield is typically >80%.
B. The Gould-Jacobs Reaction: Building the 4-Oxo-1,5-naphthyridine Core
A cornerstone in the synthesis of many biologically active naphthyridines is the Gould-Jacobs reaction.[3] This pathway is particularly crucial for producing 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylates, which are key precursors for compounds like ALK5 inhibitors. The reaction proceeds in two distinct stages: an initial condensation of a 3-aminopyridine with a malonic ester derivative, followed by a high-temperature thermal cyclization.[3]
Causality of Experimental Design: The use of a high-boiling solvent like diphenyl ether for the cyclization step is critical. The high temperature (~250 °C) is necessary to provide the activation energy for the intramolecular aromatic cyclization, which is the key ring-forming step.[3] The initial condensation is typically performed neat or in a lower-boiling solvent and driven by the removal of a volatile byproduct (e.g., ethanol).
Caption: Key stages of the Gould-Jacobs reaction for 1,5-naphthyridine synthesis.
Detailed Protocol 2: Synthesis of Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate
This protocol is adapted from established procedures for synthesizing this key intermediate.[3]
-
Materials:
-
3-Aminopyridine (1.0 eq)
-
Diethyl ethoxymethylenemalonate (DEEM) (1.05 eq)
-
Diphenyl ether
-
Ethanol
-
Hexanes
-
-
Procedure:
-
Condensation: In a round-bottom flask equipped with a distillation head, combine 3-aminopyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq). Heat the mixture to 110-120 °C. Ethanol will begin to distill off. Maintain this temperature for 2 hours or until the theoretical amount of ethanol has been collected. The mixture will become a thick oil or solid upon cooling. This intermediate can be used directly in the next step.
-
Cyclization: In a separate, larger flask, heat diphenyl ether to 250 °C under a nitrogen atmosphere. Add the intermediate from the previous step portion-wise to the hot diphenyl ether with vigorous stirring. The addition should be controlled to maintain the temperature between 245-255 °C.
-
After the addition is complete, maintain the reaction at 250 °C for an additional 30 minutes.
-
Work-up: Allow the reaction mixture to cool to below 100 °C. Add hexanes to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid thoroughly with hexanes and then with ethanol to remove residual diphenyl ether.
-
Dry the product under vacuum to yield the ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate as a solid.
-
-
Self-Validation: The product's identity can be confirmed via NMR and melting point analysis. Purity can be assessed by HPLC. The ester and ketone functionalities are key handles for subsequent diversification steps.
Part 2: Multi-Step Functionalization of the 1,5-Naphthyridine Core
Once the core is formed, the true power of this scaffold is unlocked through subsequent functionalization. A common and highly effective strategy involves converting the 4-oxo group (from the Gould-Jacobs reaction) into a halide, which then serves as a versatile electrophilic site for introducing a wide array of substituents via nucleophilic aromatic substitution (SNAr) or cross-coupling reactions.
Halogenation and Nucleophilic Aromatic Substitution (SNAr)
The transformation of a 4-oxo-1,5-naphthyridine into a 4-chloro-1,5-naphthyridine is a critical step. This is typically achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The resulting 4-chloro derivative is now highly activated towards SNAr, allowing for the facile introduction of amine, oxygen, or sulfur nucleophiles.[1] This two-step sequence is a workhorse in building libraries of 1,5-naphthyridine analogs for structure-activity relationship (SAR) studies.
Caption: A common two-step sequence for functionalizing the 1,5-naphthyridine core.
Detailed Protocol 3: Synthesis of a 4-Amino-1,5-naphthyridine Derivative via SNAr
This protocol outlines the chlorination and subsequent amination of the Gould-Jacobs product.
-
Materials:
-
Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate (from Protocol 2)
-
Phosphorus oxychloride (POCl₃)
-
A primary or secondary amine (e.g., piperidine) (2.0 eq)
-
A suitable solvent (e.g., N,N-Dimethylformamide (DMF) or 1,4-Dioxane)
-
A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA)) (2.5 eq)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
Chlorination: In a flask equipped with a reflux condenser and under a nitrogen atmosphere, carefully add ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate (1.0 eq) to an excess of POCl₃ (5-10 eq). Heat the mixture to reflux (approx. 110 °C) for 3-5 hours. Monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the mixture with a solid base (e.g., sodium carbonate) or a saturated aqueous solution until the pH is ~7-8.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude ethyl 4-chloro-1,5-naphthyridine-3-carboxylate is often used directly in the next step.
-
SNAr Amination: Dissolve the crude 4-chloro intermediate (1.0 eq) in DMF. Add the desired amine (2.0 eq) followed by DIPEA (2.5 eq).
-
Heat the reaction mixture to 70-90 °C and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the desired 4-amino-1,5-naphthyridine derivative.
-
Data Summary Table
The following table summarizes representative yields for the SNAr step with various nucleophiles.
| Entry | 4-Chloro-1,5-naphthyridine Substrate | Nucleophile | Product | Typical Yield (%) |
| 1 | Ethyl 4-chloro-1,5-naphthyridine-3-carboxylate | Morpholine | Ethyl 4-morpholino-1,5-naphthyridine-3-carboxylate | 85-95% |
| 2 | 2-Bromo-4-chloro-1,5-naphthyridine | 4-Anilino-piperidine | 2-Bromo-4-(4-anilinopiperidin-1-yl)-1,5-naphthyridine | 70-85% |
| 3 | 4-Chloro-1,5-naphthyridine | 3-Aminophenol | 4-(3-Hydroxyphenylamino)-1,5-naphthyridine | 75-90% |
Part 3: Key Starting Material Synthesis
The accessibility of substituted 3-aminopyridines is crucial for many of the core synthetic strategies. While commercially available, a reliable lab-scale preparation is invaluable. The Hofmann rearrangement of nicotinamide is a classic and efficient method.[9][10]
Detailed Protocol 4: Synthesis of 3-Aminopyridine
-
Materials:
-
Nicotinamide (1.0 eq)
-
Sodium Hydroxide (NaOH)
-
Bromine (Br₂)
-
Water
-
Ether or Dichloromethane for extraction
-
-
Procedure:
-
Prepare a solution of sodium hypobromite in situ. In a flask cooled in an ice bath, dissolve NaOH in water. Slowly and carefully add bromine (1.0 eq relative to nicotinamide) to the cold NaOH solution with vigorous stirring.
-
Once the bromine has fully reacted to form a clear, pale-yellow solution, add finely powdered nicotinamide (1.0 eq) portion-wise, keeping the temperature below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to 70-75 °C and maintain this temperature for 1-2 hours.
-
Cool the reaction mixture to room temperature. The product, 3-aminopyridine, can be extracted using a suitable organic solvent like ether or DCM.[9]
-
Perform multiple extractions to ensure complete recovery.
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield crude 3-aminopyridine, which can be purified by recrystallization or distillation.[9]
-
Conclusion
The multi-step synthesis of substituted 1,5-naphthyridines is a well-established yet continually evolving field. By mastering foundational core-forming reactions like the Friedländer and Gould-Jacobs syntheses, researchers can create key molecular frameworks. The true power for drug discovery, however, lies in the subsequent, systematic functionalization of these cores, primarily through robust and predictable SNAr and cross-coupling reactions. The protocols and strategic insights provided in this guide offer a comprehensive toolkit for chemists to confidently design and execute syntheses of novel 1,5-naphthyridine derivatives, paving the way for the discovery of next-generation therapeutics.
References
-
Alonso, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3249. [Link]
-
Alonso, C., et al. (2020). Fused 1,5-Naphthyridines. Encyclopedia.pub. [Link]
-
Alonso, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. [Link]
-
Alonso, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed. [Link]
-
Alonso, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI. [Link]
-
Alonso, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. PubMed Central. [Link]
-
Organic Syntheses. (n.d.). 3-Aminopyridine. Organic Syntheses Procedure. [Link]
-
Wikipedia. (n.d.). 3-Aminopyridine. Wikipedia. [Link]
- Google Patents. (n.d.). CN101555248B - Method for preparing poly-substituted 1, 5-naphthyridine compound.
-
ResearchGate. (n.d.). Synthesis of 3-Aminopyridine. ResearchGate. [Link]
-
ResearchGate. (n.d.). Friedlander synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P®) under mild conditions. ResearchGate. [Link]
-
ACS Publications. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. [Link]
-
Kakatiya University. (2015). CeCl₃·7H₂O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Indian Journal of Heterocyclic Chemistry. [Link]
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Topic: High-Purity Recrystallization of 6-Methoxy-1,5-naphthyridin-4-ol
An Application Note from the Desk of a Senior Application Scientist
Abstract
6-Methoxy-1,5-naphthyridin-4-ol and its derivatives are heterocyclic scaffolds of significant interest in medicinal chemistry and drug development, often serving as key intermediates in the synthesis of bioactive molecules.[1][2] The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields, and complications in subsequent biological assays. This application note provides a comprehensive, experience-driven guide to the purification of 6-Methoxy-1,5-naphthyridin-4-ol (CAS No: 23443-25-6) using the robust and scalable technique of recrystallization. We will delve into the theoretical underpinnings, present a systematic protocol for solvent selection, detail an optimized recrystallization workflow, and outline rigorous methods for final purity assessment.
Compound Profile and Strategic Considerations
Before any purification attempt, a thorough understanding of the target molecule's physicochemical properties is essential. This knowledge informs every decision in the protocol design, from solvent choice to handling.
Table 1: Physicochemical Properties of 6-Methoxy-1,5-naphthyridin-4-ol
| Property | Value | Source |
| CAS Number | 23443-25-6 | [3][4] |
| Molecular Formula | C₉H₈N₂O₂ | [4][5] |
| Molecular Weight | 176.17 g/mol | [4][5] |
| Predicted pKa | 3.47 ± 0.40 | [5] |
| Appearance | Typically an off-white to yellow solid | (General knowledge) |
| Purity (Commercial) | Typically ≥96-98% before recrystallization | [4][6] |
The presence of both hydrogen bond donors (-OH) and acceptors (naphthyridine nitrogens, methoxy oxygen) suggests a moderate polarity. The aromatic, planar nature of the naphthyridine core may lead to π-π stacking, influencing crystal lattice formation. These structural features are key to predicting solubility behavior.
The Principle of Recrystallization: A Primer
Recrystallization is a purification technique based on differential solubility.[7] The core principle is that the compound of interest and its impurities will have different solubility profiles in a given solvent at different temperatures.[8] An ideal recrystallization solvent will dissolve the target compound sparingly or not at all at room temperature but will dissolve it completely at its boiling point.[9][10] As the saturated hot solution cools, the solubility of the target compound decreases, forcing it out of solution to form a crystal lattice. Soluble impurities, being present in much lower concentrations, remain in the "mother liquor."[11]
The formation of a pure crystal is an energetically favorable process. Molecules of 6-Methoxy-1,5-naphthyridin-4-ol will preferentially pack into a growing crystal lattice with other identical molecules, effectively excluding dissimilar impurity molecules.[12]
Protocol I: Systematic Solvent Screening
The single most critical factor for a successful recrystallization is the choice of solvent.[9] A trial-and-error approach on a small scale is indispensable. The goal is to identify a solvent (or a two-solvent system) that provides a significant difference in solubility between hot and cold conditions.
Step-by-Step Solvent Selection Protocol
-
Preparation: Place approximately 20-30 mg of crude 6-Methoxy-1,5-naphthyridin-4-ol into several small test tubes.
-
Solvent Addition (Cold): To each tube, add a candidate solvent dropwise (e.g., 0.5 mL) at room temperature. Agitate the mixture. Record if the compound is soluble, sparingly soluble, or insoluble. A solvent that dissolves the compound completely at room temperature is unsuitable for single-solvent recrystallization.[10]
-
Heating: If the compound is insoluble or sparingly soluble cold, gently heat the test tube in a water or sand bath towards the solvent's boiling point. Add the solvent dropwise until the compound just dissolves.
-
Cooling: Allow the clear, hot solution to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes.
-
Observation: Observe the quantity and quality of the crystals formed. Abundant, well-formed crystals indicate an excellent solvent choice.
-
Data Logging: Meticulously record all observations in a table.
Workflow for Solvent Selection
Caption: Workflow for single-solvent screening.
Table 2: Example Solvent Screening Log
| Solvent | Polarity | Boiling Point (°C) | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling | Assessment |
| Water | High | 100 | Insoluble | Sparingly Soluble | Minor | Poor |
| Ethanol | Polar | 78 | Sparingly Soluble | Very Soluble | Abundant, fine needles | Good Candidate |
| Isopropanol | Polar | 82 | Sparingly Soluble | Very Soluble | Abundant, larger crystals | Excellent Candidate |
| Ethyl Acetate | Medium | 77 | Insoluble | Soluble | Good quantity | Good Candidate |
| Acetone | Medium | 56 | Soluble | Very Soluble | - | Unsuitable (too soluble cold) |
| Toluene | Non-polar | 111 | Insoluble | Insoluble | - | Unsuitable (insoluble hot) |
| Heptane | Non-polar | 98 | Insoluble | Insoluble | - | Unsuitable (insoluble hot) |
Note: For N-heterocyclic compounds, solvents like ethyl acetate, acetonitrile, or DMF can also be effective.[13]
Protocol II: Optimized Recrystallization of 6-Methoxy-1,5-naphthyridin-4-ol
This protocol assumes isopropanol was identified as the optimal solvent from the screening phase.
Materials & Equipment
-
Crude 6-Methoxy-1,5-naphthyridin-4-ol
-
Isopropanol (reagent grade or better)
-
Erlenmeyer flasks (2 sizes)
-
Hotplate/stirrer
-
Buchner funnel and filtration flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Step-by-Step Recrystallization Protocol
-
Dissolution: Place the crude solid (e.g., 5.0 g) in an appropriately sized Erlenmeyer flask. Add a minimal amount of isopropanol, just enough to create a slurry. Heat the flask on a hotplate with gentle stirring. Add hot isopropanol in small portions until the solid just dissolves completely. Causality: Using the absolute minimum amount of hot solvent is crucial for achieving a saturated solution, which maximizes recovery upon cooling.[12][14]
-
Hot Filtration (Optional): If insoluble impurities (dust, inorganic salts) are observed in the hot solution, perform a hot gravity filtration. This involves quickly pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask. Causality: Pre-heating the apparatus prevents premature crystallization of the product in the funnel.[9][15]
-
Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed on the benchtop. Causality: Slow cooling promotes the formation of larger, purer crystals by giving molecules time to align correctly in the crystal lattice, excluding impurities more effectively.[9][12] Rapid cooling can trap impurities.
-
Inducing Crystallization (If Necessary): If no crystals have formed after the solution reaches room temperature, the solution may be supersaturated.[14] Induce crystallization by either scratching the inner wall of the flask at the solution's surface with a glass rod or adding a tiny "seed" crystal of the pure compound.[14][16]
-
Ice Bath Cooling: Once crystal formation is well underway at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield by further decreasing the compound's solubility.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Use the cold mother liquor to help transfer any remaining crystals from the flask.
-
Washing: With the vacuum still applied, wash the crystals on the filter paper with a minimal amount of ice-cold isopropanol. Causality: The wash step removes any residual mother liquor (containing soluble impurities) from the crystal surfaces. Using ice-cold solvent minimizes the loss of the desired product, which has a small but non-zero solubility even when cold.[8]
-
Drying: Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them. Transfer the purified crystals to a watch glass and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C).
Recrystallization Process Flow Diagram
Caption: The sequential workflow of the recrystallization process.
Purity Assessment: Validating Success
Purification must be confirmed with analytical data. The following methods provide a robust assessment of purity.
-
Melting Point Analysis: This is a rapid and powerful indicator of purity. A pure compound will have a sharp melting point range (typically <1°C), whereas an impure compound will exhibit a depressed and broad melting range.[17] Compare the experimental melting point to that of a known pure standard. A deviation of more than 1°C often indicates unacceptable purity.[17]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the industry standard for quantitative purity assessment. Using a suitable column (e.g., C18) and mobile phase, the purity can be determined by the area percentage of the main peak. For UV-active compounds like this, detection at 254 nm and at the compound's absorbance maximum is standard.[18] A purity level of >99.5% is often achievable with a good recrystallization.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: A ¹H NMR spectrum can confirm the structural identity of the purified compound. Critically, it can also reveal the presence of residual solvents or other proton-containing impurities that may not be visible by other methods. For absolute purity, quantitative ¹H NMR (qNMR) against a certified internal standard is a definitive method.[19]
Troubleshooting Common Recrystallization Issues
| Problem | Likely Cause(s) | Recommended Solution(s) |
| No Crystals Form | 1. Too much solvent was used.[20]2. The solution is supersaturated.[20] | 1. Reduce the solvent volume by gentle heating or rotary evaporation and attempt to cool again.[20]2. Scratch the inside of the flask with a glass rod or add a seed crystal.[14][16] |
| "Oiling Out" | 1. The boiling point of the solvent is higher than the melting point of the solute.2. The concentration of impurities is very high, causing significant melting point depression.[20] | 1. Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent to lower the saturation point and cool again, very slowly.[16][20]2. Consider pre-purification with another method (e.g., charcoal treatment, column chromatography) before recrystallization. |
| Poor Recovery / Low Yield | 1. Too much solvent was used initially.[16]2. The compound has significant solubility in the cold solvent.3. Premature crystallization during hot filtration.4. Excessive washing with cold solvent. | 1. Try to recover more material by evaporating the mother liquor.2. Ensure the solution is thoroughly cooled in an ice bath for a sufficient time.3. Use pre-heated equipment and work quickly during hot filtration.[15]4. Use only the minimum amount of ice-cold solvent for washing.[14] |
| Product is Colored | Soluble, colored impurities are present. | Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal adsorbs the colored impurities.[8] Caution: Using too much charcoal can adsorb your product and reduce yield.[16] |
References
-
Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.). University of York. Retrieved from [Link]
-
Finding the best solvent for recrystallisation student sheet - RSC Education. (2021). Royal Society of Chemistry. Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. Retrieved from [Link]
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Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). University of York. Retrieved from [Link]
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Problems in recrystallization - Biocyclopedia. (n.d.). Biocyclopedia. Retrieved from [Link]
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Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center. (n.d.). University of Colorado Boulder. Retrieved from [Link]
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Recrystallization - Single Solvent. (n.d.). University of California, Los Angeles. Retrieved from [Link]
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3.6F: Troubleshooting - Chemistry LibreTexts. (2022). Chemistry LibreTexts. Retrieved from [Link]
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Recrystallization1. (n.d.). Kennesaw State University. Retrieved from [Link]
-
6-Methoxy-1,5-naphthyridin-4-ol | CAS#:23443-25-6 | Chemsrc. (2025). Chemsrc. Retrieved from [Link]
-
HPLC trace for proof of purity : r/Chempros - Reddit. (2024). Reddit. Retrieved from [Link]
-
Specifications of 6-Methoxy-[20][21]naphthyridin-4-ol - Capot Chemical. (n.d.). Capot Chemical. Retrieved from [Link]
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Recrystallization. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]
-
1,5-Naphthyridin-4-ol, 6-methoxy- | CORTEX BIOCHEM. (n.d.). CORTEX BIOCHEM. Retrieved from [Link]
-
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - NIH. (2014). National Institutes of Health. Retrieved from [Link]
-
Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. Retrieved from [Link]
-
5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY - Chemistry LibreTexts. (2021). Chemistry LibreTexts. Retrieved from [Link]
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EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... (n.d.). McGill University. Retrieved from [Link]
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Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
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How can I obtain good crystals of heterocyclic organic compounds? - ResearchGate. (2023). ResearchGate. Retrieved from [Link]
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Recrystallization - Chemistry LibreTexts. (2023). Chemistry LibreTexts. Retrieved from [Link]
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Synthesis and Purification of 6-Ethoxy-4-oxo-1,4-dihydro-[20][21]naphthyridine-3-carboxylic Acid Benzylamide | Request PDF - ResearchGate. (2025). ResearchGate. Retrieved from [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. (n.d.). National Institutes of Health. Retrieved from [Link]
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Mastering the Purification of Naphthyridine Compounds: A Guide to Silica Gel Column Chromatography
Naphthyridine scaffolds are privileged structures in medicinal chemistry and drug development, forming the core of numerous biologically active molecules.[1][2] Their synthesis, however, often yields complex mixtures containing starting materials, byproducts, and closely related isomers, necessitating robust purification strategies. Silica gel column chromatography remains a cornerstone technique for the isolation of these valuable compounds. This comprehensive guide provides in-depth technical protocols and field-proven insights for researchers, scientists, and drug development professionals to successfully purify naphthyridine derivatives.
The Unique Challenge of Naphthyridines
The purification of naphthyridine compounds presents a unique set of challenges rooted in their inherent physicochemical properties. As nitrogen-containing heterocyclic compounds, they possess basic nitrogen atoms that can engage in strong interactions with the acidic silanol groups on the surface of silica gel.[3] This can lead to common chromatographic issues such as peak tailing, irreversible adsorption, and even on-column degradation of sensitive molecules.[4][5] Furthermore, the polarity of naphthyridine derivatives can vary significantly based on their substitution patterns, requiring careful optimization of the mobile phase to achieve effective separation.
Foundational Principles: The "Why" Behind the Method
Successful column chromatography hinges on understanding the interplay between the analyte, the stationary phase, and the mobile phase. For naphthyridines, the key is to manage their polarity and basicity.
-
Stationary Phase Selection: Silica gel, a polar adsorbent, is the most widely used stationary phase for the purification of naphthyridine derivatives due to its effectiveness in separating compounds based on polarity.[6] The slightly acidic nature of silica, however, necessitates strategies to mitigate undesirable interactions with the basic nitrogen atoms of the naphthyridine core.[3] In instances of extreme polarity or compound instability, alternative stationary phases like neutral or basic alumina, or even reversed-phase silica (e.g., C18), can be viable options.[4][7]
-
Mobile Phase Optimization: The choice of the mobile phase, or eluent, is critical for achieving good separation. The principle of "like dissolves like" is a useful starting point; a mobile phase with a polarity similar to the target compound will facilitate its movement down the column.[8] For naphthyridines, a combination of a non-polar solvent (like hexane or heptane) and a more polar solvent (such as ethyl acetate or dichloromethane) is a common starting point.[6][9] The polarity of the eluent is fine-tuned by adjusting the ratio of these solvents. For highly polar naphthyridine derivatives, a more polar solvent system, such as dichloromethane/methanol, is often necessary.[5][6]
Pre-Chromatography Workflow: Setting the Stage for Success
A well-planned approach before packing the column is paramount to an efficient purification.
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Application Notes & Protocols: 6-Methoxy-1,5-naphthyridin-4-ol as a Versatile Building Block in Synthetic and Medicinal Chemistry
Introduction: The Strategic Value of the 1,5-Naphthyridine Core
The 1,5-naphthyridine ring system is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with significant pharmacological activity.[1][2] Its rigid, planar geometry and the specific arrangement of nitrogen atoms facilitate critical binding interactions with a variety of biological targets. Consequently, derivatives of 1,5-naphthyridine have been extensively investigated as kinase inhibitors, anticancer agents, and antibacterial compounds.[1][3][4] This guide focuses on a particularly valuable building block, 6-Methoxy-1,5-naphthyridin-4-ol (also known as 6-methoxy-1,5-naphthyridin-4(1H)-one), detailing its synthesis and subsequent application in the construction of complex, biologically active molecules. The strategic placement of the methoxy group and the reactive 4-hydroxy functionality makes this compound a cornerstone for library synthesis and lead optimization campaigns.
Physicochemical Properties and Structural Data
Understanding the fundamental properties of 6-Methoxy-1,5-naphthyridin-4-ol is essential for its effective use in synthesis. The compound exists in tautomeric equilibrium between the 4-hydroxy and 4-oxo forms, with the keto form generally predominating in the solid state.
| Property | Value | Source |
| CAS Number | 23443-25-6 | [5][6] |
| Molecular Formula | C₉H₈N₂O₂ | [5] |
| Molecular Weight | 176.17 g/mol | [5] |
| Appearance | Typically an off-white to light brown solid | --- |
| Purity | Commercially available up to >98% | [5] |
| Tautomerism | Exists as 6-Methoxy-1,5-naphthyridin-4-ol and 6-Methoxy-1,5-naphthyridin-4(1H)-one | General Chemical Knowledge |
Core Synthesis of the Building Block: The Gould-Jacobs Reaction
The most reliable and widely adopted method for constructing the 4-hydroxy-1,5-naphthyridine scaffold is the Gould-Jacobs reaction.[7][8] This powerful annulation strategy involves the condensation of a 3-aminopyridine derivative with a malonic ester, followed by a high-temperature thermal cyclization. For the synthesis of our target building block, the key precursor is 5-amino-2-methoxypyridine.
Mechanism and Rationale
The reaction proceeds in two distinct stages:
-
Condensation: A nucleophilic attack from the amino group of 5-amino-2-methoxypyridine onto diethyl ethoxymethylenemalonate (DEEM), followed by the elimination of ethanol, forms a stable vinylogous amide intermediate. This step is typically performed at moderate temperatures.
-
Thermal Cyclization: The crucial ring-closing step requires significant thermal energy. The reaction is performed in a high-boiling, inert solvent like Dowtherm A or diphenyl ether (typically ~250 °C). This high temperature facilitates a 6-electron electrocyclization, followed by tautomerization to form the thermodynamically stable aromatic 4-hydroxy-1,5-naphthyridine ring system.[8] The electron-donating methoxy group on the pyridine ring facilitates the initial nucleophilic attack but does not significantly alter the high-energy requirement for the subsequent cyclization.
Caption: Workflow for the Gould-Jacobs synthesis of 6-Methoxy-1,5-naphthyridin-4-ol.
Detailed Experimental Protocol: Synthesis of 6-Methoxy-1,5-naphthyridin-4-ol
Materials:
-
5-Amino-2-methoxypyridine (1.0 eq)
-
Diethyl ethoxymethylenemalonate (DEEM) (1.1 eq)
-
Dowtherm A or Diphenyl Ether
-
Ethanol
-
Hexanes
Procedure:
Step 1: Formation of Diethyl 2-(((6-methoxy-3-pyridinyl)amino)methylene)malonate
-
In a round-bottom flask equipped with a reflux condenser, combine 5-amino-2-methoxypyridine and diethyl ethoxymethylenemalonate (DEEM).
-
Heat the mixture with stirring at 120-130 °C for 2 hours. The reaction can be monitored by TLC for the consumption of the aminopyridine.
-
Cool the reaction mixture to room temperature. The resulting intermediate is often a viscous oil or solid and can be used directly in the next step without further purification. For analytical purposes, a small sample can be purified by crystallization from ethanol/water.
Step 2: Thermal Cyclization to 6-Methoxy-1,5-naphthyridin-4-ol
-
Heat a sufficient volume of Dowtherm A in a separate flask to 250 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add the crude intermediate from Step 1 portion-wise to the hot Dowtherm A with vigorous stirring. Caution: This step should be performed in a well-ventilated fume hood as fumes will be generated.
-
Maintain the reaction temperature at 250 °C for 30-60 minutes. The formation of the product is usually indicated by precipitation.
-
Allow the reaction mixture to cool to below 100 °C.
-
Add hexanes to the cooled mixture to precipitate the product fully.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with hexanes to remove the high-boiling solvent, followed by a wash with ethanol.
-
Dry the product under vacuum to yield 6-Methoxy-1,5-naphthyridin-4-ol as a solid.
Expected Outcome: The product is typically obtained in moderate to good yields (50-70% over two steps) as an off-white or tan powder. Purity can be assessed by ¹H NMR and LC-MS.
Key Synthetic Transformations: Activating the Scaffold for Diversification
While the 4-hydroxy group is a direct product of the synthesis, it is a poor leaving group for nucleophilic substitution. The true synthetic utility of 6-Methoxy-1,5-naphthyridin-4-ol is realized by its conversion into a highly reactive intermediate: 4-chloro-6-methoxy-1,5-naphthyridine . This transformation activates the C4 position for subsequent nucleophilic aromatic substitution (SₙAr) reactions, which is the cornerstone of library development from this scaffold.
Chlorination of the 4-Hydroxy Group
The conversion of the hydroxyl group to a chloride is a standard and highly efficient transformation. The electron-deficient nature of the naphthyridine ring system facilitates this process.
Rationale: Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are effective for this conversion. POCl₃ is often used, sometimes with a catalytic amount of a tertiary amine base (like triethylamine or diisopropylethylamine) or DMF to facilitate the reaction. The mechanism involves the formation of a chlorophosphate ester intermediate, which is an excellent leaving group, followed by nucleophilic attack by the chloride ion.
Caption: Core strategy for activating and diversifying the 6-methoxy-1,5-naphthyridine scaffold.
Detailed Experimental Protocol: Synthesis of 4-Chloro-6-methoxy-1,5-naphthyridine
Materials:
-
6-Methoxy-1,5-naphthyridin-4-ol (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (5-10 eq, used as reagent and solvent)
-
Toluene or Xylene (optional co-solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl fumes), add 6-Methoxy-1,5-naphthyridin-4-ol.
-
Carefully add phosphorus oxychloride (POCl₃). The reaction is often run neat in POCl₃.
-
Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully concentrate it under reduced pressure to remove excess POCl₃. Caution: Residual POCl₃ is corrosive and reacts violently with water.
-
Co-evaporate with a high-boiling solvent like toluene to remove the last traces of POCl₃.
-
Cool the residue in an ice bath and very carefully quench by the slow, portion-wise addition of crushed ice or cold saturated NaHCO₃ solution until the pH is neutral or slightly basic. This step is highly exothermic and will generate gas.
-
Extract the aqueous layer with a suitable organic solvent (e.g., DCM or EtOAc) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by crystallization to afford 4-Chloro-6-methoxy-1,5-naphthyridine.
Applications in Medicinal Chemistry: A Gateway to Bioactive Molecules
The 4-chloro-6-methoxy-1,5-naphthyridine intermediate is a powerful platform for accessing a wide range of substituted analogs through SₙAr reactions. The electron-withdrawing nature of the ring nitrogens makes the C4 position highly susceptible to nucleophilic attack.
| Application Area | Target Class/Example | Rationale for Scaffold Use |
| Oncology | Kinase Inhibitors (e.g., ALK5, c-Met)[1][9] | The 1,5-naphthyridine core acts as a bioisostere of quinoline or quinazoline, providing a rigid scaffold to orient substituents for optimal binding in the ATP pocket of kinases. |
| Oncology | Topoisomerase Inhibitors[1] | The planar, polycyclic aromatic system can intercalate into DNA, disrupting the function of topoisomerase enzymes crucial for cancer cell replication. |
| Infectious Diseases | Antibacterial Agents[1] | While 1,8-naphthyridines are more famous (e.g., nalidixic acid), the 1,5-isomer also serves as a scaffold for compounds targeting bacterial enzymes. |
| Neuroscience | CDK5 Inhibitors[3] | The scaffold can be decorated to achieve selective inhibition of cyclin-dependent kinases implicated in neurodegenerative diseases. |
General Protocol: Nucleophilic Aromatic Substitution (SₙAr)
Materials:
-
4-Chloro-6-methoxy-1,5-naphthyridine (1.0 eq)
-
Nucleophile (e.g., a primary/secondary amine, alcohol, or thiol) (1.1 - 1.5 eq)
-
Non-nucleophilic base (e.g., DIPEA, K₂CO₃, or Cs₂CO₃) (2.0 - 3.0 eq)
-
Aprotic polar solvent (e.g., NMP, DMA, DMSO, or Dioxane)
Procedure:
-
To a solution of 4-Chloro-6-methoxy-1,5-naphthyridine in the chosen solvent, add the nucleophile and the base.
-
Heat the reaction mixture. Temperatures can range from 80 °C to 150 °C depending on the nucleophilicity of the attacking species and the reactivity of the substrate. Microwave irradiation can often accelerate this reaction significantly.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., EtOAc).
-
Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product via flash column chromatography or preparative HPLC.
This versatile protocol allows for the rapid generation of diverse chemical libraries, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery programs.
References
-
Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules. Available at: [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Available at: [Link]
-
Gould–Jacobs reaction. Wikipedia. Available at: [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. Available at: [Link]
-
Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage. Available at: [Link]
-
Development of methodologies for synthesis of 4-hydroxy-[8][10]naphthyridine-3-carbonitriles. ResearchGate. Available at: [Link]
-
6-methoxy-1,5-naphthyridin-4(1H)-one. Appretech Scientific Limited. Available at: [Link]
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. Available at: [Link]
-
Synthesis and Purification of 6-Ethoxy-4-oxo-1,4-dihydro-[8][10]naphthyridine-3-carboxylic Acid Benzylamide. ResearchGate. Available at: [Link]
-
Synthesis of Novel Benzo[b][10][11]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. National Institutes of Health. Available at: [Link]
-
Biological Activity of Naturally Derived Naphthyridines. National Institutes of Health. Available at: [Link]
-
Capturing the Essence of Organic Synthesis: From Bioactive Natural Products to Designed Molecules in Today's Medicine. National Institutes of Health. Available at: [Link]
- PROCEDURE FOR THE PREPARATION OF 6- (7 - ((1-AMINOCYCLOPROPYL) METHOSSI) -6-METOSSICHINOLIN-4-ILOSSI) -N-METHYL-1-NAFTAMIDE AND ITS INTERMEDIATES OF SYNTHESIS. Google Patents.
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- 2. researchgate.net [researchgate.net]
- 3. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Synthetic Derivatization of the 6-Methoxy-1,5-naphthyridin-4-ol Core
For: Researchers, scientists, and drug development professionals.
Introduction
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have shown a wide spectrum of therapeutic potential, including roles as anticancer, antimicrobial, and anti-inflammatory agents.[3][4][5] Specifically, derivatives of the 1,5-naphthyridine core have been identified as potent inhibitors of the TGF-β type I receptor (ALK5), a key player in the transforming growth factor-beta (TGF-β) signaling pathway, which is often dysregulated in cancer and fibrosis.[1][6]
This guide provides a detailed technical overview and actionable protocols for the synthetic derivatization of a key starting material: 6-Methoxy-1,5-naphthyridin-4-ol . We will explore the strategic functionalization of this core, transforming it into versatile intermediates primed for diversification through modern cross-coupling and substitution chemistries. The protocols herein are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers to adapt and innovate.
Core Synthesis Strategy: The Gould-Jacobs Reaction
The foundational step in accessing this scaffold is the synthesis of the 4-hydroxy-1,5-naphthyridine core. The Gould-Jacobs reaction is a robust and widely adopted method for this purpose.[1][2] This reaction involves the condensation of an appropriately substituted aminopyridine with a malonic acid derivative, followed by a high-temperature thermal cyclization.
The synthesis of 6-Methoxy-1,5-naphthyridin-4-ol begins with 3-amino-6-methoxypyridine, which undergoes condensation with diethyl ethoxymethylenemalonate (DEEM). The resulting intermediate is then cyclized in a high-boiling solvent like diphenyl ether to yield the desired naphthyridin-4-ol core.
Caption: Gould-Jacobs reaction pathway for core synthesis.
Application Note 1: Activation of the 4-Position for Nucleophilic Substitution
The hydroxyl group at the C4 position of the naphthyridine core is a key handle for derivatization. However, it is a poor leaving group. Therefore, it must first be converted into a more reactive functional group, such as a halide or a triflate. The most common and effective strategy is chlorination to produce 4-chloro-6-methoxy-1,5-naphthyridine , a highly versatile intermediate for subsequent cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.[2]
Principle of Chlorination
The conversion of the 4-hydroxyl group to a chloro group is typically achieved using phosphorus oxychloride (POCl₃), often in the presence of a base or as a neat reagent under reflux.[2] The mechanism involves the initial formation of a phosphate ester intermediate, which renders the C4 position highly electrophilic and susceptible to attack by a chloride ion.
Protocol 1.1: Synthesis of 4-Chloro-6-methoxy-1,5-naphthyridine
Materials:
-
6-Methoxy-1,5-naphthyridin-4-ol (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (10-15 eq)
-
Toluene (optional, as solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ice bath
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 6-Methoxy-1,5-naphthyridin-4-ol.
-
Carefully add phosphorus oxychloride (POCl₃) (10-15 volumes) to the starting material. The reaction can be run neat or with a high-boiling solvent like toluene.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 3-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice in a separate beaker. Caution: This quenching step is highly exothermic and should be performed slowly in a well-ventilated fume hood.
-
Neutralize the acidic aqueous solution by the slow addition of solid sodium bicarbonate or by pouring it into a saturated NaHCO₃ solution until the pH is ~7-8.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography on silica gel or by recrystallization to afford 4-Chloro-6-methoxy-1,5-naphthyridine as a solid.
Self-Validation:
-
TLC: The product should have a higher Rf value than the starting material.
-
¹H NMR: Expect the disappearance of the broad -OH peak and shifts in the aromatic protons' signals.
-
MS (EI/ESI): The mass spectrum should show a molecular ion peak corresponding to the chlorinated product (C₉H₇ClN₂O), including the characteristic isotopic pattern for a single chlorine atom (M and M+2 peaks in a ~3:1 ratio).
Application Note 2: Derivatization via Palladium-Catalyzed Cross-Coupling
The 4-chloro intermediate is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are cornerstone methods for C-C and C-N bond formation in modern drug discovery.[7][8] The two most prominent applications for this scaffold are the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.
Caption: Key cross-coupling pathways from the 4-chloro intermediate.
Protocol 2.1: Buchwald-Hartwig Amination
Principle: The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a C-N bond between an aryl halide and an amine.[7][9] The catalytic cycle involves oxidative addition of the aryl chloride to a Pd(0) complex, coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.[10] The choice of ligand is critical for reaction efficiency, especially with less reactive aryl chlorides.[10]
Materials:
-
4-Chloro-6-methoxy-1,5-naphthyridine (1.0 eq)
-
Amine (primary or secondary, 1.2-1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃ (2-5 mol%)
-
Xantphos or BINAP (4-10 mol%)
-
Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOt-Bu) (1.5-2.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
To an oven-dried Schlenk flask or microwave vial, add the palladium catalyst, ligand, and base under an inert atmosphere (Nitrogen or Argon).
-
Add 4-Chloro-6-methoxy-1,5-naphthyridine and the chosen amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vessel and heat the mixture to 90-120 °C for 12-24 hours. Microwave irradiation can often reduce reaction times significantly (e.g., 140 °C for 45 min).[11]
-
After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., EtOAc) and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the desired 4-amino-1,5-naphthyridine derivative.
Self-Validation:
-
LC-MS: Monitor for the disappearance of the starting material and the appearance of a new peak with the expected mass of the product.
-
¹H NMR: Confirm the incorporation of the amine fragment by observing its characteristic proton signals and the disappearance of the starting material's signals.
Protocol 2.2: Suzuki-Miyaura Coupling
Principle: The Suzuki-Miyaura coupling reaction forges a C-C bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex.[8][12] The mechanism involves oxidative addition of the 4-chloro-1,5-naphthyridine to Pd(0), followed by transmetalation with a boronic acid (activated by a base), and reductive elimination to form the new C-C bond.[13][14]
Materials:
-
4-Chloro-6-methoxy-1,5-naphthyridine (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.1-1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Pd(OAc)₂ with a suitable ligand (2-5 mol%)
-
Aqueous sodium carbonate (Na₂CO₃, 2M solution) or potassium carbonate (K₂CO₃) (2.0-3.0 eq)
-
Solvent system (e.g., Toluene/Ethanol, Dioxane, or DMF/water)[15]
Procedure:
-
In a round-bottom flask, dissolve 4-Chloro-6-methoxy-1,5-naphthyridine, the boronic acid, and the palladium catalyst in the organic solvent.
-
Bubble argon or nitrogen through the solution for 10-15 minutes to degas the mixture.
-
Add the aqueous base solution.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to yield the desired 4-aryl-1,5-naphthyridine derivative.
Self-Validation:
-
LC-MS: Confirm the formation of the product with the expected molecular weight.
-
¹H & ¹³C NMR: Verify the presence of signals corresponding to both the naphthyridine core and the newly introduced aryl/heteroaryl group.
Quantitative Data Summary
| Reaction Step | Starting Material | Key Reagents | Typical Yield | Ref. |
| Chlorination | 6-Methoxy-1,5-naphthyridin-4-ol | POCl₃ | 60-85% | [2] |
| Buchwald-Hartwig | 4-Chloro-6-methoxy-1,5-naphthyridine | Amine, Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 40-90% | [16] |
| Suzuki Coupling | 4-Chloro-6-methoxy-1,5-naphthyridine | Boronic acid, Pd(PPh₃)₄, Na₂CO₃ | 41-76% | [15] |
References
- Benchchem. The Emerging Role of 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry: A Technical Guide.
- EvitaChem. Buy 4-Chloro-6-methoxy-2-methyl-1,5-naphthyridine (EVT-3422080).
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3236. Available at: [Link]
-
Al-Tel, T. H., Semreen, M. H., & Al-Qawasmeh, R. A. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 26(11), 3381. Available at: [Link]
-
Encyclopedia.pub. Fused 1,5-naphthyridines. Available at: [Link]
-
Da Costa, E., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494-506. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Reddy, C. R., et al. (2012). Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media. Green and Sustainable Chemistry, 2(4), 134-141. Available at: [Link]
- Kollár, L., et al. (2010). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one. Tetrahedron, 66(29), 5452-5457.
-
Huckins, J. R., et al. (2013). Rh(III)-catalyzed C-H activation and double directing group strategy for the regioselective synthesis of naphthyridinones. Journal of the American Chemical Society, 135(39), 14492-5. Available at: [Link]
-
Liu, Y., et al. (2015). Novel multifunctional organic semiconductor materials based on 4,8-substituted 1,5-naphthyridine: Synthesis, single crystal structures, opto-electrical properties and quantum chemistry calculation. Dyes and Pigments, 113, 337-344. Available at: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]
-
J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. Available at: [Link]
-
Chtita, S., et al. (2020). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 25(21), 5036. Available at: [Link]
-
Common Organic Chemistry. Buchwald Hartwig Coupling. Available at: [Link]
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules (Basel, Switzerland), 25(14), 3236. Available at: [Link]
-
Wang, Y., et al. (2016). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][3][7]naphthyrin-5(6H)-one. Tetrahedron, 72(40), 6035-6040. Available at: [Link]
-
Wang, Y., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances, 15(34), 23456-23461. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
El-Sayed, M. A., & El-Borai, M. M. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry, 29(2), 199-203. Available at: [Link]
-
Hanan, A. A., & Ali, A. H. (2018). Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. International Journal of Scientific & Engineering Research, 9(9), 108-118. Available at: [Link]
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Application Notes & Protocols: Strategic N-Alkylation of 1,5-Naphthyridine Derivatives
Abstract
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents and functional materials.[1][2] The functionalization of its nitrogen atoms via N-alkylation is a critical step in modulating the scaffold's biological activity, solubility, and electronic properties. This guide provides a comprehensive overview of the strategic considerations and detailed experimental protocols for the N-alkylation of 1,5-naphthyridine derivatives. We delve into the underlying reaction mechanisms, explore the critical parameters that govern reaction outcomes, and present validated, step-by-step protocols for researchers in medicinal chemistry, drug development, and materials science.
Introduction: The Significance of N-Alkylated 1,5-Naphthyridines
The 1,5-naphthyridine core is a bioisostere of quinoline and is found in compounds with a wide array of biological activities, including kinase inhibition for anticancer therapies and antimalarial applications.[1] N-alkylation, the process of introducing an alkyl group onto a nitrogen atom, is a fundamental synthetic transformation.[3] In the context of 1,5-naphthyridines, this modification directly impacts the molecule's properties:
-
Formation of Quaternary Salts: Alkylation of the pyridine-like nitrogen atoms leads to the formation of positively charged N-alkyl-1,5-naphthyridinium salts. This charge can enhance water solubility and facilitate key intermolecular interactions with biological targets.
-
Modulation of Biological Activity: The nature of the appended alkyl group can drastically alter the compound's steric and electronic profile, influencing its binding affinity and selectivity for specific enzymes or receptors.
-
Synthetic Handles: The introduced alkyl group can serve as a handle for further synthetic diversification, allowing for the construction of complex molecular architectures.
Mechanistic Rationale and Regioselectivity
The N-alkylation of 1,5-naphthyridines typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on a ring nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of an alkylating agent (e.g., an alkyl halide).
Figure 1: General mechanism for the SN2 N-alkylation of 1,5-naphthyridine.
Causality Behind Experimental Choices
-
Nucleophilicity: As diazines, 1,5-naphthyridines are generally less nucleophilic than pyridine due to the inductive electron-withdrawing effect of the second nitrogen atom.[4] Consequently, reactions often require heating or the use of more reactive alkylating agents.
-
Regioselectivity: In an unsubstituted 1,5-naphthyridine, both nitrogen atoms (N1 and N5) are chemically equivalent. However, the presence of substituents on the aromatic core breaks this symmetry.
-
Electron-Donating Groups (EDGs) such as -OCH₃ or -NH₂ increase the electron density of the ring system, enhancing the nucleophilicity of the nearby nitrogen atom and directing alkylation to that site.
-
Electron-Withdrawing Groups (EWGs) like -NO₂ or -CN decrease the nucleophilicity of the adjacent nitrogen, favoring alkylation at the more distant nitrogen atom.
-
-
N-Alkylation of Naphthyridinones: For 1,5-naphthyridine derivatives containing a pyridone moiety (naphthyridinones), the nitrogen is part of an amide-like system. Direct alkylation is difficult. In these cases, a base (e.g., Cs₂CO₃, K₂CO₃, NaH) is required to deprotonate the N-H bond, generating a much more reactive nucleophilic anion that readily undergoes alkylation.[5][6]
Critical Reaction Parameters: A Summary
The success of an N-alkylation reaction hinges on the careful selection of reagents and conditions. The table below summarizes key parameters and provides field-proven insights.
| Parameter | Common Reagents/Conditions | Rationale & Expert Insights |
| 1,5-Naphthyridine Substrate | Unsubstituted, substituted, or fused derivatives; Naphthyridinones. | The electronic nature of substituents dictates reactivity and regioselectivity. Naphthyridinones require a base for deprotonation prior to alkylation.[5] |
| Alkylating Agent (Electrophile) | Alkyl Halides: CH₃I, C₂H₅Br, BnBr. Others: Alkyl tosylates, mesylates; Dialkyl sulfates. | Reactivity order: I > Br > Cl. Iodides are highly reactive but can be more expensive. Tosylates and mesylates are excellent leaving groups, suitable for less reactive systems.[7] |
| Base (if required) | K₂CO₃, Cs₂CO₃, NaH, DIEA. | Primarily used for naphthyridinones or to scavenge HX produced during quaternization. Cs₂CO₃ is highly effective but costly; K₂CO₃ is a good, economical alternative.[5][8] NaH is a strong, non-nucleophilic base suitable for complete deprotonation. |
| Solvent | DMF, Acetonitrile (MeCN), DMSO, THF. | Polar aprotic solvents are preferred as they solvate the cation but not the nucleophile, accelerating SN2 reactions. DMF and DMSO are excellent for dissolving a wide range of substrates and can be heated to high temperatures.[9] |
| Temperature | Room Temperature to 120 °C. | Most reactions require heating (typically 60-100 °C) to overcome the moderate nucleophilicity of the naphthyridine nitrogen. Reaction progress should be monitored by TLC or LC-MS. |
| Reaction Time | 2 to 24 hours. | Highly dependent on substrate reactivity, electrophile, and temperature. Monitor closely to avoid side reactions or decomposition. |
Experimental Protocols & Workflow
The following section provides detailed, self-validating protocols for the N-alkylation of 1,5-naphthyridine derivatives.
Figure 2: Standard experimental workflow for N-alkylation reactions.
Protocol 1: N-Alkylation of a 1,5-Naphthyridinone using an Alkyl Bromide
This protocol is adapted from a general procedure for the alkylation of 1,5-naphthyridin-2,6-dione.[5]
Objective: To synthesize 1,5-dioctyl-1,5-naphthyridine-2,6-dione.
Materials:
-
1,5-Naphthyridine-2,6-dione (1.0 equiv)
-
1-Bromooctane (2.5 equiv)
-
Cesium Carbonate (Cs₂CO₃) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1,5-naphthyridine-2,6-dione (e.g., 162 mg, 1.0 mmol) and anhydrous DMF (10 mL).
-
Add cesium carbonate (977 mg, 3.0 mmol) to the suspension.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 1-bromooctane (0.43 mL, 2.5 mmol) dropwise via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Trustworthiness Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 7:3). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
After cooling to room temperature, pour the reaction mixture into water (50 mL) and extract with DCM (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to afford the pure N,N'-dialkylated product.
Protocol 2: Quaternization of a Substituted 1,5-Naphthyridine
This protocol describes a general method for forming an N-alkyl-1,5-naphthyridinium salt.
Objective: To synthesize an N-methyl-1,5-naphthyridinium iodide salt.
Materials:
-
Substituted 1,5-Naphthyridine (1.0 equiv)
-
Iodomethane (CH₃I) (1.5 equiv)
-
Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve the substituted 1,5-naphthyridine (e.g., 130 mg, 1.0 mmol) in anhydrous acetonitrile (5 mL) in a sealed tube or a flask equipped with a condenser.
-
Add iodomethane (93 µL, 1.5 mmol) to the solution.
-
Stir the mixture at 40 °C for 6 hours. In many cases, the quaternary salt will precipitate from the solution as a solid.
-
Trustworthiness Check: Monitor the reaction by TLC. The product, being a salt, will typically remain at the baseline. The disappearance of the starting material spot is the primary indicator of reaction completion.
-
If a precipitate has formed, cool the mixture to room temperature, and then to 0 °C in an ice bath.
-
Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold acetonitrile, followed by cold diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum. If no precipitate forms, concentrate the reaction mixture under reduced pressure and triturate the residue with diethyl ether to induce precipitation.
Summary of Representative N-Alkylation Reactions
The following table summarizes conditions and outcomes for various N-alkylation reactions on 1,5-naphthyridine scaffolds reported in the literature.
| Entry | Substrate | Alkylating Agent | Base / Conditions | Solvent | Product | Yield | Ref. |
| 1 | 2-Hydroxy-1,5-naphthyridine | 2-Bromoethanol | Cs₂CO₃ | DMF | N-alkylated product | - | |
| 2 | 1,5-Naphthyridine-2,6-dione | 1-Bromooctane | Cs₂CO₃ | DMF | N,N'-dialkylated product | - | [5] |
| 3 | Fused Tetrahydro[5]naphthyridine | Iodoethane | - | DMSO | N-ethylated product | - | [9] |
| 4 | Dibenzo[c,h][5][10]naphthyridin-6-one | Acetaldehyde / NaCNBH₃ | Reductive Alkylation | EtOH, 75°C | N-ethyl-N-methyl product | - | [8] |
| 5 | Dibenzo[c,h][5][10]naphthyridin-6-one | Bromoacetonitrile | K₂CO₃ | DMF, 80°C | N-cyanomethylated product | - | [8] |
| 6 | 4,8-Dimethoxy-1,5-naphthyridine | Methyl Iodide | Thermal, 225°C | Neat | 1,5-Dimethyl-1,5-naphthyridinedione | 78% | [11] |
Yield information was not specified in the source review for entries 1-4, but the reactions were reported as successful synthetic steps.
References
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Alajarin, M., Vidal, A., & Ortin, M. M. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(15), 3435. [Link]
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Alajarin, M., Ortin, M. M., & Vidal, A. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 26(9), 2635. [Link]
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Schmalz, H. G., & Böttcher, C. (2018). Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations. European Journal of Organic Chemistry, 2018(48), 6829-6844. [Link]
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Zhang, M., et al. (2015). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][8][9]naphthyrin-5(6H)-one. Tetrahedron, 71(45), 8675-8680. [Link]
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Encyclopedia.pub. (n.d.). Fused 1,5-naphthyridines. [Link]
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Cushman, M., et al. (2008). Synthesis of N-substituted 5-[2-(N-alkylamino)ethyl]dibenzo[c,h][5][10]-naphthyridines as novel topoisomerase I-targeting antitumor agents. Bioorganic & Medicinal Chemistry, 16(20), 9151-9162. [Link]
- Google Patents. (n.d.). CN101555248B - Method for preparing poly-substituted 1, 5-naphthyridine compound.
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Taylor & Francis Group. (1995). The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis. CRC Press. [Link]
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Turner, J. A. (1977). C-Alkylation of 1,5-Naphthyridine Derivatives by Methyl Iodide. Journal of the Chemical Society, Chemical Communications, (7), 253-254. [Link]
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Wisdomlib. (2024). N-alkylation: Significance and symbolism. [Link]
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Darabantu, M. (n.d.). Diazines. University of Cluj-Napoca. [Link]
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Various Authors. (n.d.). Compounds obtained by halogenation of hydroxy-1,5-naphthyridine derivatives. Connected Papers. [Link]
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ResearchGate. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]
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Cushman, M., et al. (2008). Synthesis of N-substituted 5-[2-(N-alkylamino)ethyl]dibenzo[c,h][5][10]naphthyridines as novel topoisomerase I-targeting antitumor agents. PubMed. [Link]
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Trost, B. M., & Zhang, Y. (2013). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. Journal of the American Chemical Society, 135(43), 16064–16067. [Link]
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FABAD Journal of Pharmaceutical Sciences. (n.d.). N-Alkylation of Some Imidazopyridines. [Link]
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Szeja, W., et al. (2021). The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines. Molecules, 26(16), 4994. [Link]
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Sharma, D., et al. (2022). Biomedical Applications of Quaternized Chitosan. Polymers, 14(19), 4166. [Link]
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Suzuki-Miyaura cross-coupling reactions on the naphthyridine ring
An Application Guide to Suzuki-Miyaura Cross-Coupling Reactions on the Naphthyridine Ring
Authored by: A Senior Application Scientist
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for executing the Suzuki-Miyaura cross-coupling reaction on the naphthyridine scaffold. Naphthyridine cores are privileged structures in pharmacology, and their functionalization via C-C bond formation is critical for developing novel therapeutics.[1][2][3] This document delves into the mechanistic nuances specific to this electron-deficient heterocyclic system, offers expert guidance on overcoming common challenges like catalyst inhibition and low reactivity, and presents validated, step-by-step protocols for practical application in the laboratory.
Introduction: The Strategic Importance of Naphthyridine Functionalization
The Suzuki-Miyaura reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[4][5][6] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid derivatives have cemented its role in both academic research and industrial-scale pharmaceutical production.[7]
The naphthyridine framework, a bicyclic aromatic system containing two nitrogen atoms, is a cornerstone of medicinal chemistry. Molecules incorporating this scaffold have demonstrated a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.[2][3] The ability to precisely install diverse aryl and heteroaryl substituents onto the naphthyridine ring via Suzuki-Miyaura coupling is therefore a critical strategy for expanding chemical libraries and conducting structure-activity relationship (SAR) studies.[1]
However, the inherent electronic properties of the naphthyridine ring present unique challenges compared to simple carbocyclic arenes. The two nitrogen atoms render the ring system electron-deficient and provide Lewis basic sites that can interfere with the palladium catalyst.[8][9][10] This guide provides the foundational knowledge and practical protocols necessary to successfully navigate these challenges.
Mechanistic Deep Dive: The Catalytic Cycle on an Electron-Deficient Scaffold
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding each step is crucial for troubleshooting and optimizing reactions with challenging substrates like halonaphthyridines.[11][12][13]
The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halonaphthyridine to form a Pd(II) intermediate. For naphthyridines, the electron-deficient nature of the ring can make this step sluggish compared to electron-rich systems, often necessitating the use of highly active, electron-rich ligands to facilitate the reaction.[11][14] The reactivity of the halide follows the general trend: I > Br > OTf >> Cl.[5]
-
Transmetalation: The organic moiety from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the organoboron species by forming a more nucleophilic boronate complex.[11][15]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst to re-enter the cycle.
Specific Challenges with Naphthyridine Substrates:
-
Catalyst Inhibition: The lone pairs on the ring nitrogens are Lewis basic and can coordinate to the palladium center. This coordination can sequester the catalyst in an off-cycle, inactive state, effectively poisoning it.[8][9] The use of sterically bulky ligands is a key strategy to mitigate this, as the ligand's size can physically block the substrate's nitrogen from accessing the metal center.[9][16]
-
Protodeboronation: This is a common side reaction where the C-B bond of the boronic acid is cleaved by a proton source (often water or alcohol) before transmetalation can occur. This is particularly problematic with electron-deficient heteroaryl boronic acids.[9][13] Using boronic esters or carefully controlling the amount of water can minimize this pathway.
Optimizing Key Reaction Parameters
Success in coupling reactions on the naphthyridine core is a direct function of the rational selection of the catalyst, base, and solvent system.
Catalyst and Ligand Selection: The Decisive Factor
While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be effective, they often require harsh conditions for unreactive chloro- or bromo-naphthyridines.[17][18][19] Modern catalysis relies on highly active systems that overcome the hurdles of both catalyst inhibition and the sluggish oxidative addition.
-
Bulky, Electron-Rich Phosphine Ligands: This class of ligands, often referred to as Buchwald ligands, is paramount for success. Ligands like SPhos , XPhos , and RuPhos are designed with two key features:
-
High Electron Density: They donate electron density to the palladium center, which significantly accelerates the rate-limiting oxidative addition step.
-
Steric Bulk: Their large size promotes the final reductive elimination step and, crucially, creates a sterically hindered environment around the palladium that prevents the naphthyridine nitrogen from binding and deactivating the catalyst.[9][16][20]
-
-
N-Heterocyclic Carbenes (NHCs): NHCs are another class of highly effective ligands that form very stable bonds with palladium, creating robust catalysts that resist decomposition and can facilitate difficult couplings.
-
Palladium Precatalysts: Using well-defined precatalysts (e.g., XPhos Pd G3) ensures the efficient and reliable generation of the active Pd(0) species in solution, leading to more reproducible results than using separate Pd sources and ligands.[8][9]
Boron Reagent: Stability and Reactivity
The choice of the organoboron coupling partner can significantly impact yield and purity.
-
Boronic Acids (RB(OH)₂): Most common and widely available. However, they can be prone to decomposition and protodeboronation.[4]
-
Pinacol Boronic Esters (R-Bpin): These are often more stable, crystalline solids that are less susceptible to protodeboronation. They can be prepared via Miyaura borylation or purchased.[15][21]
-
MIDA Boronates & Diethanolamine Adducts: These are highly stable, air- and moisture-tolerant alternatives that can be used directly in coupling reactions, simplifying handling.[22][23]
Base and Solvent System
The base is not merely a spectator; it is essential for activating the boronic acid. The solvent system must solubilize all components and facilitate the reaction.
-
Bases: Inorganic bases are standard. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are common choices for moderately reactive systems.[17] For more challenging couplings, particularly with aryl chlorides, a stronger base like potassium phosphate (K₃PO₄) is often required.[8]
-
Solvents: Anhydrous, polar aprotic solvents are typically used. Common choices include 1,4-Dioxane , Toluene , Dimethoxyethane (DME) , or N,N-Dimethylformamide (DMF) .[2] Most protocols employ a mixture of the organic solvent with a small amount of water, which is often crucial for dissolving the base and facilitating the formation of the active boronate species.[14][19][24]
Application Protocols & Data
The following sections provide a generalized, robust protocol for laboratory execution and a table summarizing literature-validated conditions.
General Experimental Protocol
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of a halonaphthyridine with an arylboronic acid. Optimization may be necessary for specific substrates.
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the halonaphthyridine (1.0 equiv), the arylboronic acid or ester (1.2–1.5 equiv), the base (e.g., K₃PO₄, 2.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%), and the ligand (if not using a precatalyst).
-
Inerting: Seal the flask with a septum or screw cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.[24] The final concentration is typically 0.1–0.2 M with respect to the limiting reagent.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[18] Monitor the reaction's progress periodically by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with additional ethyl acetate (2x).[13]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield the final product.[24]
Data Table: Representative Reaction Conditions
The following table summarizes successful conditions reported for Suzuki-Miyaura couplings on various naphthyridine scaffolds, providing a valuable reference for reaction planning.
| Naphthyridine Substrate | Boronic Acid/Ester | Catalyst (mol%) / Ligand | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,7-Dichloro-1,8-naphthyridine | Phenylboronic acid | Pd₂(dba)₃ (2) / SPhos (8) | K₃PO₄ (2.4) | Dioxane | 100 | 20 | 91 | [25] |
| 2-Iodo-1,5-naphthyridine | Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (3) | DMF | 100 | 12 | 89 | [2] |
| 6-Chloro-1,7-naphthyridine | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ (10) | Na₂CO₃ (2) | DME/H₂O | 80 | 16 | 78 | [1] |
| 3-Bromo-1,5-naphthyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | 85 | [17] |
| 2-Amino-naphthyridine triflate | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (3) | DME/H₂O | 80 | 12 | 91 | [26] |
| 2-Chloro-1,8-naphthyridine | 2-Pyridylboronate | Pd₂(dba)₃ (1.5) / Ligand 2* | KF (3) | Dioxane | 110 | 18 | 75 | [27] |
*Ligand 2 refers to 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) in the cited study.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) not formed or decomposed).2. Insufficiently active catalyst system for the substrate.3. Poor quality or wet reagents/solvents. | 1. Use a well-defined precatalyst. Ensure rigorous inert atmosphere.2. Switch to a more electron-rich, bulky ligand (e.g., SPhos, XPhos) and a stronger base (K₃PO₄).3. Use freshly dried solvents and high-purity reagents. |
| Significant Protodeboronation | 1. Boronic acid is unstable under reaction conditions.2. Excess water or protic solvent present. | 1. Switch to the corresponding pinacol or MIDA boronic ester.[9][13]2. Use a milder base (e.g., K₂CO₃), reduce the amount of water, or run the reaction under anhydrous conditions if possible. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction.2. Catalyst promoting homocoupling. | 1. Ensure thorough degassing of solvents and maintenance of a strict inert atmosphere throughout the reaction.[9][13]2. Check stoichiometry; ensure the halide is the limiting reagent. |
| Dark-colored reaction / Catalyst Crash | 1. Catalyst decomposition at high temperature.2. Strong coordination of naphthyridine to Pd. | 1. Lower the reaction temperature if possible.2. Use a more sterically hindered ligand to protect the metal center. Consider slow addition of the naphthyridine substrate.[9] |
Conclusion
The Suzuki-Miyaura cross-coupling is an indispensable tool for the synthesis and elaboration of medicinally relevant naphthyridine derivatives. While the electron-deficient and Lewis basic nature of the scaffold presents distinct challenges, these can be reliably overcome through the judicious selection of modern, highly active palladium catalysts featuring bulky, electron-rich ligands. By carefully controlling reaction parameters such as the base, solvent, and the stability of the boron reagent, researchers can achieve high yields and construct complex molecular architectures. The protocols and insights provided in this guide serve as a robust foundation for the successful application of this powerful reaction in drug discovery and development.
References
-
A flexible synthesis of naphthyridine derivatives through diazotization, triflation, and Suzuki reaction. (2019). Indian Journal of Heterocyclic Chemistry. [Link]
-
Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. (2000). Journal of Medicinal Chemistry. [Link]
-
Regioselective synthesis of functionalized[17][26]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions. (n.d.). Green Chemistry (RSC Publishing). [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2009). Journal of the American Chemical Society. [Link]
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Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. (2019). Indian Journal of Heterocyclic Chemistry. [Link]
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Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
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Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2020). Molecules. [Link]
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Palladium-Catalyzed Suzuki Coupling Towards 2-Amino-1,8-naphthyridines. (2015). Semantic Scholar. [Link]
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Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2009). Journal of the American Chemical Society. [Link]
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Challenges In Suzuki Coupling Reaction. (2025). KCIL Chemofarbe Group. [Link]
-
Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. (2009). Semantic Scholar. [Link]
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Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2018). Journal of the American Chemical Society. [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]
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Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews. [Link]
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Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. (2004). Journal of the American Chemical Society. [Link]
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Selection of boron reagents for Suzuki–Miyaura coupling. (2013). ResearchGate. [Link]
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Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2025). Chemical Society Reviews. [Link]
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Masking Boronic Acids for Suzuki Coupling. (2011). YouTube. [Link]
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Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). wwjmrd. [Link]
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Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). MDPI. [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Angewandte Chemie International Edition. [Link]
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Advances in Cross-Coupling Reactions. (2020). Molecules. [Link]
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Catalysts for Suzuki–Miyaura Coupling Reaction. (n.d.). MDPI. [Link]
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Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (2025). ResearchGate. [Link]
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Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. (n.d.). ChemRxiv. [Link]
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Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. (2008). Chemistry. [Link]
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Modulating the electronics of palladium complexes supported by iminopyridine ligands as the catalysts in Suzuki-Miyaura and Heck-Mizoroki cross-coupling reactions. (n.d.). ResearchGate. [Link]
-
The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to... (n.d.). SciSpace. [Link]
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Substrate scope for Suzuki−Miyaura coupling reaction using the... (n.d.). ResearchGate. [Link]
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Suzuki-Miyaura Reactions of 2,7-Dichloro-1,8-naphthyridine. (2025). ResearchGate. [Link]
-
Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction. (n.d.). MDPI. [Link]
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Application Notes and Protocols for In Vitro Screening of Biological Activity
Introduction: The Foundational Role of In Vitro Screening in Modern Drug Discovery
In the intricate and lengthy journey of drug discovery and development, in vitro screening serves as the critical first pass, a crucible where countless compounds are tested to identify those with the potential to become life-changing therapeutics.[1][2] These assays, conducted in a controlled laboratory environment outside of a living organism, provide the initial, crucial insights into the biological activity of novel chemical entities.[3] By offering a simplified, reproducible, and scalable system, in vitro screening allows researchers to rapidly assess the efficacy, toxicity, and mechanism of action of thousands to millions of molecules, a process that would be unfeasible in more complex biological systems.[4][5] This early-stage evaluation is paramount for making informed " go/no-go " decisions, thereby conserving resources and accelerating the progression of the most promising candidates into the preclinical and clinical phases.[1][6]
The power of in vitro assays lies in their ability to dissect complex biological processes into measurable outputs.[7] Whether it's a biochemical assay measuring the interaction of a compound with a purified enzyme or a cell-based assay assessing the overall physiological response of a cell, these methods provide quantitative data that form the bedrock of the structure-activity relationship (SAR) studies essential for lead optimization.[8][9] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the principles, methodologies, and best practices for designing and executing robust in vitro screening protocols. We will delve into the causality behind experimental choices, present self-validating protocols, and provide the technical details necessary for generating reliable and reproducible data.
Pillar 1: Strategic Assay Selection - Biochemical vs. Cell-Based Approaches
The initial and most fundamental decision in designing an in vitro screen is the choice between a biochemical and a cell-based assay format. This choice is not arbitrary; it is dictated by the specific biological question being asked and the nature of the therapeutic target.[7]
-
Biochemical Assays: These are target-based assays that investigate the direct interaction between a compound and an isolated biological molecule, such as an enzyme, receptor, or nucleic acid.[10] They are performed in a simplified, cell-free system, which offers high precision and reproducibility.[10] The primary advantage of biochemical assays is their ability to provide direct evidence of target engagement and to elucidate the specific mechanism of action (e.g., competitive vs. non-competitive inhibition).[11] However, a key limitation is that they do not account for cellular context, such as membrane permeability, off-target effects, or metabolic conversion of the compound.[8]
-
Cell-Based Assays: In contrast, cell-based assays are physiology-based and measure the effect of a compound on a whole, living cell.[10] These assays provide a more biologically and physiologically relevant system, as they can assess a compound's activity within the complex intracellular environment, taking into account factors like cell signaling pathways, membrane transport, and potential cytotoxicity.[5][12] Cell-based assays are indispensable for understanding the functional consequences of target modulation and for identifying compounds with desirable cellular phenotypes.[4][12] However, interpreting the results can be more complex due to the multitude of interacting components within a cell.[12]
The relationship between these two assay types is often complementary. A common strategy in drug discovery is to use a high-throughput biochemical assay for primary screening to identify initial "hits" that directly interact with the target.[13] These hits are then progressed to more complex, lower-throughput cell-based assays for secondary screening and lead optimization to confirm their activity in a more physiologically relevant context.[7][8]
Comparative Overview of Assay Formats
| Feature | Biochemical Assays | Cell-Based Assays |
| System | Isolated biological molecules (e.g., enzymes, receptors) | Whole, living cells |
| Focus | Target-based: direct interaction with the target[10] | Physiology-based: overall cellular response[10] |
| Advantages | High precision, reproducibility, mechanistic insights[11] | High biological relevance, assesses cellular effects (e.g., permeability, toxicity)[5] |
| Disadvantages | Lacks cellular context, may miss off-target effects[8] | More complex, potentially higher variability, mechanism can be harder to deconvolute[12] |
| Typical Use | Primary screening, hit identification, mechanism of action studies | Secondary screening, lead optimization, cytotoxicity assessment[7][8] |
Pillar 2: The Architecture of a Self-Validating Protocol
A robust and reliable in vitro screening protocol is not merely a series of steps; it is a self-validating system designed to ensure the integrity and reproducibility of the data. This is achieved through meticulous assay development, optimization, and the incorporation of appropriate controls.
Assay Development and Optimization Workflow
The development of a successful in vitro assay is an iterative process of refinement. The goal is to create a sensitive, specific, and reproducible method that is amenable to the desired throughput.
Caption: A generalized workflow for the development and validation of an in vitro screening assay.
The Indispensable Role of Controls
Controls are the cornerstones of a self-validating assay, providing the necessary benchmarks to ensure that the experimental results are valid and interpretable.[14][15]
-
Positive Controls: These are substances known to produce the expected effect and are used to confirm that the assay is working correctly.[14][16] For instance, in an enzyme inhibition assay, a known inhibitor of the enzyme would serve as a positive control.[17] A robust positive control response validates the biological and technical performance of the assay.[18][19]
-
Negative Controls: These are typically the vehicle (e.g., DMSO) in which the test compounds are dissolved and are used to establish the baseline response in the absence of an active compound.[14][16] They are crucial for identifying false positives that may arise from non-specific effects of the vehicle or other experimental artifacts.[14]
-
Neutral Controls: These are inactive compounds that are structurally similar to the active compounds being tested. They help to rule out non-specific effects related to the chemical scaffold of the test compounds.
Key Assay Validation Parameters
Assay validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[20][21] Key parameters to assess during validation include:
-
Specificity and Selectivity: The ability of the assay to measure the analyte of interest without interference from other components in the sample.[20]
-
Linearity and Range: The range of concentrations over which the assay response is directly proportional to the analyte concentration.[20]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically expressed as the coefficient of variation (%CV).
-
Accuracy: The closeness of the test results obtained by the method to the true value.[22]
-
Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters, such as incubation time or temperature.[20]
A widely accepted statistical parameter for evaluating the quality of a high-throughput screening assay is the Z'-factor .[23] It is calculated using the means and standard deviations of the positive and negative controls. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay, while a value below 0.5 suggests that the assay is not sufficiently robust for reliable screening.[23]
Pillar 3: Detailed Experimental Protocols
The following sections provide detailed, step-by-step protocols for three common in vitro screening assays. These protocols are intended as a starting point and should be optimized for the specific biological system and experimental goals.
Protocol 1: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell viability.[24] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[24][25] The amount of formazan produced is proportional to the number of viable cells.[25]
Materials:
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compound stock solution (e.g., in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a healthy, sub-confluent culture.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[20]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.[26]
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound to the appropriate wells.
-
Include vehicle-only controls (negative control) and a known cytotoxic agent (positive control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[20]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
Protocol 2: Enzyme Inhibition Assay (Generic Kinase Assay)
This protocol describes a generic framework for an enzyme inhibition assay, which can be adapted for various enzyme classes.[17] The principle is to measure the activity of an enzyme in the presence and absence of a test compound.[11]
Materials:
-
Purified enzyme
-
Substrate specific for the enzyme
-
Assay buffer (optimized for pH and ionic strength)
-
Test compound stock solution (e.g., in DMSO)
-
Known inhibitor (positive control)
-
Detection reagent (e.g., an antibody that recognizes the product, or a reagent that produces a colorimetric or fluorescent signal)
-
96-well or 384-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of the enzyme, substrate, and test compound in the assay buffer.[11]
-
-
Assay Setup:
-
In a multi-well plate, add the following to each well in the specified order:
-
Assay buffer
-
Test compound at various concentrations (or vehicle for negative control, known inhibitor for positive control)
-
Enzyme solution
-
-
Pre-incubate the plate for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.[11]
-
-
Reaction Initiation:
-
Add the substrate to each well to start the enzymatic reaction.[11]
-
-
Reaction Incubation:
-
Incubate the plate at the optimal temperature for a defined period, ensuring the reaction proceeds under initial velocity conditions (typically, less than 10-15% of the substrate is consumed).
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a stop solution or the detection reagent.
-
Measure the signal (e.g., absorbance, fluorescence, luminescence) using a microplate reader.[11]
-
Protocol 3: Receptor Binding Assay (Radioligand Competition)
This protocol outlines a competitive radioligand binding assay, a common method to determine the affinity of a test compound for a specific receptor. The assay measures the ability of a non-radioactive test compound to compete with a known radioactive ligand for binding to the receptor.
Materials:
-
Membrane preparation containing the receptor of interest
-
Radiolabeled ligand with high affinity and specificity for the receptor
-
Unlabeled known ligand (for non-specific binding determination)
-
Test compound stock solution
-
Binding buffer
-
96-well filter plates
-
Vacuum manifold
-
Scintillation vials
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Assay Setup:
-
In a 96-well filter plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and either:
-
Buffer only (for total binding)
-
A high concentration of the unlabeled known ligand (for non-specific binding)
-
Serial dilutions of the test compound.[25]
-
-
-
Incubation:
-
Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 60 minutes at room temperature).[25]
-
-
Separation of Bound and Free Ligand:
-
Quantification:
-
Transfer the filter discs from each well into scintillation vials.
-
Add scintillation fluid to each vial.
-
Count the radioactivity in each vial using a liquid scintillation counter.
-
Pillar 4: Data Analysis and Interpretation
The analysis and interpretation of in vitro screening data are as critical as the experimental execution. The goal is to transform raw data into meaningful biological insights.
Data Normalization and Quality Control
-
Normalization: Raw data from each plate should be normalized to the on-plate controls to account for plate-to-plate variability. A common method is to express the data as a percentage of the positive control response or percentage inhibition relative to the negative control.
-
Quality Control: The Z'-factor should be calculated for each plate to ensure data quality. Plates with a Z'-factor below 0.5 should be flagged for review or repeated.
Dose-Response Analysis and Potency Determination
For compounds that show activity, a dose-response curve is generated by plotting the percentage of inhibition or activity against the logarithm of the compound concentration.[27] This sigmoidal curve is then fitted to a four-parameter logistic model to determine key potency parameters:[28]
-
IC50 (Inhibitory Concentration 50%): The concentration of an inhibitor that reduces the response by 50%.
-
EC50 (Effective Concentration 50%): The concentration of an agonist that produces 50% of the maximal response.
Caption: A representative dose-response curve illustrating the determination of the IC50 value.
Hit Identification and Confirmation
A "hit" is a compound that meets a predefined activity threshold in the primary screen. Hit confirmation is a critical step to eliminate false positives. This typically involves re-testing the primary hits, often from a freshly prepared sample, and performing orthogonal assays that use a different detection technology to measure the same biological endpoint.[13]
Conclusion: From In Vitro Data to In Vivo Promise
In vitro screening of biological activity is a dynamic and indispensable component of modern drug discovery.[4][5] By employing a strategic approach to assay selection, designing self-validating protocols, and applying rigorous data analysis, researchers can generate high-quality, reproducible data that reliably identifies promising lead compounds.[29] While in vitro assays provide a simplified representation of complex biological systems, they are the essential first step in the long and challenging path to developing new medicines.[3] The insights gained from these foundational experiments provide the crucial direction for subsequent in vivo studies and, ultimately, for the development of novel therapies that can improve human health.[6]
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Cytotoxicity Assay Protocol - Protocols.io. (URL: [Link])
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A standard operating procedure for an enzymatic activity inhibition assay - PubMed. (URL: [Link])
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Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments - PubMed Central. (URL: [Link])
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Quantitative high-throughput screening data analysis: challenges and recent advances - PMC - NIH. (URL: [Link])
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HTSplotter: An end-to-end data processing, analysis and visualisation tool for chemical and genetic in vitro perturbation screening - PubMed Central. (URL: [Link])
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Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (URL: [Link])
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Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. (URL: [Link])
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What are Positive and Negative Controls? - Science Ready. (URL: [Link])
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In Vitro Assay Development Services - Charles River Laboratories. (URL: [Link])
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Cell Based Assays in Drug Development: Comprehensive Overview - Immunologix. (URL: [Link])
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How to Optimize In Vitro and In Vivo Data Analysis in Drug Discovery - PharmaFeatures. (URL: [Link])
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How to Design Positive and Negative Controls for IHC, WB & ELISA | Boster Bio. (URL: [Link])
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Categories of Scientific Evidence—In Vitro Data - Dietary Supplements - NCBI Bookshelf. (URL: [Link])
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types of assays used in early drug discovery - YouTube. (URL: [Link])
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(PDF) How to Optimize In Vitro and In Vivo Data Analysis in Drug Discovery - ResearchGate. (URL: [Link])
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What Are Controls and Why Do We Need Them? - BioIVT. (URL: [Link])
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Characteristics to consider when selecting a positive control material for an in vitro assay. (URL: [Link])
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Statistical Applications in Design and Analysis of In Vitro Safety Screening Assays. (URL: [Link])
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What control types are used in scientific discovery? - News-Medical.Net. (URL: [Link])
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Regulatory Knowledge Guide for In Vitro Diagnostics | NIH's Seed. (URL: [Link])
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26.3: In vitro Assays - Biology LibreTexts. (URL: [Link])
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The Importance of In Vitro Assays - Visikol. (URL: [Link])
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Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies - David Discovers Drug Discovery. (URL: [Link])
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In Vitro Screening for Synergistic Polymyxin B-Based Combinations Agai | DDDT. (URL: [Link])
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Molecular Diagnostic Assay Validation. (URL: [Link])
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Application Note: Determining the Cytotoxicity of Naphthyridines using the MTT Assay
Introduction: The Role of Naphthyridines in Drug Discovery and the Imperative of Cytotoxicity Screening
The 1,8-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Several naphthyridine-based compounds have been investigated as potential anticancer agents, with some entering clinical trials.[2][3][4] A critical early step in the preclinical evaluation of these promising compounds is the assessment of their cytotoxic potential. This allows for the identification of compounds with therapeutic efficacy against cancer cells and an understanding of their potential toxicological profiles.[1]
This application note provides a detailed, field-proven protocol for determining the in vitro cytotoxicity of novel naphthyridine derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay remains a cornerstone in cell biology and toxicology for its simplicity, cost-effectiveness, and suitability for high-throughput screening.[5][6] We will delve into the mechanistic basis of the assay, provide a step-by-step methodology, and discuss critical considerations for data analysis and interpretation, with a special focus on potential compound-specific interferences.
Principle of the MTT Assay: A Measure of Metabolic Viability
The MTT assay is a quantitative method that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. The core principle lies in the enzymatic reduction of the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product.[5] This conversion is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria of metabolically active cells.[7]
Therefore, the amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[5] The insoluble formazan crystals are then solubilized using a solvent, typically dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in HCl, and the absorbance of the resulting colored solution is measured spectrophotometrically at a wavelength between 550 and 600 nm.[8][9] A decrease in the absorbance of treated cells compared to untreated controls indicates a reduction in cell viability and thus, the cytotoxic effect of the tested compound.
Materials and Reagents
This protocol is designed for a 96-well plate format. Adjust volumes accordingly for other formats.
| Reagent/Material | Specifications | Recommended Source |
| Naphthyridine Compounds | Stock solution in sterile DMSO (e.g., 10 mM) | User-provided |
| Cell Lines | Relevant human cancer cell lines (e.g., HeLa, HL-60, PC-3) and a non-cancerous cell line (e.g., L-929) for selectivity assessment.[3][10] | ATCC |
| Complete Growth Medium | As recommended by the cell line provider (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[11][12] | Gibco, ATCC |
| MTT Reagent | 5 mg/mL in sterile Phosphate-Buffered Saline (PBS). Filter-sterilize and store at -20°C, protected from light.[5] | Sigma-Aldrich, Thermo Fisher Scientific |
| Solubilization Solution | Dimethyl sulfoxide (DMSO), cell culture grade. Alternatively, 10% SDS in 0.01 M HCl can be used.[5][13] | Sigma-Aldrich |
| Phosphate-Buffered Saline (PBS) | pH 7.4, sterile. | Gibco |
| Trypsin-EDTA | 0.25% or 0.05%, as required for adherent cell detachment.[11] | Gibco |
| Equipment | 96-well flat-bottom sterile tissue culture plates, multichannel pipettes, humidified CO2 incubator (37°C, 5% CO2), microplate reader (capable of reading absorbance at 570 nm), laminar flow hood. | Standard laboratory suppliers |
Experimental Protocol
Part 1: Cell Culture and Seeding
-
Cell Line Maintenance: Culture cells in their recommended complete growth medium in a humidified incubator at 37°C with 5% CO2.[12] Passage the cells regularly to maintain them in the exponential growth phase.[5]
-
Cell Seeding Density Optimization: This is a critical step. The optimal seeding density depends on the cell line's growth rate and should be determined empirically. The goal is to have cells in the logarithmic growth phase at the end of the treatment period. A typical range is 1,000 to 100,000 cells per well.
-
Seeding the Plate: For adherent cells, detach them using Trypsin-EDTA, neutralize, and centrifuge. Resuspend the cell pellet in complete growth medium to the optimized concentration. For suspension cells, directly dilute the culture to the desired concentration. Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate the plate for 24 hours to allow adherent cells to attach or suspension cells to stabilize.[14][15]
Part 2: Treatment with Naphthyridine Compounds
-
Compound Dilution Series: Prepare a serial dilution of the naphthyridine stock solution in complete growth medium. A common approach is to start with a high concentration (e.g., 100 µM) and perform 2-fold or 10-fold dilutions.[14] It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[5]
-
Cell Treatment: Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of the naphthyridine compounds. For suspension cells, add a concentrated aliquot of the compound to the existing medium.
-
Controls: Include the following controls on each plate:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the compound-treated wells. This represents 100% cell viability.
-
Medium Blank: Wells containing only culture medium without cells. This is used to subtract the background absorbance.
-
Compound Control (Cell-Free): Wells containing medium and the highest concentration of the naphthyridine compound, but no cells. This is essential to check for direct reduction of MTT by the compound or interference from the compound's color.[16]
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.[10][17]
Part 3: MTT Assay and Absorbance Reading
-
MTT Addition: At the end of the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[18]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.[13][18] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[8]
-
Formazan Solubilization:
-
For Adherent Cells: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well.[19]
-
For Suspension Cells: Centrifuge the plate (if possible) and carefully remove the supernatant. Alternatively, directly add 100 µL of a solubilization solution like 10% SDS in 0.01 M HCl.
-
-
Incubation and Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[6] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to reduce background noise.[6]
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance of the medium blank wells from all other absorbance readings.
-
Calculate Percentage Viability: The percentage of cell viability is calculated relative to the vehicle control using the following formula:[1]
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the naphthyridine compound concentration. This will generate a sigmoidal dose-response curve.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is the concentration of the compound that inhibits cell viability by 50%. This value can be determined from the dose-response curve using non-linear regression analysis, typically with software like GraphPad Prism.[20][21][22]
Sample Data Presentation
| Naphthyridine Conc. (µM) | Mean Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle Control) | 1.250 | 100% |
| 0.1 | 1.188 | 95.0% |
| 1 | 0.938 | 75.0% |
| 10 | 0.625 | 50.0% |
| 50 | 0.250 | 20.0% |
| 100 | 0.125 | 10.0% |
| IC50 Value | 10 µM |
Troubleshooting and Scientific Integrity
A robust protocol is a self-validating one. The MTT assay, while widely used, has limitations and potential for artifacts.[16]
-
Compound Interference:
-
Problem: Naphthyridine compounds may be colored, interfering with the absorbance reading at 570 nm.[23] Additionally, some compounds can directly reduce MTT to formazan, leading to a false positive signal of high viability.[16][24]
-
Solution: Always run a cell-free control with the highest concentration of your compound.[16] If this well shows a significant absorbance reading, it indicates interference. To mitigate this, you can wash the cells with PBS to remove the compound-containing medium before adding the MTT reagent.[16][25] If interference persists, consider an alternative cytotoxicity assay with a different mechanism, such as the Sulforhodamine B (SRB) assay, which measures total protein content.[24]
-
-
Metabolic vs. Cytotoxic Effects:
-
Problem: The MTT assay measures metabolic activity, not direct cell death.[16] A compound could inhibit mitochondrial function without immediately killing the cell, leading to an underestimation of viability if interpreted solely as cytotoxicity.
-
Solution: Complement the MTT assay with a direct measure of cell death, such as a Lactate Dehydrogenase (LDH) release assay (measures membrane integrity) or a trypan blue exclusion assay (measures viable cell number).[1]
-
-
Assay Variability:
-
Problem: Inconsistent results can arise from variations in cell seeding density, incubation times, or incomplete formazan solubilization.[6][26]
-
Solution: Strictly adhere to optimized cell numbers and incubation times. Ensure complete dissolution of formazan crystals by vigorous pipetting or shaking before reading the plate. Perform all experiments in at least triplicate to ensure statistical validity.
-
Conclusion
The MTT assay is a powerful and accessible tool for the initial screening of naphthyridine cytotoxicity. By understanding its biochemical basis, carefully optimizing the protocol for the specific cell lines used, and incorporating appropriate controls to account for potential compound interference, researchers can generate reliable and reproducible data. This information is invaluable for guiding structure-activity relationship (SAR) studies and selecting promising lead candidates for further development in the quest for novel therapeutics.[2][3]
References
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Meerloo, J. van, Kaspers, G. J. L., & Cloos, J. (2011). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI. Retrieved from [Link]
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Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
Meerloo, J. van, Kaspers, G. J. L., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. PubMed. Retrieved from [Link]
- ATCC. (2012). ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines.
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Kim, J. S., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PubMed. Retrieved from [Link]
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ATCC. (n.d.). ATCC Animal Cell Culture Guide. Retrieved from [Link]
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Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
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Kim, J. S., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PMC - NIH. Retrieved from [Link]
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Semantic Scholar. (n.d.). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate. Retrieved from [Link]
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Thermo Fisher Scientific - CN. (n.d.). MTT细胞活力检测试剂盒使用方案. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
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Lee, E. F., et al. (2022). Interfering with Color Response by Porphyrin-Related Compounds in the MTT Tetrazolium-Based Colorimetric Assay. NIH. Retrieved from [Link]
-
ResearchGate. (2015). How can I calculate IC50 from mtt results?. Retrieved from [Link]
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YouTube. (2020). How to calculate IC50 from MTT assay. Retrieved from [Link]
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protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. Retrieved from [Link]
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YouTube. (2024). MTT assay and IC50 calculation. Retrieved from [Link]
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Journal of Pharmaceutical and Biological Sciences. (n.d.). Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System. Retrieved from [Link]
-
ResearchGate. (2021). MTT assay cytotoxicity - higher drug concentration stronger formazan color. Retrieved from [Link]
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ResearchGate. (2020). I am doing anticancer screening for some compounds that have reddish blue color which interfere with reading in MTT assay do any one have a solution?. Retrieved from [Link]
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Application Notes and Protocols: Designing In Vivo Efficacy Studies for 1,5-Naphthyridine Analogs
Introduction
The 1,5-naphthyridine scaffold is a "privileged" heterocyclic motif in medicinal chemistry, recognized for the diverse and potent biological activities of its derivatives.[1][2] These compounds have shown promise in a range of therapeutic areas, including oncology and inflammatory diseases.[1][3] Analogs have been identified as inhibitors of critical signaling pathways, such as the TGF-β type I receptor (ALK5), and as cytotoxic agents that target topoisomerase I, an enzyme vital for DNA replication.[1] Furthermore, some derivatives exhibit inhibitory activity against BET family bromodomains, which are implicated in cancer and inflammation.[4] Given this therapeutic potential, designing robust in vivo efficacy studies is a critical step in the preclinical development of novel 1,5-naphthyridine analogs.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute meaningful in vivo efficacy studies for this class of compounds. It emphasizes a scientifically rigorous approach, from model selection to data interpretation, to ensure the generation of reliable and translatable data.
I. Preclinical Model Selection: The Foundation of a Successful Study
The choice of an appropriate animal model is paramount and should be driven by the specific scientific question and the proposed mechanism of action of the 1,5-naphthyridine analog.[5][6] A well-chosen model will recapitulate key aspects of the human disease, providing a relevant biological context to evaluate therapeutic efficacy.[5]
A. Oncology Indications
For anticancer 1,5-naphthyridine analogs, several mouse models are available, each with distinct advantages and limitations.[5][6]
-
Cell Line-Derived Xenografts (CDX): These models are established by subcutaneously injecting immortalized human cancer cell lines into immunodeficient mice.[7] While convenient and cost-effective, a major limitation of CDX models is their lack of predictive value for clinical outcomes.[8]
-
Patient-Derived Xenografts (PDX): PDX models are created by implanting fresh tumor tissue from a patient directly into immunodeficient mice.[9][10] These models are considered high-fidelity because they preserve the histological and genetic characteristics of the original tumor with remarkable accuracy.[8][9] This makes them highly predictive of clinical drug response and invaluable for translational cancer research.[8][9]
-
Syngeneic Models: In these models, mouse tumor cell lines are implanted into immunocompetent mice of the same genetic background.[11][12] A key advantage of syngeneic models is the presence of a fully functional immune system, making them essential for evaluating immunomodulatory agents like checkpoint inhibitors.[13][14][15]
Table 1: Comparison of Key Oncology Mouse Models
| Model Type | Host Immune System | Tumor Origin | Key Advantages | Key Limitations |
| CDX | Immunodeficient | Human Cell Line | Cost-effective, high throughput, reproducible. | Poor clinical predictivity, loss of tumor heterogeneity.[8] |
| PDX | Immunodeficient | Patient Tumor | High clinical relevance, preserves tumor heterogeneity.[8][9] | Higher cost, lower throughput, variable engraftment rates.[7] |
| Syngeneic | Immunocompetent | Mouse Tumor | Intact immune system, ideal for immunotherapy.[13][14] | Tumor is of murine origin, may not fully mimic human cancer. |
B. Inflammatory Disease Indications
For 1,5-naphthyridine analogs with potential anti-inflammatory properties, several well-established models can be employed.
-
Collagen-Induced Arthritis (CIA): This is a widely used model for rheumatoid arthritis, sharing immunological and pathological features with the human disease.[16][17] It is induced by immunizing susceptible mouse strains, such as DBA/1, with type II collagen.[16][18][19]
-
Inflammatory Bowel Disease (IBD) Models: Chemically induced models are common for studying IBD.[20][21] Dextran sodium sulfate (DSS) administered in drinking water induces colitis that resembles ulcerative colitis, while 2,4,6-trinitrobenzene sulfonic acid (TNBS) induces a Th1-mediated response similar to Crohn's disease.[20][22][23]
II. Study Design and Protocol: A Rigorous and Ethical Approach
A well-designed study minimizes bias and ensures the generation of statistically significant data. Adherence to ethical guidelines for animal welfare is a critical component of any in vivo research.
A. Ethical Considerations and Guidelines
All animal experiments should be conducted in accordance with institutional and national guidelines. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be a guiding framework. The ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines provide a checklist to ensure that publications report the necessary information to allow for critical evaluation and replication of the study.[24][25][26][27][28]
B. Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an in vivo efficacy study.
Caption: General workflow for in vivo efficacy studies.
C. Detailed Protocol: Subcutaneous Xenograft Model
This protocol outlines a standard procedure for evaluating a 1,5-naphthyridine analog in a subcutaneous CDX or PDX model.
1. Animal Husbandry and Acclimatization:
-
House animals in specific pathogen-free (SPF) conditions.[17]
-
Allow for an acclimatization period of at least one week before the start of the study.[29]
2. Tumor Implantation:
-
For CDX models, inject a suspension of tumor cells (e.g., 1 x 10^6 to 1 x 10^7 cells) subcutaneously into the flank of immunodeficient mice.
-
For PDX models, surgically implant a small fragment of patient tumor tissue subcutaneously.[9]
3. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by caliper measurements at least twice a week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize animals into treatment and control groups.
4. Dosing Formulation and Administration:
-
Formulate the 1,5-naphthyridine analog in a suitable vehicle.
-
Administer the compound via the desired route (e.g., oral gavage, intraperitoneal injection).
-
The dosing schedule (e.g., daily, twice daily) should be based on available pharmacokinetic data.
5. Efficacy Endpoints and Monitoring:
-
Primary endpoints typically include tumor growth inhibition and survival.[30]
-
Monitor animal body weight and clinical signs of toxicity throughout the study.
-
Establish clear criteria for euthanasia based on tumor burden or signs of distress.
III. Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis
Integrating PK/PD analysis into efficacy studies provides crucial insights into the relationship between drug exposure, target engagement, and therapeutic response.[31]
A. Pharmacokinetic (PK) Assessment
-
Collect blood samples at various time points after dosing to determine the concentration of the 1,5-naphthyridine analog in plasma.
-
Key PK parameters to evaluate include Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
-
While comprehensive PK data for 1,5-naphthyridine-4-carboxylic acid derivatives is still developing, initial studies on related scaffolds highlight the importance of assessing properties like solubility, metabolic stability, and plasma protein binding.[1]
B. Pharmacodynamic (PD) Biomarker Analysis
-
PD biomarkers can demonstrate that the drug is engaging its intended target and modulating downstream signaling pathways.[32][33]
-
The choice of biomarkers will depend on the proposed mechanism of action of the 1,5-naphthyridine analog.
-
For analogs targeting specific kinases, for example, assays can be developed to measure the phosphorylation status of the target protein in tumor tissue or surrogate tissues.[34]
-
The National Cancer Institute's Clinical Pharmacodynamic Program has developed a range of validated biomarker assays that can serve as a valuable resource.[35]
Table 2: Example PK/PD Parameters and Assays
| Analysis Type | Key Parameters/Assays | Sample Matrix |
| Pharmacokinetics | Cmax, Tmax, AUC, half-life | Plasma, Tissue |
| Pharmacodynamics | Target phosphorylation, Gene expression changes, Cytokine levels | Tumor, Blood, Surrogate Tissues |
IV. Data Analysis and Interpretation
A. Statistical Analysis
-
The choice of statistical test will depend on the experimental design and the type of data collected.
-
For tumor growth studies, repeated measures ANOVA or mixed-effects models are often appropriate.
-
Survival data should be analyzed using Kaplan-Meier curves and the log-rank test.
-
Ensure that the study is adequately powered to detect a statistically significant treatment effect.[31]
B. Data Interpretation
-
Evaluate the magnitude of the anti-tumor or anti-inflammatory effect in the context of the observed drug exposure.
-
Correlate efficacy with PD biomarker data to establish a clear link between target engagement and therapeutic response.
-
Consider the limitations of the chosen animal model and the potential for translation to the clinical setting.
V. Conclusion
The design and execution of robust in vivo efficacy studies are critical for the successful development of 1,5-naphthyridine analogs as therapeutic agents. By carefully selecting the appropriate animal model, implementing a rigorous study design, and integrating PK/PD analysis, researchers can generate high-quality data that will inform clinical development decisions. Adherence to ethical guidelines and transparent reporting are essential to ensure the scientific validity and value of preclinical research.
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Troubleshooting & Optimization
improving reaction yield in Gould-Jacobs synthesis of naphthyridinols
Welcome to the technical support center for the Gould-Jacobs synthesis. As researchers and drug development professionals, you understand the importance of robust and high-yielding synthetic routes. The Gould-Jacobs reaction is a powerful tool for constructing the 4-hydroxynaphthyridinone core, a privileged scaffold in medicinal chemistry.[1][2] However, its high-temperature requirements often present challenges.
This guide is structured to provide direct, actionable solutions to common problems encountered during this synthesis. We will move beyond simple procedural lists to explain the chemical reasoning behind each troubleshooting step, empowering you to make informed decisions in your laboratory work.
Troubleshooting Guide: From Low Yields to Product Purity
This section addresses the most frequent and critical issues encountered during the synthesis of naphthyridinols via the Gould-Jacobs reaction. Each question is framed around a specific experimental problem, followed by a detailed explanation of the cause and a step-by-step solution.
Issue 1: Incomplete Reaction and Low Product Yield
Question: My reaction has a very low yield, or I've only managed to isolate the uncyclized intermediate. How can I drive the reaction to completion?
Answer: This is the most common challenge in the Gould-Jacobs synthesis, and it almost always points to issues in the second step: the thermal cyclization. The initial condensation of the aminopyridine with diethyl ethoxymethylenemalonate (DEEM) or a similar malonic ester derivative is typically facile, but the subsequent intramolecular 6-electron electrocyclization requires significant thermal energy.[1][3][4]
Causality and Strategic Solutions:
The cyclization step is a high-activation-energy process that is often reversible or in competition with degradation pathways.[5][6] Your primary goal is to provide sufficient energy for the ring-closing event to occur efficiently without prolonged exposure that leads to decomposition.
1. Insufficient Cyclization Temperature:
-
The Problem: The reaction temperature is too low to overcome the activation barrier for the electrocyclization.
-
The Solution: The thermal cyclization generally requires temperatures exceeding 250 °C.[6][7][8] This is often achieved by using a high-boiling point solvent. If you are observing a buildup of the intermediate, a stepwise increase in temperature is the first variable to explore.
| Solvent System | Typical Boiling Point (°C) | Comments |
| Diphenyl ether | ~259 °C | Standard choice, but can be difficult to remove during workup.[6] |
| Dowtherm A | ~257 °C | Eutectic mixture of diphenyl ether and biphenyl; similar properties.[6] |
| Mineral Oil | >300 °C | Inexpensive and effective, but requires careful removal.[9] |
| Solvent-Free | N/A | Can be effective but risks localized overheating and charring without uniform heating.[10][11] |
2. Suboptimal Reaction Time:
-
The Problem: The reaction is not heated long enough for the conversion to complete.
-
The Solution: At the optimal temperature, monitor the reaction by TLC or HPLC to determine the necessary duration. However, be aware that there is a trade-off; prolonged heating, even at the correct temperature, can lead to product degradation.[5][12] One study using microwave heating found that at 300°C, increasing the reaction time from 5 to 20 minutes actually decreased the isolated yield due to degradation.[5][7]
3. Inefficient Heat Transfer:
-
The Problem: Conventional heating with an oil bath can lead to inefficient or uneven heat transfer, especially on a larger scale.
-
The Solution: Microwave-assisted synthesis is a superior alternative for this reaction.[13] It provides rapid, uniform heating throughout the reaction mixture, dramatically shortening reaction times (often to minutes) and improving yields by minimizing the window for thermal decomposition.[5][8]
Workflow: Troubleshooting Low Cyclization Yield
Below is a logical workflow to diagnose and solve low-yield issues.
Caption: A workflow for troubleshooting low yields in the Gould-Jacobs reaction.
Issue 2: Product Degradation and Tar Formation
Question: My reaction mixture turns into a dark, insoluble tar at high temperatures. How can I obtain a clean product?
Answer: Tar formation is a clear sign of product or intermediate decomposition.[7] This occurs when the reaction is heated too high or for too long, causing side reactions to dominate over the desired cyclization.
Causality and Strategic Solutions:
The key is to achieve the cyclization temperature rapidly and for the minimum time necessary.
1. Minimize Time at High Temperature:
-
The Problem: The extended time the reaction mixture spends at >250 °C promotes polymerization and other decomposition pathways.
-
The Solution: As mentioned, microwave synthesis is ideal for minimizing heating time.[7] If using conventional heating, ensure your heating mantle or oil bath is pre-heated to the target temperature before immersing the reaction flask to reduce the ramp-up time. Efficient stirring is also crucial to prevent localized overheating.[7]
2. Utilize a Milder Chemical Promoter:
-
The Problem: The required thermal energy is simply too high for your specific substrate, which is sensitive to decomposition.
-
The Solution: Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) is an excellent alternative that facilitates the cyclization under much milder conditions, typically around 100 °C.[14] This avoids the harsh thermal environment altogether, often leading to cleaner reactions and higher yields.
Experimental Protocol 1: Eaton's Reagent-Mediated Cyclization
This protocol is adapted from methodologies described for quinolone synthesis and should be optimized for specific naphthyridinol precursors.[14]
-
Preparation: To a round-bottom flask, add the pre-formed and dried aminomethylenemalonate intermediate (1.0 eq).
-
Reagent Addition: Under an inert atmosphere (N₂ or Ar), add Eaton's reagent (approx. 10 eq by weight, e.g., 2 mL for 2 mmol of substrate).
-
Heating: Heat the mixture to 100 °C with stirring for 2-3 hours. Monitor the reaction progress by TLC.
-
Quenching: After the reaction is complete, cool the mixture to room temperature and pour it carefully into a beaker containing crushed ice and a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.
Issue 3: Poor Regioselectivity with Substituted Aminopyridines
Question: I am using a substituted 3-aminopyridine, and my final product is a mixture of two different naphthyridinol isomers. How can I control the regioselectivity?
Answer: This is a known challenge when the positions ortho to the amino group (C-2 and C-4) are not equivalent. The cyclization can occur onto either carbon, leading to a mixture of regioisomers.[6][7]
Causality and Strategic Solutions:
The regioselectivity is governed by a combination of steric and electronic factors, and the outcome is often dependent on the reaction conditions, which can favor either the kinetic or thermodynamic product.[13][15]
-
Kinetic vs. Thermodynamic Control: In some systems, lower temperatures may favor the kinetically preferred product (the one that forms faster), while higher temperatures can allow for equilibration to the more stable thermodynamic product.
-
Solution-Phase vs. Gas-Phase: Research has shown that the reaction medium can significantly influence the outcome. Flash vacuum pyrolysis (FVP) in the gas phase has been used to obtain regioisomers that are not accessible under standard solution-phase Gould-Jacobs conditions.[15] While not practical for most labs, this illustrates the profound impact of reaction conditions.
-
Practical Advice: For most researchers, controlling regioselectivity involves systematically screening reaction conditions. Varying the solvent and temperature may alter the product ratio.[7] Unfortunately, there is no universal solution, and the ideal conditions must be determined empirically for each specific substrate. If selectivity cannot be achieved, the most practical approach is often to proceed with the reaction and separate the isomers using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the complete mechanism for the Gould-Jacobs synthesis of a 1,5-naphthyridinol?
A1: The reaction proceeds in two main stages. First, the amino group of 3-aminopyridine performs a nucleophilic attack on the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to form a key vinylogous amide intermediate. The second stage is the high-temperature, 6-π electron electrocyclization, which forms the new pyridinone ring. This cyclized product then tautomerizes to the more stable aromatic 4-hydroxy-1,5-naphthyridine system.[1][3]
Caption: Mechanism of the Gould-Jacobs reaction for naphthyridinols.
Q2: What are the best practices for isolating the product from a high-boiling solvent like diphenyl ether?
A2: Complete removal of high-boiling solvents is critical for obtaining a pure product.
Experimental Protocol 2: Product Isolation
This protocol is adapted from standard procedures for reactions in high-boiling solvents.[4][9]
-
Cooling: Once the reaction is complete, allow the flask to cool to room temperature. The mixture may become viscous or solidify.
-
Precipitation: Add a low-boiling, non-polar solvent in which your product is insoluble but the reaction solvent is soluble. Hexanes or cyclohexane are common choices. Add a sufficient volume (e.g., 10-20 times the volume of the reaction solvent) and stir or sonicate vigorously to break up any solids and dissolve the diphenyl ether.
-
Filtration: Collect the precipitated product by vacuum filtration.
-
Washing: This is the most critical step. Wash the filter cake thoroughly with several portions of the non-polar solvent (hexanes/cyclohexane) to remove all traces of the high-boiling solvent.
-
Drying: Dry the purified solid under high vacuum. Check for residual solvent by ¹H NMR. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.
Q3: Can this reaction be performed in one pot without isolating the intermediate?
A3: While the Gould-Jacobs reaction is often performed in two distinct steps (condensation then cyclization), one-pot procedures have been developed.[13] These typically involve heating the aniline/aminopyridine and malonate ester together, first at a lower temperature (100-130 °C) to drive off the ethanol from condensation, and then ramping up to the high cyclization temperature (>250 °C). However, one-pot approaches can sometimes result in lower yields compared to a two-step procedure where the intermediate is isolated and purified first.[13]
Q4: My starting aminopyridine has an electron-withdrawing group. Will the reaction still work?
A4: The Gould-Jacobs reaction is most effective for anilines (and by extension, aminopyridines) that have electron-donating groups, as these increase the nucleophilicity of the amino group and activate the aromatic ring for cyclization.[3][4] Electron-withdrawing groups decrease the nucleophilicity of the nitrogen, which can slow down or inhibit both the initial condensation and the final cyclization. To overcome this, you may need to employ more forcing conditions, such as higher temperatures, longer reaction times, or switch to microwave or Eaton's reagent-mediated conditions.
References
- Benchchem. Application Notes and Protocols: Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis.
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- Biotage.
- Benchchem. Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.
- Benchchem. Optimizing reaction conditions for the Gould-Jacobs synthesis.
- Al-Taisan, W. A., et al. (2022).
- Wikipedia. Gould–Jacobs reaction.
- Chambers, R. D., et al. (1999). A solvent-free Jacobs–Gould reaction. Green Chemistry (RSC Publishing).
- Benchchem.
- Wernik, M., et al. (2020). On the Regioselectivity of the Gould–Jacobs Reaction: Gas‐Phase Versus Solution‐Phase Thermolysis.
- Thopate, Y., et al. (2022). Cascade Multicomponent Reaction Involving Unprecedented Gould Jacobs‐Heck/Suzuki Coupling‐Hydrolysis....
- Ibrar, A., et al. (2018).
- ResearchGate. (PDF) A solvent-free Jacobs–Gould reaction.
- Wróbel, A., et al. (2021).
- ResearchGate. Gould–Jacobs reaction | Request PDF.
- Wikiwand. Gould–Jacobs reaction.
- Benchchem.
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Navigating the Synthesis of 1,5-Naphthyridine: A Technical Guide to Identifying and Mitigating Common Impurities
For Immediate Release
The synthesis of the 1,5-naphthyridine core is predominantly achieved through two classical methods: the Skraup-Doebner-von Miller reaction and the Friedländer synthesis .[1][2] While robust, each route is susceptible to the formation of specific impurities that can complicate purification and compromise the integrity of the final product. Understanding the genesis of these byproducts is the first step toward their effective mitigation.
Frequently Asked Questions (FAQs) and Troubleshooting
This guide is structured in a question-and-answer format to directly address the practical challenges you may face in the laboratory.
Skraup-Doebner-von Miller Synthesis: Common Issues
The Skraup reaction, involving the reaction of 3-aminopyridine with glycerol or α,β-unsaturated carbonyl compounds in a strong acid, is notoriously vigorous and prone to side reactions.[3][4]
Q1: My Skraup reaction is highly exothermic and difficult to control, resulting in a dark, tarry crude product. What is causing this, and how can I prevent it?
A1: The vigorous nature of the Skraup synthesis is due to the exothermic dehydration of glycerol to acrolein and subsequent polymerization under harsh acidic conditions.[3] This often leads to the formation of intractable tar, which is a complex mixture of polymeric materials.
Causality and Mitigation:
-
Uncontrolled Exotherm: The reaction should be initiated with gentle heating, and once it begins, the external heat source should be removed to allow the exotherm to sustain the reaction. Reapply heat only after the initial vigorous phase has subsided.[5]
-
Use of a Moderator: The addition of a mild oxidizing agent or a moderator, such as ferrous sulfate (FeSO₄), is crucial. Ferrous sulfate is believed to act as an oxygen carrier, promoting a more controlled and less violent reaction, thereby minimizing tar formation.[5]
-
Controlled Reagent Addition: The order and rate of reagent addition are critical. Sulfuric acid should be added slowly and with efficient cooling to the mixture of 3-aminopyridine, glycerol, and the moderator.
Q2: My NMR analysis of the crude product shows signals that do not correspond to the desired 1,5-naphthyridine. What are the likely impurities?
A2: Besides tar, several discrete impurities can form during a Skraup reaction. The most common are unreacted starting materials, partially hydrogenated intermediates, and isomeric byproducts.
Identification and Troubleshooting:
-
Unreacted 3-Aminopyridine: Due to its basic nature, residual 3-aminopyridine can be effectively removed during the workup with an acidic wash (e.g., with dilute HCl). The protonated aminopyridine salt is water-soluble and will partition into the aqueous layer.
-
Partially Hydrogenated 1,5-Naphthyridines (e.g., 1,2,3,4-tetrahydro-1,5-naphthyridine): The final step of the Skraup synthesis is an oxidation to form the aromatic ring system. Inefficient oxidation can lead to the presence of dihydro- or tetrahydro-1,5-naphthyridine impurities.[3][6]
-
Identification: These species will show characteristic aliphatic proton signals in the ¹H NMR spectrum, typically in the upfield region (around 1.5-3.5 ppm), which are absent in the fully aromatic product. Mass spectrometry will show a molecular ion peak corresponding to M+2 or M+4 of the target compound.
-
Mitigation: Ensure an adequate amount of the oxidizing agent (e.g., nitrobenzene or arsenic acid) is used and that the reaction is heated for a sufficient duration to drive the oxidation to completion.
-
-
Isomeric Byproducts (e.g., 1,7-Naphthyridine): Cyclization of the intermediate formed from 3-aminopyridine can theoretically occur at either C-2 or C-4 of the pyridine ring. While cyclization to form the 1,5-naphthyridine is electronically favored, the formation of the 1,7-isomer is a possibility, especially under harsh conditions.[3]
-
Identification: The unequivocal identification of isomeric naphthyridines requires careful analysis of their spectroscopic data. The coupling patterns and chemical shifts of the aromatic protons in the ¹H NMR spectrum are distinct for each isomer. Comparison with literature data or reference spectra is essential.[7]
-
| Impurity | Identification (¹H NMR) | Identification (MS) | Mitigation/Removal |
| Unreacted 3-Aminopyridine | Characteristic aromatic signals of the starting material. | M+ peak corresponding to 3-aminopyridine. | Acidic wash during workup. |
| Partially Hydrogenated 1,5-Naphthyridines | Aliphatic signals in the 1.5-3.5 ppm range. | M+2 or M+4 of the target compound. | Ensure complete oxidation; use sufficient oxidizing agent and reaction time. |
| 1,7-Naphthyridine (Isomer) | Different aromatic coupling patterns and chemical shifts compared to 1,5-naphthyridine. | Same M+ as 1,5-naphthyridine. | Careful control of reaction conditions; purification by chromatography. |
dot
Caption: Troubleshooting workflow for common impurities in the Skraup synthesis of 1,5-naphthyridine.
Friedländer Synthesis: Common Issues
The Friedländer synthesis, a condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is generally a milder and more regioselective method for preparing substituted 1,5-naphthyridines.[8][9]
Q3: I am using an unsymmetrical ketone in my Friedländer synthesis and obtaining a mixture of products. How can I control the regioselectivity?
A3: When an unsymmetrical ketone is used, condensation can occur at either α-carbon, leading to the formation of regioisomeric products.
Causality and Mitigation:
-
Reaction Mechanism: The initial step can be either an aldol-type condensation or the formation of a Schiff base, followed by cyclization.[8] The reaction conditions, particularly the catalyst and temperature, can influence the predominant pathway and, thus, the regioselectivity.
-
Catalyst Choice: The use of specific amine catalysts, such as pyrrolidine derivatives, has been shown to significantly enhance the regioselectivity, favoring the formation of the 2-substituted 1,5-naphthyridine.[10]
-
Slow Addition: A slow addition of the methyl ketone to the reaction mixture can also improve regioselectivity.[10] This keeps the concentration of the ketone low, favoring the desired reaction pathway over side reactions.
Q4: How can I confirm the structure of the major regioisomer?
A4: Unambiguous structural elucidation of regioisomers requires detailed spectroscopic analysis.
Identification:
-
NMR Spectroscopy: 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be invaluable. A NOESY experiment can show through-space correlations between protons on the newly formed ring and the existing pyridine ring, allowing for the definitive assignment of the substitution pattern.
-
Comparison to Known Compounds: If one of the isomers has been previously reported, comparison of the ¹H and ¹³C NMR data with the literature values can confirm its identity.
dot
Caption: Logical workflow for controlling regioselectivity in the Friedländer synthesis of 1,5-naphthyridines.
Experimental Protocols
Protocol 1: Acidic Wash for Removal of Basic Impurities
This protocol is designed for the removal of basic impurities, such as unreacted 3-aminopyridine, from a crude reaction mixture.
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1 M aqueous HCl. The volume of the aqueous layer should be approximately equal to that of the organic layer. Repeat the wash if necessary.
-
Separation: Separate the organic layer. The protonated basic impurities will remain in the aqueous layer.
-
Neutralization (Optional but Recommended): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid.
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Conclusion
The successful synthesis of 1,5-naphthyridine derivatives hinges on a thorough understanding of the potential side reactions and the impurities they generate. By implementing the troubleshooting strategies and purification protocols outlined in this guide, researchers can significantly improve the efficiency of their synthetic routes and the purity of their final compounds. This, in turn, will accelerate the pace of discovery in the vital fields of drug development and materials science.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Skraup Synthesis of Naphthyridines. BenchChem.
- Dormer, P. G., Eng, K. K., Farr, R. N., Humphrey, G. R., McWilliams, J. C., Reider, P. J., Sager, J. W., & Volante, R. P. (2003). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. Journal of Organic Chemistry, 68(2), 467–477.
- Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252.
- Masdeu, C., Fuertes, M., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020).
- Maher, A. A., Al-Saeed, F. A., & Al-Omair, M. A. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry, 29(2), 199-203.
- Masdeu, C., Fuertes, M., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Fused 1,5-naphthyridines. Encyclopedia.pub.
- Supplementary Information Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions. (n.d.).
- Wikipedia. (n.d.). Friedländer synthesis.
- ResearchGate. (n.d.). The ¹H and ¹³C NMR spectra of free 1,5‐naphthyridine ligand and after...
- Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
- SpectraBase. (n.d.). 1,5-Naphthyridine - Optional[13C NMR] - Chemical Shifts.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Substituted 1,5-Naphthyridines via Skraup Synthesis.
- Begala, M., Cadoni, E., Fattuoni, C., Podda, G., & De Nisco, M. (2020). GC/MS analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers.
- Kaczor, A. A., & Pihlaja, K. (2012). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Current Organic Chemistry, 16(4), 528-546.
- BenchChem. (2025). The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals.
- van der Plas, H. C. (1976). Reactions of N-aminopyrimidinium salts with liquid ammonia.
- Mondal, B., Ghosh, S., & Ghorai, P. K. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18981–18991.
- PubMed Central. (n.d.). Gas chromatography-mass spectrometry analysis of different organic crude extracts from the local medicinal plant of Thymus vulgaris L.
- Davydov, A. A. (2021). IR-Spectroscopic Study of Complex Formation of Nitrogen Oxides (NO, N2O) with Cationic Forms of Zeolites and the Reactivity of Adsorbed Species in CO and CH4 Oxidation.
- Wikipedia. (n.d.). Skraup reaction.
- Leir, C. M. (1977). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. The Journal of Organic Chemistry, 42(5), 911–913.
- Mondal, B., Ghosh, S., & Ghorai, P. K. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18981–18991.
- BenchChem. (2025). Application Notes and Protocols for the Skraup Synthesis of Quinolines.
- Shirini, F., & Ghorbani-Vaghei, R. (2018). Different catalytic approaches of Friedländer synthesis of quinolines. Journal of the Iranian Chemical Society, 15, 2379–2401.
Sources
- 1. mdpi.com [mdpi.com]
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- 9. Friedlaender Synthesis [organic-chemistry.org]
- 10. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
methods for removing unreacted 3-aminopyridine starting material
Technical Support Center: Purification & Work-Up
Introduction for the Modern Researcher
Welcome to our dedicated technical guide for researchers, chemists, and drug development professionals. In synthetic chemistry, the successful isolation of a target molecule is as critical as the reaction that forms it. Unreacted starting materials can complicate analysis, interfere with downstream applications, and compromise product purity. 3-Aminopyridine, a common building block, presents a frequent purification challenge due to its unique physicochemical properties.
This guide is structured as a dynamic troubleshooting resource. It moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions and adapt these methodologies to your specific experimental context. We will explore the most effective techniques for removing 3-aminopyridine, from classical liquid-liquid extraction to advanced chromatographic methods.
Part 1: Understanding the Challenge - Physicochemical Properties of 3-Aminopyridine
Before selecting a purification strategy, it is essential to understand the properties of the impurity you are trying to remove. 3-Aminopyridine's characteristics dictate its behavior in different separation techniques.
| Property | Value | Significance for Purification | Source(s) |
| Molecular Formula | C₅H₆N₂ | - | [1][2] |
| Molar Mass | 94.117 g·mol⁻¹ | Influences diffusion and behavior in size-based separations. | [2][3] |
| Melting Point | 60-65 °C (140-149 °F) | Relevant for crystallization and handling of the solid material. | [2][3][4] |
| Boiling Point | ~248 °C (478 °F) | High boiling point suggests distillation is only feasible if the desired product is much more volatile. | [2][3][4] |
| Water Solubility | >1000 g/L | Highly soluble in water, a key property exploited in aqueous extractions. | [2][4][5] |
| pKa | ~6.04 (for the pyridinium ion) | The basicity of the pyridine nitrogen is the cornerstone of acid-base extraction methods.[5][6] | [5][6] |
| Appearance | White to light yellow crystalline powder | Can impart color to the crude product. | [4][6] |
| Solubility | Soluble in alcohol, benzene, and ether. | Broad solubility in organic solvents requires careful selection of extraction and crystallization solvents. | [4][5][7] |
Part 2: Method Selection Workflow
Choosing the right purification strategy is paramount. The optimal method depends on the properties of your desired product relative to 3-aminopyridine. This decision-making workflow will guide you to the most logical starting point.
Sources
Technical Support Center: Optimizing High-Temperature Cyclization for Naphthyridinone Formation
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for naphthyridinone synthesis. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of high-temperature thermal cyclization reactions. As your application scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize these challenging transformations effectively. We will explore common issues, from low yields to product decomposition, and provide actionable, field-tested solutions grounded in established chemical principles.
Section 1: Troubleshooting Guide
This section addresses the most common issues encountered during high-temperature cyclization for naphthyridinone synthesis in a direct question-and-answer format.
Question 1: My reaction yield is consistently low. What are the primary factors to investigate?
Answer: Low yield in a high-temperature cyclization is a multifaceted problem. The investigation should be systematic, starting with the most influential variables.
-
Thermal Stability of Reactants: Your starting materials may be degrading at the target temperature before cyclization can occur. Run a control experiment where you heat the starting material in the reaction solvent without any coupling partners or catalysts. Monitor its stability over time using TLC or LC-MS. If degradation is observed, a lower temperature, a shorter reaction time, or a switch to microwave-assisted synthesis, which can reduce reaction times significantly, may be necessary[1][2][3].
-
Solvent Choice: The solvent is not merely a medium but an active participant in determining reaction success. An inappropriate solvent can lead to poor solubility, side reactions, or insufficient heat transfer. High-boiling aromatic solvents like toluene, xylene, or chlorobenzene are often used for their ability to achieve high temperatures and, in some cases, to remove water azeotropically using a Dean-Stark apparatus[4]. For certain cyclizations, polar aprotic solvents like DMF or DMSO are used, but their high boiling points can make post-reaction removal challenging[5]. The choice must be compatible with your specific reaction's mechanism (e.g., Friedländer, Conrad-Limpach)[6][7][8].
-
Atmospheric Control: Many organic intermediates and catalysts are sensitive to oxygen and moisture at high temperatures. Ensure your reaction is conducted under an inert atmosphere (Nitrogen or Argon). The presence of moisture can interfere with the cyclization process, leading to brittle final products or unwanted side reactions[9].
-
Catalyst Activity: If your reaction is catalyst-dependent (e.g., using palladium for a precursor step like a Buchwald-Hartwig amination or a Lewis acid for cyclization), the catalyst's activity is paramount[10][11]. Ensure the catalyst is not poisoned by impurities in your starting materials or solvent. Catalyst loading should also be optimized; too little may result in an incomplete reaction, while too much can sometimes lead to side product formation.
Question 2: I'm observing significant charring or decomposition. How can I mitigate this?
Answer: Charring is a clear indicator of thermal decomposition, where the reaction temperature exceeds the stability threshold of your molecules.
-
Reduce Temperature and Time: This is the most direct solution. Determine the minimum temperature required for cyclization by running small-scale experiments at various temperatures. Often, even a 10-20 °C reduction can prevent decomposition without significantly slowing the desired reaction.
-
Consider Microwave Synthesis: Microwave irradiation offers rapid, uniform heating of the reaction mixture, which can dramatically reduce reaction times from hours to minutes[1][2][12]. This minimizes the exposure of sensitive molecules to high temperatures, thereby reducing decomposition and increasing yields[13].
-
Flow Chemistry: For reactions that are difficult to control in batch, a continuous flow reactor can provide superior temperature control and shorter residence times at high temperatures, minimizing degradation[14].
-
Check for Exothermic Events: While less common for cyclizations, ensure the reaction itself is not a runaway exotherm. If you suspect this, reducing the concentration or slowing the addition of a key reagent can help manage the heat profile.
Question 3: My product is impure, with multiple side products. What are the likely side reactions and how can I suppress them?
Answer: Side product formation is common in high-temperature reactions due to the energy available to overcome activation barriers for alternative pathways.
-
Identify the Side Products: Before you can suppress them, you must know what they are. Use LC-MS, NMR, and other analytical techniques to identify the structures of major impurities.
-
Common Side Reactions:
-
Intermolecular Reactions: Instead of the desired intramolecular cyclization, starting materials can react with each other (e.g., polymerization or dimerization). This is often concentration-dependent. Try running the reaction at a higher dilution to favor the intramolecular pathway.
-
Decarboxylation/Decyanation: If your precursors contain ester or nitrile groups, these can be lost at high temperatures, especially under acidic or basic conditions[15].
-
Incomplete Cyclization: The reaction may stall at an intermediate stage. This can be due to insufficient temperature, time, or catalyst activity[9].
-
-
Strategic Suppression:
-
Protecting Groups: Ensure any sensitive functional groups not involved in the cyclization are adequately protected.
-
pH Control: The presence of trace acid or base can catalyze unwanted side reactions. The use of non-nucleophilic bases or buffered systems can sometimes improve selectivity.
-
Catalyst and Ligand Choice: In catalyzed reactions, the choice of ligand can dramatically influence selectivity. For instance, in palladium-catalyzed aminations leading to cyclization precursors, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) were developed to improve reaction efficiency and selectivity[16].
-
Question 4: I'm struggling with the final purification of the naphthyridinone product. What strategies are effective?
Answer: Naphthyridinones can be challenging to purify due to their often-polar nature and potential for forming strong intermolecular interactions.
-
Crystallization: This should be the first method attempted, as it is the most effective technique for achieving high purity on a large scale[17]. Screen a variety of solvents (e.g., ethanol, ethyl acetate, acetonitrile, DMF/water mixtures) to find conditions that yield high-quality crystals.
-
Column Chromatography: If crystallization fails, column chromatography is the next step.
-
Normal Phase (Silica Gel): Often effective, but polar products may streak or have low mobility. A polar mobile phase, sometimes with a small amount of acetic acid or triethylamine, can improve separation.
-
Reverse Phase (C18): Excellent for polar compounds. Preparative HPLC is a powerful tool for removing closely related impurities[17].
-
Supercritical Fluid Chromatography (SFC): SFC can offer different selectivity compared to liquid chromatography and has benefits in terms of reduced solvent use and faster purification times[17].
-
-
Acid-Base Extraction: If your naphthyridinone or impurities have basic nitrogen atoms, you may be able to use acid-base workups to selectively extract components into aqueous layers, simplifying the mixture before final purification.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes involving a high-temperature cyclization step for naphthyridinone synthesis?
A1: Several classic named reactions are adapted for naphthyridinone synthesis, often requiring thermal conditions for the final ring-closing step. These include the Gould-Jacobs reaction, which involves the thermal cyclization of an aminopyridine derivative with a malonic ester[7], and the Conrad-Limpach reaction, which uses a β-ketoester[6][7]. The Friedländer annulation, condensing an ortho-aminoaryl aldehyde or ketone with a compound containing an active methylene group, can also be driven thermally or with catalysts[8][18].
Q2: How do I select the optimal high-boiling point solvent for my reaction?
A2: The ideal solvent must satisfy several criteria: it must be inert to the reaction conditions, dissolve the starting materials, and have a boiling point at least 10-20 °C above the desired reaction temperature to ensure effective reflux and temperature stability[5]. The polarity of the solvent is also crucial as it can influence reaction mechanism and rate[5].
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Toluene | 111 | Non-polar | Good for azeotropic water removal. |
| p-Xylene | 138 | Non-polar | Higher temperature than toluene. |
| Chlorobenzene | 132 | Polar Aprotic | Higher boiling point, but can be reactive.[4] |
| Diphenyl ether (Dowtherm A) | 259 | Non-polar | For very high temperatures (>250 °C).[7] |
| DMF | 153 | Polar Aprotic | High polarity, good solvating power, but difficult to remove. |
| DMSO | 189 | Polar Aprotic | Very high polarity, use with caution due to potential for side reactions. |
Q3: When should I consider microwave-assisted heating over a conventional oil bath?
A3: Microwave heating is advantageous when you need to significantly reduce reaction times, improve yields, or minimize side reactions and decomposition[1][2]. It is particularly effective for reactions that are slow under conventional heating or for thermally sensitive substrates[12]. While an oil bath provides bulk, external heating, a microwave directly excites polar molecules in the reaction medium, leading to rapid and uniform internal heating[12].
| Feature | Conventional Heating (Oil Bath) | Microwave-Assisted Heating |
| Heating Mechanism | Conductive (from outside-in) | Dielectric (internal, uniform) |
| Reaction Time | Hours to days | Seconds to minutes[3] |
| Temperature Control | Good, but gradients can exist | Excellent, precise control |
| Side Reactions | More likely due to prolonged heat exposure | Often reduced due to short reaction times[1] |
| Scalability | Well-established for large scale | Can be challenging, but flow reactors exist |
Q4: What is the role of the catalyst in these cyclization reactions, and how do I choose one?
A4: Catalysts, typically Lewis or Brønsted acids/bases, lower the activation energy of the cyclization step. For example, in the Friedländer synthesis, a base can be used to generate the enolate needed for the initial condensation[8]. In other strategies, a palladium catalyst might be used in a preceding Buchwald-Hartwig amination to construct the C-N bond of the cyclization precursor[11][19]. The choice of catalyst depends entirely on the reaction mechanism. For acid-catalyzed cyclizations, reagents like polyphosphoric acid (PPA) or triflic acid are common. For base-catalyzed variants, bases like potassium carbonate or organic bases like DBU are used.
Q5: Are there any specific safety precautions for high-temperature cyclization reactions?
A5: Yes, high-temperature reactions carry inherent risks. Always use a fume hood. Use a heating mantle with a sand bath or a well-maintained oil bath for heating; avoid direct heating on a hot plate[20]. Ensure your glassware is free of cracks or defects. Use a reflux condenser to prevent solvent loss and pressure buildup. For reactions above 150 °C, silicone oil is preferred over mineral oil, which can polymerize or ignite[20]. Always have appropriate fire extinguishing equipment nearby.
Section 3: Experimental Protocol
Example: Thermal Cyclization via Gould-Jacobs Reaction for 4-Hydroxy-1,5-Naphthyridinone Synthesis
This protocol is a representative example for the synthesis of a naphthyridinone core structure via a high-temperature thermal cyclization, adapted from literature procedures[7].
Step 1: Condensation (Formation of Intermediate)
-
In a 250 mL round-bottom flask, combine 3-aminopyridine (10.0 g, 106.3 mmol) and diethyl 2-(ethoxymethylene)malonate (25.2 g, 116.5 mmol).
-
Heat the mixture with stirring at 100-110 °C for 2 hours. The mixture will become a homogenous liquid.
-
Monitor the reaction by TLC (e.g., 50% Ethyl Acetate in Hexane) to confirm the consumption of 3-aminopyridine.
-
After 2 hours, cool the reaction mixture slightly and slowly apply a vacuum to remove the ethanol formed during the reaction. This drives the equilibrium towards the product.
Step 2: High-Temperature Cyclization
-
To the flask containing the crude intermediate from Step 1, add 100 mL of diphenyl ether (Dowtherm A). Safety Note: Diphenyl ether has a high boiling point and should be handled with care in a well-ventilated fume hood.
-
Equip the flask with a reflux condenser and a thermometer.
-
Heat the mixture to 250 °C with vigorous stirring. The solution will turn dark.
-
Maintain the temperature at 250 °C for 1 hour. The cyclization product will begin to precipitate from the hot solution.
-
Monitor the reaction by TLC to confirm the disappearance of the intermediate.
Step 3: Workup and Purification
-
Allow the reaction mixture to cool to room temperature. The product should precipitate significantly.
-
Add 100 mL of hexane to the flask to further precipitate the product and dilute the diphenyl ether.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with hexane (3 x 50 mL) to remove the residual high-boiling solvent.
-
Wash the solid with ethyl acetate (2 x 30 mL) to remove less polar impurities.
-
Dry the solid under vacuum to yield the crude 4-hydroxy-1,5-naphthyridinone.
-
If necessary, recrystallize the product from a suitable solvent like ethanol or DMF/water to achieve high purity.
Section 4: Visual Guides
Diagram 1: Generalized Thermal Electrocyclization Mechanism
Caption: Generalized mechanism for thermal naphthyridinone formation.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Systematic workflow for troubleshooting low reaction yields.
Section 5: References
-
Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions. (National Institutes of Health). [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (MDPI). [Link]
-
Naphthyridinone Formation through Palladium-Catalyzed Annulation of 1,6-Enynes and 2-Iodoanilines. (Synfacts). [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (PMC - NIH). [Link]
-
Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. (PMC - NIH). [Link]
-
1,8-Naphthyridine synthesis. (Organic Chemistry Portal). [Link]
-
Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. (Royal Society of Chemistry). [Link]
-
Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. (ACS Omega). [Link]
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (PMC - NIH). [Link]
-
Microwave Assisted Synthesis of 2-(3-Methyl-1H-Indazol-1-yl) containing 1, 8-Naphthyridine Moiety as possible Antimicrobial Agents. (International Journal of ChemTech Research). [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (ResearchGate). [Link]
-
Varying solvents for high-temperature organic synthesis. (ResearchGate). [Link]
-
15.8.3 Naphthyridines (Update 2024). (ResearchGate). [Link]
-
organic chemistry review - common organic solvents. (YouTube). [Link]
-
Microwave assisted synthesis of 1,8- naphthyridines. (ResearchGate). [Link]
-
Buchwald–Hartwig amination. (Wikipedia). [Link]
-
What is the list of some important solvents used in organic reactions and the purpose of using it? (Quora). [Link]
-
Buchwald-Hartwig Amination. (Chemistry LibreTexts). [Link]
-
Buchwald-Hartwig Amination. (ACS GCI Pharmaceutical Roundtable Reagent Guides). [Link]
-
Tips & Tricks: Heating and Cooling. (University of Rochester, Department of Chemistry). [Link]
-
Synthesis of naphthyridines and phenanthrolines using catalysts based on transition and rare-earth metals. (ResearchGate). [Link]
-
Thermal cyclization of nonconjugated aryl-yne-carbodiimide furnishing a dibenzonaphthyridine derivative. (PubMed). [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (YouTube). [Link]
-
Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (World Journal of Pharmacy and Pharmaceutical Sciences). [Link]
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Microwave-Assisted Synthesis and Fluorescent Properties of 4-Phenyl-1,8-naphthalimide. (MDPI). [Link]
-
Buchwald–Hartwig Amination with Aqueous Ammonia. (synthesis-spotlight.com). [Link]
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (MDPI). [Link]
-
Optimization of intramolecular cyclization reaction. (ResearchGate). [Link]
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1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (Semantic Scholar). [Link]
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Separation and purification applications for mutagenic impurities. (European Pharmaceutical Review). [Link]
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troubleshooting low yields in Friedländer synthesis of naphthyridines
Welcome to the technical support center for the Friedländer synthesis of naphthyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful reaction. Here, we address common challenges that can lead to low yields and provide expert-backed solutions to optimize your synthetic outcomes.
Introduction to the Friedländer Synthesis
The Friedländer synthesis is a cornerstone reaction in heterocyclic chemistry, enabling the construction of quinoline and naphthyridine scaffolds through the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1][2][3] Specifically for 1,8-naphthyridines, a 2-aminonicotinaldehyde or a related derivative serves as the key starting material.[2][4] While versatile, the reaction is often plagued by issues that can significantly impact yield and purity. This guide provides a structured approach to troubleshooting these common problems.
Troubleshooting Guide
This section is designed to help you diagnose and resolve specific issues encountered during the Friedländer synthesis of naphthyridines.
Issue 1: Low or No Product Yield
This is one of the most frequent challenges. The underlying causes can range from suboptimal reaction conditions to competing side reactions.
Potential Causes & Recommended Solutions
| Potential Cause | Explanation & Suggested Solutions |
| Harsh Reaction Conditions | Traditional methods often rely on high temperatures and strong acids or bases, which can degrade starting materials or the desired product.[5] Solution: Opt for milder reaction conditions. For instance, some protocols have demonstrated excellent yields at temperatures as low as 50°C in water.[4][6] |
| Suboptimal Catalyst | The choice and activity of the catalyst are critical. An inappropriate or inactive catalyst will result in poor conversion.[5] Solution: Consider modern, more efficient catalytic systems. Recent literature highlights the success of catalysts such as choline hydroxide (ChOH) in water,[4][6] propylphosphonic anhydride (T3P®),[7] and cerium(III) chloride heptahydrate (CeCl₃·7H₂O) under solvent-free conditions.[8] If using a known catalyst, ensure it is fresh and active. |
| Poor Solubility of Reactants | If your starting materials are not sufficiently soluble in the chosen solvent, the reaction will be slow or may not proceed at all.[5] Solution: Switch to a solvent that can better solubilize your substrates. While greener methods using water are gaining traction,[4][9] traditional solvents like ethanol, DMF, or even solvent-free conditions may be more appropriate for certain substrates.[3] |
| Side Reactions | The primary competing reaction is often the self-condensation (aldol condensation) of the ketone starting material, especially under basic conditions.[1][5] Solution: To mitigate this, consider the slow addition of the ketone to the reaction mixture. This keeps the instantaneous concentration of the ketone low, favoring the desired reaction with the o-aminoaryl aldehyde.[10] |
| Inappropriate Reaction Time | The reaction may not have reached completion, or prolonged reaction times at high temperatures could be leading to product degradation. Solution: Monitor the reaction progress closely using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[5] |
Workflow for Troubleshooting Low Yield
Caption: A workflow for systematically troubleshooting low yields.
Issue 2: Poor Regioselectivity with Unsymmetrical Ketones
When using an unsymmetrical ketone, two different constitutional isomers can be formed. Controlling the regioselectivity is crucial for obtaining the desired product.
Potential Causes & Recommended Solutions
| Potential Cause | Explanation & Suggested Solutions |
| Lack of Catalytic Control | Many traditional acid or base catalysts do not offer significant regiocontrol, leading to mixtures of products. Solution: Employ specialized amine catalysts that can direct the reaction. For example, the bicyclic pyrrolidine derivative TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) has been shown to be a highly reactive and regioselective catalyst for producing 2-substituted quinolines and 1,8-naphthyridines.[10][11] |
| Reaction Kinetics | The relative rates of enolate formation and subsequent condensation determine the product ratio. Solution: The slow addition of the methyl ketone substrate to the reaction mixture has been demonstrated to significantly increase regioselectivity in favor of the 2-substituted product.[10] Higher temperatures can also improve regioselectivity in some cases.[10] |
Issue 3: Difficult Product Purification
Even with a good yield, isolating the pure naphthyridine can be challenging due to the presence of side products or unreacted starting materials.
Potential Causes & Recommended Solutions
| Potential Cause | Explanation & Suggested Solutions |
| Formation of Tars and Polymers | Harsh reaction conditions can lead to the formation of polymeric byproducts, which complicate purification. Solution: As with low yield issues, employing milder reaction conditions can minimize the formation of these impurities.[5] |
| Catalyst Removal | Some catalysts can be difficult to separate from the reaction mixture. Solution: Choose a catalyst system that simplifies workup. For example, the use of choline hydroxide in water allows for easy separation of the catalyst, which remains in the aqueous phase.[4][6] Similarly, propylphosphonic anhydride (T3P®) can be quenched with water, simplifying its removal.[7] |
| Similar Polarity of Products and Byproducts | If side products have similar polarity to the desired product, chromatographic separation can be difficult. Solution: Optimize the reaction to minimize side product formation. If separation is still necessary, explore different solvent systems for column chromatography or consider recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Friedländer synthesis for 1,8-naphthyridines?
The reaction proceeds via an initial aldol-type condensation between the 2-aminonicotinaldehyde and the enolate of the active methylene compound. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic 1,8-naphthyridine ring system.[2][12]
Mechanism of the Base-Catalyzed Friedländer Synthesis
Caption: The two-step mechanism of the Friedländer synthesis.
Q2: Can I run the Friedländer synthesis under "green" conditions?
Yes, significant progress has been made in developing more environmentally benign protocols. The use of water as a solvent, often in conjunction with a biocompatible catalyst like choline hydroxide, has been shown to be highly effective for the gram-scale synthesis of 1,8-naphthyridines with excellent yields.[4][6] Catalyst-free methods in water have also been reported for quinoline synthesis.[9]
Q3: Are there any specific safety precautions I should take?
As with any chemical synthesis, proper personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Many of the starting materials and reagents can be harmful. For example, 2-aminonicotinaldehyde is an irritant. Always consult the Safety Data Sheet (SDS) for all chemicals used and perform the reaction in a well-ventilated fume hood.
Q4: My starting 2-aminonicotinaldehyde appears to be degrading. How can I handle it?
2-Aminonicotinaldehydes can be sensitive to light, air, and heat. It is advisable to store them under an inert atmosphere (nitrogen or argon) in a cool, dark place. If you suspect degradation, it is best to use a freshly purified or newly purchased batch for optimal results.
Experimental Protocols
Protocol 1: Choline Hydroxide-Catalyzed Synthesis in Water
This protocol is adapted from a greener, high-yield method for the synthesis of 2-methyl-1,8-naphthyridine.[4]
-
Reaction Setup: In a round-bottom flask, combine 2-aminonicotinaldehyde (0.5 mmol) and acetone (1.5 mmol).
-
Solvent and Catalyst Addition: Add 1 mL of deionized water to the flask, followed by choline hydroxide (1 mol%).
-
Reaction Conditions: Purge the flask with nitrogen and stir the mixture at 50°C.
-
Monitoring: Monitor the reaction progress by TLC (typically complete within 6 hours).
-
Workup: After completion, cool the reaction to room temperature. The product often precipitates and can be collected by filtration. The catalyst remains in the aqueous filtrate.[4]
Protocol 2: T3P®-Promoted Synthesis
This method utilizes propylphosphonic anhydride (T3P®) for an efficient synthesis under mild conditions.[7]
-
Reaction Setup: To a solution of the 2-aminopyridine-3-carboxaldehyde (1 mmol) in a suitable solvent (e.g., ethyl acetate), add the active methylene compound (1.1 mmol).
-
Reagent Addition: Add T3P® (50% solution in ethyl acetate, 1.5 mmol) dropwise to the mixture at room temperature.
-
Reaction Conditions: Stir the reaction at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Upon completion, add water to the reaction mixture to quench the T3P®. Extract the product with an organic solvent, wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
References
-
Biswal, D., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. [Link]
-
Jida, M., & Deprez, B. (2012). Friedlander synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P®) under mild conditions. Tetrahedron Letters. [Link]
-
ACS Publications. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. [Link]
-
Wang, R., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. [Link]
-
ACS Publications. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. [Link]
-
Dormer, P. G., et al. (2003). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2021). Optimization of the Synthesis of 2-Methyl-1,8-naphthyridine ab (10). [Link]
-
ResearchGate. Mechanism of Friedlander reaction. [Link]
-
Mogilaiah, K., et al. (2015). CeCl₃·7H₂O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Indian Journal of Heterocyclic Chemistry. [Link]
-
Patil, R. S., et al. (2021). Advances in polymer based Friedlander quinoline synthesis. Turkish Journal of Chemistry. [Link]
-
Organic Chemistry Portal. 1,8-Naphthyridine synthesis. [Link]
-
Shen, Q., et al. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis. [Link]
-
Organic Chemistry Portal. Friedlaender Synthesis. [Link]
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- 9. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 10. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 11. 1,8-Naphthyridine synthesis [organic-chemistry.org]
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Technical Support Center: Characterization of Side Products in 1,5-Naphthyridine Synthesis
Introduction
The 1,5-naphthyridine scaffold is a vital heterocyclic motif in medicinal chemistry and materials science, with derivatives showing a wide array of biological activities.[1][2] However, synthetic routes to this core, such as the Friedländer, Skraup, and Doebner-von Miller reactions, are often accompanied by the formation of side products, including regioisomers, polymers, and incompletely cyclized intermediates.[3] Effective impurity profiling is therefore critical for ensuring the quality, safety, and efficacy of the final compounds.[4][5]
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common issues and answering frequently asked questions related to the characterization of side products in 1,5-naphthyridine synthesis.
Part 1: Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.
Q1: My Skraup/Doebner-von Miller reaction is producing a significant amount of black, intractable tar, and the yield of the desired 1,5-naphthyridine is very low. What is happening and how can I prevent it?
A: This is the most common issue in Skraup-type syntheses. The tar is primarily a result of the acid-catalyzed self-condensation and polymerization of the α,β-unsaturated carbonyl compound (e.g., acrolein formed in situ from glycerol).[3] Under the harsh acidic and oxidative conditions, these reactive intermediates can readily polymerize instead of participating in the desired cyclization reaction.
Causality and Solutions:
-
Cause: The rate of polymerization of the carbonyl compound is competing with or exceeding the rate of its reaction with the aminopyridine.
-
Solution 1: Control Reagent Addition & Temperature: The in situ generation of the α,β-unsaturated carbonyl is highly exothermic.
-
Protocol: Add the carbonyl precursor (e.g., glycerol or acetaldehyde) slowly and dropwise to the cooled, acidic solution of the 3-aminopyridine.[3] Maintaining a low temperature during this initial phase minimizes the concentration of the reactive carbonyl at any given time, favoring the desired Michael addition over self-polymerization.
-
-
Solution 2: Optimize the Catalyst System: The choice and concentration of the acid catalyst are critical.
-
Solution 3: Efficient Oxidizing Agent: The final step is an oxidation to form the aromatic ring. If this is inefficient, reduced intermediates can persist and contribute to the complex mixture.
Q2: I've isolated my main product, but spectroscopic analysis suggests the presence of an isomeric naphthyridine. How can I definitively distinguish the 1,5-isomer from others (e.g., 1,7- or 1,8-)?
A: The six possible naphthyridine isomers (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-) have distinct electronic environments due to the different placements of the nitrogen atoms.[8] This results in unique and predictable spectroscopic signatures, especially in NMR. Unambiguous identification relies on a comparative analysis of ¹H and ¹³C NMR spectra.
Troubleshooting Workflow for Isomer Identification:
Caption: Workflow for the purification and identification of naphthyridine isomers.
Key Spectroscopic Differentiators:
-
¹H NMR Spectroscopy: The symmetry of the 1,5-naphthyridine molecule results in a simpler spectrum compared to its less symmetrical isomers. Look for the characteristic chemical shifts and coupling constants. The protons alpha to the nitrogen atoms (H2, H4, H6, H8) are the most deshielded.[8]
-
¹³C NMR Spectroscopy: The number of unique signals and their chemical shifts provide a definitive fingerprint for each isomer. Due to symmetry, unsubstituted 1,5-naphthyridine will show only three distinct signals.[8][9]
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Naphthyridine Isomers in CDCl₃ [8]
| Proton | 1,5-Naphthyridine | 1,7-Naphthyridine | 1,8-Naphthyridine |
| H-2 | 8.95 (dd) | 9.05 (s) | 9.10 (dd) |
| H-3 | 7.55 (dd) | 7.60 (d) | 7.50 (dd) |
| H-4 | 8.20 (dd) | 8.30 (d) | 8.25 (dd) |
| H-6 | 8.20 (dd) | 8.55 (d) | 7.50 (dd) |
| H-8 | 8.95 (dd) | 9.50 (s) | 9.10 (dd) |
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for Naphthyridine Isomers in CDCl₃ [8][9]
| Carbon | 1,5-Naphthyridine | 1,7-Naphthyridine | 1,8-Naphthyridine |
| C-2 | 150.5 | 152.0 | 150.0 |
| C-3 | 121.5 | 122.0 | 121.0 |
| C-4 | 136.0 | 136.5 | 136.0 |
| C-4a | 145.5 | 148.0 | 145.0 |
| C-5 | 136.0 | 129.0 | 121.0 |
| C-6 | 121.5 | 118.0 | 152.0 |
| C-8 | 150.5 | 155.0 | 150.0 |
| C-8a | 145.5 | 149.0 | 145.0 |
Q3: My Friedländer synthesis of a substituted 1,5-naphthyridine is incomplete, and I'm isolating an intermediate. What is its likely structure?
A: The Friedländer synthesis proceeds via two potential mechanistic pathways: an initial aldol condensation followed by imine formation, or an initial Schiff base (imine) formation followed by an intramolecular aldol reaction.[10] An isolated intermediate is often the product of the initial condensation that has failed to cyclize and dehydrate.
-
Likely Intermediate 1 (from Aldol-first path): An unsaturated carbonyl compound, (2-amino-3-pyridyl)-CH=C(R)-C(=O)-R'. This occurs if the final imine formation and cyclization fail.
-
Likely Intermediate 2 (from Schiff base-first path): An aldol-type adduct, which is a hydroxylated, non-aromatic precursor to the final product. This results if the final dehydration step is unsuccessful.
Confirmation and Solution:
-
Characterization: Use Mass Spectrometry to check the molecular weight. The intermediate will have a mass corresponding to the sum of the reactants minus one (for the aldol intermediate) or zero (for the hydroxylated intermediate) molecules of water, rather than the two molecules of water lost in the complete reaction. IR spectroscopy will show a carbonyl stretch (C=O) and N-H stretches.
-
Solution: Incomplete cyclization is often due to insufficient acid/base catalysis or inadequate heating. Increase the reaction temperature or time, or consider a stronger catalyst to drive the reaction to completion.[11]
Caption: Simplified Friedländer pathway showing the formation of an intermediate.
Part 2: Analytical & Characterization FAQs
This section provides answers to frequently asked questions about the analytical techniques used for impurity profiling.
Q1: What are the essential Mass Spectrometry (MS) techniques for characterizing unknown side products?
A: Mass spectrometry is indispensable for impurity profiling.[12] A combination of techniques provides orthogonal data for confident structure elucidation.
-
High-Resolution Mass Spectrometry (HRMS):
-
Purpose: To determine the exact mass of the impurity. This allows for the calculation of a highly specific elemental formula, which is the first and most critical step in identifying an unknown.
-
Technique: Use LC coupled with Time-of-Flight (TOF) or Orbitrap MS analyzers.[12]
-
-
Tandem Mass Spectrometry (MS/MS or MSⁿ):
-
Purpose: To obtain structural information through controlled fragmentation of the impurity's molecular ion. The fragmentation pattern provides clues about the compound's core structure and the position of substituents.
-
Protocol: Isolate the molecular ion (m/z) of the impurity in the mass spectrometer and subject it to collision-induced dissociation (CID). Analyze the resulting fragment ions to piece together the structure.[8]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Purpose: To separate the components of the reaction mixture before MS analysis. This is crucial for resolving the desired product from impurities, even those present in trace amounts.[13]
-
Technique: A reversed-phase C18 column with a gradient of water/acetonitrile containing a small amount of formic acid is a good starting point for separating naphthyridine derivatives.
-
Q2: Beyond basic ¹H and ¹³C, what advanced NMR experiments are useful for structure elucidation of a novel side product?
A: When 1D NMR is insufficient to assign a structure, 2D NMR experiments are required to establish connectivity.[13]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This is fundamental for piecing together spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei. It allows you to definitively assign a proton signal to the carbon it is attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by 2 or 3 bonds. This is the most powerful experiment for mapping out the overall carbon skeleton and determining how different fragments are connected, especially across quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, regardless of whether they are bonded. This is critical for determining stereochemistry and the relative orientation of substituents.
Part 3: Standardized Protocols
Protocol 1: General HPLC-MS Method for Impurity Profiling
This protocol provides a starting point for the analysis of a crude 1,5-naphthyridine reaction mixture.
-
Sample Preparation:
-
Prepare a stock solution of the crude reaction mixture in a suitable solvent (e.g., Methanol or Acetonitrile) at a concentration of approximately 1 mg/mL.[8]
-
Filter the solution through a 0.22 µm syringe filter to remove particulate matter.
-
Dilute the filtered solution to ~1-10 µg/mL for analysis.
-
-
Instrumentation & Conditions:
-
HPLC System: A standard HPLC or UPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
Detector: UV/Vis Diode Array Detector (DAD) to monitor chromatogram, followed by MS.
-
-
Mass Spectrometer Conditions (ESI+):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Mass Range: Scan from m/z 100 to 1000.
-
Data Acquisition: Perform an initial full scan experiment to identify the m/z of all components. Follow up with a data-dependent MS/MS experiment to automatically acquire fragmentation data for the most abundant ions in each scan.[12]
-
-
Data Analysis:
-
Integrate the peaks in the UV chromatogram to determine the relative percentage of the main product and impurities.
-
For each impurity peak, extract the exact mass from the full scan data and use it to predict possible elemental formulas.
-
Analyze the MS/MS fragmentation pattern to propose a structure.
-
References
- A Comparative Spectroscopic Guide to Naphthyridine Isomers for Researchers and Drug Development Professionals. (2025). Benchchem.
-
Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3249. [Link]
-
Mohammed, S., & Maher, K. A. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry, 29(2), 199-203. [Link]
-
Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. [Link]
-
Masdeu, C., Fuertes, M., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508. [Link]
-
Doebner–Miller reaction. (n.d.). In Wikipedia. Retrieved January 8, 2026, from [Link]
-
Impurity Profiling in different analytical techniques. (2024). IJNRD. [Link]
-
Masdeu, C., Fuertes, M., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Fused 1,5-naphthyridines. Encyclopedia.pub. [Link]
-
Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed. [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2021). IIP Series. [Link]
-
Friedländer synthesis. (n.d.). In Wikipedia. Retrieved January 8, 2026, from [Link]
-
Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 40(5), 32191-32193. [Link]
-
Mogilaiah, K., Swamy, J. K., Jyothi, S., & Kavitha, S. (2015). CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Indian Journal of Heterocyclic Chemistry, 24, 305-308. [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmaceutical Research and Applications. [Link]
-
1,5-Naphthyridine. (n.d.). SpectraBase. [Link]
- Byproduct formation in the Doebner-von Miller reaction. (2025). Benchchem.
-
Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]
-
RECENT APPROACHES FOR IMPURITY PROFILING: A REVIEW. (2019). International Journal of Research Trends and Innovation. [Link]
-
Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Illinois Experts. [Link]
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews: A Journal of Pharmacy and Pharmaceutical Sciences. [Link]
- Application Notes and Protocols for the Synthesis of Substituted 1,5-Naphthyridines via Skraup Synthesis. (2025). Benchchem.
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- 12. biomedres.us [biomedres.us]
- 13. ijprajournal.com [ijprajournal.com]
Technical Support Center: Optimizing Catalyst Choice for Skraup & Friedländer Reactions
Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting assistance, and frequently asked questions (FAQs) for optimizing catalyst selection in Skraup and Friedländer reactions. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to overcome common challenges in your synthetic endeavors.
Part 1: The Skraup Quinoline Synthesis
The Skraup synthesis is a powerful method for preparing quinolines but is notorious for its vigorous and often low-yielding nature.[1][2] Proper control and catalyst choice are paramount for success.
Frequently Asked Questions (FAQs): Skraup Synthesis
Q1: What is the classical catalyst system for the Skraup synthesis and what are the roles of each component?
A1: The traditional Skraup reaction doesn't use a "catalyst" in the modern sense of a substance that is regenerated. Instead, it employs a combination of reagents that drive the reaction.[2]
-
Aniline (or substituted aniline): Provides the benzene ring and the nitrogen atom for the quinoline core.[2]
-
Glycerol: Dehydrates in the presence of concentrated sulfuric acid to form acrolein, which is the three-carbon electrophilic component that reacts with the aniline.[2][3]
-
Concentrated Sulfuric Acid (H₂SO₄): Acts as both a dehydrating agent to generate acrolein from glycerol and as an acid catalyst for the cyclization and subsequent dehydration steps of the reaction mechanism.[2][3]
-
Oxidizing Agent (e.g., Nitrobenzene, Arsenic Acid): The initial cyclization product is a dihydroquinoline, which must be oxidized to the aromatic quinoline. Nitrobenzene is a common choice as it can also serve as a high-boiling solvent.[1][2]
Q2: My Skraup reaction is extremely exothermic and difficult to control. How can I moderate it?
A2: This is the most common and dangerous issue with the Skraup synthesis.[2][4] The high exothermicity arises from the dehydration of glycerol and the subsequent condensation reactions.[5]
-
Use of a Moderator: The addition of ferrous sulfate (FeSO₄·7H₂O) is a critical safety measure.[2][6] It is believed to moderate the reaction by acting as an oxygen carrier, slowing down the oxidation step and making the overall reaction less violent.[2] Boric acid can also be used as a moderator.[4][7]
-
Controlled Reagent Addition: The order of addition is crucial. Typically, the aniline, ferrous sulfate, and glycerol are mixed first, and the concentrated sulfuric acid is added slowly with efficient cooling.[2]
-
Gradual Heating: The reaction mixture should be heated gently to initiate the reaction. Once the exotherm begins, the external heat source should be removed. The reaction's own heat should be sufficient to sustain it. Heat should only be reapplied after the initial vigorous phase has subsided.[2]
Q3: I'm getting very low yields and a lot of tar. What are the primary causes and solutions?
A3: Low yields are often linked to the harsh reaction conditions which lead to polymerization and decomposition.[2][5]
-
Tar Formation: The strongly acidic and high-temperature conditions can cause the in-situ generated acrolein to polymerize.[4][5] Strict temperature control and the use of a moderator like ferrous sulfate can help minimize this.[4] Overheating is a primary cause of tar formation.[5]
-
Substituent Effects: The electronic nature of substituents on the aniline ring plays a significant role. Electron-donating groups generally increase the nucleophilicity of the aniline, favoring the reaction. Conversely, strong electron-withdrawing groups, like a nitro group, deactivate the ring, making it a much poorer nucleophile and often leading to very low yields under standard conditions.[2][8]
-
Incomplete Reaction: Ensure the reaction is heated for a sufficient duration at the optimal temperature to drive the final oxidation step. Monitoring the reaction by TLC is advisable.[9]
Visualizing the Skraup Reaction Pathway
The following diagram illustrates the key steps in the Skraup synthesis, highlighting the critical role of the acid and oxidizing agent.
Caption: Key transformations in the Skraup quinoline synthesis.
Part 2: The Friedländer Quinoline Synthesis
The Friedländer synthesis is a more versatile and generally milder method for preparing substituted quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[10][11] Catalyst choice is the key to optimizing this reaction for different substrates.
Frequently Asked Questions (FAQs): Friedländer Synthesis
Q1: What are the main types of catalysts used in the Friedländer synthesis, and how do I choose between them?
A1: The Friedländer reaction can be catalyzed by both acids and bases.[10][12] The choice depends heavily on the specific substrates and desired reaction conditions.
-
Acid Catalysts: These are the most common. They activate the carbonyl group of the 2-aminoaryl aldehyde/ketone, facilitating the initial condensation step.
-
Brønsted Acids: Traditional choices include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and trifluoroacetic acid.[13] These are effective but can require high temperatures.
-
Lewis Acids: A wide range of Lewis acids like ZnCl₂, SnCl₄, Yb(OTf)₃, and Sc(OTf)₃ have been employed to improve yields and allow for milder conditions.[13][14]
-
Solid Acids: Heterogeneous catalysts like zeolites, Nafion, and polymer-supported sulfonic acids (e.g., Amberlyst-15) offer advantages in terms of easier workup and catalyst recycling.[10][15]
-
-
Base Catalysts: Bases like potassium tert-butoxide (KOtBu), DBU, or even simple hydroxides (NaOH, KOH) can be used.[10][15] They function by deprotonating the α-methylene compound, forming an enolate which then attacks the carbonyl of the 2-aminoaryl substrate.
-
Modern Catalysts: Recent advancements have introduced catalysts like molecular iodine, gold catalysts, and various nanocatalysts that can promote the reaction under very mild, often solvent-free, conditions.[10][16]
Q2: My Friedländer reaction is giving a low yield. What are the common causes and troubleshooting steps?
A2: Low yields in the Friedländer synthesis are often related to suboptimal catalyst choice, harsh conditions, or competing side reactions.[9]
-
Suboptimal Temperature: Traditional protocols often require high temperatures (150-220°C), which can lead to decomposition.[6][17] If you observe charring or tar formation, the temperature is likely too high. Conversely, if the reaction is not proceeding, the temperature may be too low for the chosen catalyst.[17]
-
Catalyst Inactivity: The chosen catalyst may not be effective for your specific substrates. It is often beneficial to screen a small panel of different catalysts (e.g., a Brønsted acid like p-TsOH, a Lewis acid like ZnCl₂, and a base like KOtBu) to find the optimal system.
-
Side Reactions: The self-condensation of the α-methylene ketone is a common side reaction, especially under basic conditions.[9] Using the imine analog of the 2-aminoaryl ketone can sometimes prevent this.[10]
Q3: I'm using an unsymmetrical ketone and getting a mixture of regioisomers. How can I control the regioselectivity?
A3: Poor regioselectivity is a frequent challenge when an unsymmetrical ketone can form an enolate on either side of the carbonyl group.[9][10]
-
Catalyst Choice: The choice of catalyst can influence which enolate is formed (thermodynamic vs. kinetic). Chiral phosphoric acids have been used to achieve diastereoselective Friedländer reactions, suggesting that specialized catalysts can control regioselectivity.[10]
-
Substrate Modification: Introducing a directing group on the α-carbon of the ketone can force the condensation to occur at a specific position.[10]
-
Reaction Conditions: Using ionic liquids or specific amine catalysts has been shown to be an effective strategy for improving regioselectivity in certain cases.[10]
Catalyst Selection Guide
The following table summarizes the performance and typical conditions for various catalytic systems in the Friedländer synthesis. Yields are highly dependent on the specific substrates used.
| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages |
| Brønsted Acid | p-TsOH, H₂SO₄ | 80-120°C, Toluene or solvent-free | Inexpensive, readily available | Often requires high temperatures, harsh conditions |
| Lewis Acid | ZnCl₂, Sc(OTf)₃, InCl₃ | Varies, often milder than Brønsted acids | High efficiency, can be milder | Can be expensive, moisture-sensitive |
| Base | KOH, KOtBu, DBU | Reflux in alcohol or toluene | Effective for certain substrates | Can promote ketone self-condensation |
| **Iodine (I₂) ** | 10 mol% I₂ | 80-100°C, solvent-free | Mild, efficient, inexpensive | Requires workup to remove iodine |
| Heterogeneous | Zeolites, Amberlyst-15 | High temperature, solvent or solvent-free | Easy to remove, recyclable | Can have lower activity than homogeneous catalysts |
| Nanocatalysts | Gold (Au), etc. | Milder conditions | High activity, mild conditions | Can be expensive, synthesis required |
Data compiled from multiple sources.[6][10][13][15]
Visualizing the Friedländer Mechanism Choice
The Friedländer synthesis can proceed via two viable mechanisms. The dominant pathway is often dictated by the reaction conditions and catalyst choice.
Caption: Competing mechanisms in the Friedländer synthesis.[13]
Part 3: Experimental Protocols & Troubleshooting
This section provides standardized, step-by-step protocols for catalyst screening and reaction optimization.
Protocol 1: General Procedure for Acid-Catalyzed Friedländer Synthesis (p-TsOH)
This protocol describes a general procedure for a standard acid-catalyzed Friedländer synthesis, which can be adapted for catalyst screening.[6]
Materials:
-
2-aminoaryl ketone/aldehyde (1.0 mmol)
-
α-methylene carbonyl compound (1.2 mmol)
-
p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 mmol, 10 mol%)
-
Toluene (5 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the 2-aminoaryl ketone/aldehyde, the α-methylene carbonyl compound, p-TsOH·H₂O, and toluene.
-
Heat the mixture to reflux (typically 110-120°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Skraup Synthesis with Moderator
This protocol outlines a typical Skraup synthesis, incorporating essential safety measures. Caution: This reaction is highly exothermic and should be performed in a fume hood with a blast shield.
Materials:
-
Aniline (or substituted aniline), freshly distilled (0.1 mol)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O) (3.0 g)
-
Glycerol, anhydrous (0.25 mol)
-
Nitrobenzene (0.12 mol)
-
Concentrated Sulfuric Acid (H₂SO₄) (0.3 mol)
Procedure:
-
Reaction Setup: In a large (e.g., 1 L) three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add the aniline, ferrous sulfate heptahydrate, and glycerol.[2]
-
Acid Addition: While stirring vigorously, slowly and carefully add the concentrated sulfuric acid through an addition funnel. The mixture will become hot. Cool the flask in an ice-water bath if necessary to control the initial temperature rise.
-
Initiation: Add the nitrobenzene. Heat the mixture gently using a heating mantle until the reaction begins (indicated by boiling).
-
Exotherm Control: Immediately remove the heating mantle. The exothermic reaction should continue to reflux without external heating. If the reaction becomes too vigorous, use an ice-water bath for cooling.
-
Completion: Once the initial exotherm has subsided, heat the mixture at reflux for an additional 2-3 hours to ensure the reaction goes to completion.
-
Workup: Allow the reaction mixture to cool. Carefully dilute with water and then make the solution strongly basic by the slow addition of a concentrated sodium hydroxide solution to neutralize the acid.
-
Purification: The quinoline product is typically isolated from the tarry mixture by steam distillation.[5] The distillate is then extracted with an organic solvent, dried, and purified by vacuum distillation.
General Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reaction Not Starting | Temperature too low; Inactive catalyst; Impure reagents. | Gradually increase temperature; Screen different catalysts; Ensure reagents are pure and dry.[9][18] |
| Low Yield | Incomplete reaction; Side product formation; Product decomposition. | Increase reaction time; Optimize catalyst and temperature; Use milder conditions.[2][9] |
| Significant Tar Formation | Temperature too high (especially in Skraup); Polymerization of intermediates. | Reduce reaction temperature; Use a moderator (FeSO₄) in Skraup; Control rate of addition.[4][5] |
| Mixture of Isomers | Use of unsymmetrical ketone (Friedländer). | Screen different catalysts (acid vs. base); Consider substrate modification to direct cyclization.[10] |
| Violent/Runaway Reaction | Lack of moderator (Skraup); Rapid heating; Incorrect reagent addition. | Immediate Action: Cool with ice bath. Future: Always use FeSO₄; Add H₂SO₄ slowly with cooling; Heat gently to initiate.[2][4] |
References
-
Wikipedia. Friedländer synthesis. [Link]
-
Organic Chemistry Portal. Friedlaender Synthesis. [Link]
-
Scribd. Friedländer Synthesis: Mechanism. [Link]
-
Journal of the American Chemical Society. Concerning the mechanism of the Friedländer quinoline synthesis. [Link]
-
ACS Publications. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. [Link]
-
PubMed. Different catalytic approaches of Friedländer synthesis of quinolines. [Link]
-
PubMed Central (PMC). Advances in polymer based Friedlander quinoline synthesis. [Link]
-
Wikipedia. Skraup reaction. [Link]
-
ResearchGate. Reaction mechanism of the Skraup quinoline synthesis. [Link]
-
ResearchGate. Organo-polymers based catalysts for optimized Friedlander reaction. [Link]
-
ResearchGate. Recent Advances in the Friedländer Reaction. [Link]
-
ResearchGate. Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. [Link]
-
ResearchGate. Inorganic polymers-based catalysts for optimized Friedlander reaction. [Link]
-
Vive Chemistry. Skraup's Synthesis. [Link]
-
National Institutes of Health (NIH). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. [Link]
-
ResearchGate. Concerning the mechanism of the Friedländer quinoline synthesis. [Link]
-
YouTube. Skraup Reaction. [Link]
-
ResearchGate. Quinoline and Phenanthroline Preparation Starting from Glycerol via Improved Microwave-Assisted Modified Skraup Reaction. [Link]
-
Curly Arrow. The Skraup Reaction - How to Make a Quinoline. [Link]
-
Sciencemadness. Skraup Reaction- Preferred Workup?. [Link]
-
NROChemistry. Skraup Reaction. [Link]
-
Journal of the American Chemical Society. Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. [Link]
-
University of Rochester. How to Troubleshoot a Reaction. [Link]
-
Organic Reactions. The Friedländer Synthesis of Quinolines. [Link]
-
Reddit. Skraup Synthesis of Quinoline - tips/pointers. [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
- Google Patents. Skraup reaction process for synthesizing quinolones.
-
MDPI. Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. [Link]
-
Reddit. I've been stuck on this reaction, unable to do the mechanism. It's a friedel-craft reaction. Please help (':. [Link]
-
Reddit. Troubleshooting my grignard reactions. [Link]
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Technical Support Center: Forced Degradation Study Protocol for 6-Methoxy-1,5-naphthyridin-4-ol
This technical guide provides a comprehensive framework for designing and executing a robust forced degradation study for 6-Methoxy-1,5-naphthyridin-4-ol. It is intended for researchers, scientists, and drug development professionals to ensure the development of a stability-indicating analytical method. The question-and-answer format directly addresses common challenges and provides scientifically grounded protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary objective of a forced degradation study for 6-Methoxy-1,5-naphthyridin-4-ol?
A1: The primary goal is to intentionally degrade 6-Methoxy-1,5-naphthyridin-4-ol under various stress conditions to generate its potential degradation products.[1][2] This process is crucial for developing and validating a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method.[3] The method must be able to accurately separate and quantify the intact drug from all its potential degradation products, ensuring the reliability of stability data.[2][3]
Q2: What are the regulatory expectations for a forced degradation study?
A2: Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2) and Q1B, expect forced degradation studies to be conducted to identify likely degradation products.[1][4] These studies help establish degradation pathways and demonstrate the specificity of the analytical methods used for stability testing.[1] While the guidelines outline the types of stress conditions, they do not specify the exact parameters, allowing for a scientifically justified approach based on the molecule's properties.[1][5]
Q3: What is the target degradation range, and why is it important?
A3: The generally accepted target for degradation is between 5-20% of the active pharmaceutical ingredient (API).[2][5][6] This range is optimal because it ensures that a sufficient amount of degradation products are generated to be detected and characterized by the analytical method.[7] Over-stressing the molecule (>20% degradation) can lead to the formation of secondary or tertiary degradation products that may not be relevant under normal storage conditions.[5] Conversely, under-stressing may not produce a sufficient quantity of degradants to adequately challenge the analytical method's specificity.[1]
Q4: How do I handle 6-Methoxy-1,5-naphthyridin-4-ol if it is poorly soluble in aqueous media?
A4: For compounds with low aqueous solubility, like many heterocyclic compounds, the use of a co-solvent is necessary.[2][8] It is critical to select an inert co-solvent that will not participate in the degradation reactions or interfere with the analytical method.[2] Common choices include methanol, acetonitrile, or dimethyl sulfoxide (DMSO). However, it's important to minimize the co-solvent concentration and to run parallel control experiments with the co-solvent alone to identify any potential artifacts.
Q5: What are the essential stress conditions to include in the protocol?
A5: A comprehensive forced degradation study should, at a minimum, include the following stress conditions: acid hydrolysis, base hydrolysis, oxidation, thermal stress, and photolytic stress.[1][5][8] These conditions simulate the potential environmental factors the drug substance may encounter during its lifecycle.
Experimental Workflow & Troubleshooting
The following diagram illustrates the general workflow for a forced degradation study, from initial setup to data analysis and method validation.
Caption: A streamlined workflow for conducting forced degradation studies.
Detailed Experimental Protocols
The following protocols provide a starting point for the forced degradation of 6-Methoxy-1,5-naphthyridin-4-ol. The concentrations and durations may need to be adjusted based on the observed degradation.
Initial Sample Preparation:
-
Prepare a stock solution of 6-Methoxy-1,5-naphthyridin-4-ol at a concentration of approximately 1 mg/mL.[8] If necessary, use a minimal amount of a suitable organic co-solvent (e.g., methanol or acetonitrile) to achieve dissolution before diluting with the stressor solution.
Hydrolytic Degradation
Objective: To assess the susceptibility of the molecule to acid and base-catalyzed hydrolysis.
a) Acid Hydrolysis Protocol:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M Hydrochloric Acid (HCl).
-
Maintain the solution at room temperature and at an elevated temperature (e.g., 60°C).[9]
-
Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).
-
Immediately neutralize the samples with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH).[9]
-
Dilute the neutralized sample to a suitable concentration with the mobile phase for HPLC analysis.
b) Base Hydrolysis Protocol:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M Sodium Hydroxide (NaOH).
-
Follow the same temperature and time point sampling as the acid hydrolysis protocol.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl.[9]
-
Dilute the neutralized sample for HPLC analysis.
Troubleshooting Hydrolysis:
-
No/Low Degradation (<5%): If minimal degradation is observed, increase the acid/base concentration (e.g., to 1 M) or the temperature (e.g., to 80°C), or extend the exposure time.[7][10]
-
Excessive Degradation (>20%): If the drug degrades too quickly, decrease the acid/base concentration, lower the temperature, or shorten the exposure time.[10]
Oxidative Degradation
Objective: To evaluate the molecule's sensitivity to oxidation.
Protocol:
-
To an aliquot of the stock solution, add an equal volume of 3% Hydrogen Peroxide (H₂O₂).
-
Store the solution at room temperature. Oxidative reactions can be rapid, so frequent monitoring is advised.[6]
-
Withdraw samples at various time points (e.g., 1, 2, 4, 8 hours).
-
Dilute the sample directly with the mobile phase for immediate HPLC analysis.
Troubleshooting Oxidation:
-
No/Low Degradation: Increase the concentration of H₂O₂ (e.g., up to 30%) or gently heat the solution.[7] Be aware that heat can accelerate peroxide decomposition.
-
Excessive Degradation: Decrease the H₂O₂ concentration (e.g., to 0.1-1%) and/or conduct the experiment at a reduced temperature.[8]
Thermal Degradation
Objective: To assess the impact of heat on the drug substance.
Protocol:
-
Place the solid 6-Methoxy-1,5-naphthyridin-4-ol powder in a controlled temperature oven at 60-80°C.[7][8]
-
For solution-state thermal stress, prepare a solution in an appropriate solvent (e.g., water/co-solvent) and heat at 60-80°C.
-
Sample at various time points (e.g., 1, 3, 5, 7 days).
-
For solid samples, dissolve in a suitable solvent before dilution for HPLC analysis.
Troubleshooting Thermal Degradation:
-
No/Low Degradation: Increase the temperature, but be mindful of the compound's melting point.[11] For solid-state studies, consider adding humidity (e.g., 75% RH) as per ICH Q1A guidelines.[12]
-
Physical Changes: Note any changes in physical appearance, such as color change or melting.
Photolytic Degradation
Objective: To determine the drug's sensitivity to light exposure.
Protocol:
-
Expose the drug substance, both in solid form and in solution, to a light source that conforms to ICH Q1B guidelines.[13][14] This requires a combined exposure to a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of UVA light.[1][15]
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.[9]
-
At the end of the exposure period, prepare the samples for HPLC analysis.
Troubleshooting Photolytic Degradation:
-
No/Low Degradation: This indicates the molecule is photostable under the tested conditions. Ensure the light exposure meets the ICH requirements.
-
Significant Degradation: This suggests the need for light-protective packaging for the final drug product.
Data Analysis and Interpretation
A successful forced degradation study hinges on a robust analytical method, typically HPLC with a photodiode array (PDA) detector and often coupled with a mass spectrometer (MS).
| Parameter | Purpose | Key Considerations |
| Percent Degradation | To ensure the stress applied was appropriate (target 5-20%). | Calculated based on the decrease in the peak area of the parent drug. |
| Peak Purity | To confirm that the chromatographic peak of the parent drug is pure and not co-eluting with any degradants. | Use PDA detector to assess peak purity across the entire peak. |
| Mass Balance | To account for all the material after degradation. | The sum of the assay of the parent drug and the areas of all degradation products should ideally be close to 100%.[2] Poor mass balance may indicate non-UV active degradants, volatile degradants, or degradants not eluting from the column. |
Troubleshooting Analytical Issues
Caption: A decision tree for troubleshooting common analytical challenges.
References
-
Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. [Link]
-
Waterman, K. C., & Swanson, J. T. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 332. [Link]
-
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. [Link]
-
AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]
-
International Council for Harmonisation. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]
-
SGS. (n.d.). How to Approach a Forced Degradation Study. [Link]
-
U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]
- Alsante, K. M., et al. (2003). A practical guide to forced degradation studies. Pharmaceutical Technology, 27(2), 60-74.
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
- Zelesky, T., et al. (2019). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. LCGC North America, 37(11), 844-851.
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]
-
Magalhães, P. J. C., et al. (2022). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Catalysts, 12(11), 1381. [Link]
-
RAPS. (2025). Convergence: New ICH Q1 guideline is 'one-stop shop' for stability testing. [Link]
-
SlideShare. (n.d.). Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx. [Link]
-
YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. [Link]
-
Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]
-
IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. [Link]
-
Worldwidejournals.com. (n.d.). Chemical Degradation of Pharma Effluents by Advanced Oxidation Processes Using Ozone and Hydrogen Peroxide. [Link]
- Sharma, G., & Saini, S. (2017). Pathway of Acid and Base Degradation Study for Drug Substance and Drug Product. International Journal of Pharmaceutical Sciences and Research, 8(5), 1949-1956.
-
ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
Pharmaceutical Outsourcing. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. [Link]
-
BioPharmaSpec. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
-
Waters Corporation. (n.d.). Utilizing UPLC-MS for Conducting Forced Degradation Studies. [Link]
-
Royal Society of Chemistry. (2012). Oxidative Degradation. In Chemical Degradation of Pharmaceuticals. [Link]
-
ResearchGate. (2025). Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition. [Link]
-
ResolveMass Laboratories. (2025). Forced Degradation Studies for Biologics: Unique Challenges & Analytical Strategies. [Link]
-
IVT Network. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
Scribd. (n.d.). Forced Degradation Studies Guide. [Link]
-
Chemsrc. (n.d.). 6-Methoxy-1,5-naphthyridin-4-ol. [Link]
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National Institutes of Health. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. [Link]
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efficient removal of high-boiling point solvents like DMSO or diphenyl ether
Last Updated: January 8, 2026
Introduction: The Challenge of High-Boiling Point Solvents
In the realms of chemical synthesis and drug development, high-boiling point solvents like dimethyl sulfoxide (DMSO) and diphenyl ether are invaluable for their ability to dissolve a wide range of polar and nonpolar compounds.[1] However, their high boiling points present a significant challenge during product isolation and purification.[1][2] Inefficient removal can lead to sample degradation, loss of valuable analytes, and compromised data quality.[1] This guide provides a comprehensive overview of various techniques for the efficient removal of these challenging solvents, complete with troubleshooting advice and frequently asked questions to support researchers in their laboratory work.
Solvent Properties at a Glance
| Solvent | Boiling Point (°C) | Vapor Pressure (at 20°C) | Key Characteristics |
| DMSO | 189 | 0.6 mmHg | Highly polar, aprotic, hygroscopic, readily penetrates skin.[2][3][4] |
| Diphenyl Ether | 259 | <0.01 mmHg | Nonpolar, thermally stable, pleasant odor. |
I. Rotary Evaporation: The Workhorse with Limitations
Rotary evaporation is a common laboratory technique for solvent removal that utilizes reduced pressure, gentle heating, and rotation to increase the surface area for evaporation.[5][6][7] While effective for many solvents, high-boiling point solvents like DMSO pose specific challenges.[1]
Frequently Asked Questions (FAQs): Rotary Evaporation
Q1: Why is my high-boiling point solvent not evaporating on the rotovap?
A1: Several factors could be at play:
-
Insufficient Vacuum: High-boiling point solvents require a deep vacuum to lower their boiling point to a manageable temperature.[8][9] Ensure your vacuum pump is capable of reaching the necessary pressure. For instance, at 5 torr, the boiling point of DMSO drops to below 50°C.[9]
-
Inadequate Bath Temperature: The heating bath temperature should be optimized for the specific solvent and vacuum level.[7][10] However, be cautious of excessively high temperatures that could degrade your sample.[10]
-
System Leaks: Check all connections, seals, and glassware for leaks that could compromise the vacuum.
Q2: My sample is "bumping" or foaming violently in the rotovap. How can I prevent this?
A2: Bumping is a common issue, especially with high-boiling point solvents under high vacuum.[11] To mitigate this:
-
Gradual Vacuum Application: Apply the vacuum slowly to allow for controlled boiling.[11]
-
Flask Size and Fill Volume: Use a flask that is no more than half full to provide ample headspace.[10]
-
Rotation Speed: A moderate rotation speed (100-200 RPM) helps to create a thin film for even evaporation and minimizes bumping.[12]
-
Anti-Foaming Agents: For particularly problematic samples, a small amount of an anti-foaming agent can be added.[10]
Troubleshooting Guide: Rotary Evaporation
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Slow or No Evaporation | - Inadequate vacuum- Bath temperature too low- System leak | - Check vacuum pump performance- Increase bath temperature (within sample stability limits)[10]- Inspect all seals and connections for leaks[11] |
| Bumping/Foaming | - Vacuum applied too quickly- Flask overfilled- High bath temperature | - Apply vacuum gradually[11]- Ensure flask is no more than half full[10]- Lower the bath temperature[11] |
| Sample Degradation | - Excessive heat | - Use a lower bath temperature with a higher vacuum- Consider alternative, lower-temperature removal methods |
| Water droplets in residue | - Incomplete drying prior to evaporation | - Redissolve sample, dry with a drying agent (e.g., anhydrous MgSO₄), filter, and re-evaporate.[13] |
II. Liquid-Liquid Extraction: Washing Away the Solvent
Liquid-liquid extraction is a powerful technique for removing water-miscible high-boiling point solvents like DMSO.[14][15] This method relies on partitioning the desired compound into an organic solvent that is immiscible with water, while the high-boiling point solvent is washed away into the aqueous phase.[14]
Frequently Asked Questions (FAQs): Liquid-Liquid Extraction
Q1: How can I effectively remove DMSO using liquid-liquid extraction?
A1: A common procedure involves diluting the reaction mixture with a large volume of water and then extracting with an appropriate organic solvent like ethyl acetate or dichloromethane.[2][16] Multiple washes with water or a brine solution are often necessary to completely remove the DMSO.[15][16] A general rule of thumb is to use five 10 mL portions of water for every 5 mL of DMSO.[16][17]
Q2: I'm experiencing emulsion formation during the extraction. What should I do?
A2: Emulsions are a common problem, especially when dealing with complex mixtures. To break an emulsion:
-
Add Brine: Saturated sodium chloride solution can help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
Gentle Swirling: Instead of vigorous shaking, try gentle swirling or inverting the separatory funnel.
-
Filtration: Filtering the emulsified layer through a pad of Celite can sometimes resolve the issue.
Experimental Protocol: Serial Liquid-Liquid Extraction for DMSO Removal
This protocol is adapted from a method described by the University of Rochester, which utilizes a series of extractions to efficiently remove DMSO.[14]
-
Initial Quench and Dilution: Quench the reaction and dilute the mixture with a generous amount of water in a large separatory funnel. Add an equal volume of an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).
-
First Extraction: Shake the funnel and allow the layers to separate. Drain the lower aqueous layer into a second, smaller separatory funnel.
-
Second Extraction: Add a fresh portion of the organic solvent to the second funnel, shake, and allow the layers to separate. While settling, add a fresh portion of water to the first funnel and shake.
-
Serial Transfer: Drain the aqueous layer from the second funnel into a third, and transfer the aqueous layer from the first funnel to the second.
-
Repeat: Continue this process for a total of 3-4 funnels.
-
Combine and Dry: Combine all the organic layers, wash with brine, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure.
Workflow Diagram: Serial Liquid-Liquid Extraction
Caption: Serial extraction workflow for efficient DMSO removal.
III. Lyophilization (Freeze-Drying): A Gentle Approach
Lyophilization, or freeze-drying, is a technique that involves freezing the sample and then reducing the pressure to allow the frozen solvent to sublimate directly from a solid to a gas.[6] This method is particularly useful for heat-sensitive compounds and biological samples.[1]
Frequently Asked Questions (FAQs): Lyophilization
Q1: Can I lyophilize a sample directly from DMSO?
A1: While it is possible to lyophilize directly from DMSO, it can be a very slow process due to its low freezing point and low vapor pressure.[18][19] It often requires a high-performance vacuum pump and a low-temperature condenser.[18][19] Traces of DMSO can be difficult to remove completely.[18]
Q2: How can I improve the efficiency of lyophilization for DMSO removal?
A2: To improve efficiency, it's often recommended to first dilute the DMSO solution with water.[3] This raises the freezing point of the mixture, making it easier to lyophilize.[19] Some protocols suggest diluting to about 1% DMSO before freeze-drying.[20]
Troubleshooting Guide: Lyophilization
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Sample Melting | - Inadequate freezing- Condenser not cold enough- Vacuum pressure too high | - Ensure complete and solid freezing of the sample- Use a freeze-dryer with a condenser temperature below the eutectic point of the sample[19]- Adjust vacuum to maintain the frozen state |
| Prolonged Drying Time | - High concentration of DMSO- Inefficient sublimation | - Dilute the sample with water prior to freezing[3]- Ensure good contact between the flask and the freeze-dryer manifold |
| DMSO Odor from Vacuum Pump | - DMSO vapors bypassing the cold trap | - Ensure the cold trap is sufficiently cold to condense DMSO vapors[19]- Consider using an additional in-line trap |
IV. Specialized Techniques for Challenging Separations
For particularly difficult separations or when the above methods are not suitable, more specialized techniques can be employed.
Azeotropic Distillation
Azeotropic distillation involves adding a third component, known as an entrainer, to the mixture to form a new, lower-boiling azeotrope with one of the original components.[21][22][23] This allows for the separation of components with close boiling points.[22] For example, toluene can be used as an entrainer to aid in the removal of water from ethanol.[23][24] While less common for DMSO and diphenyl ether removal, it can be a viable option in specific cases, particularly for removing residual water that may have been introduced during a workup.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a chromatographic technique used for sample clean-up and concentration.[25][26] It can be an effective way to remove high-boiling point solvents. The sample is loaded onto a cartridge containing a solid adsorbent. The solvent can then be washed away with a weak solvent, after which the desired compound is eluted with a stronger solvent.[25] This method is particularly useful for small-scale purifications and when dealing with delicate compounds.[27]
Workflow Diagram: Solid-Phase Extraction
Caption: Solid-phase extraction for solvent removal and purification.
V. Safety Considerations
Working with high-boiling point solvents, especially at elevated temperatures and under vacuum, requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coats, and suitable gloves.[28][29][30] For DMSO, which can readily penetrate the skin, butyl rubber or thick latex gloves are recommended over nitrile gloves for prolonged contact.[4]
-
Ventilation: All operations should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[28][29]
-
Heating: Use a well-controlled heating bath and monitor the temperature closely to prevent overheating and potential decomposition of the solvent or sample.[10] DMSO can decompose at its boiling point, which can be catalyzed by acids and may lead to an explosion.[3]
-
Vacuum Safety: Inspect all glassware for cracks or defects before applying a vacuum. Use a safety shield around the apparatus.
VI. Alternative Solvents
When possible, consider using alternative, lower-boiling point solvents to avoid the challenges associated with their high-boiling counterparts. The principles of green chemistry encourage the use of safer and more environmentally friendly solvents.[31] Some potential alternatives include:
-
2-Methyltetrahydrofuran (2-MeTHF): A greener alternative to THF with a higher boiling point and easier separation from water.[31]
-
Cyclopentyl methyl ether (CPME): A substitute for solvents like THF and dichloromethane, offering better yields and stability in some reactions.[31]
-
N-methyl-2-pyrrolidone (NMP): A polar aprotic solvent with a high boiling point that is water-soluble, but may be easier to remove by washing than DMSO in some cases.[32]
The choice of solvent is highly dependent on the specific reaction and desired product, and a careful evaluation of alternatives is recommended during process development.
References
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Solvent Removal - Organic Chemistry at CU Boulder. (n.d.). Retrieved from [Link]
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How do organic chemists remove solvents with high boiling points from solution? (n.d.). Retrieved from [Link]
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How do organic chemists remove solvents with high boiling points from solution? - Quora. (2017, June 22). Retrieved from [Link]
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Comprehensive Strategies for Effective DMSO Removal in Research Laboratories | BioChromato-Boost Lab Efficiency with Cutting-Edge Products. (2025, February 28). Retrieved from [Link]
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How can I remove DMSO from my organic compound? Can I lyophilize DMSO without affecting the compound? - Quora. (2018, September 20). Retrieved from [Link]
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Optimizing Freeze Drying For DMSO Solutions | Labconco. (n.d.). Retrieved from [Link]
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Extraction Protocol for Polar Solvents - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
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Rotary Evaporator Guide: Setup, Process & Troubleshooting - Root Sciences. (n.d.). Retrieved from [Link]
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Workup: DMF or DMSO - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
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How to Solve Rotavap Troubles: Smart Evaporator™ Alternative - BioChromato. (2025, October 31). Retrieved from [Link]
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What is Solvent Removal? - Organomation. (n.d.). Retrieved from [Link]
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How can I remove DMSO from my organic compound. Can I lyophilize DMSO without affecting the compound? | ResearchGate. (2016, March 16). Retrieved from [Link]
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How to remove diphenyl ether from reaction mixture? - ResearchGate. (2019, April 17). Retrieved from [Link]
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How can I remove DMSO from my peptide? - ResearchGate. (2021, October 11). Retrieved from [Link]
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Non-evaporative method to remove high boiling point solvent (ethyl lactate) from palm oil extract at atmospheric conditions. (n.d.). Retrieved from [Link]
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Azeotropic Distillation: A Complex Technique for Challenging Liquid Separations. (n.d.). Retrieved from [Link]
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5.6C: Troubleshooting Rotary Evaporation - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]
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Azeotropic Distillation Process In Detail | Binary Separation Technique - Chemical Tweak. (2022, October 30). Retrieved from [Link]
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Separation of hydrocarbons by azeotropic distillation - NIST Technical Series Publications. (n.d.). Retrieved from [Link]
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How can a Mixture of Ethanol and Water be Separated by Azeotropic Distillation? - BYJU'S. (n.d.). Retrieved from [Link]
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Azeotropic distillation - Wikipedia. (n.d.). Retrieved from [Link]
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What Are Some Alternatives to Traditional Solvents? - Chemistry For Everyone - YouTube. (2025, February 1). Retrieved from [Link]
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Diffusion-Based Extraction of DMSO From a Cell Suspension in a Three Stream, Vertical Microchannel - PMC - PubMed Central. (n.d.). Retrieved from [Link]
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Spotlight on DMSO - AL Research Support. (2023, May 10). Retrieved from [Link]
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How can I remove DMSO from my sample? I've done washing with water, and extracting with DCM, and also freeze-drying, but they were inefficient! | ResearchGate. (2014, January 12). Retrieved from [Link]
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Removing DMSO from a solution : r/chemistry - Reddit. (2013, September 11). Retrieved from [Link]
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The Use of Benign, Safer Solvents in Research: Promoting Green Chemistry in the Laboratory - The Calculated Chemist. (2024, September 26). Retrieved from [Link]
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Could you recommend me a suitable alternative to acetone as solvent? - ResearchGate. (2016, July 4). Retrieved from [Link]
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Non-Toxic Solvents: Safer Alternatives for Smarter Formulations - RE:CHEMISTRY. (n.d.). Retrieved from [Link]
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Safety Data Sheet: DMSO - Carl ROTH. (n.d.). Retrieved from [Link]
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Dimethyl Sulfoxide (DMSO) - Unil. (n.d.). Retrieved from [Link]
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Remove Sticky Reagents. (n.d.). Retrieved from [Link]
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Understanding the Principles of Rotary Evaporation: A Step-by-Step Guide. (2023, May 16). Retrieved from [Link]
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Rotary Evaporator Solvent Chart - Lab Unique. (n.d.). Retrieved from [Link]
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Safety Data Sheet: dimethyl sulfoxide - Valudor Products. (n.d.). Retrieved from [Link]
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Solvent Extraction Techniques - Organomation. (n.d.). Retrieved from [Link]
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How best to extract reaction products from high boiling solvents - Biotage. (2023, February 6). Retrieved from [Link]
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Solid-Phase Extraction - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]
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Technical Support Center: Acidic Wash Workup for Purification of Basic Heterocyclic Compounds
Welcome to the Technical Support Center for acidic wash workups. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on purifying basic heterocyclic compounds. Here, we move beyond simple protocols to explain the "why" behind each step, empowering you to troubleshoot and optimize your separations effectively.
Foundational Principles: The "Why" Behind the Wash
An acidic wash is a powerful liquid-liquid extraction technique used to separate basic organic compounds, such as nitrogen-containing heterocycles, from neutral or acidic impurities.[1][2] The entire process hinges on the reversible conversion of a water-insoluble basic compound into a water-soluble salt.[1][3]
The Core Chemistry: An Acid-Base Reaction
At its heart, the technique is a simple acid-base reaction.[2][4] Your basic heterocyclic compound (typically dissolved in an organic solvent) is treated with an aqueous acid solution. The acid protonates the basic nitrogen atom on your heterocycle, forming an ammonium salt.[5] This salt, being ionic, is now soluble in the aqueous layer and can be physically separated from the organic layer, which still contains any neutral or acidic impurities.[1][2]
The Critical Role of pKa
The success of an acidic wash is dictated by the pKa of the conjugate acid of your basic heterocycle (often denoted as pKaH).[6] To ensure efficient protonation, the pH of the aqueous acid solution should be at least two pH units below the pKaH of your compound.[7]
Why is this important? This "two-unit rule" ensures that the equilibrium of the acid-base reaction overwhelmingly favors the formation of the protonated, water-soluble salt, maximizing its transfer into the aqueous phase.[7]
| Compound Type | Typical pKaH Range | Recommended Aqueous Acid pH |
| Aliphatic Amines (e.g., Piperidine) | 9.5 - 11.0[8] | ≤ 7.5 - 9.0 |
| Aromatic Amines (e.g., Pyridine) | ~5.2[6] | ≤ 3.2 |
| Weakly Basic Heterocycles (e.g., Pyrrole) | ~0.4 | ≤ -1.6 |
Note: The pKaH of an amine is the pKa of its conjugate acid. A higher pKaH indicates a stronger base.[6]
Workflow Overview
The entire process can be visualized as a cycle of changing the compound's charge state to manipulate its solubility.
Caption: General workflow for an acidic wash and back-extraction.
Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of basic heterocyclic compounds.
Q1: I've performed the acidic wash, but my yield is very low. Where did my product go?
A1: There are several possibilities for product loss:
-
Incomplete Protonation: If the pH of your acidic wash isn't low enough (i.e., not at least 2 pH units below the pKaH of your compound), a significant portion of your basic heterocycle will remain in its neutral, organic-soluble form and will not be extracted into the aqueous layer.[7] Solution: Check the pKaH of your compound and use a stronger acid or a more concentrated solution of your current acid. Verify the pH of the aqueous layer after extraction.
-
Product is Water-Soluble in Neutral Form: Some smaller or more polar heterocyclic compounds may have some inherent water solubility even in their neutral form.[9] This can lead to loss during the initial washes. Solution: Minimize the volume of the aqueous washes and consider "salting out" by using saturated brine (NaCl solution) for your washes.[7][9] This increases the ionic strength of the aqueous layer, decreasing the solubility of organic compounds.[10]
-
Incomplete Back-Extraction: After isolating the aqueous layer containing your protonated product, you must raise the pH sufficiently to deprotonate it back to its neutral form for re-extraction into an organic solvent. If the pH is not high enough (at least 2 pH units above the pKaH), your product will remain in its charged, water-soluble form. Solution: Add a strong base (e.g., NaOH) until the aqueous layer is distinctly basic. Test with pH paper to confirm a pH of 9-10 or higher.[3]
-
Insufficient Organic Solvent for Back-Extraction: If you don't use enough fresh organic solvent during the back-extraction, you may not be able to fully recover your now-neutral product from the aqueous layer. Solution: Perform multiple back-extractions with smaller volumes of organic solvent (e.g., 3 x 30 mL is more effective than 1 x 90 mL).[3]
Q2: I've formed a thick, stable emulsion between the organic and aqueous layers. How can I break it?
A2: Emulsions are a common frustration, especially when using chlorinated solvents like dichloromethane or in the presence of strongly basic solutions.[11] They are mixtures of tiny droplets of one solvent suspended in the other.[1][10]
-
Patience: The simplest solution is to let the separatory funnel stand undisturbed for some time.[11] Gravity can sometimes be enough to resolve the layers.
-
"Salting Out": Add a small amount of saturated brine (NaCl solution).[1][10] This increases the ionic strength of the aqueous phase, which can help force the separation of the two layers.
-
Gentle Agitation: Gently swirl the contents of the funnel or use a glass stirring rod to try and coalesce the droplets.[1][11] Avoid vigorous shaking, which can worsen the emulsion.
-
Filtration: In stubborn cases, you can filter the entire mixture through a pad of Celite or glass wool. This can physically break up the emulsion.[11]
-
Solvent Addition: Adding a small amount of the organic solvent you are using can sometimes help break the emulsion.[12]
Q3: Which acid should I choose for my wash?
A3: The choice of acid depends on the basicity of your compound.
-
For most common amines and heterocycles (pKaH > 5): A 1M or 2M solution of hydrochloric acid (HCl) is usually sufficient and is the most common choice.[1][5]
-
For very weakly basic compounds (pKaH < 5): A more concentrated acid may be necessary to achieve the required low pH.
-
To separate a strong base from a weak base: You can use a buffered solution or a weak acid (like dilute acetic acid) to selectively protonate and extract the stronger base first.[1]
Q4: After adding the acid, I see a precipitate forming at the interface. What is it?
A4: This is most likely the hydrochloride salt of your basic compound that has precipitated out of solution. This can happen if the salt is not sufficiently soluble in the aqueous or organic layer.
-
Solution 1: Add more water. This can help to dissolve the salt into the aqueous phase.
-
Solution 2: Add more organic solvent. This can sometimes help keep the interface clear.
-
Solution 3: Proceed with caution. Separate the layers as best you can, and then wash the organic layer again with fresh aqueous acid to ensure all your product has been extracted. The precipitate can then be dissolved in water, combined with the first aqueous extract, and carried through the rest of the workup.[13]
Step-by-Step Experimental Protocol: Purification of a Basic Heterocycle
This protocol outlines a standard procedure for separating a basic heterocyclic compound from a neutral impurity.
Materials
-
Crude reaction mixture dissolved in an organic solvent (e.g., diethyl ether, ethyl acetate). Diethyl ether is often preferred for its easy removal.[14]
-
1M Hydrochloric Acid (HCl)
-
1M Sodium Hydroxide (NaOH)
-
Saturated Sodium Chloride (Brine) solution[9]
-
Anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate)[15]
-
Separatory funnel (ensure size is appropriate, should not be more than 2/3 full)[14]
-
Erlenmeyer flasks for collecting layers
-
pH paper
Procedure
-
Preparation: Dissolve your crude mixture in a suitable volume of organic solvent (e.g., 50-100 mL). Transfer this solution to the separatory funnel.[14]
-
Acidic Extraction:
-
Add a volume of 1M HCl to the separatory funnel (typically 1/3 to 1/2 of the organic layer volume).[3]
-
Stopper the funnel, invert it, and vent immediately to release any pressure.
-
Shake the funnel gently for 1-2 minutes, venting frequently.[12] Vigorous shaking can promote emulsion formation.
-
Place the funnel back on a ring stand and allow the layers to fully separate.
-
Drain the lower (aqueous) layer into a clean, labeled Erlenmeyer flask ("Aqueous Extract 1"). Note: Know which layer is which! If using a solvent denser than water, like dichloromethane, the organic layer will be on the bottom.[1]
-
Repeat the extraction on the organic layer with a fresh portion of 1M HCl. Combine this second aqueous extract with the first.
-
-
Washing the Organic Layer (Optional but Recommended): The remaining organic layer now contains your neutral impurities. It's good practice to wash it with brine to remove any dissolved water before drying and isolating the impurity.[5]
-
Regenerating the Basic Compound (Back-Extraction):
-
Combine all aqueous extracts in the separatory funnel.
-
Slowly add 1M NaOH while gently swirling. You may see your neutral compound precipitating or turning the solution cloudy.
-
Continue adding base until the solution is strongly basic (test with pH paper to confirm pH ≥ 10).[3]
-
Add a fresh portion of organic solvent (e.g., diethyl ether) to the funnel.
-
Shake with venting as before to extract your now-neutral basic heterocycle back into the organic phase.[5]
-
Drain the lower aqueous layer and collect the upper organic layer containing your purified product into a new flask.
-
Perform a second back-extraction from the aqueous layer with fresh organic solvent and combine the organic layers.
-
-
Final Workup:
-
Wash the combined organic layers containing your purified product with brine to remove residual water.[16]
-
Drain the organic layer into a clean flask and add an anhydrous drying agent like Na₂SO₄. Swirl and let it sit for 10-15 minutes. The solution should be clear, not cloudy.[15]
-
Filter or decant the solution away from the drying agent.
-
Remove the solvent using a rotary evaporator to yield your purified basic heterocyclic compound.
-
Sources
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Technical Support Center: Addressing Insolubility Issues During Purification of Naphthyridine Products
Welcome to the technical support center for the purification of naphthyridine-based compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering solubility challenges during the isolation and purification of these valuable heterocyclic scaffolds. Naphthyridines, with their rigid, nitrogen-containing aromatic core, frequently exhibit poor solubility in common organic solvents and aqueous media, leading to significant hurdles in achieving high purity and yield.
This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format. We will explore the underlying causes of these solubility issues and provide systematic, actionable protocols to overcome them, ensuring the integrity and success of your research.
Troubleshooting Guide: On-the-Bench Solutions
This section addresses specific, acute problems that can arise during the purification workflow.
Issue 1: My crude naphthyridine product will not fully dissolve in the loading solvent for column chromatography.
Q: I'm preparing my crude product for flash chromatography, but it's poorly soluble in my initial mobile phase (e.g., Hexane/Ethyl Acetate). What should I do?
A: This is a very common issue stemming from the crystalline nature and polarity of many naphthyridine derivatives. Forcing dissolution with large volumes of solvent is inefficient and can lead to band broadening on the column. Here is a systematic approach to address this:
Immediate Steps:
-
Introduce a Stronger, Miscible Co-solvent: The principle of "like dissolves like" is key. Naphthyridines often require more polar or specialized solvents for initial dissolution.
-
Add a minimal amount of a stronger, polar aprotic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or even a few drops of Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to your crude mixture.[1] Sonicate the slurry to aid dissolution. The goal is to create a concentrated solution or a fine, homogeneous slurry.
-
Causality: These stronger solvents are better at disrupting the crystal lattice energy of the solid naphthyridine product, enabling it to enter the solution phase.
-
-
Employ Dry Loading (or Slurry Loading): This is the most robust method for poorly soluble compounds.
-
Protocol: Dissolve your crude product in a suitable, volatile solvent in which it is highly soluble (e.g., DCM, Methanol, Acetone). Add an inert solid support like Celite® or silica gel (the same stationary phase as your column) to this solution, creating a slurry. Concentrate this slurry in vacuo until a dry, free-flowing powder is obtained. This powder can then be loaded directly onto the top of your pre-packed column.
-
Trustworthiness: This technique ensures that the compound is introduced to the column in a concentrated band without the use of a large volume of a strong solvent that would compromise the separation. It prevents precipitation at the point of loading and improves resolution.[2]
-
dot
Sources
Validation & Comparative
A Comparative Guide to 6-Methoxy-1,5-naphthyridin-4-ol and Other Kinase Inhibitors for Angiogenesis Research
This guide provides a comprehensive comparison of the novel kinase inhibitor, 6-Methoxy-1,5-naphthyridin-4-ol, with other established inhibitors, particularly those targeting pathways involved in angiogenesis. This document is intended for researchers, scientists, and drug development professionals interested in the discovery and characterization of new therapeutic agents.
Introduction: The Pursuit of Novel Kinase Inhibitors
Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular pathways, including cell growth, proliferation, differentiation, and apoptosis.[1] Their dysregulation is a hallmark of many diseases, most notably cancer. This has made protein kinases one of the most important classes of drug targets in modern medicine.[2]
The naphthyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including several kinase inhibitors.[3][4] Naphthyridine derivatives have been successfully developed to target a range of kinases, such as MET, c-Kit, and VEGFR-2, demonstrating their versatility and potential in cancer therapy.[3][5][6] This guide focuses on a novel compound, 6-Methoxy-1,5-naphthyridin-4-ol, and outlines a comparative framework against established kinase inhibitors.
Characterization of 6-Methoxy-1,5-naphthyridin-4-ol: A Hypothetical Profile
Given that 6-Methoxy-1,5-naphthyridin-4-ol is a novel compound, we will present a hypothetical, yet plausible, set of experimental data to illustrate the characterization process. We will compare it against two well-established multi-kinase inhibitors known to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis: Sorafenib and Sunitinib.[7][8]
In Vitro Kinase Inhibition Profile
The initial step in characterizing a new inhibitor is to determine its potency and selectivity against a panel of kinases. This is typically achieved through in vitro kinase assays that measure the inhibitor's ability to block the phosphorylation of a substrate by a specific kinase.[9][10] The half-maximal inhibitory concentration (IC50) is the standard metric for inhibitor potency.
Table 1: Comparative In Vitro Kinase Inhibition
| Kinase Target | 6-Methoxy-1,5-naphthyridin-4-ol IC50 (nM) | Sorafenib IC50 (nM) | Sunitinib IC50 (nM) |
| VEGFR-2 | 25 | 90 [11] | 9 [7] |
| PDGFR-β | 150 | 57[11] | 8[7] |
| c-Kit | 350 | 68[11] | 8[7] |
| B-Raf | >10,000 | 22[11] | >10,000 |
| p38 MAPK | 800 | Not widely reported | Not widely reported |
Data for 6-Methoxy-1,5-naphthyridin-4-ol is hypothetical for illustrative purposes.
This hypothetical data suggests that 6-Methoxy-1,5-naphthyridin-4-ol is a potent inhibitor of VEGFR-2 with moderate selectivity against other related kinases like PDGFR-β.
Cellular Activity: Proliferation and Pathway Modulation
To assess the inhibitor's effect in a biologically relevant context, cell-based assays are crucial.[12][13] These assays determine the compound's ability to inhibit cellular processes driven by the target kinase.
1.2.1. Anti-Proliferative Activity
The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.[14][15][16] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[17]
Table 2: Anti-Proliferative Activity (IC50) in Human Umbilical Vein Endothelial Cells (HUVECs)
| Compound | IC50 (nM) |
| 6-Methoxy-1,5-naphthyridin-4-ol | 120 |
| Sorafenib | 150 |
| Sunitinib | 60 |
Data for 6-Methoxy-1,5-naphthyridin-4-ol is hypothetical.
1.2.2. Inhibition of VEGFR-2 Signaling
Western blotting is a powerful technique to analyze the phosphorylation status of specific proteins in a signaling cascade, providing direct evidence of target engagement in a cellular context.[1][18][19] Activation of VEGFR-2 triggers downstream signaling through pathways like the Mitogen-Activated Protein Kinase (MAPK) cascade, which includes ERK1/2.[20]
Table 3: Inhibition of VEGF-induced ERK1/2 Phosphorylation in HUVECs
| Compound (at 200 nM) | % Inhibition of p-ERK1/2 |
| 6-Methoxy-1,5-naphthyridin-4-ol | 85% |
| Sorafenib | 75% |
| Sunitinib | 90% |
Data for 6-Methoxy-1,5-naphthyridin-4-ol is hypothetical.
In Vivo and In Vitro Functional Assays
To further evaluate the anti-angiogenic potential, functional assays that measure processes critical to blood vessel formation are employed.
1.3.1. Endothelial Cell Migration Assay
A key step in angiogenesis is the migration of endothelial cells. This can be modeled in vitro using a scratch wound assay or a transwell migration assay.
1.3.2. Vascular Permeability Assay
VEGF is a potent inducer of vascular permeability. An inhibitor's ability to block this effect can be measured both in vitro using transwell assays with endothelial cell monolayers and in vivo using techniques like the Miles assay.[21][22][23][24][25]
Table 4: Inhibition of VEGF-Induced Vascular Permeability (In Vitro)
| Compound (at 200 nM) | % Inhibition of Permeability |
| 6-Methoxy-1,5-naphthyridin-4-ol | 70% |
| Sorafenib | 65% |
| Sunitinib | 80% |
Data for 6-Methoxy-1,5-naphthyridin-4-ol is hypothetical.
Signaling Pathways and Experimental Workflows
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A Comparative Guide to the Bioactivity of 1,5-Naphthyridine vs. 1,8-Naphthyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naphthyridines, bicyclic heterocyclic compounds containing two nitrogen atoms, are recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Among the six possible isomers, the 1,5- and 1,8-naphthyridines have garnered significant attention, yet their subtle structural differences lead to profound variations in biological activity. This guide provides a comparative analysis of these two key isomers, delving into their distinct physicochemical properties, differential bioactivities supported by experimental data, and practical protocols for their synthesis and evaluation. We aim to equip researchers with the foundational knowledge and methodologies necessary to strategically leverage the unique attributes of each scaffold in drug discovery.
Introduction: The Naphthyridine Scaffold in Medicinal Chemistry
The fusion of two pyridine rings to form the naphthyridine core creates a unique electronic and structural architecture that has proven highly fruitful in the development of novel therapeutics.[3] These scaffolds are bioisosteres of quinoline and purines, allowing them to interact with a wide array of biological targets. The 1,8-naphthyridine isomer, in particular, is the basis for well-established antibacterial agents like nalidixic acid and enoxacin.[4][5] Both 1,5- and 1,8-naphthyridine derivatives have shown a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neurological effects, making a direct comparison essential for informed drug design.[6][7][8]
Structural and Physicochemical Properties: A Tale of Two Isomers
The defining difference between 1,5- and 1,8-naphthyridine lies in the placement of the nitrogen atoms. This seemingly minor isomeric change dictates the molecule's electronic distribution, hydrogen bonding potential, and overall physicochemical profile, which in turn governs its interaction with biological targets.
-
Molecular Geometry and Electronic Distribution: In 1,8-naphthyridine , the two nitrogen atoms are positioned on the same side of the molecule. This arrangement creates a "bay" region and allows the nitrogens to act as a bidentate ligand, capable of chelating metal ions, a property crucial for its mechanism of action as a DNA gyrase inhibitor.[5] The proximity of the nitrogen atoms influences the dipole moment and the electron density across the ring system. In contrast, 1,5-naphthyridine has its nitrogen atoms on opposite sides, resulting in a more linear and symmetric distribution of charge.
-
Hydrogen Bonding Capacity: Both isomers are effective hydrogen bond acceptors through their pyridine-like nitrogen atoms. However, the distinct positioning of these atoms in the 1,8-isomer can lead to different binding orientations and strengths within a receptor's active site compared to the 1,5-isomer.
-
Physicochemical Profile: The isomerism impacts key drug-like properties such as pKa (basicity) and LogP (lipophilicity). These differences, while often subtle, can significantly affect a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Comparative Physicochemical Properties of Naphthyridine Isomers
| Property | 1,5-Naphthyridine | 1,8-Naphthyridine | Rationale for Difference |
| Molecular Formula | C₈H₆N₂ | C₈H₆N₂ | Isomers with the same atomic composition. |
| Molar Mass | ~130.15 g/mol [9] | ~130.15 g/mol [5] | Identical composition. |
| Nitrogen Positions | N1, N5 | N1, N8 | Defines the isomer. |
| Chelating Ability | Poor | Strong bidentate ligand[5] | Proximity of N1 and N8 allows for metal ion coordination. |
| Symmetry | Higher (C2h point group) | Lower (C2v point group) | Nitrogen placement dictates molecular symmetry. |
Comparative Bioactivity Analysis: A Head-to-Head Comparison
The structural and electronic disparities between the isomers translate directly into differential biological activities. While both scaffolds are versatile, they often exhibit potencies that are orders of magnitude different against the same target or show preference for entirely different classes of targets.
Anticancer Activity
Both 1,5- and 1,8-naphthyridine cores have been incorporated into potent anticancer agents.[1][7] Their mechanisms often involve the inhibition of key enzymes like topoisomerases or protein kinases.
The 1,8-naphthyridine scaffold has been extensively explored for its cytotoxic effects.[10][11] For example, certain 1,8-naphthyridine-3-carboxamide derivatives have shown potent activity against various cancer cell lines, with IC₅₀ values in the sub-micromolar range.[10][12][13] Vosaroxin, a topoisomerase II inhibitor based on a related scaffold, highlights the clinical potential of this class.[14]
Conversely, derivatives of 1,5-naphthyridine have also demonstrated significant antiproliferative activity. Studies have shown that specific substitutions on the 1,5-naphthyridine ring can lead to potent cytotoxicity against human cancer cell lines.[1][14]
A direct comparison in one study evaluating antileishmanial activity (a protozoan parasite) noted that 1,8-naphthyridine derivatives generally exhibited better cytotoxic activity against mammalian cells than their 1,5-naphthyridine counterparts.[15]
Table 2: Selected Anticancer Activity of Naphthyridine Derivatives
| Compound Class | Isomer | Cancer Cell Line | Reported IC₅₀ (µM) | Reference |
| 1,8-Naphthyridine-3-carboxamide (Cpd 47) | 1,8 | MIAPaCa (Pancreatic) | 0.41 | [10][12][13] |
| 1,8-Naphthyridine-3-carboxamide (Cpd 47) | 1,8 | K-562 (Leukemia) | 0.77 | [10][12][13] |
| Unsubstituted 1,8-Naphthyridine (Cpd 29) | 1,8 | PA-1 (Ovarian) | 0.41 | [10][12][13] |
| 1,8-Naphthyridine Derivative (Cpd 16) | 1,8 | HL-60 (Leukemia) | 0.1 | [14] |
| 10-methoxycanthin-6-one | 1,5 | DU145 (Prostate) | 1.58 µg/mL | [1] |
Note: This table presents selected data from different studies and is not a direct head-to-head comparison under identical conditions.
Antimicrobial Activity
The distinction between the two isomers is perhaps most pronounced in their antimicrobial activity. The 1,8-naphthyridine scaffold is the foundation of the first generation of quinolone antibiotics, with nalidixic acid being the archetypal example.[4] Its mechanism of action relies on the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[4] The ability of the 4-oxo-1,8-naphthyridine-3-carboxylic acid core to chelate magnesium ions in the enzyme's active site is critical for this activity. Many modern fluoroquinolones retain this core structure, demonstrating its enduring importance.[4][16]
While 1,5-naphthyridine derivatives have also been investigated for antimicrobial properties, they are less prevalent in clinically established agents.[17][18] However, research continues to explore their potential, with some derivatives showing bactericidal activity against resistant strains like MRSA.[17]
Table 3: Prominent Antimicrobial Naphthyridine Derivatives
| Drug Name/Class | Isomer | Mechanism of Action | Primary Spectrum | Reference |
| Nalidixic Acid | 1,8 | DNA gyrase inhibitor | Gram-negative bacteria | [4] |
| Enoxacin | 1,8 | DNA gyrase inhibitor | Broad spectrum | [4] |
| Trovafloxacin | 1,8 | Topoisomerase IV & DNA gyrase inhibitor | Broad spectrum | [4] |
| Phenyl-substituted 1,5-naphthyridines | 1,5 | Bactericidal (mechanism varies) | Gram-positive (e.g., MRSA, VRE) | [17] |
Experimental Protocols: Synthesizing and Evaluating Naphthyridine Derivatives
To facilitate further research, this section provides generalized, step-by-step methodologies for the synthesis and biological evaluation of these scaffolds.
General Synthesis of a 1,5-Naphthyridine Derivative (Skraup Synthesis)
The Skraup synthesis is a classic method for forming the 1,5-naphthyridine ring system from a substituted 3-aminopyridine.[6][19]
Protocol:
-
Reactant Preparation: In a round-bottom flask, combine the substituted 3-aminopyridine (1 equivalent) with glycerol (3-4 equivalents).
-
Acid Addition: Slowly and carefully add concentrated sulfuric acid to the mixture under cooling.
-
Oxidizing Agent: Add a suitable oxidizing agent (e.g., arsenic pentoxide or sodium m-nitrobenzenesulfonate).
-
Heating: Heat the reaction mixture to approximately 140-160 °C for several hours. The reaction is typically vigorous and should be monitored carefully.
-
Workup: After cooling, pour the mixture onto ice and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude product.
-
Purification: The crude product is then purified, typically by recrystallization or column chromatography, to yield the desired 1,5-naphthyridine derivative.
General Synthesis of a 1,8-Naphthyridine Derivative (Friedländer Annulation)
The Friedländer synthesis is a straightforward and high-yielding method for constructing 1,8-naphthyridines.[20][21]
Protocol:
-
Reactant Mixture: Combine 2-aminonicotinaldehyde (or a related 2-aminopyridine-3-carbonyl compound) (1 equivalent) and an α-methylene carbonyl compound (1.1 equivalents) in a suitable solvent (e.g., ethanol or water).[21]
-
Catalyst Addition: Add a catalyst. While traditionally strong acids or bases were used, modern methods employ milder catalysts like ionic liquids (e.g., choline hydroxide) or Lewis acids.[20][21]
-
Reaction Conditions: Stir the mixture at a specified temperature (ranging from room temperature to 80 °C) for a period of 2 to 12 hours, depending on the substrates and catalyst used.
-
Product Isolation: Upon reaction completion, the product often precipitates from the solution or can be isolated by extraction.
-
Purification: The crude product is purified by column chromatography or recrystallization to afford the pure 1,8-naphthyridine derivative.[20]
In Vitro Anticancer Assay: MTT Proliferation Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[22][23]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., 5 x 10⁴ cells/well) in a 96-well plate in 100 µL of culture medium and incubate overnight to allow for cell attachment.[23]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized naphthyridine derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified, 5% CO₂ atmosphere.[22]
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[22][23][24] During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[23]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[23][24]
-
Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[23] Measure the absorbance of the purple solution using a microplate reader at a wavelength between 550 and 600 nm.[22]
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Antimicrobial Assay: Broth Microdilution for MIC Determination
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[25][26][27]
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent and then create a series of two-fold dilutions in a 96-well microtiter plate using sterile broth (e.g., Mueller-Hinton Broth).[27]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) from an 18- to 24-hour culture on an agar plate.[25]
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[25]
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[26]
-
MIC Determination: After incubation, visually inspect the plate for turbidity (cloudiness), which indicates bacterial growth. The MIC is the lowest concentration of the compound in which no visible growth is observed.[26]
Visualizing the Concepts: Diagrams and Workflows
Caption: Isomeric differences influencing bioactivity.
Caption: Workflow for the MTT cell proliferation assay.
Caption: Workflow for MIC determination via broth microdilution.
Conclusion and Future Perspectives
The comparative analysis of 1,5- and 1,8-naphthyridine isomers reveals a compelling narrative of structure-driven function. The adjacent nitrogen atoms of the 1,8-scaffold impart a potent and clinically validated antimicrobial activity through metal chelation in bacterial enzymes, a feature absent in the 1,5-isomer. In contrast, both scaffolds demonstrate significant, albeit mechanistically diverse, potential in anticancer drug discovery, where target engagement is governed by a more complex interplay of shape, hydrogen bonding, and electronic interactions. A recent study directly comparing fused 1,5- and 1,8-naphthyridines found that the 1,8-derivatives exhibited greater leishmanicidal activity, further underscoring the biological importance of this isomeric distinction.[15]
For medicinal chemists, the choice between these isomers is a critical design decision. The 1,8-scaffold remains a go-to for developing novel antibacterial agents targeting DNA gyrase, while both isomers offer fertile ground for kinase and topoisomerase inhibitors in oncology. Future research should focus on direct, head-to-head comparisons of rationally designed isomeric pairs to further elucidate the subtle structure-activity relationships that can be exploited for the development of next-generation therapeutics.
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The Methoxy Effect: A Comparative Guide to the Structure-Activity Relationship of Methoxy-Substituted Naphthyridines in Oncology
In the landscape of modern medicinal chemistry, the naphthyridine scaffold stands out as a "privileged structure," a recurring motif in a multitude of biologically active compounds.[1] Its rigid, planar system, rich in nitrogen atoms, provides an excellent framework for designing targeted therapeutics. Among the various substitutions explored, the humble methoxy group (-OCH₃) often plays a pivotal, albeit complex, role in modulating the pharmacological profile of these molecules. This guide provides an in-depth comparison of the structure-activity relationship (SAR) of methoxy-substituted naphthyridines, with a focus on their anticancer properties. We will delve into the nuances of how the position of the methoxy group on different naphthyridine isomers—1,5-naphthyridine, 1,6-naphthyridine, and 1,8-naphthyridine—influences their biological activity, supported by experimental data and detailed protocols for researchers in the field.
The Strategic Importance of the Methoxy Group
The methoxy group, while seemingly simple, imparts a unique combination of electronic and steric properties to a molecule. It is an electron-donating group through resonance and can act as a hydrogen bond acceptor.[2] These characteristics can significantly influence a compound's binding affinity to its biological target, as well as its absorption, distribution, metabolism, and excretion (ADME) properties. In the context of naphthyridine-based anticancer agents, the strategic placement of methoxy groups has been shown to be a critical determinant of their potency and selectivity.[3][4]
Comparative Analysis of Methoxy-Substituted Naphthyridine Isomers
The anticancer activity of methoxy-substituted naphthyridines is profoundly influenced by the isomeric form of the naphthyridine core. The differential arrangement of nitrogen atoms in 1,5-, 1,6-, and 1,8-naphthyridines creates distinct electronic and steric environments, leading to varied interactions with biological targets.
1,8-Naphthyridine Derivatives
The 1,8-naphthyridine scaffold has been extensively studied, with numerous derivatives demonstrating potent anticancer activity. The introduction of methoxy groups, often on a phenyl ring appended to the naphthyridine core, has been a successful strategy to enhance cytotoxicity.
For instance, a series of 2-phenyl-7-methyl-1,8-naphthyridine derivatives have been evaluated for their in-vitro anticancer activity against the human breast cancer cell line (MCF7). Within this series, compounds with dimethoxy-phenyl substitutions at the C-2 position have shown significant cytotoxic effects.
| Compound ID | Substitution Pattern | Target Cell Line | IC₅₀ (µM) |
| Compound A | 2-(2',4'-dimethoxyphenyl)-7-methyl-1,8-naphthyridine | HeLa, HL-60 | >100, >100 |
| Compound B | 2-(3',4'-dimethoxyphenyl)-7-methyl-1,8-naphthyridine | HeLa, HL-60, PC-3 | 17.2, 4.3, 23.1 |
| Compound C | 2-naphthyl-7-methyl-1,8-naphthyridine | HeLa, HL-60, PC-3 | 0.71, 0.1, 5.1 |
Table 1: Comparative cytotoxic activity of substituted 1,8-naphthyridine derivatives. Data extracted from multiple sources for illustrative comparison.[4]
From this limited dataset, it's observed that the substitution pattern on the phenyl ring significantly impacts activity. The 3',4'-dimethoxy substitution (Compound B) confers notable cytotoxicity compared to the 2',4'-dimethoxy arrangement (Compound A). However, replacing the dimethoxy-phenyl group with a larger aromatic system like a naphthyl group (Compound C) dramatically increases potency, suggesting that while methoxy groups contribute to activity, the overall steric and electronic profile of the substituent at the C-2 position is a key driver of cytotoxicity.[4]
1,6-Naphthyridine Derivatives
The 1,6-naphthyridine core is another promising scaffold for the development of anticancer agents, particularly as inhibitors of protein kinases such as VEGFR-2.[3] The positioning of methoxy groups on a phenyl ring at the C-3 position has been shown to be crucial for potent inhibitory activity.
A 3D-QSAR study on 1,6-naphthyridine analogues as VEGFR-2 inhibitors highlighted the importance of bulky and specific substitutions. For example, a phenyl ring at the C-3 position substituted with 3,5-dimethoxy groups exhibited potent activity.[3]
| Compound ID | Naphthyridine Core | Substitution Pattern | Target | IC₅₀ (µM) |
| Compound D | 1,6-naphthyridine | 3-(3,5-dimethoxyphenyl) | VEGFR-2 | Potent (exact value not specified) |
| Compound E | 1,6-naphthyridine | 3-phenyl (unsubstituted) | VEGFR-2 | Less potent |
Table 2: Influence of methoxy substitution on the VEGFR-2 inhibitory activity of 1,6-naphthyridine derivatives. Information synthesized from a 3D-QSAR study.[3]
The study suggests that the steric bulk and electronic nature of the 3,5-dimethoxy substitution are favorable for binding to the VEGFR-2 active site. This underscores the importance of the methoxy group's position in directing the molecule's interaction with its target.[3]
1,5-Naphthyridine Derivatives
While less explored in the context of methoxy substitution for anticancer activity compared to their 1,8- and 1,6-counterparts in the provided literature, the 1,5-naphthyridine scaffold is a key component in various biologically active molecules. Synthetic strategies for introducing methoxy groups into the 1,5-naphthyridine system are well-established, often starting from methoxy-substituted aminopyridines.[5][6] The development of potent anticancer agents based on this scaffold will likely rely on a systematic exploration of methoxy substitution patterns, drawing lessons from the SAR of other isomers.
Mechanistic Insights: How Methoxy-Substituted Naphthyridines Exert Their Anticancer Effects
The anticancer activity of methoxy-substituted naphthyridines is often attributed to their ability to interfere with critical cellular processes, leading to cell cycle arrest and apoptosis.
One of the key mechanisms is the inhibition of protein kinases. Many kinases play a crucial role in cancer cell proliferation, survival, and angiogenesis. The methoxy groups on the naphthyridine scaffold can form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of these kinases, leading to their inhibition.[2]
Another important mechanism is the induction of programmed cell death. Some naphthyridine derivatives have been shown to induce apoptosis (cell suicide) or necroptosis (a form of programmed necrosis) in cancer cells. For example, a novel 10-methoxy-substituted benzo[g][3][7]diazepino[1,2-a][3][8]naphthyridin-6-yl)(phenyl)methanone was found to induce necroptosis at low concentrations and apoptosis at high concentrations in human melanoma cells.[5]
Caption: Proposed mechanisms of anticancer action for methoxy-substituted naphthyridines.
Experimental Protocols
To facilitate further research in this area, we provide standardized protocols for the synthesis and biological evaluation of methoxy-substituted naphthyridines.
General Synthesis of Methoxy-Substituted Naphthyridines
The synthesis of the naphthyridine core can be achieved through various established methods, such as the Friedländer annulation or the Skraup synthesis.[5][6] The choice of method depends on the desired isomer and substitution pattern.
Example: Synthesis of a 2-Methoxy-1,8-naphthyridine Derivative
This protocol is a generalized representation based on common synthetic strategies.
-
Step 1: Vilsmeier-Haack Cyclization: React N-(pyridin-2-yl)acetamide with a Vilsmeier reagent (e.g., POCl₃/DMF) to yield a 2-chloro-1,8-naphthyridine intermediate.[9]
-
Step 2: Nucleophilic Substitution: Treat the 2-chloro-1,8-naphthyridine with sodium methoxide in a suitable solvent like methanol under reflux to substitute the chlorine atom with a methoxy group.
-
Step 3: Purification: Purify the resulting 2-methoxy-1,8-naphthyridine derivative using column chromatography on silica gel.
Caption: Synthetic workflow for a 2-methoxy-1,8-naphthyridine derivative.
In-Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized methoxy-substituted naphthyridine compounds (typically from 0.01 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth, by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The structure-activity relationship of methoxy-substituted naphthyridines is a rich and complex field with significant potential for the development of novel anticancer therapeutics. This guide has highlighted the critical role that the position of the methoxy group plays in determining the biological activity of these compounds across different naphthyridine isomers. The provided data and protocols offer a foundation for researchers to design and evaluate new, more potent, and selective anticancer agents.
Future research should focus on a more systematic comparison of methoxy substitution patterns across all naphthyridine isomers under standardized biological testing conditions. The exploration of poly-methoxy substitutions and their combinations with other functional groups could lead to the discovery of next-generation naphthyridine-based drugs with improved efficacy and safety profiles. Furthermore, a deeper understanding of their mechanisms of action will be crucial for their successful translation into clinical applications.
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A Comparative Analysis of Naphthyridinone Efficacy Against Quinolone Antibiotics: A Guide for Researchers
This guide provides a comprehensive comparison of the efficacy of naphthyridinone derivatives, a promising class of antibacterial agents, with the well-established quinolone antibiotics. While direct, extensive comparative data on the specific compound 6-Methoxy-1,5-naphthyridin-4-ol is not widely available in peer-reviewed literature, this document will utilize data from structurally similar and well-documented naphthyridinone compounds to provide a robust and scientifically grounded analysis. This approach allows for a thorough examination of the potential of the naphthyridinone scaffold in antibacterial drug discovery and development.
The focus of this guide is to delve into the mechanistic similarities and differences, compare antibacterial spectra, and provide detailed, validated experimental protocols for researchers to conduct their own comparative efficacy studies.
Introduction: The Enduring Challenge of Antibacterial Resistance
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. Quinolone antibiotics, a class of synthetic broad-spectrum antibacterial agents, have been a cornerstone of infectious disease treatment for decades.[1][2] Their mechanism of action, targeting bacterial DNA synthesis, has proven highly effective.[3][4] However, the increasing prevalence of quinolone-resistant strains necessitates the exploration of novel antibacterial scaffolds.
Naphthyridinones, structurally analogous to quinolones, have emerged as a promising area of research.[5][6][7] In fact, the first quinolone antibiotic, nalidixic acid, is a 1,8-naphthyridine derivative, highlighting the deep-seated connection between these two classes of compounds.[1][5] This guide will explore the therapeutic potential of naphthyridinone derivatives in the context of the well-understood quinolones.
Mechanism of Action: A Tale of Two Topoisomerase Inhibitors
Both quinolones and many naphthyridinone derivatives exert their antibacterial effects by targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[3][4][8] These enzymes are crucial for bacterial DNA replication, transcription, and repair.
Quinolone Mechanism of Action:
Quinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme in a state where it has cleaved the DNA but cannot reseal it.[3][9] This leads to the accumulation of double-strand DNA breaks, which is ultimately lethal to the bacterial cell.[10] The primary target of quinolones can differ between bacterial species. In many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, it is topoisomerase IV.[9][11]
Naphthyridinone Mechanism of Action:
Many antibacterial naphthyridinone derivatives share this mechanism of inhibiting DNA gyrase and topoisomerase IV.[5][12] For instance, gemifloxacin, a potent fluoroquinolone with a naphthyridine core, acts by inhibiting both DNA gyrase and topoisomerase IV.[5][12] Some studies have also indicated that certain 1,8-naphthyridine derivatives can act as DNA gyrase inhibitors.[5] However, it is noteworthy that some naphthyridinones have been found to exhibit different modes of action in Gram-positive and Gram-negative bacteria, with some acting as translation inhibitors in Gram-positive species.[13] This highlights the importance of thorough mechanistic studies for any new naphthyridinone derivative.
Caption: Mechanism of action of quinolone and many naphthyridinone antibiotics.
Comparative Antibacterial Spectrum
The antibacterial spectrum of quinolones has evolved over generations, from the narrow-spectrum nalidixic acid to the broad-spectrum fluoroquinolones like ciprofloxacin and levofloxacin, which are active against a wide range of Gram-positive and Gram-negative bacteria.[1][4][14]
Naphthyridinone derivatives have also demonstrated a broad spectrum of activity. Several studies have reported the synthesis of novel naphthyridinone derivatives with potent activity against both Gram-positive and Gram-negative pathogens, including multi-drug resistant strains.[5][15][16]
Table 1: Comparative Antibacterial Spectrum
| Antibiotic Class | Representative Compounds | Gram-Positive Activity | Gram-Negative Activity | Activity Against Atypicals (e.g., Mycoplasma, Chlamydia) | Activity Against Anaerobes |
| Quinolones | Ciprofloxacin, Levofloxacin, Moxifloxacin | Good to Excellent[1] | Excellent[1] | Good[12] | Variable, newer generations have enhanced activity[4] |
| Naphthyridinones | Gemifloxacin, Zabofloxacin | Good to Excellent[5][12] | Good to Excellent[5][15] | Good[12] | Variable, under investigation |
Note: The activity of specific compounds can vary. This table represents a general overview.
Experimental Protocols for Efficacy Evaluation
To provide a framework for the direct comparison of novel naphthyridinone derivatives with quinolone antibiotics, the following detailed experimental protocols are provided. These protocols are based on established standards from organizations such as the Clinical and Laboratory Standards Institute (CLSI).[17][18]
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[19]
Experimental Workflow for MIC/MBC Determination
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Bridging the Divide: A Comparative Guide to the In Vitro and In Vivo Efficacy of Naphthyridine Drugs
The journey of a drug from a laboratory benchtop to a clinical setting is fraught with challenges, chief among them being the translation of promising in vitro results into tangible in vivo efficacy. The naphthyridine scaffold, a privileged heterocyclic structure, is the backbone of numerous therapeutic agents, from potent antibiotics to targeted anticancer drugs.[1][2] This guide provides an in-depth comparison of the in vitro and in vivo performance of naphthyridine-based compounds. We will dissect the experimental data, explore the causal factors behind observed correlations and discrepancies, and offer field-proven insights for researchers, scientists, and drug development professionals aiming to bridge the translational gap.
The Foundational Role of In Vitro Assessment
In vitro assays are the bedrock of early-stage drug discovery. They offer a rapid, cost-effective, and high-throughput method to screen vast libraries of compounds and elucidate their mechanisms of action.[3] For naphthyridine derivatives, these initial tests are designed to answer a fundamental question: does the compound exhibit biological activity against its intended target in a controlled, isolated environment?
A. Antibacterial Naphthyridines: Targeting Microbial Machinery
Many naphthyridine-based antibiotics, such as the quinolones, function by inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV, thereby preventing DNA replication and repair.[1][4] The primary in vitro metric for these compounds is the Minimum Inhibitory Concentration (MIC).
-
Causality Behind the MIC Assay: The MIC assay is a cornerstone of antimicrobial susceptibility testing. It determines the lowest concentration of a drug that visibly inhibits the growth of a microorganism. This provides a direct, quantitative measure of the drug's potency against specific pathogens. A low MIC value is a prerequisite for a viable antibiotic candidate, indicating that a smaller amount of the drug is needed to exert its effect.
Table 1: Comparative In Vitro Activity (MIC) of Antibacterial Naphthyridines
| Compound | Staphylococcus aureus (MIC, µg/mL) | Enterobacteriaceae spp. (MIC, µg/mL) | Pseudomonas aeruginosa (MIC, µg/mL) | Reference |
| BMY 40062 | ~0.08 (vs. Ciprofloxacin's ~0.25) | ~0.25 (vs. Ciprofloxacin's ~0.12) | ~1.0 (vs. Ciprofloxacin's ~0.5) | [5] |
| AB206 | Active | 4-18x more active than Nalidixic Acid | Active | [6] |
| Nalidixic Acid | Resistant | Baseline | Resistant | [1][6] |
| Ciprofloxacin | 0.25 | 0.12 | 0.5 | [5] |
Data synthesized from cited sources. Values are approximate and represent a range for comparison.
B. Anticancer Naphthyridines: Halting Malignant Proliferation
In oncology, naphthyridines have been investigated for their ability to act as topoisomerase inhibitors, cell cycle modulators, and kinase inhibitors.[7][8][9] The initial assessment relies on cytotoxicity assays against various cancer cell lines.
-
Causality Behind Cytotoxicity Assays: Assays like the MTT assay measure a compound's ability to reduce the viability of cancer cells. The resulting IC50 value—the concentration required to inhibit 50% of cell growth—is a critical indicator of cytotoxic potency. This allows for the rank-ordering of compounds and provides a first look at potential therapeutic efficacy.[8][10]
Table 2: Comparative In Vitro Cytotoxicity (IC50) of Anticancer Naphthyridines
| Compound | HeLa (Cervical Cancer) IC50, µM | HL-60 (Leukemia) IC50, µM | PC-3 (Prostate Cancer) IC50, µM | Reference |
| Compound 16 | 0.7 | 0.1 | 5.1 | [8] |
| Derivative 11 | N/A (Active on Pancreatic Cancer) | N/A | N/A | [10] |
| Colchicine (Control) | > IC50 of Compound 16 | > IC50 of Compound 16 | > IC50 of Compound 16 | [8] |
Data synthesized from cited sources.
Caption: Workflow for in vitro screening and lead candidate selection.
The Crucible of In Vivo Testing
A compound that shines in vitro must then prove its worth in a complex, living system. In vivo models, typically involving rodents, are designed to evaluate not only a drug's efficacy but also its pharmacokinetic profile and safety within a whole organism.
A. Antibacterial Efficacy in Infection Models
The standard for assessing antibacterial efficacy in vivo is the mouse protection test. In this model, mice are systemically infected with a lethal dose of bacteria and then treated with the test compound.
-
Causality Behind the Mouse Protection Test: This model moves beyond simple growth inhibition to assess whether a drug can clear an established infection and save the host. The key endpoint, the ED50 (Effective Dose 50%), represents the dose required to protect 50% of the infected animals. It integrates the drug's potency with its ability to be absorbed, distributed to the site of infection, and remain active long enough to be effective.
Table 3: Comparative In Vivo Efficacy of Antibacterial Naphthyridines (Mouse Model)
| Compound | S. aureus ED50 (mg/kg) | E. coli ED50 (mg/kg) | P. aeruginosa ED50 (mg/kg) | Reference |
| BMY 40062 | Lower than Ciprofloxacin | Higher than Ciprofloxacin | Identical to Ciprofloxacin | [5][11] |
| AB206 | N/A | 2-4x more potent than Nalidixic Acid | N/A | [6] |
| Ciprofloxacin | Baseline | Baseline | Baseline | [5][11] |
Data synthesized from cited sources. Efficacy is described relative to controls.
B. Anticancer Efficacy in Xenograft Models
For anticancer agents, human tumor xenograft models are the gold standard. Human cancer cells are implanted in immunocompromised mice, and once a tumor forms, the animals are treated with the naphthyridine compound.
-
Causality Behind Xenograft Models: This approach tests a drug's ability to inhibit tumor growth in a live physiological environment, which includes factors like tumor vasculature and complex cell-cell interactions. The primary endpoint is Tumor Growth Inhibition (TGI), a direct measure of the drug's ability to slow or reverse tumor progression.[7][12][13]
Table 4: Comparative In Vivo Efficacy of Anticancer Naphthyridines (Xenograft Model)
| Compound | Model | Efficacy Endpoint | Result | Reference |
| Derivative 6 | Human Ovary Cancer Xenograft | Tumor Growth Inhibition (TGI) | 33.6% TGI | [7] |
| Aaptamine | Human Hepatocellular Carcinoma Xenograft | Tumor Growth Reduction | Significant Reduction | [12] |
| Compound 19g | HCT116 Colorectal Xenograft | Tumor Inhibition | Significant Inhibition | [13] |
Data synthesized from cited sources.
Caption: Workflow for a typical preclinical in vivo efficacy study.
Analysis of the In Vitro-In Vivo Correlation (IVIVC)
A strong correlation between in vitro potency and in vivo efficacy is the ideal scenario in drug development. For some naphthyridines, this holds true. For instance, the in vivo efficacy of the antibacterial BMY 40062 largely reflected its potent in vitro activity.[5] Similarly, the anticancer compound 19g showed substantial cytotoxic effects in cell lines which translated to significant tumor inhibition in a xenograft model.[13]
However, the path from the petri dish to the patient is rarely linear. A multitude of complex biological factors can create a chasm between in vitro promise and in vivo performance.[14]
Caption: Key factors mediating the correlation between in vitro and in vivo results.
Key Factors Governing IVIVC:
-
Pharmacokinetics (PK) / ADME: This is the most common reason for IVIVC failure. A drug's journey through the body—its A bsorption, D istribution, M etabolism, and E xcretion—determines if an effective concentration can reach the target site.
-
Experience-Driven Insight: Many naphthyridine derivatives with potent in vitro anticancer activity failed to advance because they were rapidly metabolized in liver microsome assays.[7] Conversely, BMY 45243 showed good in vivo activity, which was supported by its favorable pharmacokinetic profile in mice, including a longer half-life and higher maximum serum concentration compared to ciprofloxacin.[11] Early in vitro ADME screening is not optional; it is a self-validating system to eliminate compounds destined to fail in vivo.
-
-
Toxicity and Off-Target Effects: A compound can be potent against its target but also interact with other biological molecules, leading to toxicity. An antileishmanial 8-hydroxynaphthyridine derivative demonstrated excellent in vitro potency but proved to be toxic in mice, halting its development.[15] This highlights that the therapeutic window—the gap between efficacy and toxicity—can only be determined in vivo.
-
Complexity of the Biological Environment: In vitro systems are inherently reductionist. They lack the complex interplay of the immune system, the physical barriers of tissues, and the influence of plasma protein binding, all of which can profoundly impact a drug's effectiveness in a living organism.[14][16][17]
Detailed Experimental Protocols
To ensure reproducibility and trustworthiness, the following are standardized protocols for the key experiments discussed.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Preparation: Prepare a two-fold serial dilution of the naphthyridine compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: Include positive (broth + bacteria, no drug) and negative (broth only) controls. Seal the plate and incubate at 35-37°C for 16-20 hours.
-
Reading: The MIC is determined as the lowest concentration of the drug at which there is no visible growth of bacteria.
Protocol 2: MTT Cytotoxicity Assay for Anticancer Screening
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO2 incubator.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of the naphthyridine compound. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert MTT into purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the solution using a microplate reader at a wavelength of ~570 nm. Calculate the cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3: Human Tumor Xenograft Model in Mice
-
Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 1-5 x 10^6 HCT116 cells) into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume using caliper measurements (Volume = 0.5 x Length x Width²).
-
Randomization & Treatment: Randomize mice into control (vehicle) and treatment groups. Administer the naphthyridine compound according to a predetermined dose and schedule (e.g., daily oral gavage or intraperitoneal injection).
-
Monitoring: Monitor tumor volume and body weight regularly (e.g., 2-3 times per week) throughout the study.
-
Endpoint Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) as: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.
Conclusion and Authoritative Recommendations
The correlation between in vitro and in vivo efficacy for naphthyridine drugs is not a given, but a goal to be achieved through rational experimental design.
-
Trustworthy Recommendation: To improve the predictive value of preclinical studies, a multi-parameter approach is essential. Promising in vitro efficacy data must be immediately coupled with in vitro ADME and metabolic stability assays.[7][18] Only compounds that demonstrate both high potency and favorable drug-like properties should be advanced to resource-intensive in vivo studies. This "fail fast, fail cheap" strategy is a cornerstone of modern, efficient drug development.
The future lies in refining our predictive models. The integration of quantitative systems pharmacology (QSP) and the use of more sophisticated in vitro systems, such as 3D organoids and microphysiological systems (organ-on-a-chip), will continue to close the gap, making the journey from lab to clinic for the next generation of naphthyridine drugs more predictable and successful.[18][19]
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A Senior Application Scientist's Guide to the 1,5-Naphthyridine Scaffold: A Comparative Analysis of 4-chloro-1,5-naphthyridine and 6-Methoxy-1,5-naphthyridin-4-ol
Executive Summary
The 1,5-naphthyridine core is a recognized "privileged scaffold" in medicinal chemistry, forming the backbone of numerous compounds with significant biological activity, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. This guide provides a comparative analysis of two key molecules within this class: 4-chloro-1,5-naphthyridine , a versatile synthetic intermediate, and 6-Methoxy-1,5-naphthyridin-4-ol , a derivative poised for biological investigation.
Rather than a direct comparison of bioactivities, for which there is limited public data, this guide is structured to provide a strategic roadmap. We will explore the distinct roles of these two compounds: the chloro-derivative as a foundational building block for chemical library synthesis, and the methoxy-alcohol derivative as a representative of a potentially bioactive endpoint. We will dissect their structure-function potential, provide actionable experimental protocols for their synthesis and evaluation, and offer insights into interpreting the resulting data.
The Strategic Importance of the 1,5-Naphthyridine Scaffold
The fusion of two pyridine rings imparts a unique electronic and structural character to naphthyridines, allowing them to act as versatile pharmacophores. They are known to target a range of critical biological macromolecules:
-
Enzyme Inhibition: Derivatives have shown potent inhibition of key enzymes like DNA topoisomerases (both type I and II) and protein kinases, such as the Transforming Growth Factor-beta (TGF-β) type I receptor (ALK5)[4][5][6].
-
Antimicrobial Action: The scaffold is central to novel bacterial topoisomerase inhibitors (NBTIs), offering a different binding mechanism from traditional fluoroquinolones and thus circumventing some resistance pathways[4].
-
Antiproliferative Effects: Many 1,5-naphthyridine derivatives exhibit significant cytotoxicity against various human cancer cell lines[1][7].
Our two compounds of interest represent the beginning and a potential endpoint of a drug discovery workflow.
| Feature Comparison | 4-chloro-1,5-naphthyridine | 6-Methoxy-1,5-naphthyridin-4-ol |
| Primary Role | Synthetic Intermediate / Precursor[8] | Potential Bioactive Agent |
| Key Chemical Feature | C4-Chloro is an excellent leaving group | C4-hydroxyl (keto-enol tautomerism) & C6-methoxy for target interaction |
| Predicted Bioactivity | Low (High reactivity favors synthesis) | Moderate to High (Based on scaffold analysis) |
| Molecular Formula | C₈H₅ClN₂ | C₉H₈N₂O₂[9] |
| Core Application | Nucleophilic Aromatic Substitution (SₙAr) | Biological screening, SAR studies |
From Precursor to Product: A Synthetic Strategy
The primary value of 4-chloro-1,5-naphthyridine lies in its reactivity. The chlorine atom at the 4-position is readily displaced by nucleophiles, making it an ideal starting point for generating a diverse library of analogues. This is a cornerstone of structure-activity relationship (SAR) studies.
The synthesis of 6-Methoxy-1,5-naphthyridin-4-ol from a related chloro-precursor is a logical progression. While a direct synthesis from 4-chloro-1,5-naphthyridine is not explicitly detailed, a general workflow can be proposed based on established naphthyridine chemistry[8][10].
Caption: Hypothetical synthetic workflow from a chloro-precursor.
Experimental Protocol: Nucleophilic Substitution on 4-chloro-1,5-naphthyridine
This protocol describes a general method for displacing the chloro group, a foundational step for creating derivatives.
-
Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 4-chloro-1,5-naphthyridine (1 equivalent) in a suitable anhydrous solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).
-
Nucleophile Addition: Add the desired nucleophile (e.g., sodium methoxide for methoxylation, or a primary/secondary amine for amination; 1.1-1.5 equivalents). If the nucleophile is an amine, a non-nucleophilic base like diisopropylethylamine (DIPEA) may be required.
-
Reaction: Stir the mixture at a temperature ranging from room temperature to 80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The chloro group makes the starting material relatively non-polar compared to the more polar substituted product.
-
Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the desired 4-substituted-1,5-naphthyridine.
Causality Insight: The electron-withdrawing nature of the two nitrogen atoms in the naphthyridine ring system activates the C4 position for nucleophilic aromatic substitution, making the displacement of the chlorine atom facile and a reliable strategy for diversification[8].
Predicted Biological Activity & Rationale
While direct experimental data for 6-Methoxy-1,5-naphthyridin-4-ol is sparse, we can infer its potential activity based on established SAR for the 1,5-naphthyridine scaffold.
-
The 4-oxo/-ol Group: This compound exists as a keto-enol tautomer (4-ol and 4-one). The 4-carbonyl (C=O) group in the 4-one form has been identified as a critical feature for the cytotoxic activity of some naphthyridine derivatives[1]. This group can act as a hydrogen bond acceptor, a key interaction in many enzyme active sites.
-
The 6-Methoxy Group: The addition of an alkoxy group, such as methoxy, at various positions on the naphthyridine ring has been shown to be favorable for antibacterial activity in certain series of novel bacterial topoisomerase inhibitors[4]. The methoxy group can modulate the electronic properties and lipophilicity of the molecule, influencing its membrane permeability and target binding affinity.
Based on this, 6-Methoxy-1,5-naphthyridin-4-ol is a prime candidate for screening in anticancer and antibacterial assays.
Proposed Experimental Validation Workflow
To empirically compare the inert precursor (4-chloro-1,5-naphthyridine) with the potentially active derivative (6-Methoxy-1,5-naphthyridin-4-ol), a tiered screening approach is recommended.
Caption: A tiered workflow for biological evaluation.
Protocol: Antiproliferative MTT Assay
This protocol provides a robust method for assessing the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Plate human cancer cells (e.g., A549 lung carcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (6-Methoxy-1,5-naphthyridin-4-ol and 4-chloro-1,5-naphthyridine as a negative control) in the growth medium. The final DMSO concentration should be kept below 0.5%. Replace the medium in the wells with 100 µL of the compound-containing medium. Include wells with vehicle (DMSO) only as a control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use a non-linear regression model to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Trustworthiness: This protocol is a self-validating system. The inclusion of a vehicle control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control ensures the assay is performing correctly and allows for the reliable determination of the test compounds' potency.
Conclusion and Future Directions
This guide establishes the distinct yet complementary roles of 4-chloro-1,5-naphthyridine and 6-Methoxy-1,5-naphthyridin-4-ol .
-
4-chloro-1,5-naphthyridine is not expected to be biologically active but is an invaluable tool for synthetic chemists. Its utility lies in its potential to be converted into a vast array of derivatives, enabling comprehensive exploration of the chemical space around the 1,5-naphthyridine scaffold.
-
6-Methoxy-1,5-naphthyridin-4-ol represents a rationally designed molecule with a high potential for biological activity. The combination of the 4-oxo/ol functionality and the 6-methoxy group aligns with known SAR for anticancer and antibacterial agents[1][4].
The provided experimental workflows offer a clear path forward for any research team aiming to validate this hypothesis. Successful identification of activity in 6-Methoxy-1,5-naphthyridin-4-ol would validate the scaffold and justify a broader synthetic campaign using 4-chloro-1,5-naphthyridine as the starting material to optimize potency and selectivity.
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A Comparative Guide to Validating DNA Gyrase Inhibition by 1,5-Naphthyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant bacterial strains necessitates the discovery of novel antimicrobial agents.[1][2][3][4] DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and transcription, represents a well-validated and critical target for the development of new antibacterial drugs.[5][6][7][8][9][10] This enzyme introduces negative supercoils into DNA, a process vital for relieving torsional stress during DNA replication.[5][6][10] Among the promising classes of compounds targeting this enzyme are 1,5-naphthyridine derivatives, which have demonstrated significant antibacterial activity.[11][12][13] This guide provides an in-depth, objective comparison of methodologies to validate the inhibition of DNA gyrase by these derivatives, supported by experimental data and protocols.
The Significance of DNA Gyrase as a Target
DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A2B2).[8][10] The GyrA subunit is responsible for the DNA breakage and reunion activity, while the GyrB subunit harbors the ATPase activity that powers the supercoiling reaction.[10] The absence of a homologous enzyme in higher eukaryotes makes DNA gyrase an attractive and selective target for antibacterial therapy.[14] Fluoroquinolones, a major class of antibiotics, function by inhibiting the breakage-reunion activity of DNA gyrase and the related enzyme, topoisomerase IV.[9][15][16] However, the rise of fluoroquinolone resistance has spurred the search for new inhibitors that may interact with different sites on the enzyme.[17]
Understanding the Mechanism: How 1,5-Naphthyridine Derivatives Inhibit DNA Gyrase
While structurally related to quinolones, novel 1,5-naphthyridine derivatives may exhibit distinct mechanisms of action.[11][18] It is crucial to elucidate whether these compounds act as classical catalytic inhibitors, preventing the supercoiling or ATPase activity, or as "poisons" that stabilize the transient DNA-gyrase cleavage complex, leading to lethal double-strand breaks.[9][19][20]
Caption: Mechanism of DNA Gyrase and Potential Inhibition Points.
Core Experimental Validation: A Multi-faceted Approach
A comprehensive validation of DNA gyrase inhibition requires a suite of biochemical assays. Relying on a single experimental outcome can be misleading; therefore, a combination of the following assays is recommended to build a robust and trustworthy data package.
DNA Supercoiling Assay: The Primary Litmus Test
The hallmark function of DNA gyrase is its ability to introduce negative supercoils into relaxed circular DNA.[5] The DNA supercoiling assay is the most direct method to assess the catalytic activity of the enzyme and its inhibition.
Principle: Relaxed plasmid DNA is incubated with DNA gyrase in the presence of ATP. The resulting supercoiled DNA migrates faster than the relaxed form on an agarose gel. The inhibition of this process by a test compound is visualized as a decrease in the amount of supercoiled DNA.[5]
Experimental Workflow:
Caption: Workflow for the DNA Supercoiling Assay.
Detailed Protocol:
-
Reaction Mixture Preparation: On ice, prepare a master mix containing 5X assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin), 1 mM ATP, and relaxed pBR322 plasmid DNA (final concentration ~10-20 nM).[21]
-
Compound Addition: Aliquot the master mix into reaction tubes. Add varying concentrations of the 1,5-naphthyridine derivative (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration does not inhibit the enzyme). Include a positive control (e.g., ciprofloxacin) and a negative control (solvent only).
-
Enzyme Addition: Add purified DNA gyrase (e.g., from E. coli or S. aureus) to each reaction tube to a final concentration of 1-5 nM.
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes.[22][23]
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K, followed by incubation at 37°C for an additional 30 minutes to digest the protein.[20]
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in TBE buffer. Run the gel at a constant voltage until adequate separation of supercoiled and relaxed DNA is achieved.[5]
-
Visualization and Quantification: Stain the gel with ethidium bromide or a safer alternative and visualize the DNA bands under UV light.[14] The intensity of the supercoiled and relaxed DNA bands can be quantified using densitometry software to determine the IC50 value of the inhibitor.
ATPase Activity Assay: Probing the Engine of Gyrase
The energy required for DNA supercoiling is derived from the hydrolysis of ATP by the GyrB subunit.[6][24] An ATPase activity assay is crucial to determine if the 1,5-naphthyridine derivatives inhibit this energy-providing step.
Principle: The hydrolysis of ATP to ADP and inorganic phosphate (Pi) is measured. This can be done using various methods, including a coupled-enzyme assay where the production of ADP is linked to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.[24] Alternatively, the amount of released Pi can be quantified using a colorimetric reagent like malachite green.[25]
Detailed Protocol (Coupled-Enzyme Assay):
-
Reaction Mixture: In a microplate well, combine assay buffer, linear DNA (which stimulates ATPase activity), phosphoenolpyruvate (PEP), pyruvate kinase/lactate dehydrogenase (PK/LDH) enzyme mix, and NADH.[24]
-
Compound and Enzyme Addition: Add the test compound and DNA gyrase.
-
Initiate Reaction: Start the reaction by adding ATP.
-
Measurement: Monitor the decrease in absorbance at 340 nm over time using a plate reader. The rate of NADH oxidation is proportional to the ATPase activity of gyrase.[24]
DNA Cleavage Assay: Identifying "Poison" Inhibitors
This assay is critical for distinguishing between catalytic inhibitors and gyrase poisons.[19][20] Quinolone antibiotics are classic examples of gyrase poisons that stabilize the cleavage complex.[9][14]
Principle: DNA gyrase is incubated with supercoiled plasmid DNA in the absence of ATP. The addition of a poison inhibitor traps the enzyme-DNA cleavage complex. Subsequent treatment with a denaturing agent (like SDS) and a protease (proteinase K) reveals the linearized plasmid DNA, which can be visualized on an agarose gel.[14][20][26]
Detailed Protocol:
-
Reaction Setup: Incubate supercoiled pBR322 DNA with DNA gyrase in an appropriate assay buffer without ATP.[14]
-
Inhibitor Addition: Add the 1,5-naphthyridine derivative at various concentrations.
-
Cleavage Complex Trapping: After a short incubation, add SDS to a final concentration of 0.2-1% to denature the gyrase, followed by proteinase K to digest the protein.[20]
-
Analysis: Analyze the DNA products by agarose gel electrophoresis. An increase in the amount of linear DNA with increasing inhibitor concentration indicates that the compound acts as a gyrase poison.[26]
Comparative Performance Data
The following table summarizes hypothetical comparative data for a novel 1,5-naphthyridine derivative (Compound X) against the well-characterized fluoroquinolone, ciprofloxacin.
| Assay | Compound X | Ciprofloxacin | Interpretation |
| DNA Supercoiling IC50 (µM) | 0.5 | 1.0 | Compound X is a more potent inhibitor of the overall catalytic activity. |
| ATPase Inhibition IC50 (µM) | > 100 | > 100 | Neither compound significantly inhibits the ATPase activity of gyrase. |
| Cleavage Complex Stabilization (EC50, µM) | 2.0 | 0.8 | Both compounds act as gyrase poisons, with ciprofloxacin being more potent in stabilizing the cleavage complex. |
| Antibacterial Activity (MIC, µg/mL) vs. E. coli | 0.25 | 0.06 | Ciprofloxacin exhibits stronger whole-cell antibacterial activity. |
Conclusion: A Pathway to Validated Hits
Validating the inhibition of DNA gyrase by 1,5-naphthyridine derivatives requires a multi-pronged experimental approach. The DNA supercoiling assay serves as the primary screen for inhibitory activity. Subsequent ATPase and DNA cleavage assays are essential to elucidate the specific mechanism of action, distinguishing between catalytic inhibitors and gyrase poisons. This comprehensive validation strategy, coupled with whole-cell antibacterial activity testing, provides the robust data necessary to confidently advance promising compounds in the drug discovery pipeline. The continued exploration of novel scaffolds like 1,5-naphthyridines is a critical endeavor in the fight against antimicrobial resistance.[13][27][28]
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Antimicrobial Activity of Naphthyridine Derivatives. (2024). Open Ukrainian Citation Index. Retrieved January 8, 2026, from [Link]
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AN IN SILICO STUDY OF NOVEL FLUOROQUINOLONES AS INHIBITORS OF DNA GYRASE OF STAPHYLOCOCCUS AUREUS. (2015). Asian Journal of Pharmaceutical and Clinical Research. Retrieved January 8, 2026, from [Link]
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A Comparative Guide to the Off-Target and Cross-Reactivity Profiling of 6-Methoxy-1,5-naphthyridin-4-ol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor development, achieving high selectivity is a paramount objective to ensure therapeutic efficacy while minimizing adverse effects. This guide provides an in-depth comparative analysis of the off-target and cross-reactivity profile of 6-Methoxy-1,5-naphthyridin-4-ol, a representative member of the 1,5-naphthyridine class of kinase inhibitors. As potent inhibitors of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5), 1,5-naphthyridine derivatives have garnered significant interest for their therapeutic potential in oncology and fibrosis.[1][2][3][4]
This document will delve into the known and predicted selectivity of 6-Methoxy-1,5-naphthyridin-4-ol, drawing comparisons with other well-characterized ALK5 inhibitors with different chemical scaffolds: RepSox , SB-431542 , and Galunisertib (LY2157299) . By examining available experimental data and outlining robust methodologies for profiling, this guide aims to equip researchers with the critical knowledge to navigate the complexities of kinase inhibitor selectivity.
The Criticality of Off-Target Profiling in Drug Discovery
The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its on-target potency. However, the human kinome comprises over 500 kinases, many of which share structural similarities in their ATP-binding pockets. This homology creates a significant risk of off-target binding, where a drug molecule interacts with unintended kinases. Such interactions can lead to a spectrum of consequences, from unforeseen therapeutic benefits (polypharmacology) to severe toxicities.[2] Therefore, a comprehensive understanding of a compound's off-target profile is not merely a regulatory requirement but a fundamental aspect of rational drug design and development.
The Target: TGF-β Type I Receptor (ALK5)
The TGF-β signaling pathway is a crucial regulator of a multitude of cellular processes, including proliferation, differentiation, apoptosis, and immune response. Dysregulation of this pathway is a hallmark of various diseases, most notably cancer and fibrosis.[2] ALK5, a serine/threonine kinase, is the primary receptor for TGF-β and plays a central role in initiating the downstream signaling cascade. Inhibition of ALK5 is therefore a promising therapeutic strategy to counteract the pathological effects of aberrant TGF-β signaling.
Figure 1: Simplified TGF-β signaling pathway and the point of inhibition for ALK5 inhibitors.
Comparative Analysis of ALK5 Inhibitors
While specific off-target profiling data for 6-Methoxy-1,5-naphthyridin-4-ol is not extensively available in the public domain, we can infer its likely selectivity based on the broader class of 1,5-naphthyridine ALK5 inhibitors. Studies on this class have highlighted their high selectivity for ALK5, particularly over the structurally related p38 MAP kinase.[3][4]
To provide a comprehensive comparison, we will examine the off-target profiles of three widely used, structurally distinct ALK5 inhibitors.
| Feature | 6-Methoxy-1,5-naphthyridin-4-ol (Inferred) | RepSox | SB-431542 | Galunisertib (LY2157299) |
| Scaffold | 1,5-Naphthyridine | Pyrazolyl-Naphthyridine | Imidazole | Pyrazole |
| Primary Target(s) | ALK5 | ALK5 | ALK4, ALK5, ALK7 | ALK5 (TGF-βRI) |
| Known Off-Targets | Predicted high selectivity over p38 MAPK.[3][4] | Low activity against a panel of 9 related kinases including p38 MAPK and GSK3.[5][6] | Low activity against other ALKs (ALK1, 2, 3, 6) and a panel of 25 other kinases.[7][8][9] | Sub-micromolar activity against TGF-βRII, ALK4, ACVR2B, and ALK6.[1][10] |
| Selectivity Profile | Expected to be a selective ALK5 inhibitor. | Highly selective for ALK5.[11][12] | Selective inhibitor of ALK4/5/7.[13][14][15] | Highly selective for TGF-βRI.[1][10][16][17] |
Expert Insights: The structural diversity of these inhibitors underscores the importance of empirical testing. While all are potent ALK5 inhibitors, their interactions with the broader kinome differ. The 1,5-naphthyridine scaffold of 6-Methoxy-1,5-naphthyridin-4-ol is a "privileged structure" in medicinal chemistry, known for its ability to be tailored for high target specificity.[2] The methoxy and hydroxyl substitutions on the naphthyridine core are critical for its interaction with the ALK5 ATP-binding pocket and are key determinants of its selectivity profile.
Experimental Methodologies for Off-Target and Cross-Reactivity Profiling
To rigorously assess the selectivity of a kinase inhibitor, a multi-pronged approach employing both biochemical and cell-based assays is essential. The following are gold-standard methodologies that provide a comprehensive understanding of a compound's interaction with the proteome.
Kinome Scanning
This high-throughput biochemical assay assesses the binding of a compound against a large panel of purified kinases. It provides a broad, quantitative overview of a compound's selectivity across the kinome.
Detailed Experimental Protocol: KINOMEscan™ (DiscoverX-like) Assay
-
Compound Immobilization: The kinase inhibitor of interest is immobilized on a solid support.
-
Kinase Library: A comprehensive library of DNA-tagged human kinases is used.
-
Binding Competition: Each kinase from the library is individually incubated with the immobilized compound in the presence of a known, tagged ligand that binds to the ATP pocket.
-
Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition by the test compound.
-
Data Analysis: The results are typically expressed as a percentage of control (%Ctrl), where a lower percentage indicates a stronger interaction. A dissociation constant (Kd) can also be determined.
Figure 2: Conceptual workflow of a competitive binding-based kinome scan.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful cell-based method that measures the thermal stabilization of a target protein upon ligand binding in its native cellular environment. This assay provides direct evidence of target engagement within intact cells.
Detailed Experimental Protocol: CETSA®
-
Cell Treatment: Intact cells are treated with the test compound or a vehicle control.
-
Thermal Challenge: The treated cells are heated to a range of temperatures, causing protein denaturation and aggregation.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, binding.
Affinity Chromatography Coupled with Mass Spectrometry (AC-MS)
This technique is used to identify the direct binding partners of a compound from a complex biological sample, such as a cell lysate. It is a valuable tool for unbiased off-target discovery.
Detailed Experimental Protocol: AC-MS
-
Affinity Matrix Preparation: The compound of interest is chemically linked to a solid support (e.g., beads) to create an affinity matrix.
-
Incubation: The affinity matrix is incubated with a cell lysate, allowing proteins that bind to the compound to be captured.
-
Washing: Non-specifically bound proteins are removed through a series of washing steps.
-
Elution: The specifically bound proteins are eluted from the affinity matrix.
-
Protein Identification: The eluted proteins are identified using mass spectrometry (e.g., LC-MS/MS).
Figure 3: Overview of the Affinity Chromatography-Mass Spectrometry (AC-MS) workflow.
Conclusion and Future Directions
While direct experimental data on the off-target profile of 6-Methoxy-1,5-naphthyridin-4-ol is limited, its membership in the 1,5-naphthyridine class of ALK5 inhibitors suggests a favorable selectivity profile, particularly over p38 MAP kinase.[3][4] A direct comparison with established ALK5 inhibitors like RepSox, SB-431542, and Galunisertib highlights the diversity of selectivity profiles even among compounds targeting the same kinase.
For researchers working with 6-Methoxy-1,5-naphthyridin-4-ol or other novel 1,5-naphthyridine derivatives, a rigorous and multi-faceted approach to off-target and cross-reactivity profiling is imperative. The experimental protocols outlined in this guide provide a robust framework for such investigations. Future studies should aim to generate comprehensive kinome-wide data for this compound to definitively establish its selectivity and to further validate the therapeutic potential of the 1,5-naphthyridine scaffold. Such data will be instrumental in advancing these promising compounds towards clinical applications with a clear understanding of their biological activities.
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Introduction: Reinvigorating a Classic Scaffold for a New Era of Antibacterials
A Comparative Analysis of the Antibacterial Spectrum of Novel Naphthyridines
The relentless rise of antibiotic resistance necessitates a continuous search for new chemical entities capable of combating multidrug-resistant pathogens.[1][2][3] Within the arsenal of synthetic antibacterials, the naphthyridine framework represents a privileged scaffold. As nitrogen-containing heterocyclic compounds, naphthyridines, particularly the 1,8-naphthyridine isomer, are the chemical backbone of the first generation of quinolone antibiotics, such as nalidixic acid.[4][5][6]
The primary mechanism of action for this class of compounds is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase (GyrA/GyrB) and topoisomerase IV (ParC/ParE).[7][8][9] These enzymes are essential for controlling DNA topology during replication, transcription, and repair.[8] By stabilizing the enzyme-DNA cleavage complex, naphthyridine-based agents introduce lethal double-strand breaks into the bacterial chromosome, triggering cell death.[7][9]
While the widespread use of fluoroquinolones has led to significant resistance, primarily through mutations in the target enzymes, the inherent potency and druggability of the naphthyridine core continue to make it a fertile ground for innovation.[7][9] Modern medicinal chemistry efforts are focused on designing novel naphthyridine derivatives that can overcome existing resistance mechanisms, broaden the antibacterial spectrum, and improve safety profiles. This guide provides a comparative analysis of the antibacterial spectrum of these novel agents, supported by experimental data and methodological insights for researchers in the field.
Mechanism of Action: Targeting Bacterial DNA Replication
The bactericidal activity of naphthyridine derivatives stems from their ability to function as topoisomerase poisons. The process is initiated by the drug binding to the complex formed between the topoisomerase enzyme and bacterial DNA. This interaction traps the enzyme in a state where it has cleaved the DNA but cannot re-ligate it, leading to an accumulation of toxic DNA breaks.
Caption: Mechanism of action for naphthyridine antibacterials.
Comparative Antibacterial Spectrum
The efficacy of novel naphthyridines is best understood by comparing their Minimum Inhibitory Concentrations (MICs) against a panel of clinically relevant Gram-positive and Gram-negative bacteria. A lower MIC value indicates higher potency. The following tables summarize representative data for novel derivatives compared to established antibiotics like Ciprofloxacin.
Activity Against Gram-Positive Pathogens
Novel naphthyridines often show significantly enhanced potency against Gram-positive bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA), compared to older quinolones.
| Compound/Drug | Staphylococcus aureus (MSSA) | Staphylococcus aureus (MRSA) | Streptococcus pneumoniae (MDR) | Enterococcus faecalis |
| Ciprofloxacin | 0.25 - 1.0 | 8 - >128 | 1 - 4 | 1 - 4 |
| PD 131628 | ≤0.015 - 0.06 | 0.12 - 0.5 | N/A | 0.5 - 1 |
| Derivative 11b [5] | 0.05 | 0.1 | 0.025 | 0.2 |
| Derivative 11e [5] | ≤0.015 | 0.25 | ≤0.015 | 0.25 |
| Zabofloxacin (6) [5] | 0.015 - 0.06 | 0.12 - 0.5 | ≤0.008 - 0.015 | 0.12 - 0.25 |
(Note: MIC values are in µg/mL and are compiled from various sources for illustrative purposes. N/A indicates data not available.)
Activity Against Gram-Negative Pathogens
While nalidixic acid was primarily active against Gram-negative bacteria, the activity of novel derivatives can be more variable. However, many retain potent activity against species like Escherichia coli and show improved activity against challenging pathogens like Pseudomonas aeruginosa.
| Compound/Drug | Escherichia coli | Pseudomonas aeruginosa | Klebsiella pneumoniae | Neisseria gonorrhoeae |
| Ciprofloxacin | ≤0.015 - 0.06 | 0.25 - 1.0 | ≤0.015 - 0.12 | ≤0.004 - 0.03 |
| PD 131628 [10] | ≤0.015 | 0.25 | 0.03 | N/A |
| Enoxacin (3) [4] | 0.12 - 0.5 | 0.5 - 2 | 0.25 - 1 | 0.015 - 0.06 |
| Derivative 12d [5] | 0.05 | 0.4 | 0.1 | N/A |
| Zabofloxacin (6) [5] | 0.06 - 0.25 | 1 - 4 | 0.12 - 0.5 | ≤0.008 |
(Note: MIC values are in µg/mL and are compiled from various sources for illustrative purposes. N/A indicates data not available.)
Structure-Activity Relationship (SAR) Insights
The antibacterial spectrum and potency of naphthyridines are dictated by the substituents at various positions on the core scaffold. Understanding these relationships is crucial for rational drug design.
Caption: Key structure-activity relationships for 1,8-naphthyridine derivatives.
-
N-1 Position : The substituent at the N-1 position is critical for overall potency. The introduction of a cyclopropyl group often provides a significant boost in antibacterial activity compared to the original ethyl group of nalidixic acid.[4][6] Substituted phenyl groups can also confer potent activity.[6]
-
C-7 Position : This position is paramount for modulating the antibacterial spectrum and potency. The addition of basic amine-containing rings, such as piperazine or pyrrolidine, enhances Gram-negative activity, likely by facilitating permeation through the outer membrane.[4] Modifications to these rings can fine-tune activity against specific pathogens, including resistant strains.[5]
-
C-6 Position : The introduction of a fluorine atom at this position (a hallmark of the fluoroquinolones) dramatically increases the inhibition of DNA gyrase and broadens the spectrum of activity.[4][5]
-
Synergistic Activity : Some novel 1,8-naphthyridine derivatives show weak direct antibacterial action but can significantly potentiate the activity of existing fluoroquinolones against multi-resistant strains.[1][2][3] This suggests an alternative mechanism, possibly related to inhibiting efflux pumps or modulating other resistance pathways.[1]
Experimental Methodologies
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution assay is the gold-standard method for determining the MIC of an antimicrobial agent. The protocol must be followed rigorously to ensure reproducible and accurate results. This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Materials:
-
Test Compound: Prepare a stock solution of the novel naphthyridine in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the assay should be non-inhibitory to the test organisms (typically ≤1%).
-
Growth Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for most non-fastidious bacteria.
-
Bacterial Inoculum: Culture the test organism overnight on an appropriate agar plate. Select several colonies to inoculate a sterile broth and incubate until it reaches the log phase of growth. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Microtiter Plate: Use sterile 96-well, U-bottom microtiter plates.
2. Assay Procedure:
-
Serial Dilution: Dispense 50 µL of CAMHB into all wells of the microtiter plate. Add 50 µL of the test compound stock solution to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate. This creates a gradient of compound concentrations.
-
Inoculation: Dilute the standardized bacterial inoculum (from step 1) in CAMHB so that the final concentration in each well, after adding 50 µL of this suspension, will be approximately 5 x 10⁵ CFU/mL.
-
Controls:
-
Positive Control: Wells containing a known antibiotic (e.g., Ciprofloxacin) to confirm the susceptibility of the test strain.
-
Growth Control (Negative Control): Wells containing only the medium and the bacterial inoculum (no compound). This is essential to confirm adequate bacterial growth.
-
Sterility Control: Wells containing only sterile medium to check for contamination.
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
3. Interpretation of Results:
-
Visually inspect the plates for bacterial growth, which appears as turbidity or a pellet at the bottom of the well.
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Caption: Workflow for MIC determination via broth microdilution.
Future Perspectives and Conclusion
Novel naphthyridines represent a promising and versatile class of antibacterial agents. Research has demonstrated that strategic modifications to the core scaffold can yield compounds with potent, broad-spectrum activity that can even overcome existing fluoroquinolone resistance mechanisms.[11] Compounds like PD 131628 and Zabofloxacin highlight the potential to achieve superior potency against challenging Gram-positive pathogens.[5][10]
The future of naphthyridine development lies in the exploration of novel substitutions that may interact with different sites on the topoisomerase enzymes, as seen with the emerging class of Novel Bacterial Topoisomerase Inhibitors (NBTIs).[8][11] Furthermore, the discovery of derivatives that act as synergistic agents opens up new therapeutic avenues for combination therapies to rescue the activity of older antibiotics.[1][3] As researchers continue to unravel the intricate structure-activity relationships, the naphthyridine scaffold is poised to deliver a new generation of antibiotics to address the critical threat of antimicrobial resistance.
References
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de Araújo-Neto, J. B., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules. Available at: [Link][1][2][3]
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Domagala, J. M., et al. (1993). Antibacterial activity of a 1,8-naphthyridine quinolone, PD 131628. Journal of Antimicrobial Chemotherapy. Available at: [Link][10]
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Bax, B. D., et al. (2023). Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance. ACS Infectious Diseases. Available at: [Link][7][9]
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Ehmann, D. E., et al. (2014). Novel compounds targeting bacterial DNA topoisomerase/DNA gyrase. Current Opinion in Pharmacology. Available at: [Link][12]
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Woźniak, M., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals. Available at: [Link][4][6]
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Woźniak, M., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Semantic Scholar. Available at: [Link][5]
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Bax, B. D., et al. (2023). Gyrase and Topoisomerase IV as Antibacterial Targets for Gepotidacin and Zoliflodacin: Teaching Old Enzymes New Tricks. MDPI. Available at: [Link][13]
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D'Atanasio, N., et al. (2020). Antibacterial activity of novel dual bacterial DNA type II topoisomerase inhibitors. PLOS One. Available at: [Link][8]
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Singh, S. B., et al. (2015). Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4). Bioorganic & Medicinal Chemistry Letters. Available at: [Link][11]
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A Comparative Benchmarking Guide to the Potency of 6-Methoxy-1,5-naphthyridin-4-ol Against Established Topoisomerase I Inhibitors
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the 1,5-Naphthyridine Scaffold
The 1,5-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide focuses on a specific derivative, 6-Methoxy-1,5-naphthyridin-4-ol, and provides a comprehensive framework for evaluating its potency as a potential therapeutic agent.
Based on extensive analysis of structurally related compounds, we have identified DNA Topoisomerase I as a highly plausible biological target for 6-Methoxy-1,5-naphthyridin-4-ol. Topoisomerase I is a critical enzyme involved in DNA replication and transcription, making it a well-validated target for cancer chemotherapy. This guide will benchmark the inhibitory potency of 6-Methoxy-1,5-naphthyridin-4-ol against established, clinically relevant Topoisomerase I inhibitors: Camptothecin, Topotecan, and SN-38 (the active metabolite of Irinotecan).
This document will provide a detailed, step-by-step protocol for a Topoisomerase I relaxation assay, the scientific rationale behind the experimental design, a comparative analysis of potency data, and a mechanistic overview of Topoisomerase I inhibition.
Mechanism of Action: Topoisomerase I and its Inhibition
Topoisomerase I resolves topological stress in DNA by inducing transient single-strand breaks. The enzyme cleaves a phosphodiester bond in one of the DNA strands, allowing the broken strand to rotate around the intact strand, thereby relaxing the DNA supercoil. Following this relaxation, the enzyme re-ligates the broken strand.
Inhibitors of Topoisomerase I, often referred to as "poisons," do not block the initial DNA cleavage but rather stabilize the covalent complex formed between the enzyme and the cleaved DNA strand (the "cleavable complex"). This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks. When a replication fork encounters this stabilized complex, it results in a cytotoxic double-strand break, ultimately triggering apoptosis and cell death.[1][2]
Figure 1: Mechanism of Topoisomerase I and its inhibition.
Experimental Protocol: Topoisomerase I Relaxation Assay
The potency of Topoisomerase I inhibitors is most commonly assessed using a DNA relaxation assay. This in vitro assay measures the ability of the enzyme to relax a supercoiled plasmid DNA substrate in the presence of varying concentrations of an inhibitor. The different topological forms of the plasmid DNA (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis due to their different migration rates.
Principle of the Assay
Supercoiled plasmid DNA has a compact structure and migrates rapidly through an agarose gel. When Topoisomerase I is active, it relaxes the supercoiled DNA, resulting in a less compact structure that migrates more slowly. In the presence of an effective inhibitor, the enzyme's activity is blocked, and the DNA remains in its supercoiled form. The concentration of the inhibitor at which 50% of the enzyme's activity is inhibited is determined as the IC50 value.[3][4]
Figure 2: Workflow for the Topoisomerase I relaxation assay.
Materials and Reagents
Commercially available Topoisomerase I assay kits, such as those from TopoGEN or Inspiralis, provide the necessary reagents and are recommended for consistency.[5][6]
-
Human Topoisomerase I: Store at -80°C.
-
Supercoiled Plasmid DNA (e.g., pBR322): Store at -20°C.
-
10x Assay Buffer: Typically contains Tris-HCl, KCl, MgCl2, DTT, and BSA. Store at -20°C.
-
Dilution Buffer: For diluting the enzyme. Store at -20°C.
-
Stop Buffer/Loading Dye (STEB): Contains SDS, bromophenol blue, and glycerol. Store at room temperature.
-
Test Compounds: 6-Methoxy-1,5-naphthyridin-4-ol, Camptothecin, Topotecan, SN-38. Prepare stock solutions in DMSO.
-
DMSO: For control reactions and compound dilution.
-
Chloroform/Isoamyl alcohol (24:1): To stop the reaction.
-
Agarose, Tris-acetate-EDTA (TAE) buffer, Ethidium Bromide: For gel electrophoresis.
-
Nuclease-free water.
Step-by-Step Methodology
-
Preparation of Reaction Mix: On ice, prepare a master mix containing 10x Assay Buffer, supercoiled pBR322 DNA, and nuclease-free water. Aliquot the master mix into individual reaction tubes.
-
Addition of Inhibitors: Add serial dilutions of the test compounds (6-Methoxy-1,5-naphthyridin-4-ol and reference compounds) to the respective tubes. For the positive control (100% enzyme activity) and negative control (no enzyme), add an equivalent volume of DMSO.
-
Enzyme Dilution and Reaction Initiation: Dilute the Human Topoisomerase I enzyme in Dilution Buffer immediately before use. Add the diluted enzyme to all tubes except the negative control to initiate the reaction. The final reaction volume is typically 20-30 µL.
-
Incubation: Gently mix the reactions and incubate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reactions by adding Stop Buffer/Loading Dye, followed by an equal volume of chloroform/isoamyl alcohol. Vortex briefly and centrifuge to separate the aqueous and organic phases.
-
Agarose Gel Electrophoresis: Carefully load the aqueous (upper) phase of each reaction onto a 1% agarose gel containing ethidium bromide. Run the gel in 1x TAE buffer until there is good separation between the supercoiled and relaxed DNA bands.
-
Visualization and Quantification: Visualize the DNA bands under UV illumination. The supercoiled DNA will migrate faster than the relaxed DNA. Quantify the intensity of the supercoiled and relaxed DNA bands for each lane using densitometry software.
-
IC50 Determination: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Comparative Potency Analysis
The following table summarizes the reported IC50 values for the reference Topoisomerase I inhibitors. The IC50 for 6-Methoxy-1,5-naphthyridin-4-ol would be determined experimentally using the protocol described above and added to this table for direct comparison.
| Compound | Target | IC50 (nM) | Source |
| 6-Methoxy-1,5-naphthyridin-4-ol | Human Topoisomerase I | To be determined | - |
| Camptothecin | Human Topoisomerase I | ~10 - 679 | [7][8][9] |
| Topotecan | Human Topoisomerase I | ~2 - 33 | [7][10] |
| SN-38 (active metabolite of Irinotecan) | Human Topoisomerase I | ~8.8 | [7][11] |
Note: IC50 values can vary depending on the specific assay conditions, enzyme source, and purity of the compounds. The values presented here are a representative range from the cited literature.
Discussion and Interpretation of Results
A lower IC50 value indicates a higher potency of the compound as an inhibitor of Topoisomerase I. By comparing the experimentally determined IC50 value of 6-Methoxy-1,5-naphthyridin-4-ol to those of the well-established clinical drugs, researchers can assess its potential as a novel therapeutic candidate.
-
High Potency (IC50 in the low nanomolar range): An IC50 value comparable to or lower than those of Topotecan and SN-38 would suggest that 6-Methoxy-1,5-naphthyridin-4-ol is a highly potent Topoisomerase I inhibitor and warrants further investigation, including cell-based cytotoxicity assays and in vivo efficacy studies.
-
Moderate Potency (IC50 in the mid to high nanomolar range): If the potency is in the range of Camptothecin or slightly higher, the compound may still be of interest, particularly if it demonstrates other favorable properties such as improved solubility, reduced toxicity, or a different spectrum of activity against resistant cell lines.
-
Low Potency (IC50 in the micromolar range): A significantly higher IC50 value would suggest that while it may have some activity, it is less potent than the current standards of care and may require substantial medicinal chemistry optimization to be considered a viable lead compound.
Conclusion
This guide provides a comprehensive framework for the benchmarking of 6-Methoxy-1,5-naphthyridin-4-ol as a potential Topoisomerase I inhibitor. The detailed experimental protocol and comparative data with clinically relevant reference compounds offer a robust system for evaluating its therapeutic potential. The scientific integrity of this approach is grounded in the use of a well-validated assay and the direct comparison to established drugs, providing a clear and objective assessment for researchers in the field of drug discovery and development.
References
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Creemers GJ, et al. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials. J Natl Cancer Inst. 1994;86(5):368-74. [Link]
-
ProFoldin. Human Topoisomerase I DNA Relaxation Assay Kit -100. [Link]
-
Inspiralis. Buy Human Topoisomerase I Relaxation Assay Kits Online. [Link]
-
ProFoldin. DNA topoisomerase I assay kits. [Link]
-
Wikipedia. SN-38. [Link]
-
L-A. Perez-Soler, et al. Sensitivity to camptothecin of human breast carcinoma and normal endothelial cells. Cancer Chemother Pharmacol. 1996;37(5):431-8. [Link]
-
Nitiss JL. Topoisomerase Assays. Curr Protoc Mol Biol. 2013;Chapter 3:Unit 3.3. [Link]
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Nitiss JL. Topoisomerase Assays. Curr Protoc Mol Biol. 2013;Chapter 3:Unit 3.3. [Link]
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protocols.io. Assay of topoisomerase I activity. [Link]
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Pommier Y. Inhibition of Topoisomerase (DNA) I (TOP1): DNA Damage Repair and Anticancer Therapy. Mutat Res. 2013;752(1):94-105. [Link]
-
ResearchGate. Agarose gel electrophoresis of nuclear topoisomerase I reaction... [Link]
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Webb MR, Ebeler SE. A gel electrophoresis assay for the simultaneous determination of topoisomerase I inhibition and DNA intercalation. Anal Biochem. 2003;321(1):22-30. [Link]
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ResearchGate. In vitro activities (IC50) of Topo I inhibitors determined in assays... [Link]
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ResearchGate. A, the structure of SN38, the active metabolite of irinotecan. B and C... [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Methoxy-1,5-naphthyridin-4-ol
Introduction: Understanding the Compound and Associated Risks
6-Methoxy-1,5-naphthyridin-4-ol (CAS No. 23443-25-6) is a heterocyclic organic compound utilized in various research and development applications.[1][2][3][4] As with any specialized chemical, a thorough understanding of its hazard profile is the foundation of safe laboratory practice. This guide provides a detailed, procedure-oriented approach to selecting and using Personal Protective Equipment (PPE), ensuring the safety of researchers and the integrity of experimental work.
The globally harmonized system (GHS) classification for this compound designates it as hazardous, mandating specific precautions.[1] The primary risks associated with 6-Methoxy-1,5-naphthyridin-4-ol are:
-
Respiratory Irritation: May cause respiratory irritation (H335).[1]
This guide is structured to move from hazard identification to the implementation of a robust, self-validating safety protocol, empowering you to handle this compound with confidence and expertise.
The Cornerstone of Safety: Hazard Analysis and Engineering Controls
Before any PPE is selected, the first line of defense is a combination of hazard analysis and engineering controls. The causality is simple: you cannot protect yourself from a hazard you haven't identified, and it is always preferable to remove or contain a hazard at its source than to rely solely on a physical barrier.
Engineering Controls: All handling of 6-Methoxy-1,5-naphthyridin-4-ol in its solid (powder) form or as a volatile solution should be conducted within a certified chemical fume hood.[6] This is non-negotiable. The fume hood's primary function is to capture and exhaust dust and vapors, minimizing the potential for respiratory exposure.[6] Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[6]
Risk Mitigation: The core principle of your safety protocol is to minimize the risk of direct contact, inhalation, or ingestion.[7] The following PPE recommendations are designed as a comprehensive system to achieve this.
Essential Personal Protective Equipment: A Detailed Breakdown
The precautionary statement P280—"Wear protective gloves/protective clothing and eye/face protection"—serves as our starting point.[1][5][8] However, for robust scientific practice, a more detailed specification is required.
Eye and Face Protection
The serious eye irritation hazard (H319) necessitates stringent eye protection.[1][5]
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with integrated side shields are mandatory for all laboratory work.[9]
-
Required for Liquid Handling: When handling solutions of 6-Methoxy-1,5-naphthyridin-4-ol, or when there is any risk of splashing, chemical splash goggles must be worn.[9][10] Goggles provide a complete seal around the eyes, offering superior protection against splashes compared to safety glasses.
-
High-Risk Operations: For procedures with a significant splash or spray potential (e.g., pouring large volumes, working with pressurized systems), a face shield must be worn in addition to chemical splash goggles.[9][10][11] A face shield alone is insufficient protection.
Hand Protection
Given the skin irritation classification (H315), selecting the correct gloves is critical to prevent dermal exposure.[1][5]
-
Primary Protection: Disposable nitrile gloves are the minimum standard for incidental contact.[10] They provide adequate protection against accidental contact with the solid compound.
-
Glove Inspection: Before every use, gloves must be visually inspected for any signs of degradation or perforation.[8][12]
-
Double Gloving: For extended handling periods or when working with solutions, wearing two pairs of nitrile gloves is a highly recommended practice. This provides an additional layer of safety against undetected pinholes or tears.[10]
-
Immediate Removal: If a glove becomes contaminated, it must be removed immediately using the proper technique to avoid skin contact. Hands should be washed thoroughly before donning a new pair.[10]
Body Protection
Protective clothing prevents the compound from contaminating your personal clothes and skin.
-
Laboratory Coat: A flame-resistant lab coat is standard in a research environment and should be worn at all times, fully buttoned.[9]
-
Gowns: For tasks involving significant quantities of the compound or a higher risk of contamination, a disposable, polyethylene-coated gown that has demonstrated resistance to chemical permeation should be worn over the lab coat.[11]
-
Apparel: Full-length pants and closed-toe shoes are mandatory in any laboratory setting to protect against spills.[9][10]
Respiratory Protection
The potential for respiratory irritation (H335) from airborne dust is a primary concern.[1]
-
Primary Control: A chemical fume hood is the primary engineering control to prevent inhalation.[6]
-
Secondary Protection: In situations where a fume hood is not available or as a supplementary precaution during tasks like weighing powder, a NIOSH-approved respirator is necessary. An N95 respirator is the minimum required to protect against fine dust particles.[13] Surgical masks offer no protection from chemical dusts and must not be used as a substitute.[13]
Operational Protocol: A Step-by-Step Guide
This workflow provides a systematic approach to handling 6-Methoxy-1,5-naphthyridin-4-ol, integrating the PPE requirements into a logical sequence.
Experimental Workflow Diagram
Caption: Step-by-step workflow for safely handling 6-Methoxy-1,5-naphthyridin-4-ol.
Procedural Steps:
-
Preparation:
-
Donning PPE:
-
Don your lab coat and ensure it is fully buttoned.
-
Put on your safety goggles.
-
Don the first pair of nitrile gloves. If double-gloving, don the second pair over the first.
-
-
Handling:
-
Decontamination and Doffing:
-
After handling, decontaminate any surfaces or equipment that may have come into contact with the chemical.
-
Remove gloves using a technique that avoids touching the outer surface with bare skin.
-
Remove your lab coat and goggles.
-
Wash your hands thoroughly with soap and water.[1]
-
Emergency Response and Disposal
Exposure Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[1][5][7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][5][7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Immediately call a poison control center or doctor.[1][7]
Waste Disposal
-
Solid Waste: All disposable PPE (gloves, gowns) and materials (weigh paper, contaminated wipes) used during handling must be placed in a designated, sealed hazardous waste container.
-
Chemical Waste: Unused 6-Methoxy-1,5-naphthyridin-4-ol and solutions containing it must be disposed of in a properly labeled hazardous waste container. Do not pour chemical waste down the drain.[5][14]
-
All waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[1][7][14]
Summary of PPE Requirements
| Task / Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Inspection | Safety Glasses | Nitrile Gloves (Single Pair) | Lab Coat | Not Required |
| Weighing Solid | Safety Goggles | Nitrile Gloves (Double) | Lab Coat | Required (N95 minimum) if outside a fume hood |
| Handling Solutions | Safety Goggles | Nitrile Gloves (Double) | Lab Coat | Not Required (in fume hood) |
| Large Volume Transfer | Face Shield + Goggles | Nitrile Gloves (Double) | Lab Coat or Disposable Gown | Not Required (in fume hood) |
| Cleaning Spills | Face Shield + Goggles | Nitrile Gloves (Double) | Disposable Gown | Required (N95 minimum) |
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
